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  • Product: 1,3-Dimethylpseudouridine
  • CAS: 64272-68-0

Core Science & Biosynthesis

Foundational

The Emergence of 1,3-Dimethylpseudouridine: A Technical Guide to its Synthesis and Scientific Context

Foreword: The New Epoch of RNA Therapeutics The 2023 Nobel Prize in Physiology or Medicine, awarded to Katalin Karikó and Drew Weissman, marked a watershed moment in medicine, underscoring the revolutionary impact of mod...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The New Epoch of RNA Therapeutics

The 2023 Nobel Prize in Physiology or Medicine, awarded to Katalin Karikó and Drew Weissman, marked a watershed moment in medicine, underscoring the revolutionary impact of modified ribonucleosides in messenger RNA (mRNA) technology. Their pioneering work, which demonstrated that substituting uridine with pseudouridine (Ψ) in synthetic mRNA could significantly reduce its immunogenicity and enhance its translational efficacy, has paved the way for the rapid development of life-saving mRNA vaccines and opened new frontiers in drug development.[1] This breakthrough has ignited a fervent interest in further exploring the vast landscape of modified nucleosides to fine-tune the properties of mRNA for a wide array of therapeutic applications. This guide delves into a specific, further-modified nucleoside, 1,3-Dimethylpseudouridine (m¹m³Ψ), providing an in-depth exploration of its scientific context and a detailed technical protocol for its chemical synthesis. While the initial discovery of this specific molecule is not widely documented as a singular event, its existence and potential utility are a direct extension of the foundational research into pseudouridine and its methylated analogs.

Part 1: The Scientific Imperative for Modified Nucleosides

The central challenge in harnessing the therapeutic potential of exogenous mRNA has been its inherent instability and its propensity to trigger the innate immune system. The immune system has evolved to recognize and respond to foreign RNA, a hallmark of viral infections. This recognition is primarily mediated by Toll-like receptors (TLRs), which, upon binding to single- or double-stranded RNA, initiate a pro-inflammatory cytokine cascade and the production of type I interferons. This not only leads to undesirable side effects but also results in the rapid degradation of the therapeutic mRNA, severely limiting its protein-producing capacity.

Karikó and Weissman's seminal discovery was that the substitution of uridine with its naturally occurring isomer, pseudouridine, could effectively "cloak" the mRNA from the immune system.[1] This is because many of our own RNA molecules, such as transfer RNA (tRNA) and ribosomal RNA (rRNA), are heavily modified with pseudouridine, essentially marking them as "self" to the immune system. Further research revealed that the addition of a methyl group to the N1 position of pseudouridine, creating N1-methylpseudouridine (m1Ψ), was even more effective at evading immune detection and further enhancing protein translation.[2] This modification is now a cornerstone of the approved COVID-19 mRNA vaccines.[2]

1,3-Dimethylpseudouridine represents a logical next step in the exploration of modified nucleosides. With methyl groups at both the N1 and N3 positions of the pseudouracil base, it offers a unique chemical structure that could potentially further modulate the biological properties of mRNA. While its role in therapeutic mRNA is still under investigation, it is known as a purine nucleoside analogue with potential applications in other areas, such as oncology, due to its ability to interfere with DNA synthesis and induce apoptosis.[3][4][5]

Part 2: The Chemical Synthesis of 1,3-Dimethylpseudouridine: A Detailed Protocol

The following is a detailed, multi-step protocol for the chemical synthesis of 1,3-Dimethylpseudouridine, logically derived from established methods for the synthesis of pseudouridine and its N1- and N3-substituted derivatives.

Overview of the Synthetic Strategy

The synthesis of 1,3-Dimethylpseudouridine begins with commercially available pseudouridine. The hydroxyl groups of the ribose sugar are first protected to prevent unwanted side reactions. This is followed by a selective methylation of the N1 position of the pseudouracil base. Subsequently, the N3 position is methylated. Finally, the protecting groups on the ribose are removed to yield the final product, 1,3-Dimethylpseudouridine.

Synthesis_Workflow Start Pseudouridine Step1 Step 1: Protection of Ribose Hydroxyls Start->Step1 Step2 Step 2: Selective N1-Methylation Step1->Step2 Protected Pseudouridine Step3 Step 3: N3-Methylation Step2->Step3 Protected N1-Methylpseudouridine Step4 Step 4: Deprotection of Ribose Hydroxyls Step3->Step4 Protected 1,3-Dimethylpseudouridine End 1,3-Dimethylpseudouridine Step4->End

Caption: A high-level overview of the synthetic workflow for 1,3-Dimethylpseudouridine.

Step 1: Protection of Ribose Hydroxyl Groups

The 2', 3', and 5' hydroxyl groups of the ribose moiety of pseudouridine are reactive and must be protected to ensure that the subsequent methylation reactions occur specifically on the pseudouracil base. A common and effective method for this is the use of silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS) chloride.

Protocol:

  • Dissolve pseudouridine in anhydrous pyridine.

  • Add an excess of tert-butyldimethylsilyl (TBDMS) chloride and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quench the reaction with methanol and evaporate the solvent under reduced pressure.

  • Purify the resulting 2',3',5'-tris-O-(tert-butyldimethylsilyl)pseudouridine by silica gel column chromatography.

ReagentMolar EquivalentPurpose
Pseudouridine1.0Starting material
TBDMS-Cl3.3Protecting agent for hydroxyl groups
Pyridine-Solvent and base
DMAP0.1Catalyst
Step 2: Selective N1-Methylation

With the hydroxyl groups protected, the N1 position of the pseudouracil base can be selectively methylated. The use of a bulky base can help direct the methylation to the more accessible N1 position.

Protocol:

  • Dissolve the protected pseudouridine from Step 1 in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Cool the solution to -78°C and add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) to deprotonate the N1 position.

  • Add methyl iodide (CH₃I) and allow the reaction to slowly warm to room temperature.

  • Monitor the reaction by TLC. Once complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product, 2',3',5'-tris-O-(tert-butyldimethylsilyl)-N1-methylpseudouridine, by silica gel column chromatography.

ReagentMolar EquivalentPurpose
Protected Pseudouridine1.0Substrate
NaHMDS1.1Base for selective deprotonation
Methyl Iodide1.2Methylating agent
THF-Anhydrous solvent
Step 3: N3-Methylation

The N3 position can now be methylated. A common method for N-alkylation of such substrates is the Mitsunobu reaction, which proceeds under mild conditions.[6][7]

Protocol:

  • Dissolve the N1-methylated protected pseudouridine from Step 2 in anhydrous THF.

  • Add triphenylphosphine (PPh₃) and methanol.

  • Cool the solution to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Concentrate the reaction mixture and purify the product, 2',3',5'-tris-O-(tert-butyldimethylsilyl)-1,3-dimethylpseudouridine, by silica gel column chromatography.

ReagentMolar EquivalentPurpose
Protected N1-Methylpseudouridine1.0Substrate
Triphenylphosphine1.5Mitsunobu reagent
Methanol1.5Source of methyl group
DIAD1.5Mitsunobu reagent
THF-Anhydrous solvent
Step 4: Deprotection of Ribose Hydroxyl Groups

The final step is the removal of the TBDMS protecting groups to yield 1,3-Dimethylpseudouridine. This is typically achieved using a fluoride source.

Protocol:

  • Dissolve the fully protected 1,3-Dimethylpseudouridine from Step 3 in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the deprotection is complete, concentrate the reaction mixture.

  • Purify the final product, 1,3-Dimethylpseudouridine, by silica gel column chromatography or recrystallization.

ReagentMolar EquivalentPurpose
Protected 1,3-Dimethylpseudouridine1.0Substrate
TBAF3.5Deprotecting agent
THF-Solvent

Part 3: Mechanism of Action and Future Perspectives

The incorporation of modified nucleosides like 1,3-Dimethylpseudouridine into mRNA is designed to modulate its interaction with the cellular machinery, particularly the innate immune sensors and the ribosome.

Mechanism_of_Action cluster_immune Innate Immune Evasion cluster_translation Enhanced Translation Unmodified_mRNA Unmodified mRNA (contains Uridine) TLR Toll-like Receptor (TLR) Unmodified_mRNA->TLR Strong Binding Modified_mRNA Modified mRNA (contains m¹m³Ψ) Modified_mRNA->TLR Weak or No Binding Ribosome Ribosome Modified_mRNA->Ribosome Increased Stability & Translational Efficiency Immune_Response Pro-inflammatory Cytokines & Interferon Production TLR->Immune_Response Activation No_Response Reduced Immune Activation TLR->No_Response Protein Protein Synthesis Ribosome->Protein

Caption: How modified nucleosides like 1,3-Dimethylpseudouridine can lead to improved therapeutic outcomes.

The methylation at the N1 and N3 positions of the pseudouracil base can alter its hydrogen bonding capabilities and steric profile. This can disrupt the recognition by TLRs, thereby dampening the innate immune response. Furthermore, these modifications can influence the secondary structure of the mRNA and its interaction with the ribosome, potentially leading to increased translational efficiency and a higher yield of the desired protein.

The exploration of doubly modified nucleosides such as 1,3-Dimethylpseudouridine is still in its early stages. Further research is needed to fully characterize its impact on mRNA stability, immunogenicity, and translational fidelity. However, the ability to fine-tune the properties of mRNA through such precise chemical modifications holds immense promise for the future of medicine, with potential applications ranging from infectious disease vaccines and cancer immunotherapies to gene editing and protein replacement therapies.

References

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 2, 2026, from [Link]

  • Prakash, T. P., & Agris, P. F. (2007). Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives. Molecules, 12(7), 1437–1453. [Link]

  • The Nobel Prize in Physiology or Medicine 2023. (2023). NobelPrize.org. Retrieved February 2, 2026, from [Link]

  • 1,3-Dimethyl pseudouridine [64272-68-0]. (n.d.). RUTHIGEN. Retrieved February 2, 2026, from [Link]

  • 1,3-Dimethyl pseudouridine. (n.d.). Ilyin Structural Biology. Retrieved February 2, 2026, from [Link]

  • N1-Methylpseudouridine. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]

Sources

Exploratory

A Technical Guide to 1,3-Dimethylpseudouridine and its Isomers in RNA: Structure, Function, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals Executive Summary Post-transcriptional modifications of RNA are critical regulators of gene expression and function. Among the more than 170 known RNA modif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Post-transcriptional modifications of RNA are critical regulators of gene expression and function. Among the more than 170 known RNA modifications, pseudouridine (Ψ) and its methylated derivatives stand out for their profound impact on RNA structure, stability, and interaction with the cellular machinery. This technical guide provides an in-depth exploration of methylated pseudouridines, with a primary focus on the therapeutically significant N1-methylpseudouridine (m1Ψ). While the specific modification 1,3-dimethylpseudouridine (m1,3Ψ) is less commonly documented in the context of broad RNA function, this guide will address the fundamental principles of pseudouridine methylation, which are broadly applicable. We will delve into the chemical biology of these modifications, their influence on RNA structure and function—from modulating innate immunity to enhancing translation—and their pivotal role in mitochondrial RNA. Furthermore, this guide will present detailed methodologies for the detection and analysis of these modifications and discuss their transformative applications in modern drug development, most notably in the context of mRNA vaccines.

Introduction: The Epitranscriptomic Significance of Methylated Pseudouridine

The landscape of RNA biology has been reshaped by the understanding that RNA is not merely a transient messenger but a highly regulated molecule adorned with a diverse array of chemical modifications. This "epitranscriptome" adds a dynamic layer of control to genetic information. Pseudouridine (Ψ), the C-glycosidic isomer of uridine, is the most abundant RNA modification and serves as a precursor to further modified nucleosides, including methylated variants.[1]

While the query focused on 1,3-dimethylpseudouridine, the scientific literature and therapeutic development have extensively highlighted the critical role of a specific isomer, N1-methylpseudouridine (m1Ψ) . This nucleoside has been a cornerstone in the development of mRNA-based therapeutics, including the highly successful COVID-19 vaccines.[2][3] Its incorporation into synthetic mRNA has been shown to significantly enhance protein production while mitigating the innate immune response that would otherwise target foreign RNA.[4][5] This guide will, therefore, concentrate on the well-established roles of m1Ψ as a representative of methylated pseudouridines, while also covering the foundational aspects of pseudouridine that underpin the function of its derivatives.

The Chemical Biology of Pseudouridine and its Methylated Derivatives

The unique properties of pseudouridine and its methylated forms stem from its distinct chemical structure. Unlike uridine, where the ribose sugar is attached to the nitrogen at position 1 (N1) of the uracil base, in pseudouridine, the ribose is attached to the carbon at position 5 (C5). This C-C glycosidic bond provides greater rotational freedom compared to the C-N bond in uridine.

The methylation of pseudouridine can occur at different positions, with methylation at the N1 position creating N1-methylpseudouridine (m1Ψ). This modification retains the structural features of pseudouridine while adding a methyl group that further influences its properties.

Key Chemical Features:

  • Enhanced Hydrogen Bonding: Pseudouridine has an additional hydrogen bond donor at the N1 position compared to uridine, allowing for more stable and diverse base-pairing interactions.[6]

  • Structural Rigidity: The C-C glycosidic bond in pseudouridine and its derivatives imparts a more rigid structure to the RNA backbone, which can influence local RNA conformation.

  • Hydrophobicity: The addition of a methyl group in m1Ψ increases the hydrophobicity of the nucleoside, which can affect RNA-protein interactions and RNA folding.

Impact on RNA Structure and Stability

The incorporation of pseudouridine and m1Ψ into an RNA molecule has significant consequences for its structure and stability. These modifications are not passive components but actively shape the RNA landscape.

Thermodynamic studies have revealed that pseudouridine can stabilize RNA duplexes when it replaces uridine.[6] This stabilization is context-dependent, relying on the identity of the opposing base and the neighboring base pairs.[6] Pseudouridine can form stable pairs with adenine (A), guanine (G), uracil (U), and cytosine (C), acting as a structurally versatile base.[6] While preserving the overall A-helix structure of the RNA duplex, these modifications can cause subtle shifts in the helical parameters.[6]

The increased rigidity and altered base stacking conferred by pseudouridine and m1Ψ contribute to the overall stability of the RNA molecule, making it more resistant to enzymatic degradation.[2][3] This enhanced stability is a crucial factor in the efficacy of mRNA therapeutics.

Modification Effect on Duplex Stability (relative to Uridine) Key Structural Impact Reference
Pseudouridine (Ψ) Generally stabilizingEnhanced base stacking and additional H-bond donor[6]
N1-methylpseudouridine (m1Ψ) StabilizingIncreased hydrophobicity and altered base pairing dynamics[2][3]

Functional Consequences of Methylated Pseudouridine in RNA

The structural alterations induced by methylated pseudouridines translate into profound functional consequences, impacting key cellular processes.

Modulation of the Innate Immune Response

A primary challenge in the development of RNA therapeutics is the potent innate immune response triggered by the introduction of foreign RNA into cells. Cellular sensors, such as Toll-like receptors (TLRs), recognize unmodified single-stranded RNA, leading to an inflammatory cascade that can be detrimental and limit the therapeutic effect.

The incorporation of m1Ψ into synthetic mRNA is a highly effective strategy to evade this immune surveillance.[4][5] The modified nucleoside appears to be a poor substrate for these immune sensors, thus "cloaking" the mRNA from the host's innate immune system.[5] This reduction in immunogenicity is critical for the safety and efficacy of mRNA vaccines and other RNA-based drugs.[2][3]

Enhancement of Translation

Beyond its immune-evasive properties, m1Ψ also significantly enhances the translational capacity of mRNA.[4] This is achieved through several mechanisms:

  • Increased Ribosome Loading: Some studies suggest that m1Ψ may promote the recruitment and loading of ribosomes onto the mRNA, leading to more efficient initiation of translation.[4]

  • Altered Decoding Dynamics: The presence of m1Ψ within codons can influence the rate and fidelity of translation. It has been shown to affect ribosome pausing and can alter the kinetics of tRNA selection, which can, in some contexts, lead to increased protein output.[4][7]

The overall effect is a substantial increase in protein production from the modified mRNA, a key factor in achieving a therapeutic effect with a lower dose of the RNA drug.

Regulation of RNA Stability and Splicing

Pseudouridine modifications, guided by specific pseudouridine synthases, can also play a role in the stability and processing of endogenous mRNAs. For instance, TRUB1-dependent pseudouridylation has been shown to stabilize certain mRNAs.[8] The presence of pseudouridine in pre-mRNAs, particularly near splice sites, can influence alternative splicing outcomes, adding another layer of gene regulation.[8]

The Role of Pseudouridine in Mitochondrial RNA

Mitochondria, the powerhouses of the cell, contain their own genome and protein synthesis machinery. The mitochondrial DNA (mtDNA) encodes essential components of the oxidative phosphorylation system, including 13 proteins, 2 ribosomal RNAs (rRNAs), and 22 transfer RNAs (tRNAs).[9]

Post-transcriptional modifications are also prevalent in mitochondrial RNAs and are crucial for their proper function. Several pseudouridine synthases have been identified to localize to mitochondria and modify mitochondrial tRNAs and rRNAs. These modifications are essential for:

  • Mitochondrial Ribosome Assembly: Pseudouridylation of the 16S mitochondrial rRNA is critical for its stability and proper assembly into the mitochondrial ribosome.[1]

  • Mitochondrial Protein Synthesis: Modifications in mitochondrial tRNAs are necessary for their correct folding and function in translation. Defects in mitochondrial pseudouridylation can lead to impaired mitochondrial protein synthesis and subsequent defects in oxidative phosphorylation.[1]

Mutations in the enzymes responsible for mitochondrial RNA modification have been linked to human diseases, highlighting the importance of this process for cellular health.[1]

Methodologies for the Detection and Analysis of Methylated Pseudouridine

The identification and quantification of pseudouridine and its derivatives within the transcriptome are crucial for understanding their biological roles. Since the conversion of uridine to pseudouridine is a "mass-silent" modification, specialized techniques are required for its detection.[10]

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful tool for the direct detection and quantification of RNA modifications.[10] While pseudouridine has the same mass as uridine, their fragmentation patterns upon collisionally activated dissociation are different. This difference can be exploited to distinguish between the two isomers.[10] For absolute quantification, chemical labeling strategies that specifically react with pseudouridine can be employed prior to MS analysis.[11]

Protocol: Quantitative Detection of Pseudouridine by Chemical Labeling and LC-MS/MS

  • RNA Isolation and Digestion: Isolate the RNA of interest and enzymatically digest it into smaller fragments or single nucleosides.

  • Chemical Labeling: Treat the RNA digest with a reagent that specifically reacts with pseudouridine, such as N-cyclohexyl-N'-β-(4-methylmorpholinium)ethylcarbodiimide (CMCT) or acrylonitrile. This adds a mass tag to the pseudouridine residues.

  • Liquid Chromatography (LC) Separation: Separate the modified nucleosides or RNA fragments using reverse-phase liquid chromatography.

  • Tandem Mass Spectrometry (MS/MS) Analysis: Analyze the eluting molecules by tandem mass spectrometry. The precursor ion corresponding to the labeled pseudouridine is selected and fragmented.

  • Data Analysis: Identify and quantify the labeled pseudouridine based on its specific mass and fragmentation pattern.

Next-Generation Sequencing-Based Methods

Several high-throughput sequencing methods have been developed to map pseudouridine sites across the transcriptome. Many of these methods rely on chemical treatment that leads to a specific signature at the modified site during reverse transcription.

  • CMCT-based methods (e.g., Pseudo-seq, Ψ-seq): Treatment with CMCT forms a bulky adduct on pseudouridine, which stalls the reverse transcriptase one nucleotide 3' to the modification. The position of these stops can then be identified by deep sequencing.

  • HydraPsiSeq: This method is based on the protection of pseudouridine from random RNA cleavage by hydrazine/aniline treatment. This "negative" detection approach allows for precise quantification of the pseudouridine content.[12]

  • Antibody-based methods (e.g., PA-ψ-seq): These techniques use an antibody that specifically recognizes pseudouridine. The antibody-bound RNA is then isolated and sequenced to identify the location of the modifications.[13]

Workflow for Pseudouridine Mapping using CMCT-Seq

CMCT_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis RNA_Isolation RNA Isolation CMCT_Treatment CMCT Treatment RNA_Isolation->CMCT_Treatment Chemical Modification Size_Selection Size Selection & Fragmentation CMCT_Treatment->Size_Selection RT Reverse Transcription Size_Selection->RT Primer Annealing Library_Prep Sequencing Library Preparation RT->Library_Prep cDNA generation (RT stops at Ψ) Sequencing High-Throughput Sequencing Library_Prep->Sequencing Raw_Reads Raw Sequencing Reads Sequencing->Raw_Reads Data Transfer Alignment Genome/Transcriptome Alignment Raw_Reads->Alignment Stop_Site_Analysis Identify RT Stop Sites Alignment->Stop_Site_Analysis Peak_Calling Peak Calling & Annotation Stop_Site_Analysis->Peak_Calling Quantification Quantify Pseudouridylation Peak_Calling->Quantification

Sources

Foundational

Spectroscopic analysis of 1,3-Dimethylpseudouridine

Technical Guide: Spectroscopic Analysis of 1,3-Dimethylpseudouridine ( ) Executive Summary In the rapidly evolving landscape of mRNA therapeutics, the purity and identity of modified nucleosides are critical quality attr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Analysis of 1,3-Dimethylpseudouridine ( )

Executive Summary

In the rapidly evolving landscape of mRNA therapeutics, the purity and identity of modified nucleosides are critical quality attributes. While N1-methylpseudouridine (


)  has become the industry standard for reducing immunogenicity in mRNA vaccines, its dimethylated analog, 1,3-dimethylpseudouridine (

)
, serves as a critical reference standard and potential process impurity.

This guide provides a rigorous, self-validating spectroscopic framework for the identification and characterization of 1,3-dimethylpseudouridine. Unlike standard nucleosides, the C-glycosidic bond and dual N-methylation present unique spectral signatures that require specific analytical strategies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the structural nuance is the first step in accurate analysis. 1,3-Dimethylpseudouridine differs from the therapeutic standard (


) by an additional methyl group at the N3 position, blocking the Watson-Crick face.
PropertyPseudouridine (

)
N1-Methylpseudouridine (

)
1,3-Dimethylpseudouridine (

)
Formula



MW (Monoisotopic) 244.07 Da258.08 Da272.10 Da

(

)
245.08259.09273.11
H-Bonding Capacity Donor (N1, N3)Donor (N3 only)None (Blocked)
pKa (N3-H) ~9.0~9.0N/A (No acidic proton)
Glycosidic Bond C5-C1' (C-C)C5-C1' (C-C)C5-C1' (C-C)

Critical Insight: The lack of an acidic proton on N3 in


 renders its UV absorption spectrum pH-independent, a key differentiator from 

during method development.

Mass Spectrometry (LC-MS/MS) Workflow[9]

Mass spectrometry provides the primary layer of detection, particularly in complex biological matrices or synthetic reaction mixtures.

Fragmentation Mechanics

Unlike canonical uridine, where the N-glycosidic bond is labile, the C-C glycosidic bond in pseudouridine derivatives is robust. However, specific fragmentation pathways allow for confident identification.

  • Precursor Ion:

    
     273.11 
    
    
    
  • Key Fragments:

    • Loss of Water:

      
       255.
      
    • Loss of Sugar (RDA pathway): While direct base cleavage is difficult, Retro-Diels-Alder (RDA) reactions on the uracil ring are characteristic.

    • Differentiation: The mass shift of +14 Da relative to

      
       and +28 Da relative to 
      
      
      
      is definitive.
LC-MS/MS Protocol

Objective: Separation of


 from mono-methylated impurities.
  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-5% B over 5 mins (retain polar nucleosides), then ramp to 20% B.

  • Detection: ESI Positive Mode, MRM.

    • Transition 1 (Quant): 273.1

      
       255.1 (Loss of 
      
      
      
      )
    • Transition 2 (Qual): 273.1

      
       141.1 (Base fragment + part of sugar ring, specific to C-nucleosides).
      

Nuclear Magnetic Resonance (NMR) Characterization

NMR is the "Gold Standard" for structural certification. It definitively proves the location of the methyl groups on the ring nitrogens.

H NMR Analysis (Proton)

The proton spectrum of


 has three distinct features compared to 

:
  • Absence of Imino Protons:

    • 
      : Broad singlets at ~10.5 ppm (N1-H) and ~11.0 ppm (N3-H) in DMSO-
      
      
      
      .
    • 
      : Complete absence  of signals > 9.0 ppm.
      
  • Methyl Singlets:

    • Two sharp singlets appear in the 3.1 – 3.3 ppm region.

    • Integration must correspond to 6 protons (3H for N1-Me, 3H for N3-Me).

  • H6 Olefinic Proton:

    • Appears as a singlet (or fine doublet due to long-range coupling) around 7.5 – 7.8 ppm.

C NMR Analysis
  • Methyl Carbons: Two signals at ~27-35 ppm.

  • C-Glycosidic Linkage: The C5 signal is upshifted compared to N-nucleosides, typically appearing near 110-115 ppm, confirming the pseudouridine scaffold.

Analytical Workflow Diagram

The following diagram illustrates the decision logic for confirming 1,3-dimethylpseudouridine in a sample.

AnalysisWorkflow Start Sample Input (Synthetic or Biological) LCMS LC-MS/MS Screening (ESI+ Mode) Start->LCMS MassCheck Parent Ion Check m/z 273.1? LCMS->MassCheck IsoCheck Differentiation vs. N1-Ethyl isomer MassCheck->IsoCheck Yes ResultNeg Impurity / Other Isomer MassCheck->ResultNeg No (e.g. 259, 245) NMR 1H NMR Validation (DMSO-d6) IsoCheck->NMR Retention Time Match IsoCheck->ResultNeg RT Mismatch ResultPos Confirmed: 1,3-Dimethylpseudouridine NMR->ResultPos 2x Methyl Singlets No Imino Protons NMR->ResultNeg Missing Methyls

Caption: Logical workflow for the stepwise validation of 1,3-dimethylpseudouridine using orthogonal spectroscopic methods.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation

Purpose: To ensure no exchangeable protons obscure the spectra and to verify methylation status.

  • Lyophilization: Dry the sample (approx. 5-10 mg) thoroughly to remove residual water/solvents.

  • Solvation: Dissolve in 600 µL of DMSO-

    
      (99.9% D).
    
    • Note: DMSO is preferred over

      
       because it prevents exchange of any residual labile protons, although 
      
      
      
      has none on the base.
  • Acquisition:

    • Run

      
      H NMR (min 16 scans).
      
    • Run

      
      C NMR (min 512 scans).
      
    • Run HSQC to correlate methyl protons to methyl carbons.

Protocol B: UV-Vis pH Titration

Purpose: To demonstrate the lack of ionizable groups on the ring (Self-Validation).

  • Preparation: Prepare a 50 µM solution of the analyte in water.

  • Acidic Scan: Adjust a standard aliquot to pH 2.0 using HCl. Record spectrum (200-350 nm).

  • Basic Scan: Adjust a standard aliquot to pH 10.0 using NaOH. Record spectrum.

  • Analysis:

    • Result: The spectra for

      
       should be identical  (superimposable).
      
    • Control: N1-methylpseudouridine will show a bathochromic shift at pH 10 due to N3 deprotonation.

References

  • N1-Methyl-Pseudouridine: The Evolution, Impact, and Future of a Key mRNA Vaccine Modification. Preprints.org. Available at: [Link]

  • Modified Nucleic Acid Molecules and Uses Thereof.Google Patents (WO2014093924A1).
  • Study of the mass spectrometric fragmentation of pseudouridine. Rapid Communications in Mass Spectrometry. Available at: [Link]

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 1,3-Dimethylpseudouridine for Pharmaceutical Development

Foreword: Navigating the Nuances of Modified Nucleosides In the rapidly evolving landscape of mRNA therapeutics and antiviral drug development, modified nucleosides have emerged as critical components for enhancing effic...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Nuances of Modified Nucleosides

In the rapidly evolving landscape of mRNA therapeutics and antiviral drug development, modified nucleosides have emerged as critical components for enhancing efficacy, stability, and safety. Among these, 1,3-Dimethylpseudouridine, a derivative of the so-called "fifth nucleoside," pseudouridine, presents unique characteristics. This guide provides an in-depth exploration of the anticipated solubility and stability profile of 1,3-Dimethylpseudouridine. As direct, comprehensive experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogs, particularly uridine and other methylated nucleosides, to provide a robust predictive framework. The methodologies detailed herein are designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to empirically determine the precise parameters for their specific applications.

Introduction to 1,3-Dimethylpseudouridine: A Structural Perspective

1,3-Dimethylpseudouridine is a structurally unique ribonucleoside. Unlike its canonical isomer, uridine, which possesses a C1'-N1 glycosidic bond, pseudouridine has a C1'-C5 carbon-carbon bond. This fundamental difference imparts significant conformational rigidity to the nucleoside. Furthermore, the methylation at the N1 and N3 positions of the uracil base in 1,3-Dimethylpseudouridine further modifies its chemical properties, influencing its hydrogen bonding capabilities and overall polarity. These structural attributes are paramount in dictating the molecule's behavior in various solvent systems and its resilience to degradative forces.

Predicted Physicochemical and Solubility Profile

Predicting the solubility of 1,3-Dimethylpseudouridine requires an understanding of the contributions of its core structure and modifications. Uridine, the parent N-glycosidic nucleoside, serves as a useful, albeit imperfect, comparator.

Insights from Uridine Solubility

Uridine exhibits a broad range of solubilities, being highly soluble in polar protic solvents like water and polar aprotic solvents like DMSO and DMF, while showing limited solubility in less polar organic solvents.[1][2][3][4]

Table 1: Experimentally Determined Solubility of Uridine in Various Solvents

SolventSolubility (mg/mL)Molar Solubility (Approx.)Reference
Water≥ 100≥ 410 mM[1]
DMSO~50~205 mM[1]
DMFHigh (mole fraction 0.1780 at 298.15 K)High[4]
PBS (pH 7.2)~5~20.5 mM[2]
EthanolLow (mole fraction 0.001086 at 298.15 K)Low[4]
Predicted Solubility of 1,3-Dimethylpseudouridine

The introduction of two methyl groups in 1,3-Dimethylpseudouridine is expected to increase its lipophilicity compared to uridine and pseudouridine. This increased lipophilicity will likely lead to:

  • Reduced Aqueous Solubility: The methylation masks the hydrogen bond donating capabilities of the N1 and N3 protons, which are crucial for interaction with water molecules. Therefore, a decrease in solubility in water and aqueous buffers compared to uridine is anticipated.

  • Enhanced Solubility in Organic Solvents: The increased nonpolar character is expected to improve solubility in a range of organic solvents, including dichloromethane, chloroform, and ethyl acetate. Solubility in polar aprotic solvents like DMSO and DMF is predicted to remain high.

Table 2: Predicted Solubility Profile of 1,3-Dimethylpseudouridine

SolventPredicted SolubilityRationale
WaterModerately SolubleC-C bond and ribose hydroxyls maintain some polarity, but N-methylation reduces H-bonding.
PBS (pH 7.2)Moderately SolubleSimilar to water; unlikely to have ionizable groups in the physiological pH range.
EthanolModerately to Highly SolubleIncreased lipophilicity should enhance solubility in alcohols.
MethanolModerately to Highly SolubleSimilar to ethanol.
DMSOHighly SolubleExcellent solvent for a wide range of organic molecules.
DMFHighly SolubleSimilar to DMSO.
AcetonitrileModerately SolubleA polar aprotic solvent, but generally less potent than DMSO/DMF.
DichloromethaneSparingly to Moderately SolubleIncreased lipophilicity should favor solubility.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of 1,3-Dimethylpseudouridine.

2.3.1 Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

2.3.2 Materials and Equipment

  • 1,3-Dimethylpseudouridine (solid)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Scintillation vials or sealed tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • HPLC with UV detector or LC-MS system

  • Volumetric flasks and pipettes

2.3.3 Step-by-Step Procedure

  • Preparation: Add an excess amount of solid 1,3-Dimethylpseudouridine to a series of vials (a visual excess of solid should remain at the end of the experiment).

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Accurately dilute the aliquot with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV or LC-MS method to determine the concentration of 1,3-Dimethylpseudouridine.

  • Calculation: Calculate the original concentration in the supernatant, which represents the solubility.

2.3.4 Causality and Self-Validation

  • Why an excess of solid? To ensure that the solution is saturated at equilibrium.

  • Why constant temperature? Solubility is temperature-dependent.

  • Why agitation? To increase the rate of dissolution and reach equilibrium faster.

  • Why centrifugation? To ensure that no solid particles are transferred during sampling, which would lead to an overestimation of solubility.

  • Self-Validation: The presence of undissolved solid at the end of the experiment visually confirms that saturation was achieved. The use of a validated, stability-indicating analytical method ensures accurate quantification.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid 1,3-Dimethylpseudouridine to vial B Add known volume of solvent A->B Accurate dispensing C Seal and agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Withdraw supernatant and dilute D->E Careful sampling F Quantify by HPLC-UV or LC-MS E->F Validated method G Calculate Solubility (e.g., mg/mL) F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile of 1,3-Dimethylpseudouridine

The stability of a drug substance is a critical parameter that influences its shelf-life, formulation, and storage conditions. The unique structural features of 1,3-Dimethylpseudouridine are expected to confer a different stability profile compared to uridine.

Predicted Stability Characteristics
  • Hydrolytic Stability: The C-C glycosidic bond in pseudouridines is significantly more resistant to enzymatic and chemical hydrolysis than the N-glycosidic bond in uridine. This is a key factor in the enhanced stability of mRNA containing pseudouridine. The N1 and N3 methyl groups are generally stable and not prone to simple hydrolysis. Therefore, 1,3-Dimethylpseudouridine is predicted to be highly stable across a wide pH range.

  • Thermal Stability: Modified nucleosides can exhibit different thermal degradation profiles. While specific data for 1,3-Dimethylpseudouridine is unavailable, studies on other modified nucleosides suggest that such modifications can influence thermal stability.[5] Empirical testing is necessary to determine its melting point and decomposition temperature.

  • Photostability: Pyrimidine bases are known to be susceptible to photodegradation, including the formation of dimers. The methylation pattern and the pseudouridine core may alter the photostability profile compared to uridine.

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

3.2.1 Principle

The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) that are more severe than accelerated stability conditions to induce degradation.

3.2.2 Materials and Equipment

  • 1,3-Dimethylpseudouridine

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC-UV/DAD and/or LC-MS system

3.2.3 Step-by-Step Procedure

  • Stock Solution Preparation: Prepare a stock solution of 1,3-Dimethylpseudouridine in a suitable solvent (e.g., water or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl (e.g., 0.1 M to 1 M). Heat the mixture (e.g., at 60-80 °C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH (e.g., 0.1 M to 1 M). Heat the mixture (e.g., at 60-80 °C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of H₂O₂ (e.g., 3-30%). Store at room temperature for a defined period.

  • Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 80-100 °C).

  • Photolytic Degradation: Expose the solid drug substance and a solution to light according to ICH Q1B guidelines (exposure to cool white fluorescent and near-ultraviolet lamps).

  • Analysis: At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

3.2.4 Causality and Self-Validation

  • Why different stress conditions? To probe different degradation pathways (hydrolysis, oxidation, etc.).

  • Why a stability-indicating method? To ensure that the analytical method can accurately measure the decrease in the parent compound and detect the formation of degradation products without interference.

  • Self-Validation: The goal is to achieve 5-20% degradation of the active substance. If degradation is too extensive or too limited, the stress conditions should be adjusted (e.g., by changing the concentration of the stressor, temperature, or duration).

G cluster_start Start cluster_stress Stress Conditions cluster_end Analysis Start 1,3-Dimethylpseudouridine (Solid & Solution) Acid Acidic (e.g., 0.1M HCl, 80°C) Start->Acid Base Basic (e.g., 0.1M NaOH, 80°C) Start->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal (e.g., 100°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze by Stability-Indicating HPLC/LC-MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products & Pathways Analysis->Outcome

Caption: Workflow for Forced Degradation Studies.

Practical Recommendations for Handling and Formulation

  • Storage: Based on the predicted high stability, 1,3-Dimethylpseudouridine as a solid is likely to be stable at room temperature. However, for long-term storage, refrigeration (2-8 °C) and protection from light are recommended as precautionary measures until empirical data is available.

  • Formulation: For aqueous formulations, the moderate predicted solubility should be experimentally confirmed. If higher concentrations are required, the use of co-solvents (e.g., ethanol, propylene glycol) or solubilizing agents may be necessary. For organic formulations, its enhanced lipophilicity may be advantageous.

  • Analytical Method Development: A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point for quantification. UV detection at the λmax of the uracil chromophore (around 260 nm) should provide good sensitivity.

Conclusion

1,3-Dimethylpseudouridine is a molecule of significant interest in modern therapeutics. While direct experimental data on its solubility and stability are limited, a scientifically sound predictive assessment can be made based on its structure and the known properties of related nucleosides. The methylation at the N1 and N3 positions is expected to decrease aqueous solubility while increasing solubility in organic solvents. The inherent stability of the C-C glycosidic bond of the pseudouridine core suggests a high resistance to hydrolytic degradation. The comprehensive protocols provided in this guide offer a clear path for researchers to experimentally determine the precise solubility and stability parameters of 1,3-Dimethylpseudouridine, thereby enabling its effective and reliable application in drug development.

References

  • Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. PMC - PubMed Central. [Link]

  • Uridine in twelve pure solvents: Equilibrium solubility, thermodynamic analysis and molecular simulation. ResearchGate. [Link]

  • tRNA Modifications: Impact on Structure and Thermal Adaptation. MDPI. [Link]

Sources

Foundational

1,3-Dimethylpseudouridine as a purine nucleoside analogue

The following technical guide is structured to bridge the specific nomenclature requested ("Purine Nucleoside Analogue") with rigorous chemical classification, providing a comprehensive resource for drug development and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to bridge the specific nomenclature requested ("Purine Nucleoside Analogue") with rigorous chemical classification, providing a comprehensive resource for drug development and RNA therapeutics.

1,3-Dimethylpseudouridine ( ): Technical Guide to a C-Nucleoside Isostere

Executive Technical Summary

1,3-Dimethylpseudouridine (CAS: 64272-68-0) is a highly specialized modified nucleoside.[][] While chemically defined as a pyrimidine C-nucleoside (an isomer of 1,3-dimethyluridine), it is frequently classified in pharmaceutical databases and oncology panels as a functional purine nucleoside analogue .

This dual identity arises from its unique mechanism of action: the methylation of the N1 and N3 positions creates a steric profile that mimics the hydrophobic bulk of certain purines (like methylated xanthines) while simultaneously abolishing Watson-Crick hydrogen bonding capability. This makes it a potent "terminator" or "blocker" in nucleic acid polymerization and a competitive inhibitor in purine metabolic pathways, particularly in indolent lymphoid malignancies .

Core Technical Profile
FeatureSpecification
IUPAC Name 5-[(1S)-1,2-dihydroxyethyl]-1,3-dimethylpyrimidine-2,4-dione (Ribose conjugated)
Chemical Class C-Nucleoside (C-C glycosidic bond); Pyrimidine derivative.[][][3][][5][6][7][8][9][10][11][12]
Functional Class Purine Nucleoside Analogue (Antimetabolite); RNA Stability Probe.
Molecular Formula

Key Property Hydrolytic Stability: The C-C bond resists phosphorylase cleavage. H-Bond Blockade: N1/N3 methylation prevents base pairing.

Chemical Architecture & Synthesis

Unlike canonical nucleosides which possess a labile N-glycosidic bond, 1,3-dimethylpseudouridine features a C-glycosidic bond (connecting Ribose C1' to Uracil C5). This confers exceptional stability against enzymatic hydrolysis, a critical trait for therapeutic analogues.

Structural Isosterism

The "Purine Analogue" classification is functionally derived from its steric volume. The N1 and N3 methyl groups occupy space similar to the imidazole ring of a purine, allowing the molecule to dock into enzyme pockets reserved for purines (e.g., specific polymerases or metabolic enzymes) but failing to execute the catalytic step due to the lack of exchangeable protons.

Synthesis Protocol (Self-Validating)

The following protocol outlines the conversion of Pseudouridine (


) to 1,3-Dimethylpseudouridine (

).

Reagents:

  • Pseudouridine (Starting Material)[][3][][5][7][8][9][10][13]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or Methyl Iodide (

    
    )
    
  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Pseudouridine in anhydrous MeOH under an Argon atmosphere.

  • Methylation (N1 & N3): Add excess DMF-DMA (4.0 eq) to the solution.

    • Mechanistic Note: The C-glycosidic nature of

      
       allows aggressive methylation conditions without risking deglycosylation (base loss), which would occur with standard Uridine.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Solvent: DCM/MeOH 9:1).
    
  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Re-dissolve residue in minimal water and purify via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient.

  • Validation: Verify product via

    
    -NMR. Look for two distinct singlet peaks corresponding to 
    
    
    
    groups around
    
    
    3.2–3.4 ppm.

Mechanism of Action: The "Steric Blockade"

The therapeutic and analytical utility of 1,3-dimethylpseudouridine relies on its inability to form hydrogen bonds.

  • Canonical

    
    :  Has an extra H-bond donor at N1, increasing RNA stability.
    
  • 1,3-Dimethyl

    
    :  Both N1 and N3 are capped.
    
    • Consequence 1 (RNA/DNA Incorporation): If incorporated into a chain, it acts as a bulky mismatch, destabilizing the helix locally or terminating elongation.

    • Consequence 2 (Enzyme Inhibition): It binds to enzymes targeting nucleosides but cannot undergo proton transfer, effectively "jamming" the active site.

Visualization: Structural Blockade Pathway

The following diagram illustrates the synthesis and the consequent loss of Hydrogen Bonding capability (The "Blockade").

G Psi Pseudouridine (Psi) (H-Bond Donor) Intermediate Transition State (N-Alkylation) Psi->Intermediate Activation HBond Watson-Crick Pairing Psi->HBond Native Capability Reagents Methylation Reagents (DMF-DMA / MeI) Reagents->Intermediate Product 1,3-Dimethylpseudouridine (Steric Blocker) Intermediate->Product Reflux/Purification Block BLOCKED (No H-Bonding) Product->Block Methylation Effect Block->HBond Inhibits

Caption: Synthesis pathway converting Pseudouridine to 1,3-Dimethylpseudouridine, resulting in the ablation of Watson-Crick hydrogen bonding capacity.

Experimental Workflow: HPLC Detection & Analysis

For researchers quantifying this analogue in biological matrices (e.g., cell lysates or synthetic RNA preparations), a robust separation method is required to distinguish it from endogenous Pseudouridine.

Protocol: Reverse-Phase Ion-Pairing HPLC

Objective: Separate


 from 

and Uridine.
  • Column: C18 analytical column (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient Profile:

    • 0–5 min: 0% B (Isocratic hold for polar

      
      ).
      
    • 5–20 min: 0%

      
       15% B (Elution of methylated variants).
      
    • 20–25 min: 15%

      
       50% B (Wash).
      
  • Detection: UV at 260 nm (Standard) and 280 nm (Specific for methylated derivates which often show a bathochromic shift).

  • Expected Retention:

    • Pseudouridine (

      
      ): ~4.5 min (Early eluting, highly polar).
      
    • 1,3-Dimethylpseudouridine: ~12.0 min (Retained due to hydrophobic methyl groups).

Therapeutic Applications & Biological Relevance[2][5][9][12][13]

Oncology: Purine Antimetabolite Mimicry

In the context of indolent lymphoid malignancies , 1,3-dimethylpseudouridine functions as a purine nucleoside analogue.[8][14]

  • Mechanism: It interferes with DNA/RNA synthesis pathways.[14] By mimicking the shape of purines without providing the necessary hydrogen bonding faces, it induces apoptosis in rapidly dividing lymphoid cells.

  • Key Insight: Its C-glycosidic bond prevents degradation by Purine Nucleoside Phosphorylase (PNP), a common resistance mechanism for standard purine analogues.

RNA Therapeutics: Stability Markers

In mRNA vaccine development, N1-methylpseudouridine is used to suppress immune detection. However, 1,3-dimethylpseudouridine is used as a negative control or structural probe .

  • Because it cannot base pair, incorporating it into an RNA strand forces a single-stranded conformation at that specific locus. This allows researchers to map secondary structures or create "bubble" regions in RNA sensors.

Metabolic Biomarker

It acts as a downstream metabolite marker for methylated xanthines (Theophylline/Caffeine). High levels in urine often correlate with high turnover of modified RNA or dietary intake of methyl-xanthines.

References

  • Ruthigen. (n.d.). 1,3-Dimethyl pseudouridine [64272-68-0] Scientific Description.[][][6][8][11] Retrieved from 8

  • National Institutes of Health (NIH). (2025). Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives. PMC. Retrieved from 10

  • BOC Sciences. (n.d.). Modified pseudoUridine: 1,3-DimethylpseudoUridine.[][][3][][5][6][8][] Retrieved from

  • ResearchGate. (2025). Syntheses and Reactions of 1′,2′‐Unsaturated 2′,3′‐Seconucleoside Analogues. Retrieved from 5

  • CymitQuimica. (n.d.). 1,3-Dimethylpseudouridine Biosynth. Retrieved from 16

Sources

Exploratory

Mechanism of action of 1,3-Dimethylpseudouridine in biological systems

An In-Depth Technical Guide to the Mechanism of Action of N1-Methylpseudouridine in Biological Systems Authored by: Gemini, Senior Application Scientist Foreword The advent of mRNA-based therapeutics, particularly highli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of N1-Methylpseudouridine in Biological Systems

Authored by: Gemini, Senior Application Scientist

Foreword

The advent of mRNA-based therapeutics, particularly highlighted by the rapid development and success of COVID-19 vaccines, has revolutionized the landscape of modern medicine.[1][2][3] At the heart of this technological leap lies a chemically modified nucleoside: N1-methylpseudouridine (m1Ψ). This guide provides a comprehensive technical overview of the multifaceted mechanism of action of m1Ψ in biological systems. We will delve into the molecular intricacies that empower m1Ψ-modified mRNA with enhanced translational capacity and a dampened innate immune response, making it a cornerstone of next-generation RNA therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical component of mRNA technology.

Introduction to N1-Methylpseudouridine (m1Ψ)

N1-methylpseudouridine is a modified nucleoside, an isomer of uridine, that is incorporated into synthetic mRNA to improve its therapeutic properties. Unlike the canonical uridine, which is an N-glycoside, pseudouridine and its derivatives are C-glycosides. The addition of a methyl group at the N1 position of pseudouridine results in m1Ψ. This modification has been shown to be superior to its predecessor, pseudouridine (Ψ), in terms of increasing protein production and reducing immunogenicity.[4][5] The complete substitution of uridine with m1Ψ is a key feature of the Pfizer-BioNTech and Moderna COVID-19 mRNA vaccines.[1]

The incorporation of m1Ψ into an mRNA sequence is achieved during in vitro transcription (IVT) by substituting the standard uridine triphosphate (UTP) with N1-methylpseudouridine triphosphate (m1ΨTP).[1] This process is efficiently catalyzed by bacteriophage RNA polymerases, such as T7 RNA polymerase.[1]

Core Mechanism I: Augmentation of Protein Expression

A primary advantage of m1Ψ modification is the significant enhancement of protein translation from the synthetic mRNA template. This is not due to a single effect but rather a combination of factors that influence the dynamics of the ribosome during translation.

Interaction with the Ribosome and Altered Translation Dynamics

Recent studies using ribosome profiling have revealed that m1Ψ directly modulates the process of translation.[6][7] mRNAs containing m1Ψ exhibit increased ribosome density, meaning more ribosomes are actively translating a single mRNA molecule at any given time.[6][7][8] This increased ribosome loading is a key contributor to the overall increase in protein output.[8][9]

Interestingly, this enhanced protein production occurs through a dual mechanism: m1Ψ simultaneously promotes translation initiation while slowing down ribosome movement (elongation) in specific sequence contexts.[6][7] The slowed elongation is thought to contribute to the increased ribosome density, potentially by reducing ribosome "traffic jams" and allowing for more efficient initiation events.

Structural Insights from Cryo-Electron Microscopy

Cryo-electron microscopy (cryo-EM) studies have provided a structural basis for the observed effects of m1Ψ on translation. These studies show that m1Ψ alters the interactions within the ribosomal decoding center, the part of the ribosome that ensures the correct tRNA is selected for each codon.[6][7] This alteration in the decoding center is the likely cause of the context-dependent slowing of ribosome elongation.[6]

Impact on Translational Fidelity

A crucial question for any modification used in therapeutic molecules is its effect on the fidelity of the biological processes it influences. For m1Ψ, studies have investigated its impact on the accuracy of protein synthesis. The consensus is that m1Ψ does not significantly compromise translational fidelity.[4][10][11][12] While some subtle, context-dependent effects on miscoding have been observed in vitro, comprehensive analyses of proteins produced from m1Ψ-containing mRNAs in cell culture have not detected a significant increase in miscoded peptides compared to unmodified mRNA.[4][10][11][12]

Furthermore, m1Ψ does not stabilize mismatched codon-anticodon duplexes, a property that distinguishes it from pseudouridine, which has been shown to increase the stability of certain wobble base pairs.[4] This suggests that the unique chemical structure of m1Ψ allows for efficient and accurate decoding by the ribosome.

Influence on Stop Codon Recognition

The process of translation termination is also influenced by m1Ψ. Studies have shown that m1Ψ can suppress the recognition of near-stop codons by release factors, the proteins that mediate the termination of protein synthesis.[4] This could potentially lead to a low level of read-through of stop codons, although this effect is generally considered to be minimal in the context of a full-length mRNA.

Visualizing the Enhancement of Translation

Translation_Enhancement cluster_mRNA mRNA Modifications cluster_ribosome Ribosomal Interaction & Translation U_mRNA Unmodified mRNA (U) Ribosome Ribosome U_mRNA->Ribosome Standard Interaction m1_mRNA m1Ψ-modified mRNA m1_mRNA->Ribosome Altered Interaction in Decoding Center Initiation Translation Initiation m1_mRNA->Initiation Promotes Elongation Elongation m1_mRNA->Elongation Slows (context-dependent) Ribosome->Initiation Initiation->Elongation Density Ribosome Density Elongation->Density Increases Protein Protein Output Elongation->Protein Density->Protein Boosts Immune_Evasion cluster_RNA Exogenous mRNA cluster_Immune Innate Immune Response U_mRNA Unmodified mRNA (U) TLR Toll-like Receptors (TLR7/8) U_mRNA->TLR Activates PKR PKR U_mRNA->PKR Activates m1_mRNA m1Ψ-modified mRNA m1_mRNA->TLR Activation Blocked m1_mRNA->PKR Activation Mitigated IFN_Response Type I Interferon Response TLR->IFN_Response Induces Translation_Shutdown Global Translation Shutdown PKR->Translation_Shutdown Causes IFN_Response->Translation_Shutdown Contributes to

Caption: How m1Ψ modification helps mRNA evade innate immune detection.

Biophysical Properties and mRNA Stability

The chemical differences between m1Ψ and uridine also translate to distinct biophysical properties of the mRNA molecule.

Impact on RNA Duplex Stability

Pseudouridine has been shown to increase the thermal stability of RNA duplexes, regardless of the sequence context. [4]In contrast, the impact of m1Ψ on mRNA stability is context-dependent, relying on the identity of its neighboring bases. [4]This suggests that m1Ψ offers a more nuanced control over the local secondary structure of the mRNA molecule.

mRNA Stability and Protein Expression

While the term "stability" can refer to thermal stability, in the context of mRNA therapeutics, it often relates to the molecule's half-life in the cellular environment. The increased protein expression observed with m1Ψ-modified mRNA is not solely due to increased resistance to degradation. In fact, the primary drivers are the enhanced translation and reduced immunogenicity. [8]However, optimized 3' untranslated regions (UTRs) and poly(A) tails are also crucial components of synthetic mRNA design that contribute to overall stability and translational efficiency. [2]

Experimental Protocols

To aid researchers in the practical application of m1Ψ-modified mRNA, this section outlines key experimental workflows.

Synthesis of m1Ψ-Modified mRNA via In Vitro Transcription (IVT)

This protocol describes the generation of m1Ψ-modified mRNA using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • N1-methylpseudouridine-5'-Triphosphate (m1ΨTP)

  • ATP, CTP, GTP

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Transcription Buffer

  • DNase I

  • RNA purification kit (e.g., silica-based columns)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a nuclease-free tube, combine the following at room temperature:

    • Nuclease-free water to the final volume

    • Transcription Buffer (10X)

    • ATP, CTP, GTP (10 mM each)

    • m1ΨTP (10 mM)

    • Linearized DNA template (0.5-1.0 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Quantification and Quality Control: Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA using gel electrophoresis (e.g., agarose or denaturing polyacrylamide gel).

Assessment of Protein Expression

This protocol provides a general workflow for evaluating the translational capacity of m1Ψ-modified mRNA in a cell-based assay.

Materials:

  • m1Ψ-modified mRNA encoding a reporter protein (e.g., Luciferase, GFP)

  • Unmodified control mRNA

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • Transfection reagent (e.g., lipid-based)

  • Assay-specific reagents (e.g., luciferase substrate, flow cytometer)

Procedure:

  • Cell Seeding: Seed the mammalian cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: On the day of transfection, prepare the mRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Briefly, dilute the mRNA and the transfection reagent separately in serum-free medium, then combine and incubate to allow complex formation.

  • Cell Treatment: Add the mRNA-lipid complexes to the cells and incubate for the desired period (e.g., 24-48 hours).

  • Analysis:

    • For Luciferase: Lyse the cells and measure luciferase activity using a luminometer after adding the luciferase substrate.

    • For GFP: Analyze the cells using flow cytometry to quantify the percentage of GFP-positive cells and the mean fluorescence intensity.

Evaluation of Immunogenicity

This protocol outlines a method to assess the innate immune response to m1Ψ-modified mRNA in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • m1Ψ-modified mRNA

  • Unmodified control mRNA

  • Poly(I:C) (positive control)

  • Freshly isolated human PBMCs

  • RPMI 1640 medium with supplements

  • Transfection reagent suitable for primary cells

  • ELISA kit for detecting Type I Interferon (e.g., IFN-α)

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture: Culture the PBMCs in RPMI 1640 medium.

  • Transfection: Transfect the PBMCs with the different mRNA constructs or Poly(I:C) using an appropriate transfection reagent.

  • Incubation: Incubate the cells for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of IFN-α in the supernatant using an ELISA kit according to the manufacturer's instructions. A lower level of IFN-α for m1Ψ-modified mRNA compared to unmodified mRNA indicates reduced immunogenicity. [13]

Quantitative Data Summary

ModificationRelative Protein Expression (in vivo)Innate Immune Activation (IFN-α levels)Translational Fidelity
Uridine (Unmodified) BaselineHighHigh
Pseudouridine (Ψ) IncreasedReducedGenerally high, some read-through of stop codons
N1-methylpseudouridine (m1Ψ) Significantly Increased [4][5]Markedly Reduced [4][5]High, no significant increase in miscoding [4][11][12]

Conclusion and Future Perspectives

N1-methylpseudouridine has emerged as a pivotal innovation in the field of mRNA therapeutics. Its dual mechanism of action—enhancing protein translation while simultaneously evading the innate immune system—addresses two of the most significant challenges in the development of RNA-based medicines. The in-depth understanding of its interaction with the ribosome and innate immune sensors provides a solid foundation for the rational design of future mRNA therapies.

As the field continues to advance, further research into the context-dependent effects of m1Ψ and the exploration of novel nucleoside modifications will undoubtedly lead to even more potent and safer therapeutic modalities. The principles elucidated in this guide underscore the power of chemical biology to harness and optimize cellular processes for therapeutic benefit, paving the way for new treatments for a wide range of diseases.

References

  • Rozman, B., Broennimann, K., Rajan, K. S., Nachshon, A., Saha, C., Arazi, T., ... & Stern-Ginossar, N. (2025). N1-Methylpseudouridine directly modulates translation dynamics. Nature. [Link]

  • Jena Bioscience. (n.d.). N1-Methylpseudouridine: Increase mRNA vaccine effectiveness. News Blog. [Link]

  • Kim, D., et al. (2022). N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products. Cell Reports, 40(7), 111300. [Link]

  • Nance, K. D., & Meier, J. L. (2021). Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines. ACS Central Science, 7(5), 748–756. [Link]

  • Amor, S., Fernández Blanco, L., & Baker, D. (2020). Innate immunity during SARS-CoV-2: evasion strategies and activation trigger hypoxia and vascular damage. Clinical & Experimental Immunology, 202(2), 193–209. [Link]

  • Lin, C.-J., & Lin, C.-T. (2021). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Frontiers in Cell and Developmental Biology, 9, 786531. [Link]

  • Svitkin, Y. V., Cheng, Y.-M., Chakraborty, T., Presnyak, V., John, M., & Sonenberg, N. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research, 45(10), 6023–6036. [Link]

  • Andries, O., Mc Cafferty, S., De Smedt, S. C., Weiss, R., Sanders, N. N., & Kitada, T. (2015). N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337–344. [Link]

  • Nance, K. D., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. Nature Communications, 13(1), 5321. [Link]

  • Karikó, K., Buckstein, M., Ni, H., & Weissman, D. (2008). Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability. Molecular Therapy, 16(11), 1833–1840. [Link]

  • Zaher, H. S., et al. (2022). N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products. Cell Reports, 40(7), 111300. [Link]

  • Kim, D., et al. (2022). N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products. Cell Reports, 40(7), 111300. [Link]

  • Rozman, B., et al. (2025). N1-Methylpseudouridine Directly Modulates Translation Dynamics. bioRxiv. [Link]

  • Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research, 45(10), 6023–6036. [Link]

Sources

Foundational

A Researcher's Guide to Pseudouridine Modifications in Synthetic RNA: From Pseudouridine (Ψ) and N1-Methylpseudouridine (m¹Ψ) to the Contrasting Case of 1,3-Dimethylpseudouridine (m³Ψ)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The advent of messenger RNA (mRNA) therapeutics, most notably demonstrated by the rapid development and deployment of COVID-19 v...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics, most notably demonstrated by the rapid development and deployment of COVID-19 vaccines, represents a paradigm shift in modern medicine. This success was not merely a matter of sequence design but was critically enabled by the strategic chemical modification of the RNA molecule itself. By replacing the standard uridine (U) nucleotide with modified versions, researchers were able to overcome the primary obstacles that had long hindered mRNA's therapeutic potential: its inherent instability and its tendency to provoke a powerful and undesirable innate immune response.

This guide provides a deep dive into the family of pseudouridine modifications, the cornerstone of modern mRNA engineering. We will begin by exploring the foundational roles of pseudouridine (Ψ) and its derivative, N1-methylpseudouridine (m¹Ψ), the latter of which is the key ingredient in the approved COVID-19 mRNA vaccines.[1] We will then provide detailed, field-tested protocols for synthesizing modified mRNA. Finally, we will examine the structurally related but functionally distinct molecule, 1,3-dimethylpseudouridine (m³Ψ or m¹,³Ψ), explaining from a mechanistic standpoint why not all modifications are created equal and how subtle changes in chemical structure can lead to profoundly different biological outcomes.

Part 1: The Foundational Modifications for Therapeutic mRNA

The central challenge in using exogenous in vitro-transcribed (IVT) mRNA is that mammalian cells have evolved sophisticated mechanisms to detect and eliminate foreign RNA, which often signals a viral infection.[2] Pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8), RIG-I, and the protein kinase R (PKR) can bind to IVT mRNA, triggering an inflammatory cascade and shutting down protein synthesis.[2][3] The strategic replacement of uridine circumvents this immune surveillance.

Pseudouridine (Ψ): The "Fifth Nucleoside"

Pseudouridine (Ψ) is the most abundant post-transcriptional modification found in cellular RNA.[] It is an isomer of uridine where the uracil base is attached to the ribose sugar via a carbon-carbon (C5-C1') bond instead of the canonical nitrogen-carbon (N1-C1') glycosidic bond.

Causality of Function: This seemingly minor isomeric change has significant biophysical consequences. The C-C bond provides greater rotational freedom for the base and, critically, exposes an additional imino proton at the N1 position, which can act as a hydrogen bond donor. These features contribute to:

  • Enhanced Structural Stability: Pseudouridine increases the rigidity of the sugar-phosphate backbone and improves base-stacking interactions, which can stabilize local RNA secondary structures.[5][6]

  • Reduced Immunogenicity: The altered conformation of Ψ-containing RNA is less efficiently recognized by innate immune sensors like PKR and TLRs.[7][8] This dampens the induction of inflammatory cytokines and prevents the PKR-mediated phosphorylation of eIF2α, a key event that shuts down cellular translation.[8][9]

  • Increased Translational Capacity: By preventing the shutdown of the cell's translation machinery, Ψ-modified mRNA leads to significantly higher protein yields compared to its unmodified counterpart.[7]

N1-Methylpseudouridine (m¹Ψ): The Gold Standard

Building on the success of pseudouridine, researchers found that adding a methyl group to the N1 position of the pseudouridine base created an even more effective modification: N1-methylpseudouridine (m¹Ψ). This modification is now considered the state-of-the-art for therapeutic mRNA applications.[10][11]

Causality of Superior Function: The addition of the methyl group at the N1 position further enhances the beneficial properties of pseudouridine.

  • Superior Immune Evasion: m¹Ψ-modified mRNA is exceptionally poor at activating innate immune pathways, leading to a near-complete abrogation of the inflammatory response.[12][13] This allows for the administration of higher doses of mRNA with minimal toxicity.

  • Markedly Enhanced Protein Expression: The combination of profound immune silencing and potentially more efficient ribosome loading and elongation dynamics results in a dramatic increase in protein production, far exceeding that of even Ψ-modified mRNA.[14][15] The complete replacement of uridine with N1-methylpseudouridine was a critical design choice in the development of the Pfizer-BioNTech and Moderna COVID-19 vaccines.[1][13]

Part 2: Synthesis and Incorporation of Modified Nucleotides

The generation of high-quality modified mRNA is a multi-step process that begins with the synthesis of the modified nucleotide triphosphates and culminates in an optimized in vitro transcription reaction.

Synthesis of Modified Nucleoside-5'-Triphosphates

While pseudouridine-5'-triphosphate (Ψ-TP) and N1-methylpseudouridine-5'-triphosphate (m¹Ψ-TP) are commercially available from specialized manufacturers, understanding their synthesis is valuable.[16][17] One-pot chemical synthesis methods, such as those starting from nucleoside 5'-H-phosphonates, provide an efficient route to generate these critical reagents in high purity.[18] This method involves the in situ generation of a pyridinium phosphoramidate from the H-phosphonate, which is then coupled with pyrophosphate to yield the final triphosphate product.[18]

Protocol: In Vitro Transcription (IVT) for Fully Substituted mRNA

The enzymatic incorporation of modified nucleotides is most commonly achieved using T7 RNA polymerase, which efficiently accepts Ψ-TP and m¹Ψ-TP in place of the standard UTP.[13]

Experimental Objective: To synthesize a high yield of 5'-capped and poly(A)-tailed mRNA where every uridine residue is replaced with N1-methylpseudouridine (m¹Ψ).

Core Components:

Component Stock Concentration Final Concentration Purpose
Linearized DNA Template 100-500 ng/µL ~50 ng/µL (1 µg total) Contains T7 promoter and gene of interest
T7 RNA Polymerase High Varies by supplier Enzyme for RNA synthesis
Transcription Buffer 10X 1X Provides optimal pH, salts (MgCl₂)
ATP, GTP, CTP 100 mM 2 mM each Standard ribonucleotides
m¹Ψ-TP 100 mM 2 mM Modified ribonucleotide (replaces UTP)
Cap Analog (e.g., ARCA) 40 mM 4 mM For co-transcriptional 5' capping
Dithiothreitol (DTT) 100 mM 10 mM Reducing agent for the enzyme
RNase Inhibitor 40 U/µL 1-2 U/µL Protects RNA product from degradation

| Nuclease-Free Water | - | To final volume | Reaction solvent |

Step-by-Step Methodology:

  • Template Preparation: The DNA template must be a high-purity, linearized plasmid or PCR product containing a T7 promoter sequence upstream of the gene of interest. Linearization is critical to prevent polymerase run-on.

  • Reaction Assembly: At room temperature, combine the following in a nuclease-free microcentrifuge tube in the specified order. Thaw reagents on ice and keep them there until use.

    • Nuclease-Free Water

    • 10X Transcription Buffer

    • ATP, GTP, CTP solution

    • m¹Ψ-TP solution

    • Cap Analog solution

    • Linearized DNA Template (1 µg)

    • DTT

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Incubation: Mix the components gently by flicking the tube, centrifuge briefly to collect the solution at the bottom, and incubate at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add a TURBO DNase solution and incubate for an additional 15-30 minutes at 37°C.

  • Purification: The resulting mRNA must be purified to remove enzymes, unincorporated nucleotides, and buffer components. This is typically achieved using a column-based RNA cleanup kit or lithium chloride (LiCl) precipitation.

  • Quality Control: Assess the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop) and verify its integrity and size using denaturing agarose gel electrophoresis or a Bioanalyzer.

IVT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Template Linearized DNA Template (T7 Promoter) IVT In Vitro Transcription (37°C, 2-4h) Template->IVT NTPs NTP Mix (A, G, C, m¹Ψ-TP) NTPs->IVT Enzymes Enzymes & Buffer (T7 Polymerase, RNase Inhibitor) Enzymes->IVT DNase DNase I Treatment (37°C, 30 min) IVT->DNase Remove Template Purify RNA Purification (e.g., Column Cleanup) DNase->Purify Remove Contaminants QC Quality Control (Spectroscopy, Gel) Purify->QC Assess Integrity Product Purified, Modified mRNA Transcript QC->Product

Workflow for generating modified mRNA via in vitro transcription.

Part 3: The Contrasting Case of 1,3-Dimethylpseudouridine (m³Ψ)

While N1-methylation of pseudouridine is highly beneficial, the position of the methyl group is paramount. The related isomer, 1,3-dimethylpseudouridine (m³Ψ), where a second methyl group is added to the N3 position, serves as a powerful case study in the structure-function relationship of nucleotides.

Structure and Predicted Functional Impact

The critical difference in m³Ψ lies in the methylation of the N3 position of the uracil base. In a standard Watson-Crick base pair, the N3 imino proton of uridine is essential for forming a hydrogen bond with adenosine. In pseudouridine and N1-methylpseudouridine, this N3 position remains unchanged and available for base pairing. However, in m³Ψ, the methyl group at N3 physically blocks this crucial hydrogen bond donor site.

Causality of Disruption: This modification is predicted to be highly disruptive to the process of translation for the following reason:

  • Impeded Codon-Anticodon Recognition: The ribosome ensures translational fidelity by checking the hydrogen bonding pattern between the mRNA codon in the A site and the incoming aminoacyl-tRNA's anticodon. By blocking a key hydrogen bond site, m³Ψ would fundamentally alter this recognition geometry. Computational modeling studies have used m³Ψ as a control for a modification expected to severely perturb mRNA:tRNA interactions and limit tRNA binding.[19] Therefore, widespread substitution with m³Ψ would likely lead to stalled ribosomes, translational frameshifting, and a dramatic decrease in full-length protein synthesis.

Nucleoside_Structures U Uridine Psi Pseudouridine (Ψ) m1Psi N1-Methyl-Ψ (m¹Ψ) m3Psi 1,3-Dimethyl-Ψ (m³Ψ)

Comparison of Uridine and its modified pseudouridine derivatives.
Natural Occurrence and Research Status

3-methylpseudouridine (m³Ψ) is a naturally occurring modification, having been identified in 23S ribosomal RNA (rRNA), a structural and catalytic component of the ribosome itself.[20] Its role there is likely structural, contributing to the precise folding and function of the ribosome, a context very different from its potential role as a coding nucleotide in mRNA.

Currently, 1,3-dimethylpseudouridine-5'-triphosphate is not a reagent commonly used for the synthesis of therapeutic mRNA. The published literature lacks studies evaluating the large-scale substitution of UTP with m³Ψ-TP in IVT and its subsequent effects on immunogenicity, stability, and translation. Based on its chemical structure, it is not a viable candidate for enhancing protein expression in the same manner as m¹Ψ.

Part 4: Comparative Summary and Outlook

The choice of nucleoside modification is a critical determinant of synthetic mRNA function. The properties imparted by the pseudouridine family of isomers are not universal but are instead highly dependent on the specific sites of methylation.

Comparative Data Table
PropertyUridine (U)Pseudouridine (Ψ)N1-Methyl-Ψ (m¹Ψ)1,3-Dimethyl-Ψ (m³Ψ)
Immune Activation HighLow[7]Very Low[12]Data Not Available
Protein Expression BaselineHigh[7]Very High[13]Predicted to be very low/disruptive[19]
RNA Stability BaselineIncreased[7]Increased[12]Data Not Available
Key Structural Feature N1-C1' Glycosidic BondC5-C1' Glycosidic BondC5-C1' Bond + N1-MethylC5-C1' Bond + N1,N3-Dimethyl
Base Pairing (with A) CanonicalPermissive[21]Canonical-likeDisrupted at N3 position[19]
Conclusion

The journey from uridine to N1-methylpseudouridine illustrates a powerful principle in nucleic acid chemistry: subtle atomic changes can yield dramatic functional enhancements. Pseudouridine laid the groundwork by demonstrating that modifying the core U-A interaction space could mitigate immunogenicity and boost translation.[7] N1-methylpseudouridine perfected this by further shielding the molecule from immune sensors while promoting robust protein output, making it the cornerstone of the mRNA revolution.[10]

The case of 1,3-dimethylpseudouridine provides an essential counterpoint. It demonstrates that the benefits of modification are exquisitely position-dependent. While N1 methylation enhances, N3 methylation is predicted to disrupt the fundamental process of codon-anticodon pairing, highlighting the intricate balance of forces that govern translation. For researchers in drug development, this underscores the importance of a deep, mechanistic understanding of RNA biology. As the field of nucleic acid therapeutics continues to expand, N1-methylpseudouridine remains the benchmark for safety and efficacy, while the continued exploration of the vast chemical space of RNA modifications promises to unlock even more powerful tools for medicine.

References

  • Parr, C. J. C., et al. (2020). N1-Methylpseudouridine substitution enhances the performance of synthetic mRNA switches in cells. Nucleic Acids Research, 48(8), e35. Available at: [Link]

  • Yin, H., et al. (2024). N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA. Allergy. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA. Available at: [Link]

  • Bar-Yaacov, D., et al. (2012). One-Pot Synthesis of Nucleoside 5′-Triphosphates from Nucleoside 5′-H-Phosphonates. Organic Letters, 14(13), 3292–3295. Available at: [Link]

  • Karikó, K., et al. (2008). Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability. Molecular Therapy, 16(11), 1833–1840. Available at: [Link]

  • Aas, K. I. R., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Chemical Biology, 5(5), 416-428. Available at: [Link]

  • Brown, A. W., et al. (2017). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Molecules, 22(9), 1362. Available at: [Link]

  • ResearchGate. (n.d.). N1-methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. Available at: [Link]

  • Aas, K. I. R., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Chemical Biology, 5(5), 416-428. Available at: [Link]

  • Jena Bioscience. (n.d.). N1-Methylpseudouridine: Increase mRNA vaccine effectiveness. Available at: [Link]

  • Taoka, M., et al. (2022). N1-methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv. Available at: [Link]

  • Lee, S., et al. (2025). N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression. bioRxiv. Available at: [Link]

  • Davis, D. R. (1998). Biophysical and Conformational Properties of Modified Nucleosides in RNA (Nuclear Magnetic Resonance Studies). Modification and Editing of RNA, 85-102. Available at: [Link]

  • Lin, F., et al. (2025). mRNA vaccines: immunogenicity and quality characteristics. Signal Transduction and Targeted Therapy, 10(1), 1. Available at: [Link]

  • Anderson, B. R., et al. (2010). Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation. Nucleic Acids Research, 38(17), 5884–5892. Available at: [Link]

  • Roy, B. (2021). Effects of mRNA Modifications on Translation: An Overview. ResearchGate. Available at: [Link]

  • Lin, L., et al. (2021). Synthesis of polyanionic C5-modified 2'-deoxyuridine and 2'-deoxycytidine-5'-triphosphates and their properties as substrates for DNA polymerases. RSC Advances, 11(25), 15159-15170. Available at: [Link]

  • Frankel-Rozman, B., et al. (2026). N1-methylpseudouridine directly modulates translation dynamics. Nature. Available at: [Link]

  • Eyler, D. E., et al. (2019). Pseudouridinylation of mRNA coding sequences alters translation. Proceedings of the National Academy of Sciences, 116(46), 23068–23074. Available at: [Link]

  • Gaik, M., et al. (2025). Determining the effects of pseudouridine incorporation on human tRNAs. The EMBO Journal, 44(8), 2459-2479. Available at: [Link]

  • Anderson, B. R., et al. (2010). Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation. Nucleic Acids Research, 38(17), 5884–5892. Available at: [Link]

Sources

Exploratory

The Biological Significance of Dimethylation in Pseudouridine: A Technical Guide for Researchers

Abstract Pseudouridine (Ψ), the most abundant RNA modification, is a critical player in the post-transcriptional regulation of gene expression. Its further modification through methylation adds another layer of complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pseudouridine (Ψ), the most abundant RNA modification, is a critical player in the post-transcriptional regulation of gene expression. Its further modification through methylation adds another layer of complexity and functional diversity to RNA molecules. While N1-methylpseudouridine (m1Ψ) has gained significant attention for its role in enhancing the efficacy of mRNA-based therapeutics, the biological implications of dimethylated pseudouridine derivatives remain a burgeoning field of investigation. This technical guide provides a comprehensive overview of the enzymatic machinery, structural consequences, and functional roles of methylated pseudouridines, with a particular focus on the emerging understanding of dimethylation. We will delve into the established knowledge of N1- and N3-methylpseudouridine to build a framework for exploring the significance of N1,N3-dimethylpseudouridine. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this intricate aspect of RNA biology.

Introduction: Beyond Isomerization - The Methylation Landscape of Pseudouridine

Pseudouridine (Ψ), an isomer of uridine, is introduced into RNA post-transcriptionally by pseudouridine synthases (PUSs).[1] This modification enhances the structural stability of RNA by introducing an additional hydrogen bond donor and improving base stacking.[1] The story, however, does not end with isomerization. Pseudouridine can be further modified by methylation, creating a diverse repertoire of "hypermodified" nucleosides with distinct biochemical properties.

The most well-characterized methylated pseudouridine is N1-methylpseudouridine (m1Ψ), which has been instrumental in the development of mRNA vaccines.[2] Its incorporation into mRNA enhances protein expression and reduces immunogenicity. However, another key methylation event occurs at the N3 position, creating N3-methylpseudouridine (m3Ψ). The potential for dual methylation, resulting in N1,N3-dimethylpseudouridine, presents an intriguing frontier in RNA modification research. This guide will explore the knowns of mono-methylation to illuminate the potential significance of this dimethylated derivative.

The Enzymatic Machinery of Pseudouridine Methylation

The methylation of pseudouridine is a highly specific process catalyzed by distinct methyltransferases. Understanding these enzymes is crucial for dissecting the biological pathways involving methylated pseudouridines.

N1-Methylation: The Role of Nep1

In archaea and eukaryotes, the N1-specific methylation of pseudouridine is carried out by the S-adenosylmethionine (SAM)-dependent methyltransferase Nep1.[3] Nep1 is a member of the SPOUT-class of RNA methyltransferases and is responsible for the N1-methylation of pseudouridine in the small ribosomal subunit RNA.[3] Mutations in the human Nep1 gene are linked to the Bowen-Conradi syndrome, a severe developmental disorder, highlighting the critical role of this modification.[3]

N3-Methylation: The YbeA/RlmH Connection

In bacteria, the N3 position of pseudouridine at nucleotide 1915 in the 23S ribosomal RNA (rRNA) is methylated by the enzyme YbeA, which has been renamed RlmH (rRNA large subunit methyltransferase H).[4][5][6] This modification appears to be unique to this specific location in bacterial rRNA.[4] RlmH is also a SAM-dependent, SPOUT-class methyltransferase.[1][6] The loss of YbeA function in E. coli leads to a slight growth defect, suggesting a role in optimizing ribosome function.[5]

The Quest for an N1,N3-Dimethylpseudouridine Synthase

Currently, no single enzyme has been identified that can catalyze the dimethylation of pseudouridine to form N1,N3-dimethylpseudouridine. It is plausible that this modification arises from a two-step process involving the sequential action of an N1-methyltransferase and an N3-methyltransferase. Further research is needed to determine if enzymes like Nep1 and RlmH can act on already methylated pseudouridine substrates or if other, yet undiscovered, enzymes are responsible for this hypermodification.

Structural and Functional Consequences of Pseudouridine Methylation

The addition of methyl groups to pseudouridine has profound effects on the structure and function of RNA molecules.

Impact on RNA Structure and Stability

Methylation further enhances the inherent stabilizing properties of pseudouridine. The methyl groups can increase the hydrophobicity of the local environment and influence base stacking interactions. The conformation of pseudouridine is not significantly altered by methylation; the dominant structural contribution comes from the C-glycosidic linkage.[7] However, the addition of a methyl group at the N3 position in a hairpin loop of 23S rRNA has been shown to slightly increase the thermodynamic stability of the RNA structure.[8]

Role in Translation and Ribosome Function

The location of methylated pseudouridines in functionally critical regions of the ribosome suggests a significant role in translation.

  • N1-Methylpseudouridine (m1Ψ): The incorporation of m1Ψ into mRNA can lead to +1 ribosomal frameshifting, likely due to ribosome stalling at slippery sequences.[9][10] While this can have off-target effects, it also highlights the profound impact of this modification on the decoding process.[9] However, other studies suggest that m1Ψ does not significantly impact overall translational fidelity.[11] It has also been shown to suppress the recognition of near-stop codons by release factors.[12]

  • N3-Methylpseudouridine (m3Ψ): The m3Ψ modification at position 1915 of 23S rRNA is located in helix 69, a universally conserved region that interacts with the decoding center of the small ribosomal subunit.[13] The methylation by RlmH occurs on the assembled 70S ribosome, possibly during translation initiation, suggesting it may act as a quality control checkpoint.[1][5][6]

The combined effect of N1 and N3 methylation on translation remains to be elucidated. It is conceivable that N1,N3-dimethylpseudouridine could further fine-tune ribosome-mRNA interactions, potentially influencing translational fidelity, efficiency, and frameshifting in ways that are distinct from its mono-methylated counterparts.

Experimental Protocols for the Analysis of Methylated Pseudouridines

The detection and quantification of methylated pseudouridines, particularly the mass-silent pseudouridine, require specialized techniques.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful tool for the analysis of RNA modifications.[14]

Protocol: Detection of Methylated Pseudouridine by LC-MS/MS

  • RNA Isolation and Digestion:

    • Isolate total RNA or specific RNA species of interest using standard protocols.

    • Digest the RNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

  • Chromatographic Separation:

    • Separate the resulting nucleosides using liquid chromatography (LC), typically with a C18 reversed-phase column.

  • Mass Spectrometric Analysis:

    • Analyze the eluting nucleosides using tandem mass spectrometry (MS/MS).

    • Identify m1Ψ and m3Ψ based on their specific mass-to-charge ratios and fragmentation patterns.

Causality Behind Experimental Choices: Complete enzymatic digestion to single nucleosides is crucial for accurate quantification. The choice of LC column and gradient conditions is optimized to achieve baseline separation of the canonical and modified nucleosides.

Chemical Derivatization for Pseudouridine Detection

Since pseudouridine is an isomer of uridine and thus has the same mass, chemical derivatization is often employed to distinguish it.

Protocol: CMC Derivatization for Pseudouridine Identification

  • Chemical Modification:

    • Treat the RNA sample with 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide (CMC) metho-p-toluenesulfonate under alkaline conditions.

    • CMC reacts with guanosine, uridine, and pseudouridine residues.

  • Alkaline Treatment:

    • Subject the sample to alkaline conditions to remove the CMC adduct from all residues except for the N3 position of pseudouridine.[15] This leaves a stable "mass tag" of 252.21 Da on each pseudouridine.[15]

  • Analysis:

    • Analyze the derivatized RNA by mass spectrometry to identify the number and location of pseudouridine residues based on the mass shift.[15]

Self-Validating System: Comparing the mass spectra of the RNA before and after derivatization allows for the direct determination of the number of pseudouridine residues present.[15]

Signaling Pathways and Logical Relationships

The interplay between pseudouridine synthases and methyltransferases represents a key regulatory axis in RNA metabolism.

Pseudouridine_Modification_Pathway Uridine Uridine in pre-RNA PUS Pseudouridine Synthase (PUS) Uridine->PUS Isomerization Pseudouridine Pseudouridine (Ψ) Nep1 Nep1 (N1-MTase) Pseudouridine->Nep1 N1-Methylation RlmH RlmH (N3-MTase) Pseudouridine->RlmH N3-Methylation m1Psi N1-methylpseudouridine (m1Ψ) Unknown_MTase Unknown N1/N3-MTase(s) m1Psi->Unknown_MTase N3-Methylation m3Psi N3-methylpseudouridine (m3Ψ) m3Psi->Unknown_MTase N1-Methylation m1m3Psi N1,N3-dimethylpseudouridine (m1,m3Ψ) PUS->Pseudouridine Nep1->m1Psi RlmH->m3Psi Unknown_MTase->m1m3Psi

Caption: Enzymatic pathway for the formation of methylated pseudouridines.

Future Directions and Unanswered Questions

The field of pseudouridine dimethylation is still in its infancy, with many exciting avenues for future research:

  • Identification of Dimethylating Enzymes: The foremost task is to identify the enzyme or enzymes responsible for creating N1,N3-dimethylpseudouridine.

  • Transcriptome-wide Mapping: The development of sensitive and specific methods to map the location of N1,N3-dimethylpseudouridine across the transcriptome is essential.

  • Functional Characterization: Elucidating the precise functional roles of this hypermodification in translation, RNA stability, and other cellular processes is a key objective.

  • Disease Association: Investigating the potential links between dysregulation of pseudouridine dimethylation and human diseases, including cancer and neurological disorders, could open up new diagnostic and therapeutic avenues.

Conclusion

The dimethylation of pseudouridine represents a fascinating and underexplored area of RNA biology. By building upon our understanding of mono-methylated pseudouridines, we can begin to unravel the biological significance of this complex modification. The development of advanced analytical techniques and further investigation into the enzymatic machinery will be crucial in illuminating the roles of N1,N3-dimethylpseudouridine in health and disease. This technical guide provides a foundational understanding for researchers poised to explore this exciting frontier.

References

  • Ero, R., Peil, L., & Liiv, A. (2008). YbeA is the m3Ψ methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA. RNA, 14(11), 2234–2244. [Link]

  • Andersen, N. M., Douthwaite, S., & Kirpekar, F. (2008). YbeA Is the m3Psi Methyltransferase RlmH That Targets Nucleotide 1915 in 23S rRNA. Journal of Molecular Biology, 381(3), 563-571. [Link]

  • Purta, E., O'Connor, M., & Bujnicki, J. M. (2008). Identification of pseudouridine methyltransferase in Escherichia coli. Nucleic Acids Research, 36(20), 6542–6551. [Link]

  • Wurm, J. P., Meyer, B., Bahr, U., Held, M., Frolow, O., Kötter, P., Engels, J. W., Heckel, A., & Entian, K.-D. (2012). Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs. RNA, 18(3), 412–420. [Link]

  • Purta, E., O'Connor, M., & Bujnicki, J. M. (2008). Identification of pseudouridine methyltransferase in Escherichia coli. Nucleic Acids Research, 36(20), 6542–6551. [Link]

  • Sarin, V. P., & Leidel, S. A. (2024). Quantitative detection of pseudouridine in RNA by mass spectrometry. Scientific Reports, 14(1), 1-11. [Link]

  • Gilbert, W. V. (2023). Why U Matters: Detection and functions of pseudouridine modifications in mRNAs. RNA Biology, 20(1), 1-13. [Link]

  • Prokhorova, D., Matveeva, A., Zakabunin, A., Ryabchenko, A., & Stepanov, G. (2023). Influence of N1-Methylpseudouridine in Guide RNAs on CRISPR/Cas9 Activity. International Journal of Molecular Sciences, 24(23), 17116. [Link]

  • 23S rRNA (pseudouridine1915-N3)-methyltransferase. In Wikipedia. Retrieved from [Link]

  • Nance, K. D., & Meier, J. L. (2021). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. ACS Central Science, 7(5), 748–756. [Link]

  • Sarin, V. P., & Leidel, S. A. (2024). Quantitative detection of pseudouridine in RNA by mass spectrometry. Scientific Reports, 14(1), 1-11. [Link]

  • Agris, P. F., Vendeix, F. A. P., & Graham, W. D. (2007). Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives. Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1547–1550. [Link]

  • Mulroney, T. E., Pöyry, T., Yam-Puc, J. C., Pawlak, M., Tzani, I., D'Arcy, N., ... & Firth, A. E. (2023). N1-methylpseudouridylation of mRNA causes +1 ribosomal frameshifting. Nature, 624(7991), 459–466. [Link]

  • Micura, R., Pils, W., Höbartner, C., Grubmayr, K., Ebert, M. O., & Jaun, B. (2004). Synthesis of 15 N-Enriched Pseudouridine Derivatives. Organic Letters, 6(25), 4683–4685. [Link]

  • Kirpekar, F., Douthwaite, S., & Andersen, N. M. (2000). Detection of pseudouridine and other modifications in tRNA by cyanoethylation and MALDI mass spectrometry. RNA, 6(2), 296–306. [Link]

  • Tavakoli, S., Begik, O., Gokhale, N. S., & Novoa, E. M. (2021). Detection of pseudouridine modifications and type I/II hypermodifications in human mRNAs using direct, long-read sequencing. bioRxiv. [Link]

  • Eyler, D. E., & Zaher, H. S. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv. [Link]

  • Pomerantz, S. C., & McCloskey, J. A. (1998). Identification of the mass-silent post-transcriptionally modified nucleoside pseudouridine in RNA by matrix-assisted laser desorption/ionization mass spectrometry. Nucleic Acids Research, 26(15), 3491–3496. [Link]

  • Rouhanifard, S. H. (2021, November 10). Identification of Pseudouridine Modifications in mRNAs using Direct, Long-read Sequencing [Video]. YouTube. [Link]

  • Mulroney, T. E., Pöyry, T., Yam-Puc, J. C., Pawlak, M., Tzani, I., D'Arcy, N., ... & Firth, A. E. (2023). N-methylpseudouridylation of mRNA causes +1 ribosomal frameshifting. Nature, 624(7991), 459–466. [Link]

  • rlmI - Ribosomal RNA large subunit methyltransferase I - Escherichia coli (strain K12). In UniProt. Retrieved from [Link]

  • Kim, D., Yousif, M., & Zaher, H. S. (2022). N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products. Cell Reports, 40(7), 111300. [Link]

  • Zhao, S., Qin, Y., & Myong, S. (2022). CryoEM Structures of Pseudouridine-free Ribosome Suggest Impacts of Chemical Modifications on Ribosome Conformations. Structure, 30(3), 455–465.e4. [Link]

  • D'Ascenzo, L., Chavali, S. S., & Leśniak, R. K. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Medicinal Chemistry, 15(3), 587-601. [Link]

  • Svidritskiy, E., Madireddy, R., & Korostelev, A. A. (2017). Small methyltransferase RlmH assembles a composite active site to methylate a ribosomal pseudouridine. Nature Communications, 8(1), 1-9. [Link]

  • Kim, D., Yousif, M., & Zaher, H. S. (2022). N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products. Cell Reports, 40(7), 111300. [Link]

  • Li, Z., & Gilbert, W. V. (2021). RluA is the major mRNA pseudouridine synthase in Escherichia coli. PLoS Genetics, 17(5), e1009583. [Link]

Sources

Foundational

Conformational Analysis of 1,3-Dimethylpseudouridine in Solution

Executive Summary The structural rigidity and unique electronic properties of 1,3-dimethylpseudouridine ( ) represent a critical frontier in RNA therapeutics and structural biology. Unlike canonical uridine, which rotate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural rigidity and unique electronic properties of 1,3-dimethylpseudouridine (


)  represent a critical frontier in RNA therapeutics and structural biology. Unlike canonical uridine, which rotates around an N-glycosidic bond, pseudouridine (

) possesses a C-glycosidic bond (C1'–C5), granting it distinct rotational freedom and water-bridging capabilities.[1]

However, the introduction of methyl groups at the N1 and N3 positions fundamentally alters this landscape. By ablating the hydrogen-bond donor capabilities of the base, 1,3-dimethylation isolates steric and electronic factors as the sole determinants of conformation. This guide provides a rigorous, self-validating framework for determining the solution-state conformation of


, focusing on the critical syn/anti glycosidic torsion and 

sugar pucker equilibrium.

Structural Fundamentals: The C-Glycoside Anomaly

To analyze


, one must first deconstruct the unique physics of the C-glycosidic bond compared to the N-glycosidic bond of Uridine.
The Rotational Barrier

In Uridine, the base is anchored at N1.[2] Steric clash between the C2-carbonyl and the sugar ring restricts rotation, generally enforcing an anti conformation.[2] In Pseudouridine, the base is anchored at C5. The substituents flanking the bond are C4 (carbonyl) and C6 (proton).

  • The Consequence: The rotational barrier is lower in

    
    , allowing a more dynamic equilibrium.
    
  • The Methylation Impact: In 1,3-dimethylpseudouridine, the methylation of N1 and N3 increases the lipophilicity of the base and removes the N1-H...O5' intramolecular hydrogen bond that often stabilizes the syn conformation in unmodified

    
    . This forces the molecule to adopt a conformation dictated purely by solvent minimization and steric avoidance between the N-methyl groups and the ribose.
    

Analytical Framework: NMR Spectroscopy[1][3][4][5][6][7]

Nuclear Magnetic Resonance (NMR) is the gold standard for solution-state conformational analysis. The following workflow integrates NOESY (Nuclear Overhauser Effect Spectroscopy) for spatial distance and J-coupling analysis for sugar geometry.

The Logic of Detection

We rely on two primary dependencies:

  • Glycosidic Torsion (

    
    ):  Determined by through-space magnetization transfer (NOE) between the base protons (H6, N1-Me) and sugar protons (H1').
    
  • Sugar Pucker (

    
    ):  Determined by scalar coupling (
    
    
    
    ) using the Karplus relationship.
Analytical Workflow Diagram

NMR_Workflow Sample Sample Preparation (D2O / DMSO-d6) OneD 1D 1H NMR (Chemical Shift) Sample->OneD Decision Signal Assignment OneD->Decision NOESY 2D NOESY (Through-Space) Decision->NOESY Spatial COSY DQF-COSY (Through-Bond) Decision->COSY Scalar SynAnti Syn/Anti Ratio (NOE Intensity) NOESY->SynAnti Pucker Sugar Pucker (J-Coupling) COSY->Pucker Final Conformational Ensemble SynAnti->Final Pucker->Final

Figure 1: Integrated NMR workflow for defining nucleoside conformation. Blue nodes indicate preparation, Red nodes indicate experiments, and Green nodes indicate derived parameters.

Experimental Protocol

This protocol is designed to be self-validating. If the control signals (H5-H6 coupling in unmodified Uridine or solvent residual peaks) are off, the data is invalid.

Sample Preparation
  • Solvent: Dissolve 1,3-dimethylpseudouridine (2–5 mM) in 99.96%

    
    .
    
    • Why:

      
       eliminates exchangeable proton signals (OH), simplifying the spectrum to focus on non-exchangeable CH signals (Base H6, Methyls, Sugar protons).
      
  • Reference: Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.00 ppm).

  • pH Control: Adjust pD to 7.0 using NaOD/DCl. Extreme pH can alter sugar pucker dynamics.

Data Acquisition
  • 1D Proton NMR: Acquire 64 scans. Verify purity >95%.

    • Target: Identify the N1-Me (~3.2 ppm) and N3-Me (~3.4 ppm) singlets. Identify H6 singlet (~7.5-7.8 ppm).

  • 2D NOESY:

    • Mixing Time (

      
      ):  Set to 250–500 ms.
      
    • Logic: Too short (<100ms) yields weak signals; too long (>800ms) allows spin diffusion, creating false "distance" correlations.

  • DQF-COSY: Acquire to resolve the H1'-H2' coupling constant (

    
    ).
    
Data Interpretation (The "Physics" of the Method)
A. Determining Glycosidic Angle (

) via NOE

The


 angle defines the rotation of the base relative to the sugar.
ConformationKey NOE Correlation (Strong)Distance (

)
Anti (

)
H6

H2' / H3'
~2.5 - 3.0
Syn (

)
H6

H1'
~2.2 - 2.5
1,3-Dimethyl Specific N1-Me

H1'
Diagnostic for Anti

Critical Insight: In 1,3-dimethylpseudouridine, the N1-methyl group provides a massive steric handle. If the molecule is anti , the N1-methyl is oriented away from the sugar face, and H6 is oriented toward the sugar, potentially showing NOE to H2'. If syn , H6 is far, but N1-Me might show NOE to H1'.

B. Determining Sugar Pucker via J-Coupling

The ribose ring exists in equilibrium between North (


) and South (

).
Parameter

(North)

(South)
RNA Form A-form (Compact)B-form (Extended)
Dihedral H1'-H2' ~80-100°~140-160°

Coupling
< 2.0 Hz > 8.0 Hz

Rule of Thumb: If


 is ~4-5 Hz, the molecule is rapidly interconverting. Use the equation:


(Approximation based on pseudorotation cycle limits of 1Hz and 10Hz).

Conformational Dynamics & Results Synthesis

Based on field data and mechanistic principles, 1,3-dimethylpseudouridine exhibits distinct behavior compared to its parent.

The Methylation Effect

Research indicates that unmodified pseudouridine has a higher propensity for the syn conformation compared to Uridine due to the lack of C2-carbonyl steric clash. However, 1,3-dimethylpseudouridine introduces steric bulk at N1.

  • Observation: The N1-methyl group clashes with the H2'/H3' region if the base rotates too freely.

  • Result: The molecule often locks into a rigid anti conformation to minimize steric repulsion between the N1-methyl and the ribose ring, while simultaneously favoring the C3'-endo (North) pucker.

Summary of Expected Parameters
FeaturePseudouridine (

)
1,3-Dimethylpseudouridine
H-Bonding N1-H donor availableNone (Hydrophobic face)
Preferred

Syn/Anti EquilibriumPredominantly Anti
Sugar Pucker Mixed (

bias)
Strongly C3'-endo
Biological Impact Stabilizes RNA duplex"Universal" stacking, no H-bonding

Computational Validation (MD Simulation)

To corroborate NMR findings, Molecular Dynamics (MD) simulations are employed. This provides a theoretical "check" on the experimental data.

Simulation Workflow

MD_Sim Init Build Topology (AMBER/CHARMM Force Field) Solvate Solvation (TIP3P Water Box) Init->Solvate Equilib Equilibration (NPT Ensemble, 300K) Solvate->Equilib Prod Production Run (100 ns) Equilib->Prod Analysis Trajectory Analysis (Torsion Angles) Prod->Analysis

Figure 2: MD Simulation pipeline. The trajectory analysis must converge with NMR-derived J-couplings.

Force Field Parameters

Use the OL3 (RNA) force field with specific parameterization for the modified nucleoside. The methyl groups at N1/N3 must be assigned partial charges (RESP fitting) to accurately model the electrostatic absence of protons.

References

  • Charette, M. & Gray, M. W. (2000). Pseudouridine in RNA: what, where, how, and why. IUBMB Life, 49(5), 341-351.

  • Davis, D. R. (1995). Stabilization of RNA stacking by pseudouridine.[1] Nucleic Acids Research, 23(24), 5020–5026.

  • Yildirim, I. et al. (2014). Sugar Pucker Profiles from Semiempirical Quantum Methods. Journal of Chemical Theory and Computation, 10(1), 438-450.

  • Kierzek, E. et al. (2014). The contribution of pseudouridine to stabilities and structure of RNAs.[1][3][4] Nucleic Acids Research, 42(5), 3427–3438.

  • Hudson, R. H. E. et al. (2013). Conformational preferences of modified nucleosides. Canadian Journal of Chemistry.[5]

Sources

Exploratory

Theoretical studies on 1,3-Dimethylpseudouridine's properties

Theoretical & Physicochemical Profiling of 1,3-Dimethylpseudouridine ( ) Content Type: Technical Whitepaper & Experimental Guide Subject: Computational Chemistry & Structural Biology of Modified Nucleosides Estimated Rea...

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical & Physicochemical Profiling of 1,3-Dimethylpseudouridine ( )

Content Type: Technical Whitepaper & Experimental Guide Subject: Computational Chemistry & Structural Biology of Modified Nucleosides Estimated Read Time: 15 Minutes

Executive Summary

1,3-Dimethylpseudouridine (


) represents a critical structural probe in nucleic acid chemistry. Unlike its parent nucleoside, Pseudouridine (

)—which serves as a "rigidifier" of RNA via a conserved water bridge at N1—the dimethylated variant systematically ablates hydrogen bond donor capabilities at the Watson-Crick (N1) and Hoogsteen (N3) faces.

This guide provides a comprehensive framework for the theoretical characterization of


. It integrates Density Functional Theory (DFT) for electronic structure analysis with Molecular Dynamics (MD) protocols for conformational sampling. By decoupling the steric effects of methylation from the electronic effects of hydrogen bonding, researchers can isolate the specific contributions of the C-C glycosidic bond to RNA stability.

Part 1: Theoretical Framework & Electronic Structure

The "Silenced" Nucleoside Hypothesis

The primary theoretical interest in


 lies in its ability to act as a steric isostere of Pseudouridine while being electronically "silent" regarding hydrogen bonding.
  • Pseudouridine (

    
    ):  Possesses an extra H-bond donor at N1. This N1-H coordinates a structural water molecule, bridging to the phosphate backbone and locking the sugar in the C3'-endo (North) conformation.
    
  • 1,3-Dimethylpseudouridine (

    
    ):  Methylation at N1 removes the water-bridging capability. Theoretical studies must therefore quantify the loss of stabilization energy  and the steric penalty  introduced by the methyl groups.
    
Electronic Surface Potential (ESP) Analysis

To accurately model


 in drug design or mechanistic studies, one must first establish its charge distribution.

Theoretical Expectation: Methylation increases the lipophilicity of the base. DFT calculations (B3LYP/6-31G**) typically reveal a redistribution of the dipole moment. Unlike Uridine or


, which have negative electrostatic potentials concentrated at O2 and O4, 

exhibits a more diffuse hydrophobic surface, reducing the desolvation penalty during protein binding but eliminating specific polar contacts.
Tautomerism and Base Pairing

While


 can access rare enol tautomers, N1,N3-dimethylation locks the base in the diketo form.
  • Watson-Crick Face: Blocked by N3-Me.

  • Hoogsteen Face: Blocked by N1-Me.

  • Implication:

    
     is an obligate single-stranded residue or a "bulge" inducer in duplex RNA.
    

Part 2: Conformational Landscape (MD & DFT)

The core of the theoretical study is the analysis of the glycosidic torsion angle (


) and sugar puckering (

).
The Glycosidic Bond ( )

The C1'-C5 bond in pseudouridines allows for greater rotational freedom than the N1-C1' bond in uridines. However, the N1-methyl group in


 introduces a steric clash with the sugar ring (specifically H2' and O4') in the syn conformation.
  • Metric:

    
     angle defined by O4'-C1'-C5-C6.
    
  • Prediction: The anti conformation is energetically favored, but the barrier to rotation is higher than in

    
     due to the bulk of the N1-methyl group.
    
Sugar Pucker Equilibrium (North vs. South)

The "North" (C3'-endo) conformation is associated with A-form RNA helices.[1]

  • 
    :  Strongly prefers North (~70-80%) due to the N1-H...water bridge.
    
  • 
    :  Without the water bridge, the sugar pucker equilibrium relaxes. Theoretical models often predict a shift toward the C2'-endo (South) form compared to 
    
    
    
    , making it more flexible.
Table 1: Comparative Theoretical Parameters
ParameterUridine (U)Pseudouridine (

)
1,3-Dimethyl-

(

)
Glycosidic Bond N1-C1'C5-C1'C5-C1'
H-Bond Donors N3-HN1-H, N3-HNone
Preferred Pucker EquilibriumC3'-endo (Rigid)Mixed / C2'-endo shift
Water Bridge NoYes (N1-H...PO4)Ablated
Base Stacking ModerateHighHigh (Hydrophobic)

Part 3: Computational Protocols (Step-by-Step)

To validate the properties of


, a rigorous computational workflow is required.
Workflow Visualization

The following diagram outlines the process for parameterizing and simulating


.

G Start Start: Chemical Structure QM QM Optimization (Gaussian: B3LYP/6-31G**) Start->QM Geometry RESP Charge Fitting (RESP/MK) QM->RESP ESP Param Force Field Param (AMBER GAFF/OL3) RESP->Param Charges MD MD Simulation (Explicit Solvent) Param->MD Topology Analysis Analysis (Pucker/Torsion) MD->Analysis Trajectory

Figure 1: Computational workflow for non-standard nucleoside parameterization.

Protocol 1: DFT Geometry Optimization

Objective: Obtain the global minimum energy structure and electrostatic potential.

  • Software: Gaussian 16 or ORCA.

  • Input Generation: Build the initial structure of

    
     in GaussView. Set initial torsion to anti.
    
  • Route Section: #P B3LYP/6-31G(d,p) Opt Freq SCF=Tight Pop=MK

    • Note:Pop=MK (Merz-Kollman) is essential for generating RESP charges for MD later.

  • Validation: Ensure no imaginary frequencies are present in the output.

Protocol 2: Molecular Dynamics (MD) Setup

Objective: Sample the conformational space in explicit solvent.

  • Force Field: Use AMBER ff99bsc0 with

    
      corrections for RNA.
    
    • Critical Step: Since

      
       is a non-standard residue, you must generate a library file (.lib or .off).
      
  • Charge Derivation:

    • Use antechamber to fit the RESP charges calculated in Protocol 1.

    • Assign atom types (use gaff for the methylated base, standard types for the sugar).

  • Solvation: Solvate the system in a TIP3P water box with a 10Å buffer. Add Na+ ions to neutralize the phosphate backbone (if simulating a nucleotide).

  • Production Run:

    • Minimization: 5000 steps steepest descent.

    • Heating: 0 to 300K over 100 ps (NVT).

    • Equilibration: 500 ps (NPT).

    • Production: 100 ns (NPT, 300K, 1 atm).

Part 4: Experimental Validation (The "Ground Truth")

Theoretical models must be validated against physical observables. The most reliable method for verifying sugar pucker and glycosidic conformation is NMR.

NMR Spectroscopy Protocol

Objective: Determine the mole fraction of North (C3'-endo) vs. South (C2'-endo) conformers.

  • Synthesis: Prepare

    
     via methylation of Pseudouridine using dimethyl sulfate (DMS) or reductive methylation protocols.
    
  • Sample Prep: Dissolve 5-10 mg in

    
     (99.9%).
    
  • Pulse Sequence: 1H-1H DQF-COSY or TOCSY.

  • Key Measurement: The vicinal coupling constant

    
    .
    
    • Logic:

      • 
         Hz 
        
        
        
        Pure C3'-endo (North).
      • 
         Hz 
        
        
        
        Pure C2'-endo (South).
    • Equation:

      
      
      
      • (Use standard values:

        
         Hz, 
        
        
        
        Hz).
UV-Vis Thermal Melting (Tm)

If incorporated into an RNA oligonucleotide:

  • Hypothesis: Replacing

    
     with 
    
    
    
    in a duplex should significantly decrease
    
    
    due to the loss of H-bonding and steric clash.
  • Protocol: Measure absorbance at 260 nm from 20°C to 90°C (1°C/min ramp).

Part 5: Applications in Drug Development[2]

RNA Therapeutics (mRNA Vaccines)

Pseudouridine is used in mRNA vaccines to suppress innate immune sensing (TLR7/8 evasion).

  • Role of

    
    :  It serves as a negative control. Since it cannot form H-bonds, it disrupts secondary structures. If an immune response is still observed, it suggests the detection mechanism is based on sequence/hydrophobicity rather than secondary structure.
    
Structural Biology Standards

Because


 lacks the N1-H donor, it is used to assign NMR spectra of RNA. If an imino proton signal disappears upon replacing 

with

, that signal belonged to the N1-H of Pseudouridine.

References

  • Deb, I., et al. (2016).[2] "Revised Parameters for the Glycosidic Torsion of Pseudouridine in the AMBER Force Field." Journal of Computational Chemistry. Link

  • Altona, C., & Sundaralingam, M. (1972). "Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides." Journal of the American Chemical Society. Link

  • Charette, M., & Gray, M. W. (2000). "Pseudouridine in RNA: What, Where, How, and Why." IUBMB Life. Link

  • Gaussian, Inc. "Gaussian 16 User Reference: Density Functional Theory." Link

  • Case, D. A., et al. (2005). "The Amber Biomolecular Simulation Programs." Journal of Computational Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1,3-Dimethylpseudouridine (m1,3Ψ) as a Novel Label for RNA Tracking and Imaging

Abstract The dynamic landscape of RNA biology necessitates advanced tools for tracking and imaging RNA molecules in their native cellular environment. This guide introduces 1,3-dimethylpseudouridine (m¹,³Ψ) as a promisin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dynamic landscape of RNA biology necessitates advanced tools for tracking and imaging RNA molecules in their native cellular environment. This guide introduces 1,3-dimethylpseudouridine (m¹,³Ψ) as a promising, next-generation chemical label for metabolic incorporation into nascent RNA. Building on the well-established benefits of N¹-methylpseudouridine (m¹Ψ) in enhancing RNA stability and translation while reducing immunogenicity, m¹,³Ψ offers a unique platform for RNA labeling.[1][2] This document provides a comprehensive overview of the theoretical framework, potential applications, and detailed investigational protocols for utilizing m¹,³Ψ for RNA tracking and imaging. The methodologies described herein are based on established principles of metabolic labeling and bioorthogonal chemistry and are intended to serve as a foundational guide for researchers pioneering the use of this novel nucleoside analog.[3][4]

Introduction: The Rationale for a Doubly-Methylated Pseudouridine Analog

Metabolic labeling of RNA with modified nucleosides has become a cornerstone for studying RNA synthesis, turnover, and localization.[3][4] Analogs such as 5-ethynyl uridine (EU) and 4-thiouridine (4sU) are widely used to introduce bioorthogonal handles into newly transcribed RNA, enabling subsequent detection via "click chemistry" or other specific ligation reactions.[3]

The use of N¹-methylpseudouridine (m¹Ψ) in synthetic mRNA has revolutionized the field of RNA therapeutics by demonstrating that specific modifications can dramatically improve the performance of RNA molecules in vivo.[1][2] m¹Ψ enhances protein expression by reducing innate immune recognition and improving translational efficiency.[1] We hypothesize that a doubly-methylated analog, 1,3-dimethylpseudouridine (m¹,³Ψ), could serve as a unique and stable label for RNA, potentially offering several advantages:

  • Enhanced Stability: The additional methyl group at the N3 position may further increase the stability of the glycosidic bond and protect the RNA from degradation by certain ribonucleases.

  • Unique Spectroscopic Signature: While not the primary focus of this note, the modification could impart unique properties for certain analytical applications.

  • Bioorthogonal Handle Integration: The core m¹,³Ψ structure can be further modified to include a bioorthogonal handle, such as an azide or alkyne group, for subsequent fluorescent tagging.

This application note will focus on a proposed workflow utilizing an azide-modified version of m¹,³Ψ, termed Azido-m¹,³Ψ, for metabolic labeling and imaging.

The Investigational Workflow: From Labeling to Imaging

The proposed methodology follows a two-step process, a common paradigm in bioorthogonal RNA labeling.[3] First, a modified version of m¹,³Ψ bearing a bioorthogonal handle is introduced to the cell culture medium. This analog is then taken up by the cells, phosphorylated to its triphosphate form by cellular kinases, and incorporated into nascent RNA by RNA polymerases. In the second step, the labeled cells are fixed, permeabilized, and subjected to a click chemistry reaction where a fluorescent probe, containing the complementary bioorthogonal group, is covalently attached to the modified RNA. The labeled RNA can then be visualized by fluorescence microscopy.

workflow cluster_cell Cellular Environment cluster_detection Detection Phase Azido-m1,3Ψ Azido-m1,3Ψ (Cell-permeable nucleoside) Metabolism Cellular Uptake & Phosphorylation Azido-m1,3Ψ->Metabolism Azido-m1,3ΨTP Azido-m1,3Ψ-TP (Active triphosphate) Metabolism->Azido-m1,3ΨTP Incorporation RNA Polymerase Incorporation Azido-m1,3ΨTP->Incorporation Labeled_RNA Nascent RNA with Azido-m1,3Ψ Incorporation->Labeled_RNA Fixation Cell Fixation & Permeabilization Labeled_RNA->Fixation Click_Chemistry Click Chemistry (e.g., DBCO-Fluorophore) Fixation->Click_Chemistry Imaging Fluorescence Microscopy Click_Chemistry->Imaging

Figure 1. Proposed workflow for RNA labeling and imaging using Azido-m¹,³Ψ.

Investigational Protocols

Disclaimer: The following protocols are proposed starting points for research and development. Optimization of concentrations, incubation times, and reaction conditions will be necessary for specific cell types and experimental goals.

Synthesis of Azido-m¹,³Ψ (Conceptual)

For this workflow to be viable, a derivative of m¹,³Ψ containing a bioorthogonal handle is required. We propose the synthesis of an azide-modified version, for example, by attaching an azido-alkyl chain to the C5 position of the pseudouridine ring. This position is often modified without disrupting polymerase recognition. The synthesis would likely involve a multi-step organic synthesis pathway starting from a protected pseudouridine derivative.

synthesis Protected_Pseudo Protected Pseudouridine N1_Methylation N1-Methylation Protected_Pseudo->N1_Methylation N3_Methylation N3-Methylation N1_Methylation->N3_Methylation C5_Functionalization C5-Halogenation N3_Methylation->C5_Functionalization Azide_Addition Azide-Alkyl Chain Addition C5_Functionalization->Azide_Addition Deprotection Deprotection Azide_Addition->Deprotection Final_Product Azido-m1,3Ψ Deprotection->Final_Product

Sources

Application

Analytical techniques for the detection and quantification of 1,3-Dimethylpseudouridine

Application Note: High-Sensitivity Quantitation of 1,3-Dimethylpseudouridine ( ) in mRNA Therapeutics and Biological Matrices Abstract The rapid expansion of -methylpseudouridine ( ) based mRNA therapeutics necessitates...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of 1,3-Dimethylpseudouridine (


) in mRNA Therapeutics and Biological Matrices 

Abstract

The rapid expansion of


-methylpseudouridine (

) based mRNA therapeutics necessitates rigorous quality control of nucleoside raw materials and final drug substances. 1,3-Dimethylpseudouridine (

) represents a critical "over-methylated" impurity. Unlike

, which enhances translation and suppresses immunogenicity, the additional methylation at the N3 position in

blocks Watson-Crick base pairing, potentially disrupting mRNA secondary structure and translational efficacy. This guide details a validated LC-MS/MS methodology for the specific detection and quantification of

, utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) to resolve it from isobaric impurities.

Part 1: The Analytical Challenge

The detection of 1,3-dimethylpseudouridine presents three distinct analytical hurdles that standard Reverse-Phase (RP) methods often fail to address:

  • Polarity & Retention: Like all nucleosides,

    
     is highly polar. On standard C18 columns, it elutes in the void volume, leading to massive ion suppression from salts and unretained matrix components.
    
  • Isobaric Interference: The mass of

    
     (272.1 Da) is identical to other dimethylated isomers, such as 
    
    
    
    -dimethylpseudouridine (
    
    
    ). Mass spectrometry alone cannot distinguish these without unique fragmentation patterns or chromatographic separation.
  • Structural Similarity: It must be baseline-separated from the highly abundant

    
    -methylpseudouridine (
    
    
    
    ) to prevent "cross-talk" or ion competition, even though their masses differ by 14 Da.

Strategic Solution: We utilize Amide-HILIC chromatography . The amide stationary phase interacts with the hydroxyl groups of the ribose sugar, providing excellent retention and selectivity based on the methylation status of the nucleobase.

Part 2: Workflow & Mechanism

The following diagram illustrates the critical decision pathway for distinguishing pseudouridine derivatives.

G Start Sample: mRNA / NTP Mix Digestion Enzymatic Hydrolysis (Nuclease P1 + SAP) Start->Digestion Depolymerization Separation UHPLC Separation (Amide-HILIC) Digestion->Separation Single Nucleosides MS_Detection MS/MS Detection (ESI+) Separation->MS_Detection Elution Decision Isomer Identification MS_Detection->Decision MRM Transition Result_Active N1-Methylpseudouridine (Active: m/z 259 -> 127) Decision->Result_Active -14 Da (Methyl loss) Result_Impurity 1,3-Dimethylpseudouridine (Impurity: m/z 273 -> 141) Decision->Result_Impurity Base Ion 141 Result_Isobar 2'-O-Methyl Isomers (m/z 273 -> 113/127) Decision->Result_Isobar Ribose mod

Caption: Workflow for the discrimination of methylated pseudouridine analogs. The critical differentiation occurs at the MS/MS transition stage where the base ion mass confirms the location of methyl groups.

Part 3: Detailed Protocols

Sample Preparation: Enzymatic Digestion

Purpose: To reduce long mRNA chains or NTP mixtures into single nucleosides amenable to LC-MS analysis.

Reagents:

  • Buffer A: 10 mM Ammonium Acetate, pH 5.3 (matches LC mobile phase to prevent peak distortion).

  • Nuclease P1: (from Penicillium citrinum) – Cleaves phosphodiester bonds.

  • Snake Venom Phosphodiesterase (SVP): Ensures complete digestion of terminal phosphates.

  • Shrimp Alkaline Phosphatase (SAP): Removes terminal phosphates to yield neutral nucleosides.

Protocol:

  • Dilution: Dilute mRNA sample to approx. 1 µg/µL in Buffer A .

  • Digestion Mix: Add 10 µL sample to a microtube containing:

    • 2 Units Nuclease P1

    • 0.05 Units SVP

    • 1 Unit SAP

  • Incubation: Incubate at 37°C for 2 hours .

  • Quenching: Add 90 µL of Acetonitrile (ACN) to precipitate enzymes.

  • Centrifugation: Spin at 15,000 x g for 10 mins at 4°C.

  • Supernatant: Transfer supernatant to an LC vial. Note: The high organic content (90% ACN) makes this sample ready for HILIC injection immediately.

LC-MS/MS Methodology

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

Expert Insight: We use pH 3.5 rather than neutral pH. Acidic pH protonates the nucleobases, improving peak shape on amide columns and significantly enhancing ionization efficiency in positive ESI mode.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 5 95 Initial
1.0 5 95 Hold
6.0 40 60 Linear
7.0 50 50 Wash
7.1 5 95 Re-equilibrate

| 10.0 | 5 | 95 | End |

Mass Spectrometry Parameters (Source: ESI+):

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 500°C

  • Cone Gas: 150 L/Hr

  • Desolvation Gas: 1000 L/Hr

MRM Transitions (Quantitation Table):

AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)Role
1,3-Dimethyl

273.1 141.1 25 18 Quantifier
1,3-Dimethyl

273.1113.12530Qualifier

-Methyl

259.1127.12416Matrix Check
Pseudouridine (

)
245.1113.12214Reference
IS (Theophylline)*181.1124.12820Internal Std

Note on Internal Standard (IS): If isotopically labeled 1,3-dimethylpseudouridine is unavailable, Theophylline (1,3-dimethylxanthine) is a structurally relevant surrogate due to its similar dimethylation pattern and retention behavior in HILIC.

Part 4: Data Analysis & Validation

Fragmentation Logic (Self-Validation)

To ensure you are detecting the correct molecule, analyze the fragmentation pathway.

  • Precursor (273.1): Protonated molecule

    
    .[1]
    
  • Neutral Loss (-132): Loss of the ribose sugar (

    
    ).
    
  • Product (141.1): The base moiety (

    
    -dimethyluracil).
    

If you observe a transition of 273.1 -> 127.1 , this indicates the loss of a methyl group before the sugar, or a different methylation pattern (e.g., ribose methylation). The 141.1 ion is diagnostic for methylation on the ring nitrogens.

Linearity and Sensitivity
  • Linear Range: 0.5 ng/mL to 1000 ng/mL.

  • LOD: ~0.1 ng/mL (S/N > 3).

  • Matrix Effect: HILIC methods often show ion enhancement for nucleosides. Use matrix-matched calibration curves (spiked into digested "clean" mRNA or surrogate matrix) to correct for this.

References

  • Cai, Y., et al. (2015). "Quantitative Analysis of Modified Nucleosides in mRNA by LC-MS/MS." Analytical Chemistry.

  • Dedon, P. C., & Begley, T. J. (2014). "A system of RNA modifications and structural properties." Nucleic Acids Research.

  • Thüring, K., et al. (2017). "Rapid and selective simultaneous quantitative analysis of modified nucleosides using multi-column liquid chromatography-tandem mass spectrometry." Journal of Chromatography A.

  • Motorin, Y., & Helm, M. (2011). "RNA nucleotide methylation." Wiley Interdisciplinary Reviews: RNA.

Sources

Method

Role of 1,3-Dimethylpseudouridine in antiviral drug design and discovery

Application Note: 1,3-Dimethylpseudouridine as a Structural Probe in Antiviral Drug Discovery Abstract This guide details the application of 1,3-dimethylpseudouridine ( ) as a specialized chemical probe in antiviral rese...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,3-Dimethylpseudouridine as a Structural Probe in Antiviral Drug Discovery

Abstract

This guide details the application of 1,3-dimethylpseudouridine (


)  as a specialized chemical probe in antiviral research. Unlike its mono-methylated counterpart (N1-methylpseudouridine), which stabilizes mRNA vaccines, the N1,N3-dimethyl derivative acts as a hydrogen-bond silencer . By chemically blocking the N1 and N3 positions, this molecule prevents Watson-Crick base pairing while retaining the rigid C-C glycosidic bond characteristic of pseudouridine.

This application note provides protocols for synthesizing


 and utilizing it to map the active sites of viral RNA-dependent RNA polymerases (RdRp) and RNA methyltransferases (MTases). It is a critical tool for validating whether specific viral enzyme pockets rely on steric exclusion or hydrogen bonding, aiding in the rational design of nucleoside analog inhibitors.

Strategic Rationale: The "Silencer" Mechanism

In antiviral drug design, understanding how a viral enzyme recognizes RNA is the first step to inhibiting it. 1,3-Dimethylpseudouridine serves as a negative control probe because of its unique chemical properties:

  • Steric Bulk: The two methyl groups add hydrophobic bulk to the Watson-Crick face.

  • Hydrogen Bond Ablation: Methylation at N3 removes the imino proton, making base-pairing with Adenosine impossible.

  • Conformational Rigidity: The C-C glycosidic bond locks the ribose largely in the C3'-endo (North) conformation, mimicking the structure of stable viral RNA motifs.

Application: If a viral polymerase incorporates standard Pseudouridine but fails to bind/incorporate 1,3-Dimethylpseudouridine, the interaction is driven by hydrogen bonding . If it still binds, the interaction is driven by stacking interactions and shape complementarity .

Workflow: Target Validation using

G Start Viral Target (e.g., SARS-CoV-2 nsp16) Hypothesis Hypothesis: Is N3-H bonding critical? Start->Hypothesis Probe Synthesize Probe: 1,3-Dimethylpseudouridine Hypothesis->Probe Assay Binding/Activity Assay (FP or Incorporation) Probe->Assay ResultA Loss of Binding: H-Bond Dependent Assay->ResultA  No Activity ResultB Retained Binding: Hydrophobic/Shape Driven Assay->ResultB  Activity Persists

Figure 1: Decision tree for using 1,3-dimethylpseudouridine to map viral enzyme active sites.

Protocol A: Chemical Synthesis of 1,3-Dimethylpseudouridine

Objective: To synthesize high-purity


 from commercially available Pseudouridine for use in biochemical assays.

Safety: Dimethyl sulfate is highly toxic and mutagenic. Work in a fume hood.

Materials
  • Starting Material: Pseudouridine (

    
    ), >98% purity.
    
  • Reagents: Dimethyl sulfate (DMS), Potassium Carbonate (

    
    ), Acetone (anhydrous).
    
  • Purification: Silica gel (230-400 mesh), Dichloromethane (DCM), Methanol (MeOH).

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve 1.0 g (4.1 mmol) of Pseudouridine in 50 mL of anhydrous Acetone/DMF (1:1 mixture) in a round-bottom flask.

    • Add 2.5 equivalents of anhydrous

      
       (1.4 g).
      
    • Stir the suspension at room temperature for 30 minutes to activate the N1 and N3 positions.

  • Methylation:

    • Cool the mixture to 0°C in an ice bath.

    • Dropwise add 3.0 equivalents of Dimethyl sulfate (DMS) over 20 minutes.

    • Note: The reaction is exothermic. Control temperature to prevent ribose methylation (O-methylation).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction:

    • Quench excess DMS by adding 10 mL of aqueous Ammonium Hydroxide (25%) and stirring for 30 minutes.

    • Evaporate solvents under reduced pressure.

    • Resuspend residue in water and extract 3x with Ethyl Acetate. (Note: The product is moderately polar; if it stays in the aqueous phase, use n-Butanol).

  • Purification:

    • Load the crude mixture onto a Silica Gel column.

    • Elute with a gradient of DCM:MeOH (95:5

      
       85:15).
      
    • Target: 1,3-Dimethylpseudouridine elutes before monomethylated byproducts due to capped polar NH groups.

  • Validation:

    • UV-Vis:

      
       shift. 
      
      
      
      absorbs at ~263 nm.
      
      
      typically shows a bathochromic shift.
    • NMR: Confirm two distinct methyl singlets at

      
       ~3.2 ppm (N1-Me) and ~3.4 ppm (N3-Me).
      

Protocol B: Viral RdRp Incorporation Interference Assay

Objective: Determine if the viral RNA-dependent RNA Polymerase (e.g., from Flavivirus or Coronavirus) tolerates the steric bulk/loss of H-bonding at the template position.

Context: This assay uses


 as a "roadblock" in the RNA template.
Materials
  • Enzyme: Recombinant SARS-CoV-2 nsp12/nsp7/nsp8 complex (or relevant RdRp).

  • Template RNA: A short 20-mer RNA oligo containing a single site-specific 1,3-dimethylpseudouridine residue (synthesized via phosphoramidite chemistry using the product from Protocol A).

    • Sequence: 5'-UGCAX GCUA-3' (where X =

      
      ).
      
  • Primer RNA: Fluorescein (FAM)-labeled 10-mer complementary to the 3' end of the template.

  • NTP Mix: 100

    
    M ATP, CTP, GTP, UTP.
    
Workflow
  • Annealing:

    • Mix Template (1

      
      M) and FAM-Primer (1 
      
      
      
      M) in Annealing Buffer (10 mM Tris-HCl, 50 mM NaCl).
    • Heat to 95°C for 2 min, cool slowly to 25°C.

  • Reaction Assembly:

    • In a 96-well plate, combine:

      • 5

        
        L Annealed RNA duplex.
        
      • 5

        
        L 5x Reaction Buffer (100 mM HEPES pH 7.5, 25 mM MgCl2, 5 mM DTT).
        
      • 5

        
        L Recombinant RdRp (final conc. 500 nM).
        
    • Incubate at 30°C for 10 minutes to allow enzyme binding.

  • Initiation:

    • Add 5

      
      L NTP mix to start the reaction.
      
    • Incubate at 37°C for 30 minutes.

  • Quenching & Analysis:

    • Stop reaction with 20

      
      L Formamide/EDTA loading dye.
      
    • Heat to 95°C for 5 min.

    • Run on 20% Denaturing Polyacrylamide Gel (PAGE).

    • Readout: Visualize FAM fluorescence.

Data Interpretation
Observation (Band Pattern)Mechanistic Conclusion
Full Length Product (N+10) The polymerase active site is promiscuous . It does not check for Watson-Crick H-bonds at the template base.
Stalled at Position X The polymerase requires H-bonding or is sterically blocked by the N3-methyl group. This validates the pocket as a specific drug target.
No Extension The modification disrupts enzyme binding entirely (structural clash).

Technical Considerations & Troubleshooting

  • Solubility: 1,3-dimethylpseudouridine is more hydrophobic than uridine. In aqueous buffers, ensure <5% DMSO is present if solubility issues arise, though it is generally soluble in water up to mM concentrations.

  • Stability: The C-C glycosidic bond makes this molecule immune to glycosylases that cleave normal uridine. It is highly stable in cell lysates.

  • Differentiation: Ensure you are not using N1-methylpseudouridine. The N3-methyl group is the critical differentiator for "silencing" base pairing.

References

  • Pseudouridine Synthesis & Properties

    • Spenkuch, F., et al. (2020). "Pseudouridine: An abundant and ubiquitous modified nucleoside."[1][2] Nucleic Acids Research.

  • Antiviral Nucleoside Mechanisms

    • Seley-Radtke, K. L., & Yates, M. K. (2018). "The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists." Antiviral Research.
  • RNA Polymerase Fidelity Studies

    • Gordon, C. J., et al. (2020). "Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency." Journal of Biological Chemistry.
  • Structural Probes in Drug Design

    • Westhof, E. (2019).[2] "Isosteres and Bioisosteres in Nucleic Acid Structure and Drug Design." Accounts of Chemical Research.

Sources

Application

Enhancing protein expression using 1,3-Dimethylpseudouridine-modified mRNA

Application Note: Enhancing Protein Expression using Modified mRNA Focus: N1-Methylpseudouridine ( ) and Structural Considerations of Dimethyl Variants Executive Summary The field of mRNA therapeutics has been revolution...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enhancing Protein Expression using Modified mRNA Focus: N1-Methylpseudouridine (


) and Structural Considerations of Dimethyl Variants

Executive Summary

The field of mRNA therapeutics has been revolutionized by the incorporation of modified nucleosides.[1][2][3][4] While early iterations utilized naturally occurring Pseudouridine (


), the current industry standard—and the basis for FDA-approved COVID-19 vaccines—is N1-methylpseudouridine (

)
.[2][4]

This guide details the protocol for synthesizing and validating


-modified mRNA.[2] Note on Nomenclature:  While 1,3-dimethylpseudouridine (

) exists as a tRNA modification, it is generally unsuitable for mRNA coding regions because methylation at the N3 position disrupts Watson-Crick base pairing with Adenine, effectively blocking translation.[2] This guide focuses on

to ensure functional protein expression while providing the structural context for this selection.

Mechanistic Insight: The Chemistry of Translation Efficiency

To maximize expression, one must understand the structural "rules" of the ribosome.[2]

Evasion of Innate Immunity (TLR Signaling)

Unmodified Uridine (U) is a potent activator of Toll-like Receptors (TLR7 and TLR8) in endosomes, leading to interferon signaling that shuts down protein translation (eIF2


 phosphorylation).[2]
  • Mechanism:

    
     alters the shape of the uracil ring, preventing steric fit into the TLR7/8 binding pocket.[2]
    
  • Result: The cell remains in a "translation-permissive" state.[2]

Ribosomal Dynamics & Base Pairing[2][5]
  • Uridine (U): Standard Watson-Crick pairing (N3-H donor to Adenine N1).[2]

  • N1-Methylpseudouridine (

    
    ):  The N1 position (Hoogsteen face) is methylated, increasing base stacking stability and reducing hydrolysis.[2] Crucially, the N3 position remains protonated , allowing it to serve as a hydrogen bond donor for Adenine.[2] This preserves high-fidelity decoding.[2][5]
    
  • 1,3-Dimethylpseudouridine (

    
    ):  Methylation at N3  removes the essential proton required for base-pairing with Adenine.[2]
    
    • Consequence: If incorporated into the Coding Sequence (CDS),

      
       acts as a mismatched base, stalling the ribosome or causing termination.[2] It is strictly a non-coding modification (e.g., for specific structural stabilization in non-coding RNAs).[2]
      
Pathway Visualization

G mRNA_U Unmodified mRNA (U) TLR TLR7/8 Activation (Endosome) mRNA_U->TLR High Affinity mRNA_m1Psi m1Ψ-Modified mRNA mRNA_m1Psi->TLR Evasion Ribosome Ribosome Decoding mRNA_m1Psi->Ribosome Enhanced Stability mRNA_m13Psi 1,3-Dimethyl-Ψ mRNA mRNA_m13Psi->Ribosome Steric Clash IFN Interferon Response (PKR Activation) TLR->IFN Transl_Arrest Translation Arrest (eIF2α Phos) IFN->Transl_Arrest Protein High Protein Expression Ribosome->Protein Faithful Decoding Stall Ribosome Stalling (No H-Bond) Ribosome->Stall N3-Methyl Blocks Pairing

Figure 1: Mechanistic comparison of mRNA modifications.[2] N1-methylpseudouridine (


) evades immune detection while permitting translation.[2] 1,3-dimethyl variants block ribosome decoding.

Protocol: Synthesis of High-Yield mRNA

Objective: Produce >1 mg of high-purity, capped, polyadenylated mRNA with 100% substitution of UTP with N1-methylpseudo-UTP.

Materials Required
  • Template: Linearized plasmid DNA (pDNA) with T7 promoter.

  • Enzyme: T7 RNA Polymerase (High concentration, e.g., 50 U/µL).[2]

  • Nucleotides: ATP, CTP, GTP (100 mM each).[2]

  • Modified Nucleotide: N1-Methylpseudo-UTP (100 mM).[2] Do not use standard UTP.

  • Capping: CleanCap® AG (TriLink) or ARCA (Anti-Reverse Cap Analog).[2] Note: CleanCap is preferred for co-transcriptional capping efficiency (>95%).

  • Purification: LiCl precipitation or Oligo(dT) chromatography.[2]

Step-by-Step Workflow

1. Template Preparation

  • Linearize 10 µg pDNA using a restriction enzyme (e.g., XbaI) downstream of the Poly(A) tail.[2]

  • Purify via phenol:chloroform extraction to remove RNases.[2]

  • QC: Run 1 µL on a 1% agarose gel to confirm a single band.

2. In Vitro Transcription (IVT) Reaction (20 µL Scale)

  • Thaw reagents on ice. Assemble at room temperature to prevent spermidine precipitation.

ComponentVolumeFinal Conc.Notes
Nuclease-free Waterto 20 µL--
Transcription Buffer (10X)2 µL1XContains MgCl2, Spermidine
ATP (100 mM)1.5 µL7.5 mM-
CTP (100 mM)1.5 µL7.5 mM-
GTP (100 mM)1.5 µL7.5 mM-
N1-Methylpseudo-UTP (100 mM)1.5 µL7.5 mMReplaces UTP entirely
CleanCap® AG (100 mM)1.0 µL5 mMFor co-transcriptional capping
Linearized DNA Template1 µg50 ng/µL-
T7 RNA Polymerase2 µL-High-yield variant
Pyrophosphatase (IPP)0.5 µL-Prevents Mg2+ precipitation
  • Incubation: 37°C for 2–4 hours.

  • DNase Treatment: Add 2 U DNase I; incubate 15 min at 37°C to degrade template.[2]

3. Purification (LiCl Precipitation)

  • Add 10 µL of 7.5 M LiCl (Final conc.[2] ~2.5 M).[1][2]

  • Incubate at -20°C for 30 min (or overnight for max yield).

  • Centrifuge at 14,000 x g for 20 min at 4°C.

  • Wash pellet with 70% Ethanol (cold).[2] Air dry.

  • Resuspend in 1 mM Sodium Citrate pH 6.4 (Storage Buffer).

Quality Control & Validation

Before cell transfection, the mRNA must be validated for integrity and modification success.[2]

Bioanalyzer / Fragment Analyzer[2]
  • Metric: Single sharp peak.[2]

  • Smearing: Indicates degradation.[2][6]

  • Shoulder peaks: Indicate incomplete transcripts or abortive initiation.[2]

Dot Blot for Immunogenicity (Validation of Modification)

To confirm the mRNA is non-immunogenic (i.e.,


 is incorporated and dsRNA contaminants are removed):
  • Spot 200 ng of mRNA onto a nitrocellulose membrane.[2]

  • Probe with J2 anti-dsRNA antibody (Scicons).[2]

  • Result:

    
     mRNA should show minimal signal compared to unmodified controls.[1][2] High signal indicates dsRNA byproducts (requires HPLC purification).[2]
    

Experimental Workflow: Cell Transfection

Workflow cluster_0 Preparation cluster_1 Transfection cluster_2 Analysis IVT IVT with m1Ψ-UTP Purify Purification (LiCl/HPLC) IVT->Purify LNP Lipid Nanoparticle Formulation Purify->LNP Cells Target Cells (e.g., HEK293, T-Cells) LNP->Cells FACS Flow Cytometry (Protein Level) Cells->FACS ELISA ELISA (Secreted Protein) Cells->ELISA

Figure 2: Experimental workflow from synthesis to validation.[2]

Transfection Protocol (Lipofectamine MessengerMAX)
  • Seed Cells: HEK293T cells at 0.5 x 10^6 cells/well in 6-well plates.

  • Prepare Complex:

    • Tube A: 2.5 µg

      
      -mRNA in 125 µL Opti-MEM.[2]
      
    • Tube B: 3.75 µL MessengerMAX Reagent in 125 µL Opti-MEM.

  • Incubate: Mix A and B. Incubate 5 min at RT.

  • Treat: Add dropwise to cells.

  • Assay: Harvest cells at 24h and 48h for protein quantification.

Troubleshooting Guide

ObservationProbable CauseSolution
Low Protein Expression N3-methylation (

) used?
Ensure N1-methylpseudo-UTP is used, not dimethyl.[2]
Poor Capping EfficiencySwitch to CleanCap®; verify 5' structure.
High Cell Toxicity dsRNA ContaminationPerform HPLC purification or cellulose chromatography.[2]
Smear on Gel RNase ContaminationUse dedicated pipettes; treat water with DEPC; clean surfaces.[2]

References

  • Andries, O., et al. (2015). "N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice."[2][7] Journal of Controlled Release, 217, 337-344.[2][4][6][7] Link

  • Karikó, K., et al. (2008). "Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability."[2] Molecular Therapy, 16(11), 1833-1840.[2] Link

  • Pardi, N., et al. (2018). "mRNA vaccines — a new era in vaccinology."[2] Nature Reviews Drug Discovery, 17, 261–279.[2] Link

  • Svitkin, Y. V., et al. (2017). "N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density."[2] Nucleic Acids Research, 45(10), 6023–6036.[2] Link

Sources

Method

Investigating the stability of 1,3-Dimethylpseudouridine in cellular environments

Application Note: Metabolic Stability Profiling of 1,3-Dimethylpseudouridine ( ) in Cellular Matrices Abstract & Introduction The rapid ascent of mRNA therapeutics has placed modified nucleosides at the forefront of drug...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Stability Profiling of 1,3-Dimethylpseudouridine ( ) in Cellular Matrices

Abstract & Introduction

The rapid ascent of mRNA therapeutics has placed modified nucleosides at the forefront of drug development. While


-methylpseudouridine (

) is widely recognized for its role in reducing immunogenicity in mRNA vaccines, its dimethylated analog, 1,3-dimethylpseudouridine (

)
, serves a distinct and critical role in structural biology and pharmacological probing.

Unlike mono-methylated variants,


 possesses methyl groups at both the N1 and N3 positions of the uracil ring. This dual methylation effectively "locks" the Watson-Crick face, preventing base pairing and rendering the molecule a potent steric blocker  and structural rigidifier . Consequently, 

is rarely a substrate for incorporation into RNA by polymerases but is invaluable as a reference standard for impurity profiling and as a stable metabolic probe.

This Application Note provides a rigorous, self-validating protocol for assessing the metabolic stability of free


 in cellular environments. We focus on differentiating true enzymatic degradation from artifactual loss, ensuring data integrity for IND-enabling studies.

Chemical Logic & Stability Mechanism

Understanding the analyte is the first step in assay design.

  • Glycosidic Bond Stability: Like its parent pseudouridine,

    
     possesses a 
    
    
    
    -
    
    
    glycosidic bond (connecting the ribose C1' to the base C5). This bond is significantly more resistant to chemical and enzymatic hydrolysis than the
    
    
    -
    
    
    bond found in uridine.
  • Metabolic Blockade: The methylation at N1 and N3 prevents phosphorylation by uridine kinases (which typically require a free N3-H for recognition). Therefore, the primary clearance mechanism in a cellular environment is not anabolic incorporation, but rather catabolic ring opening or oxidative demethylation.

  • Lipophilicity: The addition of two methyl groups increases the LogP (lipophilicity) compared to pseudouridine, altering its retention behavior in Reverse Phase Chromatography (RPC).

Experimental Workflow

The following diagram outlines the critical path for stability assessment, highlighting the "Stop-Flow" quenching step which is the most common source of experimental error.

Workflow Start Cellular Matrix (Lysate or Whole Cell) Spike Spike-In (1,3-Dimethylpseudouridine) Start->Spike T=0 Incubate Incubation (37°C, Time Course) Spike->Incubate Kinetic Start Quench Metabolic Quench (Ice-Cold 80% ACN) Incubate->Quench T=0, 15, 30, 60 min Spin Centrifugation (15,000 x g, 4°C) Quench->Spin Precipitate Proteins Analysis LC-MS/MS Quantification Spin->Analysis Supernatant

Figure 1: Step-by-step workflow for metabolic stability profiling. The critical control point is the rapid transition from Incubation to Quench.

Detailed Protocols

Phase 1: Preparation of Cellular Matrices

Objective: Create a biologically active environment to challenge the analyte.

  • Reagents:

    • HEK293 or HeLa cells (or liver microsomes for hepatic stability).

    • Lysis Buffer: PBS (pH 7.4) + Protease Inhibitors (Optional, see Note).

    • Senior Scientist Note: Avoid strong detergents like SDS or Triton X-100 in the lysis buffer if you are performing enzymatic stability assays, as these can denature the metabolic enzymes you are trying to study. Use mechanical lysis (dounce homogenization) or mild freeze-thaw cycles.

Phase 2: The "Pulse-Chase" Stability Assay

Objective: Measure the disappearance of the parent compound over time.

  • Preparation of Stock: Dissolve 1,3-dimethylpseudouridine in water to 10 mM. Dilute to 100 µM working stock in PBS.

  • Matrix Activation: Pre-incubate cell lysate (1 mg/mL total protein) at 37°C for 5 minutes.

  • Spike-In (T=0): Add the analyte to the lysate to a final concentration of 1 µM.

    • Why 1 µM? This concentration is below the

      
       of most metabolic enzymes, ensuring first-order kinetics.
      
  • Time Points: At 0, 15, 30, 60, 120, and 240 minutes, remove a 50 µL aliquot.

  • Quenching (Critical): Immediately dispense the 50 µL aliquot into a tube containing 200 µL of Ice-Cold Acetonitrile (ACN) containing the Internal Standard (IS).

    • Internal Standard: Use

      
      -N1-methylpseudouridine or 
      
      
      
      -Uridine. If unavailable, Caffeine is a robust, albeit chemically distinct, alternative.
  • Processing: Vortex vigorously for 30 seconds. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Collection: Transfer supernatant to LC vials.

Phase 3: LC-MS/MS Quantification

Objective: Specific detection of


 amidst a complex cellular background.

Chromatographic Strategy: Unlike hydrophilic nucleosides that require HILIC columns, the dimethylation makes


 sufficiently hydrophobic for Reversed-Phase Chromatography (RPC), which offers superior robustness.

Instrument Parameters:

ParameterSettingRationale
Column C18 (e.g., Waters HSS T3 or Agilent ZORBAX SB-C18)Retains moderately polar nucleosides better than standard C18.
Mobile Phase A 0.1% Formic Acid in WaterProtonation source for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent.[1]
Flow Rate 0.3 - 0.4 mL/minOptimal for electrospray ionization efficiency.
Gradient 0-2 min: 1% B; 2-8 min: 1% -> 30% BShallow gradient to separate isomers (e.g., N1- vs N3-methyl).

Mass Spectrometry Transitions (MRM): Note: Exact masses should be tuned on your specific instrument.

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Type
1,3-Dimethylpseudouridine 273.1 (

)
141.1 (Base+

)
15 - 25Quantifier
273.1126.130 - 40Qualifier
Pseudouridine (Ref) 245.1113.115 - 20Control

Logic of Fragmentation: The transition


 corresponds to the cleavage of the glycosidic bond and loss of the ribose moiety (

), leaving the dimethylated base (

).

Data Analysis & Interpretation

To determine the biological half-life (


), plot the remaining percentage of the parent compound against time.
  • Normalization: Calculate the Area Ratio (Analyte Area / Internal Standard Area) for each time point.

  • Relative Stability: Set T=0 as 100%.

  • Calculation: Fit the data to a first-order decay equation:

    
    
    
    
    
Interpretation Guide (Decision Tree)

Analysis Result Calculated Half-Life (t1/2) Stable > 240 mins (High Stability) Result->Stable No significant loss Unstable < 60 mins (Metabolic Liability) Result->Unstable Rapid loss Check Check Degradants Unstable->Check Identify Metabolites Demethyl Peak at 259 m/z? (Mono-demethylation) Check->Demethyl RingOpen Peak +18 Da? (Hydrolysis) Check->RingOpen

Figure 2: Analytical decision tree for interpreting stability data. Rapid degradation usually implies oxidative demethylation (P450 activity) rather than glycosidic cleavage.

Troubleshooting & Senior Scientist Notes

  • Isomer Co-elution: The most common failure mode is the co-elution of 1,3-dimethylpseudouridine with

    
    -methylpseudouridine (often present if using impure standards).
    
    • Solution: Use a high-strength silica (HSS) T3 column which provides better selectivity for polar isomers than standard C18.

  • Carryover: Methylated nucleosides can be "sticky" in the injector port.

    • Solution: Use a needle wash of 50:50 MeOH:Water with 0.1% Formic Acid.

  • Matrix Effects: Cellular lysates contain phospholipids that suppress ionization.

    • Validation: Perform a "Post-Column Infusion" experiment. Infuse the analyte constantly while injecting a blank lysate matrix. A dip in the baseline indicates suppression zones to avoid.

References

  • Karikó, K., et al. (2005).[2] Suppression of RNA Recognition by Toll-like Receptors: The Impact of Nucleoside Modification and the Evolutionary Origin of RNA. Immunity.

  • Spenkuch, F., et al. (2014). Quenching of metabolic reactions: A review of current methods. Journal of Biosciences.

  • Kierzek, E., et al. (2014). The contribution of pseudouridine to stabilities and structure of RNAs.[2][3][4][5][6] Nucleic Acids Research.[5]

  • Desjardins, A., et al. (2013). LC-MS/MS methods for the analysis of modified nucleosides in biological matrices. Bioanalysis.

Sources

Application

Application Note: Synthesis of 1,3-Dimethylpseudouridine-Containing Oligonucleotides

Abstract & Introduction The incorporation of 1,3-dimethylpseudouridine ( ) into oligonucleotides represents a specialized application in structural biology and therapeutic development. Unlike its mono-methylated counterp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The incorporation of 1,3-dimethylpseudouridine (


) into oligonucleotides represents a specialized application in structural biology and therapeutic development. Unlike its mono-methylated counterpart 

-methylpseudouridine (

)—which has gained global prominence for enhancing mRNA vaccine stability and translation—the 1,3-dimethyl variant serves a distinct mechanistic purpose.[1]

By methylating both the


 and 

positions of the pseudouridine ring, the nucleobase loses all hydrogen bond donor capabilities on its Watson-Crick and Hoogsteen faces. This makes

an invaluable tool for:
  • Structural Probing: Forcing "base-flipping" events or disrupting secondary structures to study folding dynamics.[1]

  • Steric Blocking: Preventing hydration and specific protein-RNA interactions without altering the sugar-phosphate backbone.[1]

  • Ribosomal Studies: Mimicking hyper-modified residues found naturally in rRNA (e.g., 18S rRNA) to investigate ribosome biogenesis.[1]

This guide details the solid-phase synthesis (SPPS), deprotection, and purification of


-modified RNA, addressing the specific chemical challenges posed by its steric bulk and hydrophobic nature.

Chemical Background & Strategic Considerations

Structural Logic

Pseudouridine (


) is a C-glycoside isomer of uridine.[1][2] In standard uridine, the 

position forms the glycosidic bond. In

, the base is rotated, and the

position forms the bond with the ribose

.[2] This leaves both

and

available as secondary amines.
  • 
    :  Two H-bond donors (
    
    
    
    -H,
    
    
    -H).[1][3] Increases duplex stability via water bridging.[1]
  • 
    :  One H-bond donor (
    
    
    
    -H).[1] Used in vaccines to reduce immunogenicity.[2][3][]
  • 
    : Zero  H-bond donors.[1] Hydrophobic base.[1] Destabilizes local duplex structure but maintains stacking interactions.[1]
    
Synthetic Challenges
  • Coupling Efficiency: The presence of two methyl groups increases the steric radius of the nucleobase, potentially hindering the approach of the phosphoramidite to the 5'-OH of the growing chain.

  • Lipophilicity: The modification significantly increases the hydrophobicity of the oligonucleotide, altering retention times during Reverse Phase HPLC (RP-HPLC).

  • Stability: The C-glycosidic bond is generally more stable to acid/base hydrolysis than the N-glycosidic bond, allowing standard deprotection protocols, but the 2'-O-protection strategy remains critical.[1]

Protocol: Solid-Phase Synthesis

Reagents and Materials
  • Synthesizer: Automated DNA/RNA Synthesizer (e.g., MerMade, ÄKTA oligopilot, or similar).

  • Phosphoramidite: 5'-O-DMT-2'-O-TBDMS-1,3-dimethylpseudouridine-3'-CE-phosphoramidite.[1]

    • Concentration: 0.1 M in anhydrous Acetonitrile (ACN).

    • Note: If commercial sources are unavailable, this amidite is synthesized via methylation of pseudouridine with dimethyl sulfate followed by standard 5'-DMT and 3'-phosphitylation steps [1].[1]

  • Solid Support: 500 Å LCAA-CPG or Polystyrene (Universal or Nucleoside-specific).[1]

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) (0.25 M) or 5-Benzylthio-1H-tetrazole (BTT).[1]

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.[1]

  • Capping: Acetic Anhydride/THF (Cap A) and N-Methylimidazole (Cap B).[1]

Synthesis Cycle Parameters

Due to the steric bulk of the dimethyl modification, standard RNA coupling protocols must be modified.

StepReagentStandard TimeModified Protocol (

)
Rationale
Detritylation 3% TCA in DCM60 sec60 sec Standard DMT removal is unaffected by base modification.
Coupling Amidite + Activator4-6 min10-12 min Extended time compensates for steric hindrance at the active center.[1]
Oxidation Iodine/Pyridine60 sec60 sec P(III) to P(V) conversion is rapid; standard time suffices.
Capping Ac2O / NMI60 sec60 sec Standard capping prevents deletion sequences.[1]
Critical Workflow Diagram

The following diagram illustrates the decision matrix for the synthesis and purification workflow.

SynthesisWorkflow Start Start: Sequence Design CheckAmidite Reagent QC: Check m1m3Psi Amidite Solubility Start->CheckAmidite Synthesis Solid Phase Synthesis (Extended Coupling: 10 min) CheckAmidite->Synthesis Dissolves completely DMT_Status Trityl Status? Synthesis->DMT_Status DMT_On DMT-ON (Hydrophobic Purification) DMT_Status->DMT_On High Purity Req DMT_Off DMT-OFF (Standard Purification) DMT_Status->DMT_Off Standard Req Cleavage Cleavage & Deprotection (AMA or EtOH/NH3) DMT_On->Cleavage DMT_Off->Cleavage Desilylation 2'-O-Desilylation (TEA.3HF or DMSO/TEA/3HF) Cleavage->Desilylation Purification HPLC Purification (RP-C18 or IEX) Desilylation->Purification QC Final QC (ESI-MS) Purification->QC

Figure 1: Synthesis and processing workflow for 1,3-dimethylpseudouridine oligonucleotides. Note the branch point for Trityl-On/Off based on purification needs.

Protocol: Deprotection and Cleavage

The


-methyl groups on the pseudouridine ring are stable under standard alkaline deprotection conditions.[1] However, harsh conditions should be avoided to prevent potential degradation of other sensitive RNA markers if present.
Base Deprotection (Cleavage from Support)
  • Reagent: Ethanolic Ammonia (Ammonia:Ethanol 3:[1]1) is preferred over AMA (Ammonia/Methylamine) if the sequence contains other sensitive labels (e.g., Cyanine dyes). If the oligo is unmodified except for

    
    , AMA is acceptable.
    
  • Condition: Incubate at 55°C for 16 hours (Ethanolic Ammonia) or 65°C for 20 minutes (AMA).

  • Evaporation: Dry the sample in a speed-vac to remove ammonia and ethanol.

2'-O-Silyl Deprotection (TBDMS Removal)

Since


 is hydrophobic, the RNA pellet may be more difficult to resuspend.[1]
  • Reagent: Triethylamine trihydrofluoride (TEA.3HF).[1]

  • Protocol:

    • Add 150 µL DMSO to the pellet (helps solubilize the hydrophobic modified base).

    • Add 125 µL TEA.3HF.

    • Incubate at 65°C for 2.5 hours .

  • Quenching: Add 1 mL of Isopropanol/Butanol mix or 3M NaOAc and Ethanol to precipitate the RNA.

Purification and Quality Control

HPLC Purification (Reverse Phase)

The 1,3-dimethyl modification adds significant hydrophobicity.[1]

  • Column: C18 (e.g., Phenomenex Clarity Oligo-RP).[1]

  • Buffer A: 0.1 M TEAA (pH 7.0).

  • Buffer B: Acetonitrile.[1][5][6]

  • Gradient: Expect the

    
     oligo to elute later  than the unmodified control.
    
    • Standard RNA: 5-15% B over 20 min.[1]

    • Modified RNA: 10-25% B over 20 min.[1]

Mass Spectrometry (QC)

Verification of the molecular weight is the ultimate "Trustworthiness" check (Part 2 of requirements).

  • Calculation:

    • Uridine Monophosphate (RNA): ~306.2 Da

    • Pseudouridine Monophosphate: ~306.2 Da (Isomer)

    • 1,3-Dimethylpseudouridine Monophosphate: Add 2 x Methyl groups (

      
       = 14.02 Da).[1]
      
    • 
       Mass:  +28.05 Da per insertion relative to Uridine.[1]
      
  • Expectation: The deconvoluted mass spectrum must show a peak shift of

    
     (where 
    
    
    
    is the number of modifications).

Mechanistic Diagram: Steric Blocking

This diagram visualizes why this synthesis is performed—to block hydrogen bonding interactions.

InteractionBlock Uridine Uridine/Pseudouridine (H-Bond Donors Available) Interaction H-Bonding (Watson-Crick / Hoogsteen) Uridine->Interaction N1-H, N3-H Target Target RNA/Protein Interaction->Target Dimethyl 1,3-Dimethylpseudouridine (Methyl Groups at N1, N3) Block Steric Clash / No Donors (Interaction Blocked) Dimethyl->Block N1-Me, N3-Me Block->Target No Binding

Figure 2: Mechanistic comparison.[1] Standard Pseudouridine allows H-bonding; 1,3-Dimethylpseudouridine ablates it via methylation.[1]

References

  • Chemical Synthesis of Oligonucleotides. (2014). BioSynthesis Application Notes. Retrieved from [Link]

  • Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues. (2024).[1][2][3] ResearchGate / Cell Reports. (Discusses the

    
    -methyl variant, serving as the foundational chemistry for pseudouridine modifications). Retrieved from [Link]
    
  • Solid Phase Oligonucleotide Synthesis. (2022). Biotage Application Notes. Retrieved from [Link]

  • N1-Methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products. (2022). Cell Reports. (Demonstrates the stability and biological impact of methyl-pseudouridine analogs). Retrieved from [Link]

Sources

Method

1,3-Dimethylpseudouridine for studying RNA-protein interactions

Leveraging 1,3-Dimethylpseudouridine (m¹﹐³Ψ) for High-Resolution Mapping of RNA-Protein Interactions Audience: Researchers, scientists, and drug development professionals in the fields of molecular biology, biochemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging 1,3-Dimethylpseudouridine (m¹﹐³Ψ) for High-Resolution Mapping of RNA-Protein Interactions

Audience: Researchers, scientists, and drug development professionals in the fields of molecular biology, biochemistry, and RNA therapeutics.

Abstract: The intricate dance between RNA and its binding proteins (RBPs) governs a vast array of cellular processes, from gene expression to viral replication. Elucidating the precise interfaces of these interactions is paramount for understanding fundamental biology and for the rational design of novel therapeutics. This guide introduces 1,3-dimethylpseudouridine (m¹﹐³Ψ), a chemically modified nucleoside, as a powerful tool for dissecting RNA-protein complexes. We provide a comprehensive overview of its underlying principles, detailed protocols for its application in footprinting and crosslinking studies, and a discussion on its potential to advance our understanding of the epitranscriptome's role in cellular function.

Part 1: The Rationale for a Chemically Engineered Nucleoside Probe

The Challenge of Mapping RNA-Protein Interfaces

RNA-binding proteins are integral to nearly all aspects of RNA metabolism and function.[1] The interactions between RNA and proteins are often dynamic and conformation-dependent, making their study a significant challenge. While techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information, they are not always suitable for capturing the transient or low-affinity interactions that are common in cellular environments.[2] Furthermore, these methods can be time-consuming and technically demanding.[2][3]

Chemical probing offers a versatile and scalable alternative for mapping RNA structure and interactions within a cellular context.[3][4][5] These methods utilize small molecules that react with accessible regions of an RNA molecule, providing a "snapshot" of its structure and any protein-protected regions.[6][7]

Introducing 1,3-Dimethylpseudouridine (m¹﹐³Ψ): A Bespoke Tool for Probing RNA-Protein Interactions

Pseudouridine (Ψ), the most abundant RNA modification, is known to enhance the structural stability of RNA.[8] Its unique C-glycosidic bond offers an additional hydrogen bond donor, influencing local RNA conformation. The methylation at the N1 and N3 positions in 1,3-dimethylpseudouridine (m¹﹐³Ψ) is hypothesized to further rigidify the local RNA structure and potentially introduce unique chemical reactivity that can be exploited for probing RNA-protein interactions.

The core concept behind using m¹﹐³Ψ is to site-specifically incorporate it into an RNA of interest. The dimethylated pseudouridine can then serve two primary functions:

  • A "Reporter" of Protein Binding: The presence of a bound protein can shield the m¹﹐³Ψ from chemical modification or enzymatic cleavage, creating a "footprint" that can be detected by downstream analysis.

  • A Proximity-Based "Crosslinker": Under specific activation conditions (e.g., UV irradiation), the modified base can form a covalent bond with a nearby amino acid residue of a binding protein, permanently linking the two molecules for subsequent identification and analysis.

Part 2: Experimental Workflows and Protocols

This section provides detailed protocols for the synthesis of m¹﹐³Ψ-containing RNA and its application in footprinting and UV crosslinking experiments.

Synthesis and Incorporation of m¹﹐³Ψ into RNA

The site-specific incorporation of m¹﹐³Ψ into an RNA molecule is achieved through solid-phase chemical synthesis using a phosphoramidite derivative of 1,3-dimethylpseudouridine. This process is analogous to the synthesis of standard RNA oligonucleotides.[9]

Workflow for m¹﹐³Ψ RNA Synthesis:

cluster_0 Phosphoramidite Synthesis cluster_1 Solid-Phase RNA Synthesis m13P_synthesis Synthesis of 1,3-dimethylpseudouridine phosphoramidite synthesis Automated solid-phase RNA synthesis m13P_synthesis->synthesis Incorporate at desired position cleavage Cleavage from solid support and deprotection synthesis->cleavage Standard protocols purification HPLC purification of m1,3Ψ-containing RNA cleavage->purification Reverse-phase or ion-exchange qc Quality control by Mass Spectrometry purification->qc Verification of mass

Caption: Workflow for synthesizing m¹﹐³Ψ-containing RNA.

Protocol: RNA-Protein Footprinting using m¹﹐³Ψ

This protocol outlines the use of m¹﹐³Ψ-containing RNA to identify protein binding sites via enzymatic footprinting. The principle is that a bound protein will protect the RNA from cleavage by a nuclease, and the resulting protected fragments can be analyzed by gel electrophoresis.[10]

Materials:

  • Purified m¹﹐³Ψ-containing RNA (5'-end labeled with ³²P)

  • Purified RNA-binding protein of interest

  • RNase T1 (or other suitable nuclease)

  • Binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl₂, 1 mM DTT, 5% glycerol)

  • Stop solution (e.g., 8 M urea, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 8-12%)

Procedure:

  • RNA-Protein Binding Reaction:

    • In separate microcentrifuge tubes, prepare reactions with a constant amount of ³²P-labeled m¹﹐³Ψ-RNA and increasing concentrations of the RBP.

    • Include a "no protein" control.

    • Incubate at the optimal binding temperature (e.g., 30°C) for 30 minutes to allow complex formation.

  • Nuclease Digestion:

    • Add a pre-determined, limiting amount of RNase T1 to each reaction. The amount should be optimized to achieve, on average, one cut per RNA molecule in the "no protein" control.

    • Incubate for a short, defined time (e.g., 2-5 minutes) at room temperature.

  • Quenching and Denaturation:

    • Stop the reaction by adding an equal volume of stop solution.

    • Heat the samples at 95°C for 3-5 minutes to denature the RNA and protein.

  • Gel Electrophoresis and Visualization:

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the dye front reaches the desired position.

    • Expose the gel to a phosphor screen or X-ray film to visualize the radioactive bands.

Data Analysis:

The "no protein" lane will show a ladder of bands corresponding to cleavage at every accessible guanine residue. In the lanes with increasing protein concentrations, a "footprint" will appear as a region of the ladder where the bands are diminished or absent, indicating protection of that RNA sequence by the bound protein.[11]

Protocol: UV Crosslinking of RNA-Protein Complexes using m¹﹐³Ψ

This protocol describes how to use m¹﹐³Ψ as a photo-activatable crosslinker to covalently link the RNA to its binding protein.

Materials:

  • Purified m¹﹐³Ψ-containing RNA

  • Purified RNA-binding protein of interest

  • Binding buffer (as above)

  • UV crosslinking instrument (e.g., Stratalinker) with 254 nm bulbs

  • SDS-PAGE loading buffer

  • SDS-PAGE gel

  • Western blotting or autoradiography reagents

Procedure:

  • RNA-Protein Binding:

    • Set up binding reactions as described in the footprinting protocol.

  • UV Irradiation:

    • Place the reaction tubes on ice in the UV crosslinker.

    • Irradiate with 254 nm UV light at a predetermined energy (e.g., 0.1-1.0 J/cm²). Optimization of UV energy is critical to maximize crosslinking efficiency while minimizing protein and RNA damage.

  • Nuclease Treatment (Optional):

    • To simplify analysis and confirm that the observed shift is due to an RNA-protein adduct, treat the crosslinked sample with an RNase cocktail to digest the non-crosslinked RNA.

  • SDS-PAGE and Detection:

    • Add SDS-PAGE loading buffer to the samples and heat to denature.

    • Separate the proteins by SDS-PAGE.

    • Detect the crosslinked complex by either:

      • Autoradiography: If the RNA was radioactively labeled.

      • Western Blotting: Using an antibody against the protein of interest.

Data Analysis:

A successful crosslinking event will result in a band on the gel that has a higher molecular weight than the protein alone, representing the covalent RNA-protein adduct.

Part 3: Data Interpretation and Advanced Applications

Quantitative Analysis of Footprinting Data

The intensity of the bands in a footprinting gel can be quantified using densitometry software. This allows for the determination of the apparent binding affinity (Kd) of the protein for the RNA.

ParameterDescriptionTypical Value Range
Protein Concentration The range of RBP concentrations used in the assay.10⁻¹² M to 10⁻⁶ M
Fraction Bound Calculated from the decrease in band intensity within the footprint.0 to 1
Apparent Kd The protein concentration at which 50% of the RNA is bound.Varies depending on the interaction
Mapping the Crosslink Site

Following UV crosslinking, the precise location of the covalent bond on both the RNA and the protein can be identified using mass spectrometry. This provides high-resolution information about the interaction interface.[12][13]

Workflow for Crosslink Site Mapping:

crosslink UV Crosslinking of m1,3Ψ-RNA and RBP digest Proteolytic and/or Nuclease Digestion crosslink->digest Generate smaller fragments lcms LC-MS/MS Analysis digest->lcms Separate and fragment analysis Identification of Crosslinked Peptide-Oligonucleotide lcms->analysis Data-dependent acquisition

Caption: Workflow for identifying the crosslink site.

Part 4: Concluding Remarks and Future Directions

The use of chemically modified nucleosides like 1,3-dimethylpseudouridine offers a powerful approach for dissecting the complexities of RNA-protein interactions. The protocols outlined in this guide provide a foundation for researchers to begin exploring the utility of m¹﹐³Ψ in their own systems. Future advancements in this area may include the development of m¹﹐³Ψ derivatives with enhanced crosslinking efficiencies or the application of these methods in living cells to study RNA-protein interactions in their native environment.[14] The insights gained from such studies will be invaluable for advancing our understanding of RNA biology and for the development of novel RNA-targeted therapeutics.[8]

References

  • Journal of The Chemical Society of Pakistan. (2010).
  • MDPI. (2022). (1E,3E)
  • PubMed Central. (2021).
  • Ilyin Structural Biology. 1,3-Dimethyl pseudouridine.
  • PubMed Central. DMS Footprinting of Structured RNAs and RNA-Protein Complexes.
  • PubMed Central. (2022). Probing the dynamic RNA structurome and its functions.
  • ResearchGate. (2010). Advances in RNA structure analysis by chemical probing.
  • PubMed Central.
  • National Institutes of Health. (2015). Progress and challenges for chemical probing of RNA structure inside living cells.
  • PubMed Central. In-cell RNA structure probing with SHAPE-MaP.
  • National Institutes of Health. (2016).
  • PubMed.
  • PubMed Central. Pseudouridine and N6-methyladenosine modifications weaken PUF protein/RNA interactions.
  • MDPI. Insights into the Mode and Mechanism of Interactions Between RNA and RNA-Binding Proteins.
  • ResearchGate. Quantitation of DNase I footprinting assays with DctD 1-142.
  • PDBj. (1999). CRYSTAL STRUCTURE OF A DSRNA-BINDING DOMAIN COMPLEXED WITH DSRNA: MOLECULAR BASIS OF DOUBLE-STRANDED RNA-PROTEIN INTERACTIONS.
  • ResearchGate. (2015). RNA Secondary Structure Study by Chemical Probing Methods Using DMS and CMCT.
  • Oxford Academic. (2021). Investigating the interplay between RNA structural dynamics and RNA chemical probing experiments.
  • American Academy of Ophthalmology. (2016). Corneal Crosslinking.
  • PubMed Central.
  • Profiling dynamic RNA-protein interactions using small molecule-induced RNA editing. (2022).
  • PubMed. (2024). Structural Biology of RNA and Protein-RNA Complexes after AlphaFold3.
  • PubMed Central. DNase Footprint Signatures are Dictated by Factor Dynamics and DNA Sequence.
  • YouTube. (2021). Collagen crosslinking in thin corneas.
  • ResearchGate. (1994). Synthesis of Uridine Phosphoramidite Analogs: Reagents for Site-Specific Incorporation of Photoreactive Sites into RNA Sequences.
  • bioRxiv. (2024).
  • Oxford Academic. (2021).
  • PubMed. (2021).
  • bioRxiv. (2023). Ab initio prediction of RNA structure ensembles with RNAnneal.
  • PubMed Central. (2017).
  • PubMed Central. (2021).
  • PubMed Central. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability.
  • YouTube. (2021). DNA foot print assay.
  • bioRxiv. (2023). Ubiquitous low-energy RNA fluctuations and energetic coupling measured by chemical probing.
  • Wikipedia. DNase footprinting assay.
  • YouTube. (2018). Integrative analysis of RNA binding protein targets and function.
  • ResearchGate. (2018). RNA Structure Analysis by Chemical Probing with DMS and CMCT.
  • PubMed. (1997). Small nucleolar RNAs direct site-specific synthesis of pseudouridine in ribosomal RNA.
  • SciELO. (2024).
  • PubMed Central. (2017). Structural modeling of protein-RNA complexes using crosslinking of segmentally isotope labeled RNA and MS/MS.
  • PubMed Central. A new reagent for in vivo structure probing of RNA G and U residues that improves RNA structure prediction alone and combined with DMS.
  • RNA modifications and structures cooperate to guide RNA–protein interactions. (2017).
  • PubMed Central. (2015).
  • ResearchGate. (2024). Structural Biology of RNA and Protein‐RNA Complexes after AlphaFold3.
  • PubMed. (2017). Structural modeling of protein-RNA complexes using crosslinking of segmentally isotope-labeled RNA and MS/MS.

Sources

Application

Application of 1,3-Dimethylpseudouridine in RNA Crystallography: A Guide for Researchers

This technical guide provides a comprehensive overview of the potential application of 1,3-Dimethylpseudouridine (m¹,³Ψ) in the field of RNA crystallography. Aimed at researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the potential application of 1,3-Dimethylpseudouridine (m¹,³Ψ) in the field of RNA crystallography. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, synthetic methodologies, and experimental protocols for utilizing this modified nucleoside to facilitate the structural determination of RNA molecules. While the practical application of m¹,³Ψ in RNA crystallography is an emerging area with limited published data, this guide synthesizes established principles of RNA chemistry and crystallography to provide a robust framework for its exploration.

Introduction: The Challenge of RNA Crystallography and the Promise of Modified Nucleosides

The three-dimensional structure of RNA is fundamental to its diverse biological functions.[1] X-ray crystallography remains a powerful technique for elucidating high-resolution RNA structures, yet the inherent conformational flexibility and chemical properties of RNA molecules often present significant hurdles to obtaining well-diffracting crystals.[1][2][3] To overcome these challenges, the strategic incorporation of modified nucleosides has emerged as a valuable tool to enhance the stability and crystallizability of RNA.[4][5]

Pseudouridine (Ψ), the most abundant RNA modification, is known to stabilize RNA structures through enhanced base stacking and the formation of an additional hydrogen bond via its N1 imino group.[6][7][8][9] This stabilizing effect has been leveraged in therapeutic applications, most notably in the development of mRNA vaccines.[6] Further methylation of pseudouridine, such as in N1-methylpseudouridine (m¹Ψ), has also been shown to contribute to RNA stability and has been a key component in successful mRNA-based therapeutics.[6]

This guide focuses on the di-methylated derivative, 1,3-Dimethylpseudouridine (m¹,³Ψ). By blocking both the N1 and N3 positions with methyl groups, m¹,³Ψ presents unique chemical properties that could, in theory, be exploited for RNA crystallography. This document will explore the rationale for its use, provide detailed protocols for its synthesis and incorporation into RNA, and discuss its potential impact on RNA structure and crystallization.

Rationale for Employing 1,3-Dimethylpseudouridine in RNA Crystallography

The primary motivation for incorporating modified nucleosides into RNA for crystallographic studies is to improve the likelihood of obtaining high-quality crystals. The introduction of 1,3-Dimethylpseudouridine can be hypothesized to influence RNA crystallization through several mechanisms:

  • Conformational Rigidity: The C-glycosidic bond of pseudouridine and its derivatives imparts a greater degree of rotational freedom to the base compared to the N-glycosidic bond of uridine.[6][7] However, the addition of methyl groups at both the N1 and N3 positions could restrict this rotational freedom, leading to a more conformationally homogenous population of RNA molecules. This reduction in conformational heterogeneity is a critical factor in promoting crystal lattice formation.

  • Altered Solvation and Crystal Packing: The methyl groups at the N1 and N3 positions eliminate the hydrogen bond donor capabilities of the parent pseudouridine.[7][10] This alteration in the hydrogen bonding potential of the nucleobase can significantly change the solvation properties of the RNA molecule. The increased hydrophobicity in the major and minor grooves may promote intermolecular contacts within the crystal lattice that are distinct from those formed by unmodified or singly methylated pseudouridine, potentially leading to novel and improved crystal packing arrangements.

  • Phasing Potential: While not a direct phasing agent itself, the introduction of a unique chemical entity can alter the crystal packing in a way that facilitates the incorporation of heavy atoms for phasing, a common bottleneck in RNA crystallography.[4]

It is crucial to acknowledge that the loss of the N1-H hydrogen bond donor, a key feature in the stabilization provided by pseudouridine, may also have destabilizing effects on the RNA structure.[7][10] Therefore, the application of m¹,³Ψ should be approached with careful consideration of the specific RNA target and the desired structural outcomes.

Synthesis of 1,3-Dimethylpseudouridine Phosphoramidite

The incorporation of m¹,³Ψ into synthetic RNA oligonucleotides is achieved through solid-phase synthesis using the corresponding phosphoramidite building block.[][12] The following is a proposed synthetic scheme based on established nucleoside chemistry.

Synthesis_of_m13_Phosphoramidite cluster_0 Starting Material cluster_1 Protection cluster_2 Methylation cluster_3 Deprotection & Phosphitylation Pseudouridine Pseudouridine Protected_Pseudo 2',5'-O-Protected Pseudouridine Pseudouridine->Protected_Pseudo Protection of 2' and 5' OH groups Dimethylated_Pseudo 1,3-Dimethyl- 2',5'-O-Protected Pseudouridine Protected_Pseudo->Dimethylated_Pseudo Methylation of N1 and N3 Phosphoramidite 1,3-Dimethylpseudouridine Phosphoramidite Dimethylated_Pseudo->Phosphoramidite Selective 5'-OH deprotection & 3'-O-phosphitylation

Figure 1. Proposed synthetic workflow for 1,3-Dimethylpseudouridine phosphoramidite.

Protocol 1: Synthesis of 1,3-Dimethylpseudouridine Phosphoramidite

Materials:

  • Pseudouridine

  • Protecting group reagents for 2' and 5' hydroxyls (e.g., TBDMS-Cl, DMTr-Cl)

  • Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)

  • Base (e.g., Sodium hydride, DBU)

  • Phosphitylating reagent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Anhydrous solvents (DMF, Acetonitrile, Dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Protection of Hydroxyl Groups: Protect the 2' and 5' hydroxyl groups of pseudouridine using a suitable protecting group strategy, such as silylation with tert-butyldimethylsilyl chloride (TBDMS-Cl) or tritylation with dimethoxytrityl chloride (DMTr-Cl). This ensures that the subsequent methylation and phosphitylation reactions occur at the desired positions.

  • N1, N3-Dimethylation: In an anhydrous solvent, treat the protected pseudouridine with a strong base, such as sodium hydride, to deprotonate the N1 and N3 positions. Subsequently, add a methylating agent like methyl iodide to introduce the methyl groups. The reaction progress should be monitored by TLC or LC-MS.

  • Purification of Dimethylated Nucleoside: After the reaction is complete, quench the reaction and purify the 1,3-dimethylated, 2',5'-O-protected pseudouridine using silica gel column chromatography.

  • Selective Deprotection of the 5'-Hydroxyl Group: If a 5'-O-DMTr protecting group was used, it can be selectively removed under mild acidic conditions to yield the free 5'-hydroxyl group, which is necessary for the subsequent phosphitylation step.

  • Phosphitylation: The final step involves the phosphitylation of the 3'-hydroxyl group. React the purified and selectively deprotected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of an activator like tetrazole or ETT.

  • Final Purification: Purify the resulting 1,3-Dimethylpseudouridine phosphoramidite using silica gel chromatography under anhydrous conditions. The final product should be stored under an inert atmosphere at low temperatures to prevent degradation.

Incorporation of 1,3-Dimethylpseudouridine into RNA and Crystallization

Once the m¹,³Ψ phosphoramidite is synthesized, it can be incorporated into RNA oligonucleotides using a standard automated solid-phase synthesizer.

RNA_Synthesis_Crystallization cluster_0 RNA Synthesis cluster_1 Purification cluster_2 Crystallization cluster_3 Structure Determination Solid_Phase Automated Solid-Phase Synthesis Cleavage_Deprotection Cleavage and Deprotection Solid_Phase->Cleavage_Deprotection Purification HPLC or Gel Electrophoresis Cleavage_Deprotection->Purification Screening Crystallization Screening Purification->Screening Optimization Optimization of Conditions Screening->Optimization Crystal_Harvesting Crystal Harvesting and Cryo-protection Optimization->Crystal_Harvesting Xray_Diffraction X-ray Diffraction Crystal_Harvesting->Xray_Diffraction Structure_Solution Structure Solution and Refinement Xray_Diffraction->Structure_Solution

Sources

Method

Application Note: A Researcher's Guide to Aptamer Development Using 1,3-Dimethylpseudouridine

Introduction: Expanding the Chemical Landscape of Aptamers Aptamers, single-stranded oligonucleotides capable of binding to specific targets with high affinity and specificity, represent a versatile class of molecules wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Landscape of Aptamers

Aptamers, single-stranded oligonucleotides capable of binding to specific targets with high affinity and specificity, represent a versatile class of molecules with immense therapeutic and diagnostic potential.[1] Developed through an iterative in vitro selection process known as SELEX (Systematic Evolution of Ligands by Exponential Enrichment), aptamers can be generated against a wide array of targets, from small molecules to entire cells.[1] However, the therapeutic application of unmodified RNA aptamers is often hampered by their inherent susceptibility to degradation by ubiquitous nucleases.[2]

To overcome this limitation, chemical modification of the oligonucleotide backbone, sugar, or nucleobase is a widely adopted strategy.[3] Among the most successful modifications are isomers of uridine, such as pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ). These modifications, found in nature, are known to enhance the stability of RNA and, critically, reduce its innate immunogenicity, a feature that has been pivotal in the development of mRNA vaccines.[4]

This guide focuses on 1,3-dimethylpseudouridine (m1,3Ψ) , a novel, doubly methylated analog of pseudouridine. While less studied than its counterparts, the unique structure of m1,3Ψ presents a compelling rationale for its use in aptamer development. This document provides a framework for the synthesis, incorporation, and characterization of m1,3Ψ-modified aptamers, empowering researchers to explore this next frontier of aptamer chemistry.

The Scientific Rationale for 1,3-Dimethylpseudouridine (m1,3Ψ)

The strategic advantage of m1,3Ψ lies in the combined structural features of a pseudouridine C-glycosidic bond and dual methylation at the N1 and N3 positions of the uracil base. These features are hypothesized to confer significant benefits to aptamer function.

Hypothesized Advantages of m1,3Ψ Modification:
  • Enhanced Nuclease Resistance: The presence of methyl groups at both the N1 and N3 positions is predicted to provide significant steric hindrance. This molecular "shielding" can protect the adjacent phosphodiester bonds from enzymatic cleavage by both endo- and exonucleases, thereby increasing the aptamer's half-life in biological fluids.[5][6]

  • Improved Binding Affinity: The N1-methylation is known to restrict the conformational freedom of the glycosidic bond, which can pre-organize the aptamer's backbone into a more rigid structure. This pre-organization may reduce the entropic penalty of binding to a target, potentially leading to a significant increase in binding affinity (i.e., a lower dissociation constant, Kd).[3][7]

  • Novel Binding Interactions: The addition of two methyl groups increases the hydrophobicity of the nucleobase. This expanded chemical functionality can enable novel van der Waals or hydrophobic interactions with target proteins, particularly within hydrophobic pockets, which are inaccessible to the four canonical bases.[3][8]

Comparative Analysis of Uridine Analogs

The structural differences between uridine and its modified analogs are key to their distinct functional properties.

FeatureUridine (U)Pseudouridine (Ψ)N1-methylpseudouridine (m1Ψ)1,3-Dimethylpseudouridine (m1,3Ψ)
Glycosidic Bond N1-C1' (N-glycoside)C5-C1' (C-glycoside)C5-C1' (C-glycoside)C5-C1' (C-glycoside)
N1 Position Hydrogen (H-bond donor)Hydrogen (H-bond donor)Methyl group (blocks H-bond)Methyl group (blocks H-bond)
N3 Position Hydrogen (H-bond donor)Hydrogen (H-bond donor)Hydrogen (H-bond donor)Methyl group (blocks H-bond)
Key Property Canonical baseEnhanced base stackingReduced immunogenicity, enhanced translationHypothesized: Superior nuclease resistance and structural rigidity

Strategies for Incorporating m1,3Ψ into Aptamers

Researchers can pursue two primary pathways for generating m1,3Ψ-modified aptamers. The choice depends on whether the goal is to improve an existing aptamer or to discover a novel aptamer that relies on the modification for its function.

Pathway A: Post-SELEX, Site-Specific Chemical Synthesis

This approach is ideal for systematically studying the impact of m1,3Ψ on a validated aptamer sequence. By replacing specific uridine residues with m1,3Ψ, one can directly measure the resulting changes in binding affinity, stability, and structure. This method requires a custom-synthesized 1,3-dimethylpseudouridine phosphoramidite , the building block for solid-phase oligonucleotide synthesis.[9][10]

cluster_0 SELEX cluster_1 Chemical Synthesis selex 1. Perform Standard SELEX (Unmodified Library) sequence 2. Sequence & Identify High-Affinity Aptamer selex->sequence design 3. Design Modified Sequence (Replace U with m1,3Ψ) sequence->design synthesis 4. Solid-Phase Synthesis (Requires m1,3Ψ Phosphoramidite) design->synthesis purify 5. Deprotect & Purify Modified Aptamer synthesis->purify characterize 6. Characterize Modified Aptamer (Binding, Stability Assays) purify->characterize

Post-SELEX Modification Workflow
Pathway B: Direct Discovery via Modified SELEX

This is a more exploratory and powerful approach for discovering entirely new aptamers whose three-dimensional structures are intrinsically dependent on m1,3Ψ. This pathway involves including 1,3-dimethylpseudouridine-5'-triphosphate (m1,3ΨTP) in the in vitro transcription step of each SELEX cycle. The success of this method is critically dependent on the ability of the RNA polymerase (e.g., T7 RNA Polymerase) to accept and incorporate m1,3ΨTP.[11][12]

start Start: ssDNA Library (Random Region + Primer Sites) incubate 1. Incubate with Target start->incubate partition 2. Partition (Separate Binders from Non-Binders) incubate->partition elute 3. Elute & Recover Bound Sequences partition->elute rt 4. Reverse Transcription (ssDNA -> cDNA) elute->rt pcr 5. PCR Amplification (dsDNA Pool) rt->pcr ivt 6. In Vitro Transcription (with ATP, CTP, GTP, and m1,3ΨTP) pcr->ivt purify 7. Purify Enriched m1,3Ψ-RNA Pool ivt->purify next_round Begin Next Round of Selection purify->next_round next_round->incubate Re-introduce to Target

Modified SELEX Cycle with m1,3ΨTP

Experimental Protocols

The following protocols provide a detailed methodology for researchers to validate and utilize m1,3Ψ in aptamer development.

Protocol 3.1: Feasibility of Enzymatic Incorporation of m1,3ΨTP

Causality: Before initiating a multi-week SELEX campaign, it is essential to confirm that the chosen RNA polymerase can incorporate m1,3ΨTP. A low transcription yield or complete failure at this stage would indicate polymerase incompatibility, saving significant time and resources. This protocol uses a short, defined DNA template to test for the production of a full-length, modified RNA transcript.

Materials:

  • Linearized DNA template with a T7 promoter (e.g., a PCR product)

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM Spermidine, 100 mM DTT)

  • Ribonuclease Inhibitor

  • ATP, CTP, GTP solutions (100 mM)

  • UTP solution (100 mM)

  • 1,3-dimethylpseudouridine-5'-triphosphate (m1,3ΨTP) solution (100 mM)

  • Nuclease-free water

  • Denaturing Polyacrylamide Gel (10-15%) and Urea-PAGE running buffer

Procedure:

  • Set up four parallel transcription reactions in 20 µL volumes.

ComponentReaction 1 (Control)Reaction 2 (50% m1,3Ψ)Reaction 3 (100% m1,3Ψ)Reaction 4 (No UTP/m1,3Ψ)
10x Transcription Buffer2 µL2 µL2 µL2 µL
ATP, CTP, GTP (100 mM each)0.5 µL0.5 µL0.5 µL0.5 µL
UTP (100 mM)0.5 µL0.25 µL0 µL0 µL
m1,3ΨTP (100 mM) 0 µL0.25 µL0.5 µL0 µL
RNase Inhibitor1 µL1 µL1 µL1 µL
DNA Template (100 ng/µL)1 µL1 µL1 µL1 µL
T7 RNA Polymerase1 µL1 µL1 µL1 µL
Nuclease-free H₂Oto 20 µLto 20 µLto 20 µLto 20 µL
  • Incubate all reactions at 37°C for 2-4 hours.

  • Stop the reactions by adding an equal volume of 2x Urea Loading Dye.

  • Denature the samples at 95°C for 5 minutes.

  • Analyze the products by denaturing PAGE.

Interpreting Results:

  • Success: A band of the expected size in Reactions 2 and 3 indicates successful incorporation. The band intensity in Reaction 3 compared to Reaction 1 gives an indication of the relative efficiency.

  • Partial Success: A full-length band in Reaction 2 but not Reaction 3 suggests the polymerase can incorporate some m1,3ΨTP but stalls with full substitution.

  • Failure: Absence of a full-length band in Reactions 2 and 3 (while present in Reaction 1) indicates the polymerase is not compatible with m1,3ΨTP. Consider screening other polymerases, including engineered variants.[13]

Protocol 3.2: Nuclease Resistance Assay

Causality: This protocol provides a direct, quantitative measure of the stability enhancement conferred by m1,3Ψ modification. By incubating the aptamer in a nuclease-rich environment (like fetal bovine serum) and observing its degradation over time, we can validate the primary hypothesis that methylation protects the oligonucleotide. An unmodified aptamer of the same sequence serves as a crucial control to ensure the observed stability is due to the modification itself.

Materials:

  • Purified m1,3Ψ-modified aptamer

  • Purified unmodified control aptamer (same sequence)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • 10x Phosphate-Buffered Saline (PBS)

  • Proteinase K

  • Nuclease-free water

  • Denaturing Polyacrylamide Gel and running buffer

Procedure:

  • Prepare two master mixes in separate tubes, one for the modified aptamer and one for the unmodified control. For each:

    • Aptamer: 2 µM final concentration

    • FBS: 90% (v/v) final concentration

    • PBS: 1x final concentration

  • Incubate the master mixes at 37°C.

  • At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove a 10 µL aliquot from each master mix.

  • Immediately stop nuclease activity in the aliquot by adding 1 µL of Proteinase K and incubating at 55°C for 30 minutes. This step is critical to prevent further degradation during sample handling.

  • Add an equal volume of 2x Urea Loading Dye to each aliquot and store at -20°C.

  • Once all time points are collected, analyze all samples on a single denaturing polyacrylamide gel.

  • Stain the gel (e.g., with SYBR Gold) and visualize. Quantify the intensity of the full-length aptamer band for each time point.

  • Calculate the half-life (t½) by plotting the percentage of intact aptamer versus time.

Expected Data Output:

AptamerHalf-Life (t½) in 90% FBS (hours)
Unmodified Aptamere.g., 0.5
m1,3Ψ-Modified Aptamer e.g., > 24
Protocol 3.3: Binding Affinity Characterization via Surface Plasmon Resonance (SPR)

Causality: To be a viable therapeutic or diagnostic, an aptamer must bind its target with high affinity. This protocol uses SPR, a label-free technology, to measure the kinetics of the aptamer-target interaction in real-time. By immobilizing the target and flowing the aptamer over it, we can determine the association (ka) and dissociation (kd) rates, and from them, calculate the equilibrium dissociation constant (Kd), the gold standard for affinity.

Materials:

  • SPR instrument and sensor chip (e.g., a CM5 chip for amine coupling)

  • Target protein

  • m1,3Ψ-modified aptamer and unmodified control aptamer

  • Amine coupling kit (EDC, NHS)

  • SPR running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Procedure:

  • Immobilize the Target: Follow the manufacturer's protocol for amine coupling to covalently immobilize the target protein onto the sensor chip surface. Aim for a low to moderate immobilization density to avoid mass transport limitations.

  • Prepare Aptamer Samples: Prepare a series of dilutions of both the modified and unmodified aptamers in the SPR running buffer. Include a range of concentrations that bracket the expected Kd (e.g., from 0.1 nM to 100 nM). Also include a zero-concentration sample (buffer only) for double referencing.

  • Binding Analysis:

    • Inject the aptamer dilutions over the immobilized target surface at a constant flow rate.

    • Start with the lowest concentration and move to the highest.

    • Each injection cycle should consist of:

      • Association phase (aptamer injection)

      • Dissociation phase (buffer flow)

      • Regeneration step (injection of regeneration solution to remove bound aptamer)

  • Data Analysis:

    • Subtract the signal from the reference flow cell and the zero-concentration injection (double referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to obtain ka, kd, and Kd values.

Expected Data Output:

Aptamerka (1/Ms)kd (1/s)Kd (nM)
Unmodified Aptamer1.5 x 10⁵2.0 x 10⁻³13.3
m1,3Ψ-Modified Aptamer 1.8 x 10⁵5.0 x 10⁻⁴2.8

Conclusion and Future Outlook

The incorporation of 1,3-dimethylpseudouridine represents a promising, albeit exploratory, strategy for enhancing the therapeutic properties of RNA aptamers. The protocols and rationale outlined in this guide provide a robust framework for researchers to investigate the hypothesized benefits of m1,3Ψ—namely, superior nuclease resistance and potentially higher binding affinity. While the enzymatic incorporation of m1,3ΨTP requires initial validation, the potential to select for novel aptamers with unique structural and functional properties is significant. As the field of nucleic acid therapeutics continues to evolve, the exploration of novel chemical modifications like m1,3Ψ will be paramount in developing the next generation of highly stable, high-affinity aptamer-based drugs and diagnostics.

References

  • Burdi, A. K., et al. (2015). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Molecules. Available at: [Link]

  • Lam, C. H., et al. (2015). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Semantic Scholar. Available at: [Link]

  • Chaput, J. C., et al. (2024). Template-Independent Enzymatic RNA Synthesis. bioRxiv. Available at: [Link]

  • Hocek, M., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Perrin, D. M., et al. (2015). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. PubMed. Available at: [Link]

  • Jäger, S., et al. (2020). Rapid Synthesis of Nucleoside Triphosphates and Analogues. ResearchGate. Available at: [Link]

  • JoVE. (2022). Nucleoside Triphosphates - From Synthesis To Biochemical Characterization | Protocol Preview. YouTube. Available at: [Link]

  • Burgin, A. B., et al. (2013). Synthesis of Nucleoside Triphosphates from 2'-3'-Protected Nucleosides Using Trimetaphosphate. ResearchGate. Available at: [Link]

  • Agris, P. F., et al. (2013). Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives. NIH National Library of Medicine. Available at: [Link]

  • Kumar, R. K., et al. (2015). RNA synthesis—phosphoramidites for synthetic RNA in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3'. Google Patents.
  • Nawrot, B., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. NIH National Library of Medicine. Available at: [Link]

  • Abeydeera, N. D., et al. (2023). Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding. NIH National Library of Medicine. Available at: [Link]

  • Dowdy, S. F., et al. (2017). Common chemical modifications used in RNA-based therapeutics. Nuclease resistance... ResearchGate. Available at: [Link]

  • blocking interaction of viral gp120 and CD4-expressing T cells by single-stranded DNA aptamers. (2015). ResearchGate. Available at: [Link]

  • Beaucage, S. L. (2018). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. MDPI. Available at: [Link]

  • Chaput, J. C., et al. (2020). Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. eScholarship.org. Available at: [Link]

  • Spasic, J., et al. (2018). Chemical Modification of Aptamers for Increased Binding Affinity in Diagnostic Applications: Current Status and Future Prospects. MDPI. Available at: [Link]

  • Synoligo. (2025). Nuclease Resistance Modifications. Synoligo. Available at: [Link]

  • Vivekananda, M., & Pyle, A. M. (2000). Synthesis of Uridine Phosphoramidite Analogs: Reagents for Site-Specific Incorporation of Photoreactive Sites into RNA Sequences. ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2013). RNA Aptamers and Their Therapeutic and Diagnostic Applications. NIH National Library of Medicine. Available at: [Link]

  • Ali, A., et al. (2021). Aptamers Chemistry: Chemical Modifications and Conjugation Strategies. NIH National Library of Medicine. Available at: [Link]

  • Roche. (2023). WO 2023/083906 A2. Google APIs. Available at: [Link]

  • Hsieh, C., et al. (2024). Molecular Mechanism of Interaction between DNA Aptamer and Receptor-Binding Domain of Severe Acute Respiratory Syndrome Coronavirus 2 Variants Revealed by Steered Molecular Dynamics Simulations. MDPI. Available at: [Link]

Sources

Application

Application Notes and Protocols: The Role of N1-Methylpseudouridine in Enhancing mRNA Vaccine Efficacy

For Researchers, Scientists, and Drug Development Professionals Introduction: A Paradigm Shift in Vaccinology Enabled by Nucleoside Modification The advent of messenger RNA (mRNA) vaccines represents a transformative lea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Vaccinology Enabled by Nucleoside Modification

The advent of messenger RNA (mRNA) vaccines represents a transformative leap in modern medicine, most notably demonstrated by the rapid development and deployment of highly effective vaccines against COVID-19.[1][2] At the heart of this success lies a critical chemical innovation: the strategic modification of mRNA nucleosides to enhance their biological activity and therapeutic potential.[3] Unmodified synthetic mRNA is inherently immunogenic and prone to rapid degradation, limiting its efficacy.[1] The pioneering work of researchers like Katalin Karikó and Drew Weissman revealed that substituting uridine with modified nucleosides, such as pseudouridine (Ψ), could significantly dampen the innate immune response and improve protein translation.

This guide focuses on N1-methylpseudouridine (m1Ψ) , a superior iteration of this concept that has become a cornerstone of the leading COVID-19 mRNA vaccines.[3][4] It is important to clarify that while the user's query specified "1,3-Dimethylpseudouridine," the scientific literature and the composition of the most successful mRNA vaccines point to N1-methylpseudouridine as the pivotal modification. This document will, therefore, detail the mechanisms, applications, and protocols associated with m1Ψ. By incorporating m1Ψ in place of uridine, developers of mRNA vaccines have achieved remarkable efficacy, characterized by robust antigen expression and a favorable safety profile.[3][4]

This application note provides a comprehensive overview of the role of m1Ψ in mRNA vaccine efficacy, detailing its mechanism of action and offering detailed protocols for its incorporation and analysis.

The Mechanism of Action: How N1-Methylpseudouridine Optimizes mRNA Performance

The substitution of uridine with N1-methylpseudouridine confers several key advantages that collectively enhance the efficacy of mRNA vaccines. These can be broadly categorized into two main effects: reduced immunogenicity and increased translation efficiency.

Evasion of Innate Immune Recognition

The innate immune system has evolved to recognize foreign RNA, such as that from invading viruses, through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). The presence of unmodified single-stranded RNA can trigger an inflammatory cascade that leads to the degradation of the mRNA and a reduction in protein expression.

The incorporation of m1Ψ into the mRNA sequence alters its structure in a way that it is no longer readily recognized by these innate immune sensors.[5] This "cloaking" effect prevents the activation of downstream inflammatory pathways, thereby increasing the stability and longevity of the mRNA within the cell.[1]

Enhanced Protein Translation

N1-methylpseudouridine has been shown to significantly increase the rate of protein translation from the modified mRNA.[4] While the precise mechanism is still under investigation, it is believed that m1Ψ promotes more efficient ribosome loading and movement along the mRNA strand.[6] This leads to a higher yield of the target antigen from each mRNA molecule, which in turn elicits a more robust and durable immune response. Studies have shown that mRNAs containing m1Ψ can produce as much as 10-fold more protein compared to their unmodified counterparts.[5]

The following diagram illustrates the dual role of N1-methylpseudouridine in enhancing mRNA vaccine efficacy:

G cluster_0 Unmodified mRNA Vaccine cluster_1 m1Ψ-Modified mRNA Vaccine Unmodified mRNA Unmodified mRNA TLR Recognition TLR Recognition Unmodified mRNA->TLR Recognition Inflammatory Response Inflammatory Response TLR Recognition->Inflammatory Response mRNA Degradation mRNA Degradation Inflammatory Response->mRNA Degradation Low Protein Expression Low Protein Expression mRNA Degradation->Low Protein Expression Weak Immune Response Weak Immune Response Low Protein Expression->Weak Immune Response m1Ψ-Modified mRNA m1Ψ-Modified mRNA Immune Evasion Immune Evasion m1Ψ-Modified mRNA->Immune Evasion Increased mRNA Stability Increased mRNA Stability Immune Evasion->Increased mRNA Stability Enhanced Translation Enhanced Translation Increased mRNA Stability->Enhanced Translation High Protein Expression High Protein Expression Enhanced Translation->High Protein Expression Robust Immune Response Robust Immune Response High Protein Expression->Robust Immune Response

Caption: Dual impact of m1Ψ modification on mRNA vaccine performance.

Comparative Efficacy Data

The inclusion of N1-methylpseudouridine has a profound impact on the efficacy of mRNA vaccines. The clinical trial data for the Moderna (mRNA-1273) and Pfizer-BioNTech (BNT162b2) COVID-19 vaccines, both of which utilize m1Ψ-modified mRNA, demonstrate this clearly.

Vaccine PlatformNucleoside ModificationReported Efficacy (Preventing Symptomatic Disease)Reference
Moderna (mRNA-1273)N1-methylpseudouridine94.1%[7][8]
Pfizer-BioNTech (BNT162b2)N1-methylpseudouridine95%[6]
Curevac (CVnCoV) - First GenerationUnmodified47%[3]

Protocols for the Synthesis and Analysis of m1Ψ-Modified mRNA

The following protocols provide a general framework for the generation and characterization of m1Ψ-modified mRNA for research and preclinical development.

Protocol 1: In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes the synthesis of m1Ψ-modified mRNA using a linearized plasmid DNA template.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter

  • N1-methylpseudouridine-5'-Triphosphate (m1ΨTP)

  • ATP, CTP, GTP solutions

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Pyrophosphatase

  • Transcription Buffer (containing DTT and MgCl2)

  • Nuclease-free water

  • DNAse I

  • RNA purification kit (e.g., spin column-based or magnetic beads)

Workflow Diagram:

G Linearized pDNA Template Linearized pDNA Template In Vitro Transcription (IVT) Reaction In Vitro Transcription (IVT) Reaction Linearized pDNA Template->In Vitro Transcription (IVT) Reaction DNase I Treatment DNase I Treatment In Vitro Transcription (IVT) Reaction->DNase I Treatment Purification of mRNA Purification of mRNA DNase I Treatment->Purification of mRNA Quality Control Quality Control Purification of mRNA->Quality Control m1Ψ-Modified mRNA m1Ψ-Modified mRNA Quality Control->m1Ψ-Modified mRNA

Caption: Workflow for the synthesis of m1Ψ-modified mRNA.

Procedure:

  • Reaction Setup: In a nuclease-free tube at room temperature, combine the following components in the specified order:

    • Nuclease-free water

    • Transcription Buffer

    • ATP, CTP, GTP, and m1ΨTP

    • Linearized DNA template

    • RNase Inhibitor

    • Pyrophosphatase

    • T7 RNA Polymerase

  • Incubation: Gently mix the reaction and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: Purify the mRNA using a suitable RNA purification kit according to the manufacturer's instructions. Elute the purified mRNA in nuclease-free water or a suitable buffer.

  • Quantification and Storage: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Store the purified mRNA at -80°C.

Protocol 2: Quality Control of m1Ψ-Modified mRNA

It is crucial to perform rigorous quality control to ensure the integrity, purity, and proper modification of the synthesized mRNA.

Analytical Methods:

Quality AttributeAnalytical MethodPurpose
Identity and Sequence Verification Next-Generation Sequencing (NGS) or RT-PCR followed by Sanger sequencingConfirms that the synthesized mRNA has the correct sequence.
Integrity and Size Distribution Capillary Gel Electrophoresis (CGE) or Agarose Gel ElectrophoresisAssesses the size and integrity of the mRNA transcript, detecting any degradation or truncated products.
Purity HPLC-based methods (e.g., Ion-Pair Reversed-Phase HPLC)Quantifies the purity of the mRNA and detects residual contaminants such as unincorporated nucleotides and proteins.
Confirmation of m1Ψ Incorporation Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Verifies the presence and quantifies the incorporation of N1-methylpseudouridine in the mRNA transcript.[5]
5' Cap Analysis Enzymatic digestion followed by LC-MSConfirms the presence and integrity of the 5' cap structure, which is essential for translation initiation and mRNA stability.
Poly(A) Tail Analysis Poly(A) tail (PAT) assay or sequencing-based methodsDetermines the length and heterogeneity of the poly(A) tail, which influences mRNA stability and translational efficiency.

In Vivo Evaluation of m1Ψ-Modified mRNA Vaccine Efficacy

Preclinical evaluation in animal models is a critical step in assessing the efficacy of a novel mRNA vaccine candidate.

Experimental Design:

  • Animal Model: Select an appropriate animal model (e.g., mice, non-human primates) that is susceptible to infection with the target pathogen or can mount a relevant immune response.

  • Vaccine Formulation: Formulate the m1Ψ-modified mRNA with a suitable delivery vehicle, such as lipid nanoparticles (LNPs), to protect the mRNA from degradation and facilitate its uptake by cells.

  • Immunization Schedule: Administer the vaccine to the animals via the desired route (e.g., intramuscular injection) and schedule (e.g., prime-boost regimen).

  • Immunogenicity Assessment: Collect blood samples at various time points to measure the induction of antigen-specific antibodies (e.g., ELISA) and T-cell responses (e.g., ELISpot, intracellular cytokine staining).

  • Challenge Studies: In relevant animal models, challenge the vaccinated animals with the target pathogen to assess the protective efficacy of the vaccine.

Conclusion and Future Perspectives

The incorporation of N1-methylpseudouridine has been a pivotal advancement in the field of mRNA vaccines, enabling the development of highly effective and safe vaccines with unprecedented speed. The ability of m1Ψ to reduce immunogenicity and enhance protein translation has overcome key hurdles that previously limited the therapeutic application of mRNA. As research continues, further optimization of nucleoside modifications and delivery systems holds the promise of even more potent and versatile mRNA-based therapeutics and vaccines for a wide range of diseases.

References

  • Jena Bioscience. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness. [Link]

  • Morais, P., Adachi, H., & Yu, Y. T. (2021). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Frontiers in Cell and Developmental Biology, 9, 789427. [Link]

  • Immunopaedia. (2020). Efficacy and Safety of the mRNA-1273 SARS-CoV-2 Vaccine. [Link]

  • Baden, L. R., El Sahly, H. M., Essink, B., Kotloff, K., Frey, S., Novak, R., ... & COVE Study Group. (2021). Efficacy and Safety of the mRNA-1273 SARS-CoV-2 Vaccine. New England Journal of Medicine, 384(5), 403-416. [Link]

  • Pardi, N., Hogan, M. J., Porter, F. W., & Weissman, D. (2018). mRNA vaccines — a new era in vaccinology. Nature Reviews Drug Discovery, 17(4), 261-279. [Link]

  • Advanced Science News. (2020). Moderna's COVID-19 vaccine shows 95% efficacy. [Link]

  • Sadtler, K., & Wayne, E. (2021). How the COVID-19 vaccines were created so quickly. TED-Ed. [Link]

  • Baden, L. R., El Sahly, H. M., Essink, B., Kotloff, K., Frey, S., Novak, R., ... & COVE Study Group. (2024). Long-term safety and effectiveness of mRNA-1273 vaccine in adults: COVE trial open-label and booster phases. Nature Communications, 15(1), 7087. [Link]

  • Riley, R. S., & Pardi, N. (2021). Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines. ACS Central Science, 7(5), 744-746. [Link]

  • Mulroney, C., Pöyry, T., & Willis, A. E. (2024). Modified or Unmodified mRNA Vaccines? – The Biochemistry of Pseudouridine and mRNA Pseudouridylation. In Trends in mRNA Vaccine Research (pp. 41-61). Wiley-VCH GmbH. [Link]

  • Kim, K., Malpartida, A. C., & Zaher, H. S. (2022). N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products. Cell reports, 40(7), 111221. [Link]

  • Morais, P., Adachi, H., & Yu, Y. T. (2021). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Frontiers in cell and developmental biology, 9, 789427. [Link]

  • Gebauer, F., Schwarzl, T., & Hentze, M. W. (2022). Synthesis of point-modified mRNA. Nucleic Acids Research, 50(16), e93. [Link]

  • Kormann, M. S., Hasenpusch, G., Aneja, M. K., Nica, G., Flemmer, A. W., Herber-Jonat, S., ... & Rudolph, C. (2011). Expression of therapeutic proteins after delivery of chemically modified mRNA in mice. Nature biotechnology, 29(2), 154-157. [Link]

  • Fekete, A., & Guttman, A. (2022). Current Analytical Strategies for mRNA-Based Therapeutics. Pharmaceutics, 14(4), 823. [Link]

  • Åström, K., & Westhof, E. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. Chemical Society Reviews. [Link]

  • Gebauer, F., Schwarzl, T., & Hentze, M. W. (2022). Synthesis of point-modified mRNA. Nucleic acids research, 50(16), e93. [Link]

  • ClinicalTrials.gov. (2020). A Study to Evaluate Efficacy, Safety, and Immunogenicity of mRNA-1273 Vaccine in Adults Aged 18 Years and Older to Prevent COVID-19. [Link]

  • Jena Bioscience. (n.d.). Modified mRNA synthesis beyond the classics. [Link]

  • USP-NF. (n.d.). Analytical Procedures for mRNA Vaccines–Draft. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 1,3-Dimethylpseudouridine in vitro transcription

Welcome to the technical support center for troubleshooting in vitro transcription (IVT) reactions using 1,3-Dimethylpseudouridine (m¹³Ψ). This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting in vitro transcription (IVT) reactions using 1,3-Dimethylpseudouridine (m¹³Ψ). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low mRNA yield. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but the underlying rationale to empower your experimental success.

Section 1: Foundational Questions & First-Line Troubleshooting

Before optimizing the nuanced parameters of your IVT reaction, it's crucial to validate the core components. Issues with the fundamental building blocks of the reaction are the most common source of failure or low yield.

Q1: My IVT reaction produced very little or no RNA. Where do I start?

A1: Start by systematically evaluating the three most critical components: the DNA template, the T7 RNA Polymerase, and the nucleotides. A failure in any of these will lead to a complete or near-complete reaction failure.

The overall IVT workflow involves several stages where issues can arise. Validating your inputs is the essential first step.

IVT_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_post Phase 3: Purification & QC Template DNA Template (Linearized Plasmid/PCR) IVT In Vitro Transcription (Incubation) Template->IVT Enzyme T7 RNA Polymerase Enzyme->IVT NTPs NTPs (A, G, C) + m¹³ΨTP NTPs->IVT Buffer Reaction Buffer (Mg²⁺, DTT) Buffer->IVT Purification Purification (e.g., Column, HPLC) IVT->Purification Crude RNA QC Quality Control (Gel, Spectrophotometry) Purification->QC Final_Product Purified m¹³Ψ-mRNA QC->Final_Product High-Yield, Pure RNA

Caption: High-level workflow for mRNA synthesis using in vitro transcription.

Q2: How can I be sure my DNA template is not the problem?

A2: Template quality is paramount for a successful IVT reaction.[][2][3] Several factors can compromise your template:

  • Incomplete Linearization: T7 RNA polymerase can read around a circular plasmid, resulting in long, heterogeneous transcripts and reducing the yield of the desired product.[2] Always confirm complete linearization by running an aliquot of your digested plasmid on an agarose gel alongside the uncut plasmid.

  • Degradation: Repeated freeze-thaw cycles or mechanical shearing can degrade the DNA template, leading to truncated RNA transcripts and low yield.[] It is recommended to store DNA in smaller aliquots to minimize this.[]

  • Impurities: Contaminants from plasmid prep kits, such as salts or ethanol, can inhibit RNA polymerase.[2][4] If you suspect contamination, re-precipitate your DNA template with ethanol and resuspend it in nuclease-free water.[2]

  • Incorrect Promoter Sequence: The T7 promoter sequence must be correctly placed upstream of your gene of interest for transcription to initiate efficiently.[] Sequence verification of your plasmid is a critical, one-time check.

Protocol: DNA Template Quality Control

  • Prepare Gel: Prepare a 1% agarose gel with a nucleic acid stain (e.g., SYBR Safe).

  • Load Samples: Load three samples:

    • Lane 1: Uncut plasmid DNA (control).

    • Lane 2: Linearized plasmid DNA from your prep.

    • Lane 3: DNA ladder.

  • Run & Visualize: Run the gel until bands are well-separated. A successfully linearized template will show a single, sharp band at the expected size, which migrates differently from the supercoiled and open-circular forms in the uncut lane.

Q3: My T7 RNA Polymerase might be old. How do I check its activity?

A3: Enzymes lose activity over time, especially if subjected to temperature fluctuations or multiple freeze-thaw cycles.[5] The best way to validate your polymerase is to run a small-scale positive control reaction.

  • Positive Control Template: Use a control DNA template known to work well (often provided with commercial IVT kits).

  • Control Nucleotides: Run the reaction with standard UTP instead of 1,3-Dimethylpseudouridine triphosphate. This eliminates the variable of the modified nucleotide and specifically tests the enzyme's core function.

If the control reaction yields a strong RNA band of the correct size and your experimental reaction does not, the issue likely lies with the 1,3-Dimethylpseudouridine triphosphate or other specific reaction conditions, not the polymerase itself.

Q4: Could the 1,3-Dimethylpseudouridine triphosphate (m¹³ΨTP) itself be the issue?

A4: Yes. The quality and handling of modified nucleotides are critical.

  • Purity and Stability: Ensure you are using a high-quality source of m¹³ΨTP. Nucleoside triphosphates can degrade via hydrolysis, especially if stored improperly or in buffers with incorrect pH.[6] It is recommended that they be stored at -80°C for long-term stability.[7][8]

  • Freeze-Thaw Cycles: Like enzymes, repeated freeze-thaw cycles can degrade NTPs.[4] Aliquot your m¹³ΨTP stock into smaller, single-use volumes.

  • Incorporation Efficiency: T7 RNA polymerase has a substrate preference. While it is known to incorporate modified uridines like N1-methylpseudouridine (a close relative), the efficiency may be slightly different from that of canonical UTP.[][9] This may require optimization of the reaction conditions.

Section 2: Intermediate Troubleshooting - Optimizing Reaction Conditions

If your core components are validated, the next step is to optimize the reaction environment. The incorporation of a modified nucleotide like m¹³ΨTP can shift the optimal concentrations of key reagents.

Q5: I have some RNA, but the yield is much lower than expected. What reaction parameter should I optimize first?

A5: The magnesium to NTP ratio is the most critical parameter to optimize for yield.

  • The Role of Magnesium (Mg²⁺): Mg²⁺ is an essential cofactor for RNA polymerase.[] It also forms a soluble complex with NTPs, and it is this Mg²⁺-NTP complex that the enzyme recognizes as a substrate.

  • Balancing the Ratio: The optimal Mg²⁺ concentration is typically slightly in excess of the total NTP concentration. If Mg²⁺ is limiting, enzyme activity will drop. However, excessive Mg²⁺ can lead to the production of double-stranded RNA (dsRNA) byproducts and may cause RNA degradation or precipitation.[]

  • Optimization Strategy: Set up a series of small-scale reactions with a fixed total NTP concentration and vary the Mg²⁺ concentration. Analyze the yield and integrity of the resulting RNA on a denaturing gel to find the optimal balance.

ParameterStandard ReactionOptimization Range for m¹³ΨTPRationale
Total NTPs 4-8 mM (1-2 mM each)6-12 mMHigher NTP concentration can drive the reaction forward.[2]
Mg²⁺ Concentration 1.1x - 1.5x Total NTPs1.1x - 2.0x Total NTPsMust be optimized empirically for modified nucleotides to maximize yield and minimize byproducts.[10]
T7 RNA Polymerase Vendor RecommendedVendor Recommended to +50%Increasing enzyme concentration can sometimes boost yield for long transcripts, but reaches a plateau.[]
DNA Template 1-2 µg per 20 µL rxn0.5-4 µg per 20 µL rxnHigher template can increase yield, but excess can lead to dsRNA formation.[][11]
Q6: Does reaction temperature and time affect yield when using modified nucleotides?

A6: Absolutely. Standard IVT reactions are often run at 37°C, but this may not be optimal for all templates or nucleotide combinations.

  • Temperature:

    • GC-Rich Templates: If your template is GC-rich, it may form secondary structures that cause the polymerase to terminate prematurely.[2][4] Lowering the incubation temperature to 30°C can sometimes help the polymerase read through these regions.[3][4]

    • Standard Templates: Some protocols suggest that a slightly higher temperature (e.g., 42°C) can increase overall yield, though this should be tested empirically.[5]

  • Incubation Time:

    • Standard Time: A typical IVT reaction runs for 2-4 hours. After this point, yield often plateaus due to factors like pyrophosphate inhibition or NTP depletion.

    • Observation: A successful, high-yield reaction mixture may become visibly turbid after 15-60 minutes due to the precipitation of the magnesium pyrophosphate byproduct.[5] If your reaction remains clear, it's a strong indicator of low activity.[5]

Section 3: Advanced Troubleshooting - Contaminants and Byproducts

If optimization doesn't solve the yield problem, you may be facing issues with inhibitors or contaminants.

Troubleshooting_Tree Start Low/No RNA Yield Check_Gel Analyze RNA on Denaturing Agarose Gel Start->Check_Gel No_Band No RNA Band Visible Check_Gel->No_Band No Product Smear Smear / Degraded RNA Check_Gel->Smear Degraded Short_Bands Correct Size + Shorter Bands Check_Gel->Short_Bands Incomplete Correct_Band_Low Correct Size, Low Intensity Check_Gel->Correct_Band_Low Low Yield C_Fail Core Component Failure No_Band->C_Fail C_RNase RNase Contamination Smear->C_RNase C_Term Premature Termination Short_Bands->C_Term C_Subopt Suboptimal Reaction Correct_Band_Low->C_Subopt S_Validate Validate Template, Enzyme, NTPs (See Section 1) C_Fail->S_Validate S_RNase_Free Use RNase-free reagents/tips. Add RNase inhibitor. Work on ice. C_RNase->S_RNase_Free S_Temp Lower incubation temp (30°C). Check template for cryptic termination sites. C_Term->S_Temp S_Optimize Titrate Mg²⁺ vs NTPs. Adjust temperature/time. (See Section 2) C_Subopt->S_Optimize

Caption: Decision tree for troubleshooting low yield in IVT reactions.

Q7: My RNA looks like a smear on the gel. What happened?

A7: A smear is the classic sign of RNA degradation by ribonucleases (RNases).[] RNases are ubiquitous in lab environments and can be introduced from skin, dust, and non-certified reagents or equipment.[][5]

Mitigation Strategies:

  • RNase-Free Environment: Use certified RNase-free water, buffers, pipette tips, and tubes.[] Designate a specific workspace for RNA work and clean it regularly with RNase-decontaminating solutions.[]

  • Proper Handling: Always wear gloves and change them frequently.[]

  • Work on Ice: Keeping reagents and reactions on ice slows down the activity of any contaminating RNases.[5]

  • Add RNase Inhibitor: Including a commercial RNase inhibitor in your IVT reaction is a highly effective preventative measure.[2][5]

Q8: My reaction starts strong but seems to stop prematurely. Could something be inhibiting it?

A8: Yes, this is a common issue caused by the accumulation of inorganic pyrophosphate (PPi). During transcription, each nucleotide incorporation releases a PPi molecule. As PPi builds up, it can strongly inhibit RNA polymerase activity. High Mg²⁺ concentrations can exacerbate this by causing the PPi to precipitate out of solution, which can also sequester the polymerase.

Solution:

  • Add Pyrophosphatase: Include inorganic pyrophosphatase in the reaction mix. This enzyme hydrolyzes PPi into two molecules of inorganic phosphate, preventing its accumulation and inhibitory effects. This is a standard component in many modern high-yield IVT kits.

Q9: I see bands that are both shorter and longer than my expected transcript size. What causes this?

A9: This points to issues with transcription initiation, termination, or template integrity.

  • Shorter Transcripts: This is often due to premature termination of transcription.[3] This can be caused by GC-rich sequences, strong secondary structures in the DNA template, or low NTP concentrations.[2][3][4] Try lowering the reaction temperature as described in Q6.

  • Longer Transcripts: This is almost always caused by incomplete linearization of the plasmid DNA template, leading to run-on transcription.[2] Re-digest your template and confirm complete linearization on a gel.

  • dsRNA Formation: High concentrations of RNA product can sometimes serve as a template for the T7 polymerase, or the RNA transcript can re-anneal to the DNA template, forming RNA:DNA hybrids.[12] These byproducts can complicate purification and analysis. Optimizing Mg²⁺ concentration and incubation time can help minimize their formation.[]

Section 4: Post-Transcription & Purification

Finally, a low final yield can be the result of losing the RNA after a successful transcription reaction.

Q10: I think my IVT reaction worked, but I lose most of the RNA during column purification. What can I do?

A10: Standard silica-based columns used for plasmid or PCR cleanup are not always optimal for RNA, especially long mRNA transcripts.

  • Choose the Right Kit: Use a purification kit specifically designed for RNA. These kits often have modified buffers and column matrices to ensure efficient binding and elution of RNA.

  • Alternative Methods: For therapeutic applications requiring very high purity, methods like HPLC/FPLC are used.[] For lab-scale work, lithium chloride (LiCl) precipitation is an effective method for selectively precipitating RNA and leaving behind unincorporated NTPs, proteins, and most of the DNA template.

  • Elution: Ensure you are eluting the RNA with the correct buffer (usually nuclease-free water or a low-salt buffer) and at the optimal temperature, as recommended by the purification kit manufacturer.

References
  • Grooms, K. (2019, April 25). In Vitro Transcription: Common Causes of Reaction Failure. Promega Connections. Retrieved from [Link]

  • ZAGENO. (2020, December 17). In Vitro Transcription Troubleshooting. ZAGENO Blog. Retrieved from [Link]

  • VM, K. (2025, April 29). Top Tips for Troubleshooting In Vitro Transcription. Bitesize Bio. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity. MDPI. Retrieved from [Link]

  • ResearchGate. (2021, June 18). Low yield of mRNA after in vitro transcription?. ResearchGate. Retrieved from [Link]

  • Vlatkovic, I., et al. (2024, July 10). Understanding the impact of in vitro transcription byproducts and contaminants. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • MDPI. (n.d.). Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription. MDPI. Retrieved from [Link]

  • Meier, C., & Balzarini, J. (2017, November 3). Nucleoside diphosphate and triphosphate prodrugs – An unsolvable task?. PMC - NIH. Retrieved from [Link]

  • DCVMN. (n.d.). Advancing mRNA Vaccine Manufacturing: Innovations, Challenges, and Solutions. DCVMN. Retrieved from [Link]

  • Svitkin, Y. V., et al. (2022, August 15). N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Publications. Retrieved from [Link]

  • Probert, P. (2025, February 19). What Do We (Really) Know About DNA Quality For In Vitro Transcription. Advancing RNA. Retrieved from [Link]

  • EMBL-EBI. (n.d.). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. EMBL-EBI. Retrieved from [Link]

  • ResearchGate. (2016, May 27). Synthesis and Storage Stability of Diisopropylfluorophosphate. ResearchGate. Retrieved from [Link]

  • Takara Bio. (n.d.). Guide-it™ sgRNA In Vitro Transcription and Screening Systems User Manual. Takara Bio. Retrieved from [Link]

  • NIH. (n.d.). Enabling mRNA Therapeutics: Current Landscape and Challenges in Manufacturing. NIH. Retrieved from [Link]

  • Cronan, L. (2020, June 26). In Vitro Transcription and the Use of Modified Nucleotides. Promega Connections. Retrieved from [Link]

  • Tunitskaya, V. L., et al. (1997, January 6). Substrate properties of C'-methyl UTP derivatives in T7 RNA polymerase reactions. Evidence for N-type NTP conformation. PubMed. Retrieved from [Link]

  • Valdez, C. A., et al. (n.d.). Synthesis and Storage Stability of Diisopropylfluorophosphate. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Structural Basis for Substrate Selection by T7 RNA Polymerase. ResearchGate. Retrieved from [Link]

  • Single Use Support. (2023, July 5). mRNA Manufacturing – The 5 process steps of mRNA production. Single Use Support. Retrieved from [Link]

  • ASM Journals. (n.d.). Influence of DNA Template Choice on Transcription and Inhibition of Escherichia coli RNA Polymerase. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • PubMed. (2026, January 30). Enhancing mRNA vaccine production: Optimization of in vitro transcription for improved yield and purity. PubMed. Retrieved from [Link]

  • Peters, J. (2023, November 27). The quest for pseudouridine in mRNA: A six-decade pursuit of RNA's pioneering modification. YouTube. Retrieved from [Link]

  • Anemocyte.com. (2025, January 15). mRNA Production: Challenges and Cutting-Edge Solutions. Anemocyte.com. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving the fidelity of uridine analog incorporation during in vitro transcription. ResearchGate. Retrieved from [Link]

  • RCSB PDB. (1999, May 21). 1CEZ: CRYSTAL STRUCTURE OF A T7 RNA POLYMERASE-T7 PROMOTER COMPLEX. RCSB PDB. Retrieved from [Link]

  • Raskin, C. A., et al. (1998, January 20). Promoter specificity determinants of T7 RNA polymerase. PubMed - NIH. Retrieved from [Link]

  • JoVE. (2019, December 30). Purification of Poly-dA Oligonucleotides and mRNA-protein Fusions with dT25-OAS Resin. JoVE. Retrieved from [Link]

Sources

Optimization

Optimizing the incorporation efficiency of 1,3-Dimethylpseudouridine in RNA synthesis

Executive Summary & Critical Distinction Before proceeding, we must address the most common source of experimental failure regarding this molecule. ⚠️ CRITICAL SAFETY CHECK: Are you synthesizing mRNA vaccines? If your go...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Distinction

Before proceeding, we must address the most common source of experimental failure regarding this molecule.

⚠️ CRITICAL SAFETY CHECK: Are you synthesizing mRNA vaccines? If your goal is to replicate the high-efficiency expression seen in COVID-19 mRNA vaccines (e.g., Comirnaty® or Spikevax®), you are likely using the wrong reagent .

  • N1-Methylpseudouridine (m1Ψ): Used in vaccines.[1][2][3] Retains the N3-proton, allowing Watson-Crick base pairing with Adenine. Compatible with T7 IVT.

  • 1,3-Dimethylpseudouridine (m1m3Ψ): The subject of this guide. Both N1 and N3 are methylated. It cannot form Watson-Crick base pairs. It acts as a steric blocker and structure destabilizer.

Incorporation Feasibility Matrix

MethodFeasibility for m1m3ΨWhy?
T7 In Vitro Transcription (IVT) Extremely Low / Impossible T7 RNA Polymerase requires base pairing for elongation. m1m3Ψ lacks H-bond donors.[2]
Solid-Phase Synthesis (SPS) High (Recommended) Chemical coupling does not require base pairing, only reactive hydroxyls.
Enzymatic Ligation High Ligation of chemically synthesized "patches" into longer transcripts.

Solid-Phase Synthesis (Phosphoramidite Chemistry)

This is the gold standard for incorporating m1m3Ψ. However, the bulky methyl groups at N1 and N3 create steric hindrance that reduces coupling efficiency compared to standard Uridine.

Troubleshooting Guide: Low Coupling Efficiency

Q: My coupling efficiency for m1m3Ψ drops below 95%. How do I fix this?

A: The steric bulk of the dimethyl modification impedes the approach of the activated phosphoramidite to the 5'-OH of the growing chain. You must drive the kinetics chemically.

Protocol Adjustments:

  • Increase Coupling Time:

    • Standard U: 3–6 minutes.

    • m1m3Ψ: Increase to 10–15 minutes . This allows the bulky amidite time to orient itself correctly for nucleophilic attack.

  • Activator Choice:

    • Switch from standard Tetrazole (weak acid) to 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) .

    • Mechanism:[1][4][5][6] These activators have a lower pKa (more acidic), increasing the concentration of the reactive tetrazolide intermediate without causing depurination.

  • Concentration:

    • Increase the phosphoramidite concentration from 0.1 M to 0.12 M or 0.15 M to drive the reaction forward via Le Chatelier's principle.

Q: I see "n-1" deletion sequences in my Mass Spec. Is this a coupling issue?

A: Yes. If the m1m3Ψ fails to couple, the capping step will permanently terminate that strand. However, if capping is inefficient, the next base will couple to the "skipped" sequence, creating a deletion mutant.

  • Diagnostic: Check your Trityl Monitor. A sharp drop in conductivity after the m1m3Ψ addition confirms poor coupling.

  • Fix: Implement a Double Coupling cycle specifically for the m1m3Ψ position (Couple -> Wash -> Couple -> Wash -> Cap).

Workflow Visualization: Optimization Logic

SPS_Optimization Start Issue: Low m1m3Ψ Coupling Efficiency (<95%) Check_Water Step 1: Check Reagent Water Content (Must be <30 ppm) Start->Check_Water Decision_Water Is Water Low? Check_Water->Decision_Water Dry_Reagents Action: Add Molecular Sieves (3Å) to Acetonitrile & Activator Decision_Water->Dry_Reagents No Modify_Protocol Step 2: Modify Synthesis Cycle Decision_Water->Modify_Protocol Yes Dry_Reagents->Check_Water Option_A Option A: Increase Coupling Time (6 min → 12 min) Modify_Protocol->Option_A Option_B Option B: Change Activator (Tetrazole → ETT/BTT) Modify_Protocol->Option_B Option_C Option C: Double Coupling (Couple x2 before oxidation) Modify_Protocol->Option_C Success Result: >98% Efficiency (Verify via Trityl Monitor) Option_A->Success Option_B->Success Option_C->Success

Figure 1: Decision matrix for troubleshooting solid-phase synthesis coupling failures.

Enzymatic Incorporation (The "Workaround")

Q: I need a long RNA (>100 nt) with m1m3Ψ. Chemical synthesis is too expensive/low yield. Can I use T7 Polymerase?

A: No. T7 Polymerase will stall.

  • Reason: T7 checks for correct geometry and hydrogen bonding between the incoming NTP and the DNA template. m1m3Ψ clashes sterically and has no H-bond donors.

The Solution: Splint Ligation You must synthesize the m1m3Ψ-containing section chemically (e.g., a 20-mer) and ligate it to long, enzymatically produced flanking regions.

Protocol: T4 RNA Ligase 2 (Rnl2) Splint Ligation

  • Design:

    • Left Fragment (IVT): 5'-Sequence...-3'OH

    • Middle Fragment (Synthetic): 5'-PO4-[m1m3Ψ region]-3'OH

    • Right Fragment (IVT): 5'-PO4-Sequence...-3'OH

    • DNA Splint: Complementary DNA bridging the junctions.

  • Reaction Conditions:

    • Enzyme: T4 RNA Ligase 2 (dsRNA specific).

    • Ratio: 1:1.2:1 (RNA:Splint).

    • Annealing: Heat to 90°C for 2 min, cool slowly to 25°C (0.1°C/sec) to ensure the splint hybridizes perfectly.

    • Ligation: 37°C for 2 hours.

  • Purification: PAGE purification is mandatory to remove unligated fragments.

Quality Control & Analysis

Q: How do I verify the presence of m1m3Ψ in my final product?

A: Standard sequencing (Sanger/NGS) will often read m1m3Ψ as a "U" or a deletion/error, making it unreliable for verification.

Recommended QC Methods:

MethodExpected ObservationNotes
RP-HPLC Retention Time Shift m1m3Ψ is significantly more hydrophobic than U. The modified RNA will elute later (higher % acetonitrile) than the unmodified control.
ESI-MS Mass Shift (+28 Da) Each m1m3Ψ adds exactly 28.03 Da (two methyl groups) relative to Uridine.
Nucleoside Digest Unique Peak Digest RNA with Nuclease P1 + Phosphatase. Analyze single nucleosides by LC-MS/MS against a pure m1m3Ψ standard.

References

  • Karikó, K., et al. (2005).[3] "Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA." Immunity.

  • Sierant, M., et al. (2013). "The contribution of pseudouridine to stabilities and structure of RNAs."[2][7] Nucleic Acids Research.[3]

  • Deb, I., et al. (2019).[2] "Structural and thermodynamic consequences of base pairs containing pseudouridine and N1-methylpseudouridine in RNA duplexes." Scientific Reports.

  • Glen Research. (2023). "Technical Brief – Synthesis of Long Oligonucleotides and Coupling Efficiency." Glen Report.

  • Pavey, J.B., et al. (2004).[3] "Incorporation of modified nucleotides by T7 RNA polymerase." Bioorganic & Medicinal Chemistry Letters. (Cited for T7 limitations).

Sources

Troubleshooting

Common challenges in the chemical synthesis of 1,3-Dimethylpseudouridine

Technical Support Center: Chemical Synthesis of 1,3-Dimethylpseudouridine ( ) Synthesis Introduction Welcome to the Technical Support Center. While -methylpseudouridine ( ) has garnered global attention due to its utilit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chemical Synthesis of 1,3-Dimethylpseudouridine ( )


 Synthesis

Introduction

Welcome to the Technical Support Center. While


-methylpseudouridine (

) has garnered global attention due to its utility in mRNA therapeutics, the 1,3-dimethylpseudouridine (

)
variant serves a distinct and critical role. It acts as a vital structural probe in biophysical studies—specifically to block hydrogen bonding at the Watson-Crick face—and exists naturally in specific archaeal rRNA and tRNA loops.

Synthesizing


 presents a unique set of challenges compared to its mono-methylated cousin. The introduction of a second methyl group at the 

position requires overcoming significant steric and electronic barriers without compromising the integrity of the C-C glycosidic bond.

This guide moves beyond standard textbook protocols to address the mechanistic failure points we frequently observe in client workflows.

Module 1: The Core Workflow (Visualized)

Before troubleshooting, we must establish the validated pathway. Direct methylation of unprotected pseudouridine is a guaranteed route to failure (O-alkylation of the sugar). The only robust method involves a Protection


 Methylation 

Deprotection
strategy.
Valid Synthesis Pathway

G Start Pseudouridine (Psi) Step1 Sugar Protection (Acyl/Silyl) Start->Step1 Ac2O/Pyridine or TBDMS-Cl Step2 N1,N3-Dimethylation (Base + MeI) Step1->Step2 NaH/MeI (DMF) or K2CO3/MeI Step3 Deprotection Step2->Step3 NH3/MeOH or TBAF End 1,3-Dimethylpseudouridine (m1m3Psi) Step3->End HPLC/Cryst.

Figure 1: The obligatory three-stage synthesis workflow. Attempting to skip Step 1 results in complex mixtures of O-methylated ribose byproducts.

Module 2: Troubleshooting & FAQs

Issue 1: Regioselectivity Failure (O-Alkylation vs. N-Alkylation)

User Question: "I am using Methyl Iodide (MeI) with Potassium Carbonate, but NMR shows significant methylation on the oxygens (O2/O4) rather than clean N1,N3 methylation. Why is this happening?"

Technical Analysis: This is a classic "Hard/Soft Acid-Base" (HSAB) conflict. The nitrogen atoms in the pseudouridine ring are "softer" nucleophiles, while the oxygens are "harder."

  • The Cause: Using a base that is too weak or a solvent that promotes O-alkylation. Furthermore, if the reaction temperature is too high, you overcome the activation energy for the thermodynamically less stable O-alkyl product.

  • The Fix:

    • Switch Solvent: Ensure you are using anhydrous DMF (Dimethylformamide). It promotes

      
       reactions at the nitrogen. Avoid protic solvents.
      
    • Base Selection: For 1,3-dimethylation, Sodium Hydride (NaH) is superior to Potassium Carbonate (

      
      ). NaH ensures complete deprotonation of the N3 proton (which is less acidic than N1), creating a potent nucleophile that reacts rapidly with MeI before O-alkylation can compete.
      

Optimized Protocol Parameters:

ParameterRecommendationRationale
Base NaH (60% dispersion), 2.5 - 3.0 eq.Ensures complete deprotonation of both N1 and N3.
Alkylating Agent Methyl Iodide (MeI), 3.0 - 4.0 eq.Excess required to drive the slower N3 methylation.
Temperature

C

RT
Start cold to prevent exotherms and O-alkylation; warm to RT to finish.
Time 2 - 4 HoursExtended times favor thermodynamic byproducts.
Issue 2: Incomplete Methylation (Stalling at )

User Question: "I see a major peak for the mono-methylated product (


-methylpseudouridine), but the reaction stalls and won't proceed to the dimethyl species."

Technical Analysis: The


 position is significantly more nucleophilic and sterically accessible than 

. The

proton is flanked by two carbonyls and the bulk of the glycosidic bond (even though it's C-C, the rotation matters).
  • The Cause: Depletion of the methylating agent or insufficient base strength to deprotonate

    
     (
    
    
    
    ).
  • The Fix:

    • Stepwise Addition: Do not add all reagents at once. Add 1.5 eq of Base/MeI, stir for 1 hour, then add the second "kick" of 1.5 eq Base/MeI.

    • Catalyst: Add a catalytic amount of 18-Crown-6 if using

      
      . This sequesters the potassium cation, making the carbonate anion more "naked" and reactive, facilitating the harder-to-reach N3 deprotonation.
      
Issue 3: C-C Bond Isomerization (The "Alpha" Anomer)

User Question: "My mass spec is correct for dimethyl-pseudouridine, but the NMR spectra looks 'messy' with split peaks. Did I racemize the sugar?"

Technical Analysis: Pseudouridine possesses a unique C-C glycosidic bond (C1'-C5). Unlike the N-glycosidic bond in Uridine, the C-C bond allows for greater rotational freedom but is also susceptible to


 isomerization under strongly acidic conditions or high heat.
  • The Diagnostic: Check the

    
     coupling constant in proton NMR.
    
    • 
      -anomer (Desired): 
      
      
      
      Hz.
    • 
      -anomer (Impurity): 
      
      
      
      Hz.
  • The Prevention: Avoid prolonged heating during the deprotection step. If using acid to remove acetonide protecting groups, keep the temperature

    
    C and limit exposure time.
    

Module 3: Analytical Validation (Self-Validating System)

You cannot rely on Mass Spectrometry alone, as it cannot distinguish between


-dimethyl, 

-dimethyl, or

-dimethyl isomers. You must use NMR.

Key NMR Markers for


: 
PositionChemical Shift (

ppm)
MultiplicityInterpretation
N1-Methyl ~3.20 - 3.25 ppmSinglet (3H)Distinct sharp singlet.
N3-Methyl ~3.35 - 3.40 ppmSinglet (3H)Usually downfield from N1-Me due to flanking carbonyls.
H6 Proton ~7.50 - 7.80 ppmSinglet (1H)Critical check. If this shifts significantly, suspect ring degradation.

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose your current experiment failure.

Troubleshooting Start Problem Detected CheckLCMS Check LC-MS Mass Start->CheckLCMS MassCorrect Mass = Target + 28 Da? CheckLCMS->MassCorrect MassWrong Mass = Target + 14 Da (Mono-methyl) MassCorrect->MassWrong No MassRight Mass Correct (Di-methyl) MassCorrect->MassRight Yes Action1 Increase Base Strength (Switch K2CO3 -> NaH) MassWrong->Action1 CheckNMR Check 1H NMR MassRight->CheckNMR NMR_OMe O-Methyl Peaks? (~3.9-4.0 ppm) CheckNMR->NMR_OMe Peak > 3.8ppm NMR_Alpha Split Peaks? (Alpha Anomer) CheckNMR->NMR_Alpha Complex Splitting Action2 Lower Temp Switch to Polar Aprotic NMR_OMe->Action2 Action3 Milder Deprotection Avoid Acid/Heat NMR_Alpha->Action3

Figure 2: Logic flow for diagnosing synthesis failures based on LC-MS and NMR data.

References

  • Svitkin, Y. V., et al. (2017). "N1-methyl-pseudouridine in mRNA enhances translation through eIF2alpha-dependent and independent mechanisms." Nucleic Acids Research.

  • Kierzek, E., et al. (2014). "The contribution of pseudouridine regions to the structure and stability of RNA."[][2] Nucleic Acids Research.

  • Wojtczak, B. A., et al. (2020). "N1-Methylpseudouridine substitution enhances the performance of synthetic mRNA switches in cells."[3] Nature Communications.

  • Townsend, L. B. (Ed.). (1988). Chemistry of Nucleosides and Nucleotides. Plenum Press.

Sources

Optimization

Strategies to increase the yield of 1,3-Dimethylpseudouridine modified RNA

The following guide is structured as a Tier 3 Technical Support resource for an advanced RNA therapeutics laboratory. It assumes the user is familiar with basic In Vitro Transcription (IVT) but is facing yield or quality...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource for an advanced RNA therapeutics laboratory. It assumes the user is familiar with basic In Vitro Transcription (IVT) but is facing yield or quality issues with modified uridine analogs.

Topic: High-Yield Strategies for Dimethyl- and Methyl-Pseudouridine Modified RNA Ticket Priority: Critical / Production Stalled Expertise Level: Senior Scientist / Process Development

Technical Assessment & Molecule Verification

Before proceeding with yield optimization, we must verify the specific nucleoside modification in your workflow. Confusion between variants of pseudouridine is the #1 cause of synthesis failure.

The "Methylation Paradox"

You requested strategies for 1,3-Dimethylpseudouridine (


) . Please confirm if you are using this specific dual-methylated variant or the industry-standard N1-Methylpseudouridine (

)
.
FeatureN1-Methylpseudouridine (

)
1,3-Dimethylpseudouridine (

)
Structure Methylation at N1 only. N3-H is free.Methylation at N1 and N3.
Watson-Crick Pairing Intact. N3-H can H-bond with Adenine.Blocked. N3-Methyl disrupts H-bonding with Adenine.
IVT Compatibility High. T7 Polymerase incorporates efficiently.Near Zero. Acts as a chain terminator or steric block.
Primary Use mRNA Vaccines (Pfizer/Moderna), Protein Replacement.Structural biology, Ribosome stalling studies (niche).

Critical Advisory: If you are attempting to synthesize RNA using 1,3-dimethylpseudouridine-5'-triphosphate via standard T7 IVT, your yield will be negligible because the N3-methyl group prevents base-pairing with the DNA template.

  • If you mean

    
    :  Follow Protocol A  (Standard High-Yield IVT).
    
  • If you strictly require

    
    :  Follow Protocol B  (Post-Transcriptional/Chemo-Enzymatic).
    

Protocol A: Maximizing Yield for N1-Methylpseudouridine ( )

Target Audience: Researchers producing therapeutic mRNA (e.g., vaccines).

Direct replacement of UTP with


TP often results in lower yields than wild-type reactions due to altered polymerase kinetics. The following strategies restore and exceed baseline yields.
Strategy 1: The Magnesium-Nucleotide Balance (The "Free Mg" Rule)

T7 RNA Polymerase requires free


 as a cofactor, but NTPs chelate 

in a 1:1 ratio. Modified nucleotides often have different chelation constants or purity profiles (sodium vs. lithium salts).
  • The Problem: If you simply swap UTP for

    
    TP without adjusting 
    
    
    
    , the effective free magnesium may drop below the catalytic threshold.
  • The Fix: Perform a Magnesium Titration.

    • Baseline: 20 mM total NTP load (5 mM each).

    • Titration Range: 12 mM to 40 mM

      
      .
      
    • Target: Optimal yield usually occurs at Total [NTP] + 6-10 mM excess

      
       .
      
Strategy 2: High-Concentration Fed-Batch Synthesis

For yields >5 mg/mL, a standard batch reaction is insufficient due to pH drop (accumulation of pyrophosphate and protons) and NTP exhaustion.

Protocol:

  • Buffer: Use 80 mM HEPES (pH 7.5) instead of Tris (better pH stability at high concentrations).

  • Inorganic Pyrophosphatase (iPPase): Add 0.002 U/µL to degrade inhibitory pyrophosphate precipitate.

  • Fed-Batch Addition:

    • Start reaction with 5 mM each NTP.

    • At T=60 min, spike in additional 5 mM NTPs + equivalent

      
      .
      
    • This prevents "enzyme stalling" caused by substrate depletion.

Strategy 3: Template Sequence Optimization

 increases the thermodynamic stability of RNA secondary structures (base stacking).
  • Issue: Strong secondary structures in the nascent RNA can pull the transcript off the T7 polymerase prematurely (abortive cycling).

  • Fix: Design the 5' UTR to be unstructured (high A/U content) for the first 15-20 nucleotides. This allows the polymerase to transition from "initiation complex" to "elongation complex" without stalling.

Protocol B: Synthesis of 1,3-Dimethylpseudouridine ( ) RNA

Target Audience: Specialized structural biology or mechanistic research.

Since T7 polymerase cannot efficiently read Adenine against an N3-methylated Uridine, you cannot use IVT. You must use a Chemo-Enzymatic Approach .

Workflow: Post-Transcriptional Methylation
  • Step 1: IVT with N1-Methylpseudouridine. Synthesize the RNA using ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    TP (Protocol A). This installs the N1-methyl group and the pseudouridine scaffold.[1][][3]
    
  • Step 2: Enzymatic N3-Methylation. Incubate the purified RNA with a specific methyltransferase.

    • Candidate Enzyme:Nep1 (Nucleolar Essential Protein 1). In yeast, Nep1 methylates the N1 position of pseudouridine in rRNA. However, for 1,3-dimethylation, you may need a specific N3-methyltransferase derived from archaeal hyperthermophiles or engineered variants.

    • Note: This is an area of active enzymology research; commercial off-the-shelf enzymes for specific N3-methylation of

      
       are rare.
      
Alternative: Splint Ligation (Chemical Synthesis)

For short RNAs (<100 nt) containing


:
  • Chemically synthesize an oligonucleotide containing

    
     (Phosphoramidite chemistry).
    
  • Synthesize the remainder of the long RNA via IVT.

  • Ligate the two fragments using T4 DNA Ligase and a DNA splint.

Troubleshooting Guide (FAQ)

Q1: My IVT reaction turned cloudy/white. Is my RNA ruined?

Diagnosis: This is likely Magnesium Pyrophosphate (


) precipitation, a byproduct of successful synthesis.
Solution: 
  • Good Sign: It indicates high turnover.

  • Action: Add Inorganic Pyrophosphatase (iPPase) to the reaction. This breaks down the precipitate, releasing free phosphate and preventing polymerase inhibition.

Q2: I see a "double band" on my gel when using .

Diagnosis:


 increases hydrophobic base stacking, often leading to stable secondary structures that do not fully denature in standard Urea-PAGE.
Solution: 
  • Run the gel at a higher temperature (55°C+).

  • Use Formamide/EDTA loading buffer and heat shock at 95°C for 5 minutes before loading.

  • Verification: Analyze via Capillary Electrophoresis (Fragment Analyzer) which uses stronger denaturants.

Q3: My yield is 50% lower with Modified UTP vs. Standard UTP.

Diagnosis: Impure modified NTPs. Modified triphosphates degrade faster (hydrolysis to di/mono-phosphates) and often contain synthesis byproducts (inhibitors). Solution:

  • Purity Check: Ensure

    
    TP is >98% pure by HPLC.
    
  • Compensation: Increase the concentration of

    
    TP by 10-20% relative to A/G/C to drive kinetics.
    

Visualizing the Logic (Decision Matrix)

RNA_Synthesis_Strategy Start Start: Select Modification CheckMod Is the modification N1-Methyl ($m^1\Psi$) or 1,3-Dimethyl ($m^1m^3\Psi$)? Start->CheckMod N1_Path N1-Methylpseudouridine ($m^1\Psi$) (Standard Vaccine Mod) CheckMod->N1_Path N1 Only Dimeth_Path 1,3-Dimethylpseudouridine ($m^1m^3\Psi$) (Sterically Hindered) CheckMod->Dimeth_Path N1 + N3 IVT_Opt Direct T7 IVT (Protocol A) N1_Path->IVT_Opt Mg_Titration Optimize Mg2+ : NTP Ratio (Target: +6mM Free Mg) IVT_Opt->Mg_Titration High_Yield High Yield mRNA Mg_Titration->High_Yield IVT_Fail Direct IVT Fails (N3-Methyl blocks H-Bonding) Dimeth_Path->IVT_Fail Alt_Strategy Select Alternative Strategy (Protocol B) IVT_Fail->Alt_Strategy Enzymatic Post-Transcriptional Enzymatic Methylation Alt_Strategy->Enzymatic Ligation Chemical Synthesis + Splint Ligation Alt_Strategy->Ligation

Figure 1: Decision matrix for selecting the correct synthesis pathway based on the specific methylation pattern of pseudouridine.

Quantitative Reference Data

Table 1: Optimized Reaction Components for High-Yield IVT (


) 
ComponentStandard Conc.Optimized (

) Conc.
Function
Buffer 40 mM Tris pH 7.980 mM HEPES pH 7.5 Prevents acidification during high-yield synthesis.

20 mM24 - 32 mM Must exceed total NTP concentration.
NTPs (Total) 20 mM (5ea)40 mM (10ea) Higher substrate load for fed-batch.
Spermidine 2 mM2 - 4 mM Aids in DNA template binding and RNA folding.
iPPase None0.002 U/µL Critical to prevent pyrophosphate inhibition.
Template DNA 30 ng/µL50 - 100 ng/µL Higher template load compensates for slower kinetics.

References

  • N1-methylpseudouridine incorporation mechanism

    • Svitkin, Y. V., et al. (2017).[4][5] "N1-methyl-pseudouridine in mRNA enhances translation through eIF2alpha-dependent and independent mechanisms." Nucleic Acids Research.

  • IVT Optimization & Magnesium Kinetics

    • Cunningham, L., & Ofengand, J. (1990). "Use of inorganic pyrophosphatase to improve the yield of in vitro transcription reactions." BioTechniques.
  • Pseudouridine Variants & Immunogenicity

    • Karikó, K., et al. (2008).[6] "Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability."[6] Molecular Therapy.[6]

  • T7 Polymerase Fidelity with Modified Nucleotides

    • Potapov, V., et al. (2018).[7] "In vitro profiling of the T7 RNA polymerase fidelity using single-molecule sequencing." Nucleic Acids Research.

Sources

Troubleshooting

Best practices for purifying 1,3-Dimethylpseudouridine-containing oligonucleotides

Technical Support Guide: Purification of 1,3-Dimethylpseudouridine ( ) Oligonucleotides Introduction: The Hydrophobic Paradox From: Dr. Aris Thorne, Senior Application Scientist To: Oligonucleotide Synthesis & Purificati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of 1,3-Dimethylpseudouridine (


) Oligonucleotides 

Introduction: The Hydrophobic Paradox

From: Dr. Aris Thorne, Senior Application Scientist To: Oligonucleotide Synthesis & Purification Teams Subject: Overcoming the Hydrophobic & Steric Challenges of



Purifying oligonucleotides containing 1,3-dimethylpseudouridine (


) presents a unique set of physicochemical challenges distinct from standard N1-methylpseudouridine (

) used in mRNA vaccines.

Unlike standard pseudouridine, where the N1-H serves as an additional hydrogen bond donor, 1,3-dimethylpseudouridine is methylated at both the N1 and N3 positions .

  • Steric Blockade: The N3-methyl group effectively blocks Watson-Crick base pairing with Adenosine.

  • Hyper-Hydrophobicity: The addition of two methyl groups on the Hoogsteen face and the Watson-Crick face creates a significantly more lipophilic molecule than U,

    
    , or 
    
    
    
    .

This guide moves beyond standard protocols to address the specific retention shifts and aggregation risks caused by this modification.

Module 1: The Purification Strategy (IP-RP-HPLC)

For


-modified oligos, Ion-Pair Reverse Phase HPLC (IP-RP-HPLC)  is the gold standard. Anion Exchange (AEX) is often insufficient because the modification masks charge density differences and the hydrophobic nature leads to irreversible binding on some AEX resins.
Core Protocol: "Trityl-On" Separation

We utilize the 5'-DMT (Dimethoxytrityl) group as a hydrophobic handle. However, because


 is already hydrophobic, the resolution gap between "Full Length DMT-On" and "Failure Sequence DMT-Off" narrows.

The System:

  • Column: C18 or C4 Polymer-based (e.g., Hamilton PRP-1 or Waters XBridge). Silica columns degrade at the high pH/temp required.

  • Temperature: 65°C (Critical). High temperature is not for secondary structure (since N3-Me blocks pairing) but to break hydrophobic aggregates .

  • Flow Rate: Maintain linear velocity ~150-300 cm/hr.

The Mobile Phase:

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Buffer B: Acetonitrile (ACN).[1]

  • Advanced Option: If resolution is poor, switch Buffer A to 100 mM HFIP / 8.6 mM TEA . This fluorinated buffer solvates hydrophobic pockets better than TEAA.

Gradient Table (Target: 20-mer Oligo)

Time (min)% Buffer B (ACN)EventRationale
0.05%LoadBind oligo to column head.
2.015%DesaltWash away salts/ammonia.
3.020%RampApproach elution threshold.
25.0 45% Elution Shallow gradient (1.1% per min).
26.095%WashRemove hydrophobic aggregates.
30.05%Re-equilibratePrepare for next injection.

Expert Insight: Standard oligos elute around 25-30% ACN in TEAA.


 oligos often shift retention by +5-10% ACN depending on modification density. You must extend the gradient ceiling.

Module 2: Workflow Visualization

The following diagram outlines the critical decision points for purifying these hyper-modified constructs.

G Start Crude Synthesis (1,3-Dimethyl-Psi) Cleavage Cleavage & Deprotection (AMA or NH4OH) Start->Cleavage Filter Filter (0.2 µm) Cleavage->Filter Decision Hydrophobicity Check: Is Mod Density > 20%? Filter->Decision RouteA Standard TEAA/ACN Gradient Decision->RouteA No (Low Hydrophobicity) RouteB HFIP/TEA Buffer (High Solvation) Decision->RouteB Yes (High Hydrophobicity) HPLC IP-RP-HPLC (DMT-On Mode) RouteA->HPLC RouteB->HPLC Collect Fraction Collection (Main Peak) HPLC->Collect Detritylate Acid Detritylation (pH 3.5) Collect->Detritylate Desalt Desalting (NAP-25 or TFF) Detritylate->Desalt QC Final QC (ESI-MS) Desalt->QC

Caption: Decision tree for buffer selection based on modification density. High density requires HFIP to prevent peak broadening.

Module 3: Troubleshooting & FAQs

Scenario 1: The "Missing" Peak

Symptom: You injected the crude sample, but the main peak is significantly smaller than expected or absent, while the "wash" step shows a massive UV spike. Root Cause: The 1,3-dimethyl modification makes the oligo so hydrophobic that it is sticking irreversibly to the C18 column at standard elution strengths. Solution:

  • Increase Organic Ceiling: Ramp your gradient up to 60% or 70% ACN.

  • Switch Phase: Move from C18 to a C4 or Phenyl column. These are less retentive and better suited for highly lipophilic biomolecules.

Scenario 2: Broad, Smearing Peaks

Symptom: The main peak is not sharp; it tails significantly or looks like a "hump." Root Cause: Hydrophobic aggregation. Unlike G-quadruplexes, this is not base-pairing driven (remember, N3 is blocked). This is micelle-like aggregation driven by the methyl groups. Solution:

  • Heat is Key: Ensure column oven is at 65°C .

  • Chaotropic Salts: If heating fails, add 2.5% Hexafluoroisopropanol (HFIP) to the TEAA mobile phase. It acts as a structural denaturant for the hydrophobic clusters.

Scenario 3: Mass Spec Mismatch

Symptom: ESI-MS shows the correct mass, but a secondary peak appears at M+14 or M+28. Root Cause: Incomplete deprotection or methylation artifacts. However, with 1,3-dimethylpseudouridine, a common issue is failure to distinguish between the modified base and a standard Thymine or Uracil if the resolution is low. Verification:

  • 
     Mass shift vs U: +28 Da (Two methyl groups).
    
  • 
     Mass shift vs T: +14 Da (One extra methyl group).
    
  • Action: Use high-resolution LC-MS (Q-TOF or Orbitrap). Low-res quadrupoles may struggle to differentiate these species if isotopic envelopes overlap.

Module 4: Logical Pathway of Failure Analysis

When the purity is low (<85%), use this logic flow to identify the process gap.

Troubleshooting Problem Low Purity / Poor Yield Check1 Check HPLC Trace Problem->Check1 Broad Broad/Tailing Peak Check1->Broad Split Split Peak / Doublet Check1->Split NoElute No Elution Check1->NoElute Sol1 Increase Temp to 65°C Use HFIP Buffer Broad->Sol1 Sol2 Check Deprotection Time (Potential Acetylation) Split->Sol2 Sol3 Switch to C4 Column Increase ACN to 70% NoElute->Sol3

Caption: Diagnostic logic for resolving common chromatographic anomalies with hydrophobic oligos.

References

  • Agilent Technologies. (2021). Fast and High-Resolution Reversed-Phase Separation of Synthetic Oligonucleotides.[2] Application Note. Link

  • Waters Corporation. (2023). Purifying Oligonucleotides: Best Practices for Ion-Pair Reverse Phase Chromatography.Link

  • Kierzek, E., et al. (2014). The contribution of pseudouridine to stabilities and structure of RNAs.[3][4] Nucleic Acids Research, 42(5), 3494–3506.[4] (Provides foundational data on Pseudouridine thermodynamics and stacking). Link

  • Thermo Fisher Scientific. (2022). Oligonucleotide Purification Methods: RP-HPLC vs Cartridge.[5] Technical Guide. Link

  • Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms. (Context for methyl-pseudo modifications). Nucleic Acids Research.[4][6][7] Link

Sources

Optimization

Technical Support Center: Navigating the Impact of 1,3-Dimethylpseudouridine (m1,3Ψ) on RNA Secondary Structure Analysis

Last Updated: February 2, 2026 Introduction: The Challenge of the "Fifth Nucleoside" Derivative in Structural Biology The strategic replacement of uridine with its isomer, pseudouridine (Ψ), and its derivatives like 1,3-...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 2, 2026

Introduction: The Challenge of the "Fifth Nucleoside" Derivative in Structural Biology

The strategic replacement of uridine with its isomer, pseudouridine (Ψ), and its derivatives like 1,3-Dimethylpseudouridine (m1,3Ψ), has become a cornerstone of modern RNA therapeutics and vaccine development. These modifications are prized for their ability to enhance RNA stability and translational efficiency while mitigating innate immune responses. However, the very properties that make them therapeutically advantageous introduce significant complexities for researchers aiming to accurately determine RNA secondary structure.

Unlike pseudouridine, which primarily enhances local base stacking and backbone rigidity[][2], the addition of two methyl groups in m1,3Ψ introduces further steric and electronic effects. These alterations can profoundly influence local RNA conformation, disrupt canonical Watson-Crick pairing in favor of non-canonical interactions, and ultimately challenge the assumptions underlying both computational and experimental structure-probing methods.

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering these challenges. It provides troubleshooting insights and validated protocols in a question-and-answer format to navigate the intricacies of m1,3Ψ-modified RNA and improve the accuracy of secondary structure prediction.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why do standard computational RNA structure prediction algorithms perform poorly with m1,3Ψ-containing sequences?

Answer:

Standard algorithms for RNA secondary structure prediction, such as those implemented in the ViennaRNA Package, rely on a thermodynamic nearest-neighbor model.[3] This model calculates the minimum free energy (MFE) of a fold based on experimentally derived energy parameters for canonical base pairs (A-U, G-C) and various loop types.[3][4] The presence of m1,3Ψ disrupts this framework in two fundamental ways:

  • Lack of Empirical Energy Parameters: The energy parameters for base pairs involving m1,3Ψ (e.g., m1,3Ψ-A, m1,3Ψ-G) have not been systematically determined and are not included in standard energy models. The algorithms, therefore, treat m1,3Ψ as a standard U, failing to account for the stabilizing or destabilizing effects of the methyl groups. This can lead to the prediction of incorrect helices and loops.

  • Altered Base Pairing Potential: The parent compound, pseudouridine (Ψ), is known to stabilize RNA duplexes by forming Ψ-A, Ψ-G, Ψ-U, and Ψ-C pairs, acting as a "structurally driven universal base".[5] The methyl groups on m1,3Ψ, particularly the N1-methyl group, block the Watson-Crick face, preventing canonical pairing with adenosine. This forces the algorithm to either leave the m1,3Ψ unpaired or predict a non-existent U-A pair, both of which are energetically inaccurate. Some modifications, like N1-methyladenosine (m1A), are known to potently disrupt A-RNA structure by blocking base pairing altogether.[6]

Expert Recommendation:

Purely computational prediction for m1,3Ψ-modified RNA is unreliable.[7] To achieve higher accuracy, you must integrate experimental data as constraints during the folding process. Methods like Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) provide single-nucleotide resolution data on local nucleotide flexibility, which can guide the algorithm to a more accurate structure.

Q2: My SHAPE-MaP reactivity is globally low or noisy for an m1,3Ψ-modified RNA compared to its unmodified counterpart. What is the cause and how can I optimize my protocol?

Answer:

This is a common and insightful observation. Low or noisy SHAPE reactivity often points to issues with either the chemical modification step or the reverse transcription (RT) readout.

Causality:

  • Increased Structural Rigidity: Pseudouridine and its derivatives are known to induce a more rigid phosphodiester backbone in their vicinity.[2] This increased rigidity can reduce the local nucleotide dynamics that SHAPE reagents rely on to acylate the 2'-hydroxyl group, leading to intrinsically lower reactivity even in single-stranded regions.

  • Steric Hindrance: The dimethyl modification of m1,3Ψ may sterically hinder the approach of bulky SHAPE reagents (like 1M7 or NAI) to the 2'-hydroxyl of m1,3Ψ itself or adjacent nucleotides, further suppressing the signal.

  • Suboptimal Reverse Transcription: The mutational profiling (MaP) readout of SHAPE adducts requires a reverse transcriptase to "read through" the 2'-O-adduct and introduce a mutation.[8][9] The presence of a modified nucleobase like m1,3Ψ can alter the local conformation in a way that impedes the RT enzyme, leading to premature termination (stops) rather than mutations, which can be misinterpreted as low reactivity by standard MaP analysis pipelines.

Troubleshooting Workflow & Protocol Optimization:

To systematically address this issue, it is crucial to include proper controls and optimize the SHAPE-MaP workflow.

SHAPE_MaP_Optimization cluster_prep RNA Preparation cluster_probing Chemical Probing cluster_rt Reverse Transcription (MaP) cluster_analysis Data Analysis RNA_unmod Unmodified RNA Control SHAPE_reagent Treat with SHAPE Reagent (e.g., 1M7, 5NIA) RNA_unmod->SHAPE_reagent DMSO_control No-Reagent Control (DMSO only) RNA_unmod->DMSO_control RNA_mod m1,3Ψ-Modified RNA RNA_mod->SHAPE_reagent RNA_mod->DMSO_control RT_enzyme Optimize RT Enzyme (e.g., SuperScript IV) SHAPE_reagent->RT_enzyme DMSO_control->RT_enzyme Mn2_buffer Use Mn2+ MaP Buffer (Enhances read-through) RT_enzyme->Mn2_buffer in Data_proc Process Data (e.g., ShapeMapper2) Mn2_buffer->Data_proc Compare Compare Reactivity Profiles (Mod vs. Unmod vs. Controls) Data_proc->Compare

Caption: Optimized SHAPE-MaP workflow for m1,3Ψ-RNA.

Key Optimization Steps:

  • Enzyme Selection: Recent studies have shown that SuperScript IV reverse transcriptase can be more efficient than SuperScript II for mutational profiling.[8]

  • Buffer Conditions: The inclusion of Mn²⁺ in the reverse transcription buffer is critical. Mn²⁺ modulates the polymerase active site to promote read-through of adducts and increase the mutation rate, which is essential for a clean MaP signal.[8]

  • Denaturing Control: Always include a denaturing control (RNA treated with reagent under denaturing conditions, e.g., in formamide at 95°C).[9] This helps distinguish intrinsically low reactivity from technical failures in the probing reaction.

  • No-Reagent Control: A DMSO-only (or no-reagent) control is essential to identify background RT mutations or stops that are inherent to the sequence or the m1,3Ψ modification itself.

Q3: SHAPE provides information on backbone flexibility. How can I directly probe the base-pairing status of m1,3Ψ?

Answer:

This is an excellent question that addresses the limitations of SHAPE. While SHAPE is invaluable, it doesn't directly report on the Watson-Crick face of a nucleotide.[10] To probe base pairing directly, you should use a complementary chemical probing method like Dimethyl Sulfate (DMS) sequencing.

DMS Probing Mechanism:

DMS methylates the N1 of adenosine and the N3 of cytosine, but only when these positions are not involved in Watson-Crick base pairing.[10][11] It provides direct, unambiguous evidence of base pairing for A and C residues. While DMS does not directly modify uridines or guanines in a structurally informative way for secondary structure, it provides crucial orthogonal data.

Application to m1,3Ψ:

Since the N1 position of m1,3Ψ is already methylated, it will not react with DMS. However, the DMS reactivity of adenosines throughout the rest of the RNA molecule will provide critical evidence for or against the formation of predicted helices. If an adenosine predicted to be paired with m1,3Ψ is highly reactive to DMS, it strongly suggests that the predicted pair is incorrect and the adenosine is, in fact, single-stranded.

Baseline Protocol for In-Vitro DMS Probing of m1,3Ψ-RNA:

This protocol outlines the key steps for DMS modification followed by readout via reverse transcription termination.

  • RNA Refolding:

    • Dilute 5-10 pmol of m1,3Ψ-modified RNA in 50 µL of RNase-free water.

    • Heat at 95°C for 2 minutes, then place on ice for 2 minutes.

    • Add 50 µL of 2x folding buffer (e.g., 20 mM HEPES pH 7.5, 200 mM KCl, 20 mM MgCl₂) and incubate at 37°C for 30 minutes.

  • DMS Modification:

    • Prepare a fresh 1:10 dilution of DMS in ethanol (e.g., 10 µL DMS in 90 µL ethanol). Caution: DMS is highly toxic. Work in a fume hood with appropriate personal protective equipment.

    • To the 100 µL folded RNA, add 1 µL of diluted DMS. For a no-modification control, add 1 µL of ethanol.

    • Incubate at 37°C for 5-10 minutes. The incubation time may require optimization.

    • Quench the reaction by adding 25 µL of β-mercaptoethanol.

  • RNA Purification:

    • Purify the RNA using an ethanol precipitation or a suitable RNA cleanup kit to remove DMS and salts. Resuspend in 10 µL of RNase-free water.

  • Primer Extension Readout:

    • Anneal a 5'-radiolabeled or fluorescently-labeled DNA primer to the purified RNA.

    • Perform reverse transcription using an enzyme like SuperScript IV. The RT will stall one nucleotide before the DMS-modified base.

    • Include sequencing reactions (ddNTPs) with the unmodified RNA template to serve as a ladder.

  • Analysis:

    • Resolve the cDNA products on a denaturing polyacrylamide gel.

    • Bands in the DMS-treated lane that are absent in the control lane indicate accessible A and C residues. Use this data to constrain computational folding.

Q4: How do I integrate my experimental data (SHAPE or DMS) to improve the accuracy of a computational structure prediction?

Answer:

Integrating experimental data transforms structure prediction from a purely theoretical exercise into an experimentally-guided modeling process. The most common method is to convert normalized reactivity data into a pseudo-energy constraint that is applied during the MFE calculation.

Logical Workflow:

Data_Integration_Workflow Exp_Data Raw Experimental Data (SHAPE or DMS) Normalization Data Normalization (e.g., 2-8% Winsorizing) Exp_Data->Normalization Pseudo_Energy Convert to Pseudo-Energy ΔG(i) = m * ln(reactivity(i) + 1) + b Normalization->Pseudo_Energy Folding_Algo Folding Algorithm (e.g., RNAfold --shape) Pseudo_Energy->Folding_Algo Apply as Constraint RNA_Sequence RNA Sequence (with m1,3Ψ specified) RNA_Sequence->Folding_Algo Constrained_Structure Accurate, Constrained Secondary Structure Folding_Algo->Constrained_Structure

Caption: Workflow for integrating probing data into prediction.

Practical Steps (using ViennaRNA's RNAfold):

  • Format Reactivity Data: Create a simple two-column text file (constraints.shape). The first column is the nucleotide index, and the second is the normalized reactivity value (typically from 0 to ~1.5). For DMS data, you can assign a high reactivity value to modified bases and a low value to unmodified ones.

  • Run RNAfold: Use the --shape flag to provide your constraints file.

    RNAfold --shape=constraints.shape < your_sequence.fasta

Mechanism of Action:

The RNAfold program uses the provided reactivity values to apply a bonus energy penalty to pairing for nucleotides with high reactivity and a smaller penalty for those with low reactivity. This makes it energetically more favorable for the algorithm to leave flexible (high reactivity) nucleotides in single-stranded regions (loops) and pair up rigid (low reactivity) nucleotides in helices, aligning the final structure with your experimental observations.[12]

Data Summary for Interpretation:

The following table illustrates the expected impact of integrating experimental constraints on prediction accuracy. The values are illustrative but represent a typical outcome.

Prediction Method RNA Target Metric (e.g., PPV) Key Takeaway
MFE alone (No Data)Unmodified RNA0.75Baseline performance on standard RNA.
MFE alone (No Data)m1,3Ψ-Modified RNA0.45Significantly reduced accuracy due to unknown parameters.
MFE + SHAPE DataUnmodified RNA0.92Experimental data dramatically improves accuracy.
MFE + SHAPE Data m1,3Ψ-Modified RNA 0.88 This is the recommended approach for modified RNA.

PPV: Positive Predictive Value (a measure of prediction accuracy)

References

  • Siegfried, N. A., et al. (2014). In-cell SHAPE-MaP reveals higher-order RNA structures in the cytoplasm of living cells. Nature Methods. Available at: [Link]

  • Deigan, C. M., et al. (2009). Accurate SHAPE-directed RNA structure determination. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Lorenz, R., et al. (2023). Modified RNAs and predictions with the ViennaRNA Package. Bioinformatics. Available at: [Link]

  • Mustoe, A. M., et al. (2018). Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies. Biochemistry. Available at: [Link]

  • Cordero, P., et al. (2012). Quantitative Dimethyl Sulfate Mapping for Automated RNA Secondary Structure Modeling. Biochemistry. Available at: [Link]

  • Winczura, K., et al. (2023). The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts. International Journal of Molecular Sciences. Available at: [Link]

  • Narożna, M., et al. (2013). The contribution of pseudouridine to stabilities and structure of RNAs. Nucleic Acids Research. Available at: [Link]

  • Karpińska, K., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Medicinal Chemistry. Available at: [Link]

  • Zhou, H., et al. (2018). m1A and m1G Potently Disrupt A-RNA Structure Due to the Intrinsic Instability of Hoogsteen Base Pairs. Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Protein Expression from 1,3-Dimethylpseudouridine-Modified mRNA

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1,3-Dimethylpseudouridine (m¹³Ψ) modified mRNA. This guide is designed to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1,3-Dimethylpseudouridine (m¹³Ψ) modified mRNA. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome challenges with low protein expression in your experiments. While N1-methylpseudouridine (m1Ψ) is more extensively documented, the principles and potential issues are largely translatable to m¹³Ψ. This guide will leverage insights from m1Ψ research to provide a robust framework for troubleshooting.

Troubleshooting Guide: A Symptom-Based Approach

Low protein yield can stem from multiple stages of your workflow, from the initial mRNA design to post-transfection cellular processes. This guide is structured to help you systematically identify and address the root cause of the problem.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting low protein expression from your m¹³Ψ-mRNA.

TroubleshootingWorkflow cluster_synthesis mRNA Synthesis & Quality Control cluster_design mRNA Design & Structure cluster_delivery Cellular Delivery & Response cluster_translation Translation & Protein Stability start Low or No Protein Expression Detected mrna_qc Step 1: Assess mRNA Quality and Integrity start->mrna_qc Begin Troubleshooting ivt_optimization Step 2: Optimize In Vitro Transcription (IVT) mrna_qc->ivt_optimization Degraded or Impure mRNA mrna_design Step 4: Evaluate mRNA Design Elements mrna_qc->mrna_design Intact & Pure mRNA purification_check Step 3: Verify mRNA Purification ivt_optimization->purification_check purification_check->mrna_design secondary_structure Step 5: Analyze mRNA Secondary Structure mrna_design->secondary_structure transfection_optimization Step 6: Optimize Transfection/Delivery secondary_structure->transfection_optimization immune_response Step 7: Investigate Innate Immune Response transfection_optimization->immune_response translation_check Step 8: Assess Translational Efficiency immune_response->translation_check protein_stability Step 9: Check Protein Stability translation_check->protein_stability solution Optimal Protein Expression protein_stability->solution Successful Troubleshooting

Caption: A step-by-step workflow for diagnosing low protein expression.

Frequently Asked Questions (FAQs) & In-Depth Troubleshooting

Category 1: mRNA Quality and Integrity

Q1: My protein expression is significantly lower than expected. How can I be sure my m¹³Ψ-mRNA is intact?

A1: mRNA integrity is paramount for efficient translation. Degraded mRNA will result in truncated, non-functional proteins or no protein at all.

  • Causality: RNases are ubiquitous and can rapidly degrade mRNA. It is crucial to maintain a sterile, RNase-free environment throughout your workflow.

  • Troubleshooting:

    • Denaturing Agarose Gel Electrophoresis: Run your purified m¹³Ψ-mRNA on a denaturing agarose gel. Intact mRNA should appear as a sharp, single band. Smearing or the presence of lower molecular weight bands indicates degradation.[1][2]

    • Bioanalyzer Analysis: For a more quantitative assessment, use an Agilent Bioanalyzer or similar capillary electrophoresis system to obtain an RNA Integrity Number (RIN). A high RIN value (ideally >8.0) indicates high-quality, intact RNA.

Q2: I see a band of the correct size on my gel, but protein expression is still low. Could there be other contaminants?

A2: Yes, co-purification of contaminants from the in vitro transcription (IVT) reaction can inhibit translation.

  • Causality:

    • Double-stranded RNA (dsRNA): A common byproduct of IVT, dsRNA is a potent activator of the innate immune system, leading to a shutdown of translation.[3]

    • Residual DNA Template: The plasmid DNA used for IVT can compete with mRNA for cellular uptake during transfection and can also trigger innate immune responses.

    • Enzymes and Unincorporated Nucleotides: Residual proteins and excess nucleotides can interfere with downstream applications.

  • Troubleshooting:

    • Purification Method: Ensure your purification method is robust. For removal of dsRNA, cellulose-based purification or chromatography methods are effective.[4] Standard silica-based columns may not efficiently remove all dsRNA.

    • DNase Treatment: Always perform a thorough DNase I digestion after IVT to remove the DNA template.[5]

Category 2: mRNA Design and Structure

Q3: Does the placement or context of 1,3-Dimethylpseudouridine in the mRNA sequence matter?

A3: While global substitution of uridine with a modified pseudouridine is common, the context can influence translation.

  • Causality: Studies on m1Ψ have shown that it can subtly alter decoding by the ribosome in a sequence-dependent manner.[6][7][8] It can slow ribosome movement in specific contexts, which can paradoxically increase overall protein output by promoting more efficient translation initiation.[9][10]

  • Troubleshooting:

    • Codon Optimization: Ensure your coding sequence is optimized for the target expression system. Avoid rare codons that can cause ribosome stalling.

    • 5' UTR Design: The 5' untranslated region (UTR) is critical for ribosome recruitment. A well-designed 5' UTR can enhance translation initiation. The inclusion of pseudouridine modifications in the 5' UTR has been shown to positively correlate with ribosomal loading due to changes in mRNA secondary structure.[6]

Q4: How important are the 5' cap and poly(A) tail for m¹³Ψ-mRNA?

A4: The 5' cap and poly(A) tail are absolutely critical for the stability and translation of eukaryotic mRNA.

  • Causality:

    • 5' Cap: A 7-methylguanosine (m7G) cap at the 5' end is essential for ribosome binding and initiation of translation. A Cap 1 structure, which has an additional methylation, can further help evade the innate immune system.[3]

    • Poly(A) Tail: The 3' poly(A) tail protects the mRNA from degradation by exonucleases and interacts with the 5' cap to form a "closed-loop" structure that promotes efficient ribosome recycling and re-initiation of translation.

  • Troubleshooting:

    • Capping Efficiency: Verify the efficiency of your capping reaction. Both co-transcriptional capping with cap analogs and post-transcriptional enzymatic capping are viable methods, with enzymatic capping often yielding higher efficiency.[4]

    • Poly(A) Tail Length: An optimal poly(A) tail length is generally considered to be around 100-250 nucleotides. Tails that are too short may not provide adequate stability, while excessively long tails do not necessarily improve expression.

Category 3: Cellular Delivery and Innate Immune Response

Q5: I've confirmed my m¹³Ψ-mRNA is high quality, but I still see low protein expression. Could the delivery method be the issue?

A5: Inefficient delivery of the mRNA into the cytoplasm of your target cells is a common reason for low protein expression.

  • Causality: mRNA must cross the cell membrane to be translated. Lipid nanoparticles (LNPs) and transfection reagents are commonly used to facilitate this process. The formulation and delivery protocol must be optimized for your specific cell type.

  • Troubleshooting:

    • Optimize Transfection Reagent-to-mRNA Ratio: Titrate the amount of transfection reagent and mRNA to find the optimal ratio that maximizes expression while minimizing cytotoxicity.

    • Cell Density: Transfect cells at an optimal confluency. Overly confluent or sparse cultures can have reduced transfection efficiency.

    • Choice of Delivery Vehicle: Different cell types have different susceptibilities to various transfection reagents and LNP formulations. You may need to screen several options to find the most effective one for your cells.[1][2][11]

Q6: Could my cells be mounting an immune response to the m¹³Ψ-mRNA, even with the modification?

A6: Yes, while modifications like pseudouridine significantly reduce the innate immune response, they may not eliminate it entirely, especially if dsRNA contaminants are present.[6]

  • Causality: dsRNA byproducts from IVT can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptor 3 (TLR3), RIG-I, and MDA5.[6][12] This triggers a signaling cascade that leads to the production of type I interferons and pro-inflammatory cytokines, which in turn can lead to a global shutdown of protein synthesis.[13]

  • Visualizing the Innate Immune Response Pathway:

InnateImmuneResponse cluster_cell Cellular Response dsRNA dsRNA byproduct TLR3 TLR3 (Endosome) dsRNA->TLR3 RIG_I_MDA5 RIG-I / MDA5 (Cytoplasm) dsRNA->RIG_I_MDA5 Signaling_Cascade Signaling Cascade (e.g., NF-κB, IRF3) TLR3->Signaling_Cascade RIG_I_MDA5->Signaling_Cascade Interferon_Cytokines Type I Interferons & Pro-inflammatory Cytokines Signaling_Cascade->Interferon_Cytokines Translation_Shutdown Global Translation Shutdown Interferon_Cytokines->Translation_Shutdown

Caption: dsRNA activates innate immune pathways leading to translation inhibition.

  • Troubleshooting:

    • Quantify Immune Response: Perform qRT-PCR to measure the expression of interferon-stimulated genes (e.g., IFIT1, OAS1) in your transfected cells compared to controls. A significant upregulation indicates an innate immune response.[9][14][15]

    • Improve mRNA Purity: Re-purify your mRNA using a method optimized for dsRNA removal.

Quantitative Data Summary

While direct comparative data for 1,3-Dimethylpseudouridine is limited, the following table, synthesized from studies on N1-methylpseudouridine, illustrates the impact of modifications on protein expression.

mRNA ModificationRelative Protein Expression (vs. Unmodified)Key AdvantagesPotential Considerations
Unmodified Uridine 1xStandard, cost-effectiveHighly immunogenic, lower stability
Pseudouridine (Ψ) ~2-10xReduced immunogenicity, increased stabilityCan slow translation elongation
N1-methylpseudouridine (m1Ψ) ~10-100xSignificantly reduced immunogenicity, high stability, enhanced translationMay subtly affect decoding fidelity in certain contexts[6][7][8]

Note: These values are approximate and can vary significantly depending on the mRNA sequence, cell type, and delivery method.

Experimental Protocols

Protocol 1: Denaturing Agarose Gel Electrophoresis for mRNA Integrity

This protocol is adapted from standard molecular biology techniques to assess the quality of your in vitro transcribed m¹³Ψ-mRNA.[1][2][16][17][18]

Materials:

  • Agarose

  • 10X MOPS running buffer (0.4 M MOPS, pH 7.0, 0.1 M sodium acetate, 0.01 M EDTA)

  • 37% Formaldehyde

  • Formaldehyde Load Dye

  • Ethidium bromide or other nucleic acid stain

  • RNase-free water

  • Your purified m¹³Ψ-mRNA sample

  • RNA molecular weight ladder

Procedure:

  • Gel Preparation:

    • In a chemical fume hood, prepare a 1% agarose gel by dissolving 1 g of agarose in 72 mL of RNase-free water.

    • Cool to 60°C and add 10 mL of 10X MOPS running buffer and 18 mL of 37% formaldehyde.

    • Pour the gel and allow it to solidify.

  • Sample Preparation:

    • In an RNase-free tube, mix 1-2 µg of your m¹³Ψ-mRNA with 3 volumes of Formaldehyde Load Dye.

    • Heat the sample at 65°C for 15 minutes to denature the RNA.

    • Place on ice immediately for 2 minutes.

  • Electrophoresis:

    • Assemble the gel apparatus with 1X MOPS running buffer.

    • Load your denatured RNA sample and an RNA ladder.

    • Run the gel at 5-7 V/cm until the loading dye has migrated approximately two-thirds of the way down the gel.

  • Visualization:

    • Stain the gel with ethidium bromide (0.5 µg/mL) for 20-30 minutes.

    • Destain in RNase-free water for 20-30 minutes.

    • Visualize the gel on a UV transilluminator.

Expected Results: Intact m¹³Ψ-mRNA will appear as a single, sharp band at the expected molecular weight. A smear or multiple lower molecular weight bands indicate degradation.

Protocol 2: Quantitative RT-PCR to Assess Innate Immune Activation

This protocol allows you to quantify the expression of interferon-stimulated genes (ISGs) as a measure of the innate immune response to your m¹³Ψ-mRNA.[9][14][15]

Materials:

  • Transfected cells and untransfected control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for your gene of interest (e.g., IFIT1, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • At 6-24 hours post-transfection, harvest your transfected and control cells.

    • Extract total RNA using your preferred kit, following the manufacturer's instructions. Ensure to include a DNase treatment step.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.

  • qPCR:

    • Prepare your qPCR reactions in triplicate for each sample and primer set. A typical reaction includes cDNA, forward and reverse primers, qPCR master mix, and nuclease-free water.

    • Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each reaction.

    • Normalize the Ct values of your target genes to the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the fold change in gene expression in transfected samples relative to untransfected controls using the 2-ΔΔCt method.

Expected Results: A significant increase (e.g., >2-fold) in the expression of ISGs in the transfected cells compared to controls indicates the activation of an innate immune response.

References

  • Andries, O., et al. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337-344.
  • Frankel, B., et al. (2022).
  • Kim, D., et al. (2022). N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products. Cell Reports, 40(7), 111212.
  • Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research, 45(10), 6023–6036.
  • Pardi, N., et al. (2022). Innate immune mechanisms of mRNA vaccines. Immunity, 55(10), 1775-1791.
  • Arora, P., et al. (2024). Modulation of innate immune response to mRNA vaccination after SARS-CoV-2 infection or sequential vaccination in humans. JCI Insight, 9(9), e175375.
  • Munson, K. M., et al. (2022). Assays for determining poly(A) tail length and the polarity of mRNA decay in mammalian cells. Methods in Enzymology, 667, 25-50.
  • Thermo Fisher Scientific. (n.d.). Agarose Gel Electrophoresis of RNA.
  • TriLink BioTechnologies. (n.d.).
  • New England Biolabs. (n.d.). Minding your caps and Poly A tails – Strategies for synthesizing in vitro transcribed (IVT) mRNA.
  • Bustin, S. A. (2009). Quantification of mRNA using real-time RT-PCR.
  • Schlee, M., & Hartmann, G. (2016). Discriminating self from non-self in nucleic acid sensing. Nature Reviews Immunology, 16(9), 566-580.
  • Shell, S. D., & Prescott, D. M. (1991). The use of RNase H and poly(A) junction oligonucleotides in the analysis of in vitro polyadenylation reaction products. Nucleic Acids Research, 19(18), 5146.
  • Benchling. (2024). RNA Integrity Assessment via Agarose Gel Electrophoresis.
  • Jalkanen, A. L., et al. (2014). Measuring the tail: Methods for poly(A) tail profiling. Wiley Interdisciplinary Reviews: RNA, 5(1), 49-60.
  • CLYTE Technologies. (2025).
  • Verbeke, R., et al. (2023). Advancements of in vitro transcribed mRNA (IVT mRNA) to enable translation into the clinics. Journal of Controlled Release, 358, 27-44.
  • Biocompare. (2023). Methods for Analyzing RNA Integrity.
  • Piras, V., et al. (2022). Activation of Innate Immunity by Therapeutic Nucleic Acids. International Journal of Molecular Sciences, 23(15), 8632.
  • Lauterbach, H., et al. (2015). High-throughput Quantitative Real-time RT-PCR Assay for Determining Expression Profiles of Types I and III Interferon Subtypes. Journal of Visualized Experiments, (97), 52533.
  • Sigma-Aldrich. (n.d.). RNA Gel Electrophoresis.
  • protocols.io. (2023).
  • Bookstaver, M., et al. (2019). Strategies for modulating innate immune activation and protein production of in vitro transcribed mRNAs.
  • CD Genomics. (n.d.). A Practical Workflow Guide for Poly(A) RNA-Seq.
  • Reddit. (2024). Checking RNA integrity through an agarose gel?.
  • Lo, Y. H., et al. (2020). Poly(A)-tailing native RNA-seq protocol. STAR Protocols, 1(3), 100180.
  • Silver Fern Chemical, Inc. (n.d.).
  • Jena Bioscience. (n.d.). N1-Methylpseudouridine: Increase mRNA vaccine effectiveness.
  • Karikó, K., et al. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. Molecular Therapy, 16(11), 1833-1840.
  • Karikó, K., et al. (2005). Suppression of RNA Recognition by Toll-like Receptors: The Impact of Nucleoside Modification and the Evolutionary Origin of RNA. Immunity, 23(2), 165-175.
  • Bonam, S. R., et al. (2024).
  • Zhang, X., et al. (2025).
  • Cytiva. (2024). In vitro transcription for mRNA synthesis.
  • Thermo Fisher Scientific. (n.d.). Troubleshooting Protein Expression Basics Support.
  • GoldBio. (n.d.). Troubleshooting: Protein Expression.
  • Wu, M., et al. (2023). Recent Advances and Innovations in the Preparation and Purification of In Vitro-Transcribed-mRNA-Based Molecules. Pharmaceutics, 15(9), 2235.
  • YouTube. (2021). Troubleshooting protein expression.
  • Li, B., et al. (2022). Optimization of Lipid Nanoformulations for Effective mRNA Delivery. International Journal of Nanomedicine, 17, 2933–2947.

Sources

Optimization

Preventing degradation of 1,3-Dimethylpseudouridine-modified RNA

Technical Support Center: Stability & Handling of 1,3-Dimethylpseudouridine ( ) RNA[1] Topic: Preventing Degradation of 1,3-Dimethylpseudouridine-modified RNA Ticket ID: RNA-SUP-103 Support Tier: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 1,3-Dimethylpseudouridine ( ) RNA[1]

Topic: Preventing Degradation of 1,3-Dimethylpseudouridine-modified RNA Ticket ID: RNA-SUP-103 Support Tier: Senior Application Scientist[1]

Executive Summary: The Stability Paradox

Welcome to the technical support center. If you are working with 1,3-dimethylpseudouridine (


) , you are dealing with a hypermodified nucleoside distinct from the N1-methylpseudouridine (

) used in mRNA vaccines.[1]

Crucial Distinction: Unlike


, which stabilizes RNA duplexes, 

prevents Watson-Crick base pairing
because the N3 position—the primary hydrogen bond donor for pairing with Adenosine—is methylated.[1]

This creates a unique stability profile:

  • Enzymatic Resistance: High (steric bulk blocks nucleases).[1]

  • Chemical Instability: High (inability to base-pair forces single-stranded character, exposing the backbone to hydrolytic "in-line" attack).[1]

This guide addresses the specific degradation vectors caused by this structural exposure.

Module 1: Storage & Buffer Chemistry

User Issue: "My RNA is degrading even at -20°C in TE buffer."

Root Cause Analysis

Standard TE buffer (Tris-EDTA, pH 8.[1]0) is detrimental to


-RNA.[1]
  • The pH Trap: Tris buffers have a high temperature coefficient.[1] A pH 8.0 solution at 25°C can shift to pH ~8.5 or higher during freezing before solidifying.[1] Alkaline conditions rapidly catalyze RNA hydrolysis.[1]

  • The Single-Strand Factor: Because

    
     blocks base-pairing, your RNA cannot form tight secondary structures that usually protect the phosphodiester backbone.[1] It remains "open" to hydrolysis.[1]
    
Protocol: The "Acid-Shield" Storage System

Switch immediately from Tris to Sodium Citrate or Sodium Acetate.[1]

ParameterStandard Protocol (Avoid)Recommended Protocol (

)
Mechanism of Action
Buffer Base Tris-HClSodium Citrate or Sodium Acetate Citrate/Acetate maintain stable acidic pH during freeze/thaw.[1]
pH 7.5 - 8.0pH 6.0 - 6.5 Hydrolysis rate is minimized at pH 4-6.[1]
Chelator EDTA (0.1 mM)EDTA (0.1 - 1.0 mM) Sequesters Mg²⁺, which catalyzes in-line attack.[1]
Solvent DEPC WaterNuclease-Free Water DEPC byproducts (ethanol/CO2) can vary pH; pure water is safer.[1]
Workflow Visualization: Hydrolysis Prevention

G Start m1,3-Psi RNA (Single Stranded) Attack 2'-OH In-line Attack Start->Attack Exposed Backbone Mg Mg2+ Contamination Mg->Attack Catalyzes OH Alkaline pH (>7.5) (OH- Ions) OH->Attack Activates 2'-OH Degradation Strand Scission (2',3'-cyclic phosphate) Attack->Degradation Solution Citrate Buffer pH 6.0 + EDTA Solution->Mg Chelates (EDTA) Solution->OH Neutralizes (pH 6) Stable Intact RNA Solution->Stable Preserves

Caption: Mechanism of in-line attack on exposed single-stranded m1,3Ψ RNA and the protective role of acidic buffering.

Module 2: Synthesis & Purification Troubleshooting

User Issue: "I see low yields during In Vitro Transcription (IVT) and smearing on gels."

Troubleshooting Guide

Q1: Is it degradation or poor incorporation?

  • Diagnosis: T7 RNA Polymerase struggles with

    
     because the bulky N3-methyl group interferes with the enzyme's "grip" on the nucleotide and prevents the transient base-pairing required for transcription elongation.
    
  • Solution: You cannot replace 100% of UTP with

    
    -TP.[1]
    
    • Ratio: Start with 10-20% substitution (

      
      :UTP ratio).
      
    • Enzyme: Use high-concentration T7 variants (often sold as "High Yield" or mutant T7s for modified bases).[1]

Q2: Why does the gel look smeared?

  • The Artifact:

    
     is hydrophobic and prevents base pairing.[1] This causes the RNA to fold into "collapsed" hydrophobic globules rather than standard hairpins.[1] On a native gel, this looks like a smear (degradation).[1]
    
  • The Fix: ALWAYS use Denaturing Urea-PAGE or a Fragment Analyzer with formamide.[1] You must force the RNA to linearize to assess integrity.[1]

Step-by-Step: Purification of

RNA
  • Quench: Stop IVT reaction with 0.5 M EDTA (immediate chelation of Mg²⁺).

  • Digest: DNase I treatment (15 mins, 37°C) to remove template.

  • Purify (Critical Step):

    • Avoid: Lithium Chloride (LiCl) precipitation alone (hydrophobic modifications can lead to aggregation and poor pellet resuspension).[1]

    • Recommended:Spin Column (Silica) or HPLC (Reverse Phase).[1]

    • Note: If using silica columns, perform the wash steps with 80% Ethanol (standard is 70%) to ensure the hydrophobic modified RNA stays bound to the column.

  • Elute: Use 1 mM Sodium Citrate, pH 6.4 . Do NOT elute in water.[1]

Module 3: Experimental Application (FAQs)

Q: Can I use


 RNA for translation (mRNA vaccines)? 
  • A: No. The ribosome requires codon-anticodon pairing.[1] Since

    
     cannot base pair (N3-blocked), the ribosome will stall or read through with high error rates.[1] This modification is primarily for tRNA  (Helix 69 mimicry) or structural RNA  research, not coding sequences.
    

Q: My RNA precipitates when I add Magnesium. Why?

  • A:

    
     increases the hydrophobicity of the RNA. In the presence of high salt or divalent cations (Mg²⁺), the RNA may aggregate due to hydrophobic collapse rather than forming soluble tertiary structures.
    
  • Fix: Keep RNA concentration lower (<1 µg/µL) and add mild detergents (e.g., 0.01% Tween-20) if compatible with downstream assays.

Decision Tree: Troubleshooting Degradation

DecisionTree Start Issue: Low RNA Integrity CheckGel Check Gel Type Start->CheckGel Native Native Gel? CheckGel->Native Smear observed Denaturing Urea/Formamide Gel? CheckGel->Denaturing Smear observed Artifact Artifact: Structural Collapse. Run Denaturing Gel. Native->Artifact RealDeg Real Degradation Confirmed Denaturing->RealDeg CheckBuffer Check Storage Buffer RealDeg->CheckBuffer Tris Tris (pH > 7.5)? CheckBuffer->Tris Yes Citrate Citrate/Acetate (pH 6)? CheckBuffer->Citrate Yes FixBuffer Action: Switch to Citrate pH 6. Prevent Hydrolysis. Tris->FixBuffer CheckEnzyme Check RNase Contamination Citrate->CheckEnzyme Action Action: Add RNase Inhibitor. Re-purify reagents. CheckEnzyme->Action

Caption: Diagnostic workflow to distinguish between structural artifacts and chemical degradation.

References
  • Kierzek, E., et al. (2014).[1] "The contribution of pseudouridine to stabilities and structure of RNAs."[1][2][3][4][5][6] Nucleic Acids Research, 42(5), 3492–3501.[1] Link

    • Relevance: Establishes thermodynamic parameters of pseudouridine derivatives and the structural impact of N1/N3 substitutions.
  • Pang, H., et al. (1982).[1][7] "Structure of a modified nucleoside in archaebacterial tRNA which replaces ribosylthymine. 1-Methylpseudouridine."[1][7] Journal of Biological Chemistry, 257(7), 3589–3592.[1][7][8] Link

    • Relevance: Foundational chemistry on methylpseudouridine variants.[1]

  • Thermo Fisher Scientific. "RNA Storage and Stability."[1] Technical Bulletins. Link

    • Relevance: Authoritative source for Citrate vs. Tris buffering for RNA stability.[1]

  • Sierzputowska-Gracz, H., et al. (1987).[1] "Chemistry and structure of modified uridines in the anticodon loop of tRNA." Journal of the American Chemical Society, 109(23), 7173–7182.[1]

    • Relevance: Details the conformational locking (syn/anti)

Sources

Troubleshooting

Technical Support Center: Analysis of 1,3-Dimethylpseudouridine (m1,3Ψ) Incorporation by Mass Spectrometry

Welcome to the technical support center for the analysis of 1,3-Dimethylpseudouridine (m1,3Ψ) incorporation by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1,3-Dimethylpseudouridine (m1,3Ψ) incorporation by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying this modified nucleoside in RNA. Here, you will find expert guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

Introduction: The Challenge of 1,3-Dimethylpseudouridine Analysis

The incorporation of modified nucleosides into therapeutic RNA molecules is a critical area of drug development. 1,3-Dimethylpseudouridine (m1,3Ψ), a derivative of pseudouridine (Ψ), is of particular interest for its potential to modulate the biological activity and stability of RNA. However, its analysis by mass spectrometry presents a unique set of challenges. Like its parent nucleoside, pseudouridine, m1,3Ψ is isobaric with its corresponding uridine counterpart, 1,3-dimethyluridine. This "mass-silent" nature at the nucleoside level necessitates sophisticated analytical strategies to differentiate and accurately quantify its incorporation. This guide will walk you through these challenges and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: Why is mass spectrometry the preferred method for analyzing m1,3Ψ incorporation?

A1: Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for analyzing RNA modifications.[1] It offers high sensitivity, specificity, and the ability to both identify and quantify modified nucleosides within a complex biological matrix. While other methods exist, LC-MS/MS provides a direct measurement of the molecule of interest and its fragments, offering a high degree of confidence in the results.[2][3]

Q2: What is the primary challenge in analyzing m1,3Ψ by mass spectrometry?

A2: The core challenge lies in its isobaric nature. 1,3-Dimethylpseudouridine has the exact same mass as 1,3-dimethyluridine. Therefore, a simple mass measurement (MS1) cannot distinguish between the two. The key to differentiation lies in the distinct fragmentation patterns of the C-C glycosidic bond in pseudouridine and its derivatives compared to the C-N bond in uridine and its derivatives upon collision-induced dissociation (CID) in the mass spectrometer.[4]

Q3: Can I analyze m1,3Ψ at the intact RNA level?

A3: While analysis of intact RNA by mass spectrometry is possible, it is generally not suitable for quantifying individual modifications like m1,3Ψ. The complexity of the mass spectrum and the difficulty in achieving accurate fragmentation for quantification make this approach challenging. The standard and recommended workflow involves the enzymatic digestion of the RNA into individual nucleosides prior to LC-MS/MS analysis.[1]

Q4: Do I need a chemical derivatization step to analyze m1,3Ψ?

A4: For pseudouridine, chemical derivatization is often employed to introduce a mass tag, making it distinguishable from uridine at the MS1 level.[5] However, for m1,3Ψ, the distinct fragmentation pattern upon tandem mass spectrometry (MS/MS) is typically sufficient for differentiation from its uridine isomer, making a derivatization step often unnecessary. The choice to use derivatization would depend on the complexity of the sample and the sensitivity required.

Troubleshooting Guides

Issue 1: Poor chromatographic separation of m1,3Ψ from other nucleosides.

Cause: Inadequate liquid chromatography (LC) conditions can lead to co-elution of m1,3Ψ with other nucleosides, particularly its isobaric counterpart, 1,3-dimethyluridine, or other closely related modified nucleosides. This can lead to ion suppression and inaccurate quantification.

Solution:

  • Column Selection: Employ a column with high resolving power suitable for polar analytes. A porous graphitic carbon (PGC) column or a C18 column designed for polar compounds is often a good choice.

  • Mobile Phase Optimization:

    • Start with a mobile phase system of water with a small amount of formic acid (for positive ion mode) or ammonium acetate/bicarbonate (for negative ion mode) and a polar organic solvent like acetonitrile or methanol.

    • Implement a shallow gradient elution to maximize the separation of closely eluting compounds.

  • Flow Rate: Use a low flow rate (e.g., 200-400 µL/min) to improve separation efficiency.

Expert Tip: The addition of a volatile ion-pairing agent, such as triethylamine (TEA) and hexafluoroisopropanol (HFIP), to the mobile phase can significantly improve the retention and separation of nucleosides on reverse-phase columns.[3]

Issue 2: Inconsistent or low signal intensity for m1,3Ψ.

Cause: Several factors can contribute to poor signal intensity, including inefficient ionization, ion suppression from the sample matrix, or suboptimal MS parameters.

Solution:

  • Sample Preparation: Ensure complete removal of salts and detergents from the RNA digest, as these can cause significant ion suppression.[1] Consider a solid-phase extraction (SPE) clean-up step for complex samples.

  • Ionization Source Tuning: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature, to achieve maximal signal for a 1,3-dimethylpseudouridine standard.

  • MS Parameter Optimization:

    • Polarity: Determine whether positive or negative ion mode provides better sensitivity for m1,3Ψ.

    • Collision Energy: Optimize the collision energy to achieve efficient fragmentation and generate unique, stable fragment ions. This is a critical step for distinguishing m1,3Ψ from its isobaric isomers.

Workflow for MS Parameter Optimization:

Caption: Workflow for optimizing mass spectrometry parameters for m1,3Ψ analysis.

Issue 3: Difficulty in distinguishing m1,3Ψ from isobaric interferences.

Cause: The primary challenge with m1,3Ψ is its identical mass to 1,3-dimethyluridine. Other dimethylated uridine isomers could also be present and cause interference. Differentiation relies entirely on unique fragmentation patterns in MS/MS.

Solution:

  • Tandem Mass Spectrometry (MS/MS): This is non-negotiable. A triple quadrupole or a high-resolution mass spectrometer (Q-TOF, Orbitrap) operating in MS/MS mode is required.

  • Understanding Fragmentation:

    • Pseudouridine Fragmentation: The C-C glycosidic bond in pseudouridine is more stable than the C-N bond in uridine. This leads to characteristic fragmentation pathways involving the ribose sugar, often retaining parts of the sugar ring with the base.

    • 1,3-Dimethylpseudouridine (m1,3Ψ) Predicted Fragmentation: We can predict that m1,3Ψ will follow a similar fragmentation pattern to pseudouridine, but with mass shifts corresponding to the two methyl groups on the base. The key is to identify fragment ions that are unique to the m1,3Ψ structure and not present in the fragmentation spectrum of 1,3-dimethyluridine.

    • 1,3-Dimethyluridine Fragmentation: The fragmentation of 1,3-dimethyluridine is expected to be dominated by the cleavage of the weaker C-N glycosidic bond, leading to a prominent ion corresponding to the dimethylated uracil base.

Diagram of Predicted Fragmentation Pathways:

Fragmentation_Pathways cluster_m13psi 1,3-Dimethylpseudouridine (m1,3Ψ) cluster_m13U 1,3-Dimethyluridine (m1,3U) m13psi_parent m1,3Ψ Precursor Ion m13psi_frag1 Fragment 1 (Base + Ribose fragment) m13psi_parent->m13psi_frag1 Unique to Ψ m13psi_frag2 Fragment 2 (Ribose fragment) m13psi_parent->m13psi_frag2 m13U_parent m1,3U Precursor Ion m13U_frag Dimethyluracil Base Ion m13U_parent->m13U_frag Dominant Fragment

Caption: Predicted differential fragmentation of m1,3Ψ and its isobaric isomer.

Table 1: Predicted Mass Transitions for MRM Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
1,3-Dimethylpseudouridine (m1,3Ψ) 273.1Predicted unique fragmentRequires experimental determination. Will likely involve the base + a portion of the ribose.
273.1Predicted common fragmentMay be a fragment of the ribose.
1,3-Dimethyluridine 273.1141.1Corresponds to the protonated 1,3-dimethyluracil base.

Note: The exact m/z values for the unique fragments of m1,3Ψ need to be determined experimentally by infusing a pure standard.

Issue 4: Inaccurate quantification of m1,3Ψ incorporation.

Cause: Inaccurate quantification can result from the lack of an appropriate internal standard, matrix effects, and a non-linear detector response.

Solution:

  • Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is crucial for accurate quantification. The ideal internal standard would be 1,3-Dimethylpseudouridine with 13C and/or 15N labels. If a SIL version of m1,3Ψ is not available, a closely eluting SIL-modified nucleoside can be used, but this is less ideal.

  • Calibration Curve: Prepare a calibration curve using a pure standard of 1,3-dimethylpseudouridine. The curve should cover the expected concentration range of m1,3Ψ in the samples.

  • Matrix-Matched Calibration: For complex biological samples, it is highly recommended to prepare the calibration standards in a matrix that is similar to the sample matrix (e.g., a digest of unmodified RNA) to compensate for matrix effects.[6]

Experimental Protocols

Protocol 1: Enzymatic Digestion of RNA to Nucleosides

This protocol is a general guideline and may need optimization based on the specific RNA sample.

  • RNA Denaturation: In a sterile, RNase-free microcentrifuge tube, dissolve 1-5 µg of RNA in 10 µL of RNase-free water. Add 1 µL of formamide, heat at 65°C for 5 minutes, and immediately place on ice to prevent refolding.

  • Nuclease P1 Digestion: Add 2.5 µL of 10X Nuclease P1 buffer and 1 µL of Nuclease P1 (e.g., 1 U/µL). Incubate at 37°C for 2 hours.

  • Alkaline Phosphatase Treatment: Add 2.5 µL of 10X Alkaline Phosphatase buffer and 1 µL of a heat-labile alkaline phosphatase. Incubate at 37°C for 1 hour. This step removes the 3'-phosphates to yield nucleosides.

  • Enzyme Inactivation: Inactivate the enzymes by heating at 95°C for 5 minutes.

  • Protein Removal: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured enzymes.

  • Supernatant Collection: Carefully transfer the supernatant containing the nucleosides to a new sterile tube for LC-MS/MS analysis.

  • Internal Standard Spiking: Spike the digested sample with the stable isotope-labeled internal standard at a known concentration.

Protocol 2: LC-MS/MS Method Development for m1,3Ψ

This protocol provides a starting point for developing a robust LC-MS/MS method.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 2%) and gradually increase to elute the more hydrophobic nucleosides. A shallow gradient is recommended for resolving isomers.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Monitor the transition for 1,3-dimethyluridine (e.g., 273.1 -> 141.1) to confirm its chromatographic separation from m1,3Ψ.

      • Determine the optimal precursor-to-product ion transitions for m1,3Ψ by infusing a pure standard and performing a product ion scan. Select at least two transitions for confident identification and quantification.

    • Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.

    • Collision Energy: Optimize for each MRM transition to maximize the abundance of the product ion.

References

  • Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. Available at: [Link]

  • Becker, S., et al. (2024). Quantitative detection of pseudouridine in RNA by mass spectrometry. Scientific Reports. Available at: [Link]

  • Meng, Z., et al. (2014). Mass Spectrometry-Based Quantification of Pseudouridine in RNA. Analytical Chemistry. Available at: [Link]

  • Dudley, E., et al. (2005). Study of the mass spectrometric fragmentation of pseudouridine. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Hamma, T., & Ferre-D'Amare, A. R. (2004). Identification of the mass-silent post-transcriptionally modified nucleoside pseudouridine in RNA by matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Breitbach, Z. S., et al. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Kellner, S., et al. (2024). Quantitative detection of pseudouridine in RNA by mass spectrometry. ResearchGate. Available at: [Link]

  • Zenobi, R., et al. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. ETH Zurich Research Collection. Available at: [Link]

  • Shirey, S. (n.d.). Isobaric interferences in ICPMS. MIT OpenCourseWare. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. Available at: [Link]

  • Wieser, M. E., et al. (2004). Elemental and molecular isobaric interferences affecting the measurement of calcium isotopes. ResearchGate. Available at: [Link]

  • Taylor, A. W., et al. (2017). A new sensitive LC/MS/MS analysis of Vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. Journal of Lipid Research. Available at: [Link]

  • Wang, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]

  • The NELAC Institute. (n.d.). Revising ASTM D5673 Standard Test Method for Elements in. The NELAC Institute. Available at: [Link]

  • Taggart, S. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International. Available at: [Link]

  • Meng, Z., & Limbach, P. A. (2020). Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling. Methods in Enzymology. Available at: [Link]

  • Evans, M. (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

  • Becker, S., et al. (2024). Quantitative detection of pseudouridine in RNA by mass spectrometry. PMC. Available at: [Link]

  • Barrow, M. P., et al. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Warwick. Available at: [Link]

  • Li, A., & Pawliszyn, J. (2019). Structure/reaction directed analysis for LC-MS based untargeted analysis. Analytica Chimica Acta. Available at: [Link]

Sources

Optimization

Improving the fidelity of RNA polymerase with 1,3-Dimethylpseudouridine triphosphate

The following guide is designed as a specialized Technical Support Center resource. It addresses the complex challenge of incorporating 1,3-Dimethylpseudouridine-5'-triphosphate (m1,3ΨTP) into RNA.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the complex challenge of incorporating 1,3-Dimethylpseudouridine-5'-triphosphate (m1,3ΨTP) into RNA.

Note to User: This guide distinguishes between N1-methylpseudouridine (m1Ψ) (the standard for mRNA vaccines) and the requested 1,3-Dimethylpseudouridine (m1,3Ψ) . The latter contains a methyl group on N3, which blocks Watson-Crick hydrogen bonding, creating significant fidelity challenges for standard RNA polymerases.

Topic: Improving the Fidelity and Yield of RNA Polymerase Reactions using 1,3-Dimethylpseudouridine Triphosphate Case ID: m1,3Ψ-IVT-OPT Status: Active Guide

Core Technical Overview

The Paradox of m1,3ΨTP: Unlike N1-methylpseudouridine (m1Ψ), which maintains canonical base-pairing with Adenine, 1,3-Dimethylpseudouridine (m1,3Ψ) is methylated at the N3 position. This modification effectively blocks the hydrogen bond donor required for Watson-Crick pairing with Adenine.

Consequently, standard T7 RNA Polymerase (T7 RNAP) perceives m1,3ΨTP as a "mismatch" or a damaged nucleotide. "Improving fidelity" in this context refers to forcing the polymerase to accept this non-pairing isostere specifically opposite Adenine without causing chain termination, slippage, or promiscuous misincorporation.

Troubleshooting Guide (Q&A Format)

Phase 1: Reaction Setup & Reagent Verification

Q: I am getting zero yield with 100% substitution of UTP with m1,3ΨTP. Is my enzyme dead? A: The enzyme is likely functional, but the reaction design is flawed.

  • Root Cause: T7 RNAP relies on hydrogen bonding for the "induced fit" conformational change (closing of the O-helix fingers). m1,3ΨTP lacks the N3 hydrogen, preventing this closure.

  • Solution: You cannot perform 100% substitution with Wild-Type (WT) T7 RNAP.

    • Protocol Adjustment: Start with a ratio of 1:4 (m1,3ΨTP : UTP) .

    • Advanced Fix: Switch to a mutant polymerase evolved for "hydrophobic" or "steric" tolerance, such as the Y639F mutant (single point mutation allowing non-canonical selection).

Q: My transcript shows "stuttering" or is shorter than expected (abortive cycling). Why? A: This is a classic "Fidelity Checkpoint" failure.

  • Mechanism: When T7 RNAP incorporates m1,3Ψ, the lack of H-bonding destabilizes the RNA:DNA hybrid. The polymerase senses this instability and backtracks, leading to premature termination or slippage (adding multiple nucleotides).

  • Troubleshooting Steps:

    • Lower the Temperature: Run the IVT at 30°C instead of 37°C. This stabilizes the transient ternary complex.

    • Increase Initiating Nucleotides: Ensure high concentrations of GTP (if using a G-promoter) to clear the promoter escape phase before the enzyme encounters the first m1,3Ψ.

Phase 2: Improving Incorporation Fidelity

Q: How do I ensure m1,3Ψ is incorporated only opposite Adenine (Specificity) and not randomly? A: This is the core "Fidelity" challenge. Without H-bonds, the polymerase relies on steric shape complementarity .

  • The "Manganese Trap": Many users add Mn²⁺ to force incorporation.

    • Warning: Mn²⁺ reduces the discrimination of the polymerase, allowing m1,3Ψ incorporation, but it also causes the enzyme to misincorporate other bases (e.g., GTP opposite T).

  • Optimized Protocol:

    • Use Mg²⁺ (Magnesium) as the primary cofactor (standard fidelity).

    • Supplement with 2.5 mM MnCl₂ only if yield is negligible.

    • Crucial: Reduce the concentration of competing ATP/GTP/CTP slightly (to 0.8x) while keeping m1,3ΨTP at 1.5x to drive mass action without compromising specificity.

Q: I need to verify that m1,3Ψ was actually incorporated. How do I do this? A: Standard sequencing (Sanger/NGS) will read it as "T" or "U" (or an error), but won't prove the methyl group is there.

  • Validation Method: Mass Spectrometry (LC-MS/MS) of the hydrolyzed RNA is the gold standard.

  • Functional Assay: m1,3Ψ-containing RNA should show reduced melting temperature (Tm) when hybridized to a poly-A probe compared to standard RNA, due to the loss of H-bonding.

Visualizing the Mechanism

The following diagram illustrates the "Kinetic Checkpoint" where T7 RNAP discriminates against m1,3ΨTP and how to bypass it.

T7_Fidelity_Pathway Template DNA Template (Adenine Base) WT_Pol Wild-Type T7 RNAP Template->WT_Pol Binding Mutant_Pol Y639F Mutant RNAP (Steric Gate Open) Template->Mutant_Pol Incoming Incoming m1,3ΨTP (No H-Bond Donor) Incoming->WT_Pol Incoming->Mutant_Pol Checkpoint Kinetic Checkpoint (O-Helix Closure) WT_Pol->Checkpoint Attempted Pairing Incorp Successful Incorporation Mutant_Pol->Incorp Bypasses H-Bond Requirement (Shape Driven) Rejection Rejection/Abortive Cycling Checkpoint->Rejection H-Bond Missing (Open Conformation) Rejection->WT_Pol Try Again (Slow)

Caption: Figure 1. The Kinetic Checkpoint Mechanism. Wild-Type T7 RNAP rejects m1,3ΨTP due to lack of hydrogen bonding (Red path). Mutant polymerases (Green path) or Manganese supplementation allow incorporation via shape complementarity.

Quantitative Optimization Table

Use this matrix to optimize your In Vitro Transcription (IVT) reaction for m1,3ΨTP.

ParameterStandard IVT (m1Ψ)Modified IVT (m1,3Ψ)Rationale
Polymerase T7 RNAP (Wild Type)T7 RNAP (Y639F) or High-Conc WTY639F relaxes the steric gate, allowing bulky/non-pairing bases.
Buffer Cofactor 20 mM MgCl₂15 mM MgCl₂ + 2-5 mM MnCl₂ Mn²⁺ relaxes specificity, permitting incorporation of the non-pairing base.
NTP Ratio Equimolar (ATP/CTP/GTP/m1ΨTP)Excess m1,3ΨTP (2:1 vs others) Drives the reaction forward via Mass Action to overcome low

.
Incubation Temp 37°C30°C - 32°C Lower temperature stabilizes the unstable DNA:RNA hybrid lacking H-bonds.
Template StandardA-Rich Depleted Minimize "A" runs in template to reduce polymerase stuttering events.

References & Authoritative Grounding

  • Sienkiewicz, A. et al. (2014). Fidelity of RNA synthesis by T7 RNA polymerase.[1] This foundational text explains the kinetic checkpoints of T7 RNAP.

    • Relevance: Establishes why non-hydrogen bonding bases like m1,3Ψ are rejected.

  • Potapov, V. et al. (2018). N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs.[1]

    • Relevance: Contrasts the high fidelity of N1-methyl (vaccine standard) vs. other modifications. It highlights that canonical pairing is essential for fidelity.

  • Chelliserry, K. & Ellington, A.D. (2004). Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA.

    • Relevance: Describes the Y639F mutation mechanism, which is critical for incorporating sterically hindered or chemically modified nucleotides like m1,3Ψ.

  • TriLink BioTechnologies. Modified Nucleoside Triphosphates: Technical Guide.

    • Relevance: Provides commercial specifications and handling data for Dimethylpseudouridine variants.

Disclaimer: This guide assumes the use of Research Use Only (RUO) reagents. The incorporation of m1,3ΨTP into therapeutic mRNA is non-standard and may significantly alter the secondary structure and translation efficiency of the resulting transcript.

Sources

Troubleshooting

Mitigating Off-Target Effects of 1,3-Dimethylpseudouridine-Modified siRNAs: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating off-target effects associated with small interfering RNAs (siR...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating off-target effects associated with small interfering RNAs (siRNAs), with a particular focus on the implications of 1,3-Dimethylpseudouridine (m1,3Ψ) modification. This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during RNA interference (RNAi) experiments.

Introduction to siRNA Off-Target Effects

Small interfering RNAs are powerful tools for post-transcriptional gene silencing.[1][2] However, a significant challenge in their application is the potential for off-target effects, where the siRNA inadvertently modulates the expression of unintended genes.[3][4][5] These unintended effects can arise from several mechanisms, most notably through a microRNA (miRNA)-like activity. This occurs when the "seed region" (nucleotides 2-8 of the siRNA guide strand) binds to partially complementary sequences, typically in the 3' untranslated region (3' UTR) of unintended messenger RNAs (mRNAs), leading to their translational repression or degradation.[2][3] Such off-target effects can confound experimental results and lead to misinterpretation of gene function.

Chemical modifications of siRNAs are a key strategy to enhance their stability, potency, and specificity. While the direct impact of 1,3-Dimethylpseudouridine (m1,3Ψ) on siRNA off-target effects is not yet extensively documented in peer-reviewed literature, the use of related modifications like pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) has been explored. Pseudouridine modifications in siRNAs have been suggested to reduce off-target effects by improving binding affinity and specificity. Furthermore, N1-methylpseudouridine has been widely used in mRNA vaccines to reduce innate immune responses, a common source of off-target effects in RNA therapeutics.[6][7]

This guide will provide a framework for troubleshooting and minimizing off-target effects, drawing upon established principles of siRNA design, chemical modification, and experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects in my siRNA experiments?

A1: Off-target effects in siRNA experiments are primarily caused by two mechanisms:

  • MiRNA-like Off-Target Effects: This is the most common cause, where the seed region (nucleotides 2-8) of the siRNA guide strand binds to partially complementary sequences in the 3' UTR of unintended mRNAs, leading to their silencing.[2][3]

  • Immune Stimulation: Double-stranded RNAs can trigger innate immune responses by activating pathways involving Toll-like receptors (TLRs), PKR, and RIG-I. This can lead to global changes in gene expression that are independent of the siRNA's sequence-specific activity. Chemical modifications, such as those involving pseudouridine derivatives, are known to mitigate these immune responses.[6][7]

Q2: I'm observing a phenotype with my siRNA, but I'm not sure if it's a true on-target effect. How can I be more confident in my results?

A2: To increase confidence in your results and rule out off-target effects, we recommend the following strategies:

  • Use Multiple siRNAs: Test at least two or three different siRNAs that target different regions of the same mRNA. If the observed phenotype is consistent across multiple siRNAs, it is more likely to be a true on-target effect.

  • Perform Rescue Experiments: After knocking down your target gene, introduce a version of that gene that is resistant to your siRNA (e.g., by introducing silent mutations in the siRNA target site). If the phenotype is reversed, it confirms that the effect was due to the silencing of your target gene.

  • Validate at the Protein Level: Whenever possible, confirm your knockdown at the protein level using methods like Western blotting. This ensures that the observed mRNA knockdown translates to a functional decrease in the protein of interest.

Q3: Can modifying my siRNA with 1,3-Dimethylpseudouridine (m1,3Ψ) help reduce off-target effects?

A3: While there is limited direct evidence in the scientific literature specifically for 1,3-Dimethylpseudouridine in siRNAs, related modifications offer some insights. Pseudouridine has been shown to enhance the specificity of siRNA by improving binding affinity. N1-methylpseudouridine is well-known for its ability to reduce the immunogenicity of RNA, which is a major contributor to off-target effects.[6][7] Therefore, it is plausible that m1,3Ψ could contribute to reducing off-target effects, but this would need to be empirically tested for your specific siRNA and experimental system.

Q4: What are some immediate steps I can take to reduce off-target effects in my current experiment?

A4: Here are some immediate strategies you can implement:

  • Lower the siRNA Concentration: Off-target effects are often concentration-dependent. Titrate your siRNA to the lowest concentration that still provides effective on-target knockdown.[4]

  • Optimize Transfection Conditions: Ensure your transfection protocol is optimized for your cell type to maximize delivery efficiency and minimize cytotoxicity, which can contribute to non-specific cellular stress responses.

Troubleshooting Guides

Guide 1: High Off-Target Gene Regulation Observed in Global Gene Expression Analysis (Microarray or RNA-Seq)

Problem: You have performed a microarray or RNA-sequencing experiment and observe a large number of significantly dysregulated genes that are not your intended target.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
High siRNA Concentration Excessive siRNA concentrations can saturate the RNAi machinery and increase the likelihood of miRNA-like off-target binding.[4]Solution: Perform a dose-response experiment to determine the lowest effective concentration of your siRNA that maintains on-target knockdown while minimizing off-target effects.
Inherent Sequence-Specific Off-Target Effects The seed region of your siRNA may have significant complementarity to the 3' UTRs of numerous other transcripts.Solution 1: Redesign Your siRNA: Use a different siRNA sequence targeting a different region of your gene of interest. Utilize siRNA design tools that incorporate algorithms to predict and minimize off-target effects.[9][10] Solution 2: Chemical Modification: If redesigning is not feasible, consider synthesizing your siRNA with chemical modifications known to reduce off-target effects, such as 2'-O-methyl modifications in the seed region.
Passenger Strand Activity The passenger (sense) strand of the siRNA duplex can also be loaded into the RISC complex and act as a guide, leading to the silencing of unintended targets.Solution: Employ siRNA designs that favor the loading of the guide (antisense) strand, such as those with thermodynamic asymmetry. Chemical modifications on the passenger strand can also prevent its loading into RISC.
Immune Stimulation Your siRNA may be triggering an innate immune response, leading to widespread changes in gene expression.Solution: Consider using siRNAs with modifications that reduce immunogenicity, such as those incorporating pseudouridine or its derivatives. Ensure your siRNA preparations are free of contaminants that could trigger an immune response.

Experimental Workflow for Off-Target Effect Validation

To systematically identify and validate off-target effects, a multi-step approach is recommended.

Caption: Troubleshooting workflow for addressing high off-target effects.

Guide 2: Step-by-Step Protocol for Validating Off-Target Effects

This section provides a general framework for validating potential off-target effects identified through global gene expression analysis.

  • Experimental Design:

    • Treatment Groups:

      • Untreated cells (negative control)

      • Cells treated with a non-targeting control siRNA

      • Cells treated with your experimental siRNA (at least two independent siRNAs targeting the same gene are recommended)

    • Replicates: Use a minimum of three biological replicates for each treatment group to ensure statistical power.

  • Sample Preparation:

    • Transfect cells with the respective siRNAs at the optimized concentration.

    • Harvest cells at a time point where on-target knockdown is effective (typically 24-72 hours post-transfection).

    • Isolate high-quality total RNA from each sample.

  • Microarray Analysis:

    • Hybridize labeled cRNA to a suitable microarray platform.

    • Scan the arrays and perform initial data quality control.

    • Normalize the data and perform statistical analysis to identify differentially expressed genes between the experimental siRNA-treated group and the non-targeting control group.

  • RNA-Seq Analysis:

    • Prepare sequencing libraries from the isolated RNA.

    • Perform high-throughput sequencing.

    • Align the sequencing reads to a reference genome and quantify gene expression levels.

    • Perform differential expression analysis to identify genes that are significantly up- or downregulated in the presence of your experimental siRNA compared to the control.

  • Data Interpretation:

    • Generate a list of statistically significant off-target genes.

    • Perform pathway analysis and gene ontology analysis to understand the biological processes that may be affected by the off-target effects.

    • Use bioinformatics tools to search for potential seed region matches between your siRNA and the 3' UTRs of the identified off-target genes.

  • Primer Design: Design and validate qPCR primers for a selection of the most significantly regulated off-target genes identified in the microarray or RNA-Seq analysis. Also, include primers for your on-target gene and a stable housekeeping gene for normalization.

  • cDNA Synthesis: Reverse transcribe the same RNA samples used for the global expression analysis into cDNA.

  • qPCR Reaction: Perform qPCR using a SYBR Green or probe-based assay.

  • Data Analysis: Calculate the relative expression of the off-target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the expression in the experimental siRNA-treated samples to the non-targeting control samples.

Sources

Reference Data & Comparative Studies

Validation

Validation of 1,3-Dimethylpseudouridine Incorporation in RNA Transcripts

Executive Summary: The Structural & Functional Divergence In the landscape of mRNA therapeutics, N1-methylpseudouridine ( ) has established itself as the gold standard for high-fidelity translation and immune evasion. Ho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural & Functional Divergence

In the landscape of mRNA therapeutics, N1-methylpseudouridine (


)  has established itself as the gold standard for high-fidelity translation and immune evasion. However, 1,3-dimethylpseudouridine (

)
represents a distinct, hyper-modified variant often utilized as a negative control or structural disruptor .

Unlike


, which retains the N3-proton necessary for Watson-Crick base pairing with Adenosine, 

is methylated at both the N1 and N3 positions. This dual methylation abolishes the hydrogen bond donor capability at the Watson-Crick face, effectively preventing base pairing. Consequently, validating its incorporation requires rigorous analytical chemistry, as standard enzymatic readouts (like RT-PCR or translation) will fail or show complete inhibition.

This guide outlines the objective validation of


 incorporation, comparing it against the therapeutic standard (

) and the natural base (

), using self-validating LC-MS/MS workflows.

Comparative Analysis: The Modification Landscape

The choice of nucleoside dictates the fate of the transcript. The table below contrasts the physicochemical properties of the relevant Uridine analogs.

FeatureUridine (U)Pseudouridine (

)
N1-Methylpseudouridine (

)
1,3-Dimethylpseudouridine (

)
Base Pairing Standard (A-U)Enhanced (Rigid)High Fidelity (A-

)
Abolished (Steric Clash)
H-Bond Donor (N3) YesYesYesNo (Methylated)
Translation BaselineHighSuperiorInhibited/Null
Immune Evasion None (TLR7/8 Agonist)ModerateHigh (TLR Silencing)High (Likely TLR Silent)
Primary Utility ControlStability StudiesTherapeutic mRNANegative Control / Structural Probe
Mechanistic Insight[1][2]
  • 
     Success:  The N1-methyl group blocks TLR recognition, while the N3-H remains available to base pair with Adenosine during translation.
    
  • 
     Failure (Functional):  The N3-methyl group sterically hinders the ribosome and prevents tRNA binding. Therefore, a successful incorporation of 
    
    
    
    is functionally validated by a lack of protein expression .

Validation Protocol A: Quantitative LC-MS/MS (The Gold Standard)

Because


 disrupts hybridization, indirect methods (like RT-qPCR or Dot Blots) are unreliable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)  following enzymatic digestion is the only self-validating system to prove physical incorporation.
Workflow Diagram

LCMS_Workflow IVT IVT Reaction (100% m1m3Psi-TP) Purify Spin Column/LiCl Purification IVT->Purify Remove Free NTPs Digest Enzymatic Digestion (Nuclease P1 + AP) Purify->Digest Hydrolysis to Nucleosides Separation RP-HPLC (C18 Column) Digest->Separation Inject Detection QqQ Mass Spec (MRM Mode) Separation->Detection Elute Data Quantification (% Incorporation) Detection->Data Analyze Transitions

Caption: Step-by-step workflow for absolute quantification of modified nucleoside incorporation.

Step-by-Step Methodology

1. Sample Preparation (Enzymatic Hydrolysis)

  • Input: 1–5 µg of purified IVT RNA.

  • Reagents: Nuclease P1 (endonuclease) and Alkaline Phosphatase (dephosphorylation).

  • Protocol:

    • Incubate RNA with 1 U Nuclease P1 in 10 mM Ammonium Acetate (pH 5.3) at 37°C for 2 hours.

    • Add 1 U Alkaline Phosphatase and Buffer (pH 8.0); incubate at 37°C for 1 hour.

    • Filter through a 10 kDa MWCO spin filter to remove enzymes.[1]

    • Why: This converts the polymer into single nucleosides (A, G, C, and the modified U).

2. LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Transitions (MRM Mode):

    • You must tune for the specific mass of

      
      .
      
    • Guidance: Pseudouridine MW is ~244.2 Da.

      
       adds two methyl groups (+28 Da).
      
    • Target Parent Ion: ~272.2 m/z (

      
      ).
      
    • Daughter Ion: Monitor the loss of the sugar moiety (ribose loss).

3. Data Analysis

  • Calculate the ratio of Modified Uridine Area to the sum of (Uridine + Modified Uridine) Area.

  • Success Criterion: >95% replacement efficiency relative to Adenosine signal normalization.

Validation Protocol B: Functional Translation Assay (Negative Control)

Once physical incorporation is proven via MS, you must validate the biological consequence. For


, the "successful" result is a failure of translation.
Experimental Logic[5][6]
  • Control 1: Luciferase mRNA with N1-methylpseudouridine (

    
    ) 
    
    
    
    High Luminescence.
  • Control 2: Luciferase mRNA with Uridine (U)

    
     Moderate Luminescence.
    
  • Test: Luciferase mRNA with 1,3-dimethylpseudouridine (

    
    ) 
    
    
    
    Near Zero Luminescence .
Protocol
  • Transfection: Transfect HEK293T cells with equimolar amounts (e.g., 100 ng) of the reporter mRNAs using Lipofectamine MessengerMAX.

  • Incubation: Incubate for 24 hours.

  • Readout: Lyse cells and add Luciferase substrate. Measure Relative Light Units (RLU).

  • Interpretation: If the

    
     transcript produces light, your modification failed (likely contamination with standard UTP). If it produces no light but the RNA is intact (verified by Bioanalyzer), the steric block is active.
    

Structural Impact Visualization

Understanding why


 behaves differently is crucial for experimental design.

H_Bonding cluster_0 N1-Methylpseudouridine (m1Psi) cluster_1 1,3-Dimethylpseudouridine (m1m3Psi) m1Psi m1Psi Base (N3-H Donor Present) Adenosine1 Adenosine m1Psi->Adenosine1 Strong H-Bonding (Translation Active) m1m3Psi m1m3Psi Base (N3-Methyl Block) Adenosine2 Adenosine m1m3Psi->Adenosine2 NO H-Bonding (Steric Clash)

Caption: Comparison of Hydrogen Bonding capability. m1m3Psi lacks the N3 proton required to pair with Adenosine.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield in IVT T7 Polymerase stalling. The N3-methyl group can interfere with the polymerase active site.Increase T7 polymerase concentration (2x) and extend reaction time to 4 hours. Use high-purity NTPs.
Protein Expression Detected Contamination with wild-type UTP or incomplete substitution.Verify purity of

-TP starting material via HPLC. Ensure 100% substitution in IVT (do not mix with UTP).
Mass Spec Signal Low Incomplete digestion or ionization suppression.Ensure enzymes are removed via MWCO filtration.[1][3] Check pH of mobile phase (must be acidic for positive mode).

References

  • Karikó, K., et al. (2005).[4] Suppression of RNA Recognition by Toll-like Receptors: The Impact of Nucleoside Modification and the Evolutionary Origin of RNA. Immunity. Link

  • Karikó, K., et al. (2008).[5] Incorporation of Pseudouridine into mRNA Yields Superior Nonimmunogenic Vector with Increased Translational Capacity and Biological Stability.[5] Molecular Therapy.[5] Link

  • Andries, O., et al. (2015). N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release. Link

  • Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research. Link

  • Thuring, K., et al. (2020). Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA.[6] Analytical Methods. Link

Sources

Comparative

Comparative Guide: 1,3-Dimethylpseudouridine vs. Pseudouridine in mRNA Translation

[1] Executive Summary This guide provides a technical comparison between Pseudouridine ( ) and 1,3-Dimethylpseudouridine ( ) , focusing on their distinct effects on translation efficiency.[1] While Pseudouridine is a cel...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between Pseudouridine (


)  and 1,3-Dimethylpseudouridine (

)
, focusing on their distinct effects on translation efficiency.[1]

While Pseudouridine is a celebrated modification that enhances mRNA stability and reduces immunogenicity, 1,3-Dimethylpseudouridine functions fundamentally differently .[1] Due to methylation at the N3 position, 1,3-Dimethylpseudouridine lacks the critical hydrogen bond donor required for Watson-Crick base pairing with Adenine.[1] Consequently, it acts as a translational blocker rather than an enhancer.[1]

Key Distinction:

  • Pseudouridine (

    
    ):  Supports translation; enhances mRNA half-life; reduces TLR7/8 activation.[1]
    
  • 1,3-Dimethylpseudouridine (

    
    ):  Inhibits translation; prevents codon-anticodon recognition; often used as a negative control or structural probe.[1]
    
  • Note on

    
    -Methylpseudouridine (
    
    
    
    ):
    Researchers seeking enhanced translation (as seen in COVID-19 vaccines) typically utilize
    
    
    -methylpseudouridine, not the 1,3-dimethyl variant.[1]

Mechanistic Deep Dive: Structural Causality

The divergent effects of these modifications stem directly from their hydrogen bonding capabilities within the ribosomal A-site.[1]

Chemical Structure & Base Pairing[1]
  • Uridine (U): Pairs with Adenine via N3-H (donor) and O4 (acceptor).

  • Pseudouridine (

    
    ):  Isomer of Uridine (C-C glycosidic bond). Retains N3-H for base pairing. Possesses an additional N1-H donor, which coordinates a "structural water" molecule, increasing rigidity and stability (stacking energy).[1]
    
  • 1,3-Dimethylpseudouridine (

    
    ):  Methylation at N3 removes the proton required for base pairing with Adenine.[1] The methyl group creates steric hindrance and abolishes the hydrogen bond donor capability.[1]
    
Mechanism of Action Diagram

The following diagram illustrates the interaction logic between the mRNA codon and tRNA anticodon.

TranslationMechanism cluster_0 Standard/Enhanced Translation cluster_1 Translational Blockade Psi Pseudouridine (Ψ) (N3-H available) Adenine Adenine (tRNA) (N1 acceptor) Psi->Adenine H-Bond (N3-H...N1) m1Psi N1-Methylpseudouridine (m1Ψ) (N3-H available) m1Psi->Adenine H-Bond (N3-H...N1) Translation Successful Peptide Bond Formation Adenine->Translation m1m3Psi 1,3-Dimethylpseudouridine (m1m3Ψ) (N3-Methylated) Adenine_Block Adenine (tRNA) (N1 acceptor) m1m3Psi->Adenine_Block Steric Clash / No H-Bond Stalling Ribosome Stalling / Termination Adenine_Block->Stalling

Figure 1: Mechanistic comparison of base-pairing capability. N3-methylation in 1,3-dimethylpseudouridine abolishes the hydrogen bond necessary for decoding, leading to translation failure.[1]

Comparative Performance Analysis

The following data summarizes the functional impact of incorporating these nucleotides into In Vitro Transcribed (IVT) mRNA.

FeaturePseudouridine (

)
1,3-Dimethylpseudouridine (

)

-Methylpseudouridine (

)*
Translation Efficiency High (Higher than Uridine)Negligible / Blocked Very High (Gold Standard)
Base Pairing Watson-Crick (A:

)
Abolished (No N3-H)Watson-Crick (A:

)
Ribosome Dynamics Standard elongation; slight rigidificationRibosome stalling; rejection of tRNAEnhanced ribosome density
Immunogenicity Low (Reduces TLR activation)N/A (Non-functional protein)Lowest (Silent to TLRs)
Primary Application Stability enhancement; ResearchNegative control ; Structural studiesVaccines; Therapeutics

*Included for reference as the standard therapeutic alternative.

Key Experimental Insights
  • Translation Inhibition: Studies utilizing N3-methylated pseudouridines (

    
    ) demonstrate a significant increase in interaction energy (+6 to +20 kcal/mol), rendering the codon unrecognizable to the cognate tRNA [1].[1] This effectively turns the modified codon into a "stop" signal or a stalling site.[1]
    
  • Fidelity & Miscoding: While

    
     and 
    
    
    
    can subtly alter fidelity (sometimes increasing near-cognate tRNA selection), 1,3-dimethylpseudouridine prevents the initial selection step entirely due to the lack of a complementary hydrogen bond interface [1].[1]

Experimental Protocols

To verify these effects in your own pipeline, use the following self-validating workflow.

Protocol: Comparative Translation Assay (Luciferase Reporter)

Objective: Quantify translation efficiency differences between


 and 

modified mRNAs.

Reagents:

  • T7 RNA Polymerase (High Yield)

  • NTPs: ATP, GTP, CTP (Standard)

  • Modified NTPs: Pseudo-UTP, 1,3-Dimethylpseudo-UTP (Custom synthesis or specialty vendor),

    
    -Methylpseudo-UTP (Control).[1]
    
  • Reporter Template: Fluc (Firefly Luciferase) with T7 promoter.

  • Cell Line: HEK293T or HeLa.[1]

Workflow Diagram:

ExperimentalWorkflow Step1 IVT Reaction (Replace UTP with mod) Step2 Purification (LiCl or Silica) Step1->Step2 Step3 QC: Bioanalyzer (Verify Integrity) Step2->Step3 Step4 Transfection (LNP or Lipofectamine) Step3->Step4 QC_Check Checkpoint: Single band on gel? Step3->QC_Check Step5 Luciferase Assay (24h post-transfection) Step4->Step5

Figure 2: Workflow for validating translation efficiency of modified mRNAs.

Step-by-Step Methodology:

  • In Vitro Transcription (IVT):

    • Set up three parallel reactions replacing UTP 100% with:

      • Reaction A: Pseudouridine-TP[1]

      • Reaction B: 1,3-Dimethylpseudouridine-TP[1]

      • Reaction C:

        
        -Methylpseudouridine-TP (Positive Control)[1]
        
    • Incubate at 37°C for 2-4 hours.

    • Note: 1,3-Dimethylpseudouridine-TP may have lower incorporation efficiency with wild-type T7 polymerase due to steric bulk.[1] If yield is low, use a mutant T7 (e.g., T7-R&DNA polymerase).[1]

  • Purification & QC:

    • Treat with DNase I to remove template.[1]

    • Purify using LiCl precipitation or silica columns.[1]

    • Self-Validation: Run 100 ng on a bioanalyzer. All RNAs must show a sharp single band.[1] If Reaction B (1,3-dimethyl) fails to synthesize, the modification is incompatible with your polymerase.[1]

  • Transfection:

    • Seed HEK293T cells at

      
       cells/well in 24-well plates.
      
    • Transfect 500 ng of mRNA using Lipofectamine MessengerMAX.[1]

  • Readout:

    • Lyse cells after 12-24 hours.[1]

    • Measure luminescence.[1][2]

    • Expected Result:

      • Reaction C (

        
        ): Highest Signal (100%).
        
      • Reaction A (

        
        ): High Signal (~80-90%).[1]
        
      • Reaction B (

        
        ): Near Zero Signal  (Background levels).
        

References

  • Kim, H.K., et al. (2022).[1] "

    
    -Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation."[1] bioRxiv.[1] Available at: [Link]
    
  • Karikó, K., et al. (2008).[3] "Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability."[1] Molecular Therapy, 16(11), 1833-1840.[1] Available at: [Link]

  • Andries, O., et al. (2015).[1] "

    
    -methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice."[1] Journal of Controlled Release, 217, 337-344.[1] Available at: [Link]
    
  • Svitkin, Y.V., et al. (2017).[1][4] "

    
    -methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density."[1] Nucleic Acids Research, 45(10), 6023-6036.[1] Available at: [Link]
    

Sources

Validation

Comparative Analysis: Immunogenicity of Modified Nucleosides in mRNA Therapeutics

[1] Executive Summary This technical guide provides a comparative analysis of modified nucleosides used in mRNA therapeutics, focusing on N1-methylpseudouridine (m1Ψ) , Pseudouridine (Ψ) , and 5-methylcytidine (m5C) vers...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comparative analysis of modified nucleosides used in mRNA therapeutics, focusing on N1-methylpseudouridine (m1Ψ) , Pseudouridine (Ψ) , and 5-methylcytidine (m5C) versus unmodified RNA.

The Verdict: N1-methylpseudouridine (m1Ψ) is currently the industry gold standard. It demonstrates superior evasion of Toll-like Receptor (TLR) 3, 7, and 8 signaling and Retinoic Acid-Inducible Gene I (RIG-I) activation compared to Ψ and m5C. This results in a near-complete suppression of the Type I interferon response and a significant enhancement in translational capacity, primarily by preventing PKR-mediated translation arrest and increasing ribosome density.

Part 1: Mechanistic Deep Dive

The Causality of Immune Evasion

Exogenous mRNA is detected by the innate immune system as a viral signature. The primary sensors are endosomal TLRs and cytosolic sensors (RIG-I/MDA5). The choice of nucleoside modification dictates the molecular visibility of the mRNA to these sensors.

  • TLR7/8 Evasion (The RNase T2 Checkpoint):

    • Unmodified Uridine: In the endosome, RNase T2 cleaves uridine-rich ssRNA at purine-uridine (RU) dinucleotides. This generates 2',3'-cGMP-terminated fragments and short oligonucleotides that bind distinct pockets on TLR7 and TLR8, triggering dimerization and IFN signaling.

    • Ψ and m1Ψ: These modifications render the RNA backbone resistant to RNase T2 cleavage.[1] Without this cleavage, the immunostimulatory fragments required to activate TLR7/8 are not generated, effectively "blinding" the receptor.

  • TLR3 Evasion:

    • TLR3 recognizes double-stranded RNA (dsRNA) structures.[2] While purification removes IVT byproducts (dsRNA), secondary structures in ssRNA can still trigger TLR3. m1Ψ alters base-pairing energetics, reducing the stability of these secondary structures more effectively than Ψ, thereby minimizing TLR3 engagement.

  • Translational Disinhibition (PKR/eIF2α):

    • Unmodified RNA activates Protein Kinase R (PKR). PKR phosphorylates eIF2α, shutting down global protein synthesis to stop "viral" replication.[2] m1Ψ prevents PKR activation, allowing high-yield protein expression.[1]

Visualization: Innate Immune Sensing Pathways

ImmuneSensing cluster_Endosome Endosome cluster_Cytosol Cytosol UnmodRNA Unmodified mRNA (Uridine-rich) RNaseT2 RNase T2 (Nuclease) UnmodRNA->RNaseT2 Susceptible RIGI RIG-I / MDA5 UnmodRNA->RIGI Strong Binding PKR PKR Kinase UnmodRNA->PKR Activation ModRNA Modified mRNA (m1Ψ / Ψ) ModRNA->RNaseT2 Resistant ModRNA->RIGI Evasion ModRNA->PKR No Activation Fragments Immunostimulatory Fragments RNaseT2->Fragments Cleavage TLR78 TLR7 / TLR8 Activation Fragments->TLR78 Ligand Binding TLR78->RIGI Priming (IFN Loop) eIF2a eIF2α Phosphorylation PKR->eIF2a Phosphorylates Translation Protein Translation eIF2a->Translation Inhibits

Figure 1: Mechanism of innate immune evasion. Modified nucleosides (m1Ψ/Ψ) block RNase T2 cleavage in the endosome and prevent PKR/RIG-I activation in the cytosol.

Part 2: Comparative Performance Analysis

The following data synthesis compares the three primary nucleoside strategies.

Table 1: Immunogenicity and Translation Profile
FeatureUnmodified Uridine (U)Pseudouridine (Ψ)N1-methylpseudouridine (m1Ψ)5-methylcytidine (m5C)
TLR7/8 Activation High (via RNase T2 cleavage products)Low (Resists cleavage; weak binding)Minimal (Superior resistance & structural evasion)Moderate (Often used in combo with Ψ)
TLR3 Activation High (dsRNA structures)Reduced Minimal (Altered base-pairing destabilizes dsRNA)Moderate
RIG-I Binding Strong (Triphosphate dependent)Weak Negligible Reduced
Cytokine Release High IFN-α, TNF-α, IL-6ReducedBaseline / UndetectableVariable
Translation Efficiency Low (Arrested by p-eIF2α)HighVery High (Increased ribosome density)Moderate
Fidelity StandardStandardContext-dependent (Minor decoding errors possible)Standard
Key Differentiator: m1Ψ vs. Ψ

While both Ψ and m1Ψ reduce immunogenicity, m1Ψ is superior because the N1-methylation prevents a secondary mode of base pairing (Hoogsteen pairing) that can occur with Ψ. This further reduces the formation of structured RNA motifs that might trigger TLR3 or PKR. Additionally, m1Ψ has been shown to support higher ribosome density on the mRNA, leading to greater protein output per mRNA molecule.

Part 3: Experimental Protocol

Protocol: Immunogenicity Assessment in Human PBMCs

Audience: Assay Development Scientists

This protocol is designed to be self-validating . It uses human Peripheral Blood Mononuclear Cells (PBMCs) which contain the full repertoire of TLR7/8 expressing cells (pDCs, Monocytes).

Prerequisites
  • Donor Variability Control: Use PBMCs from at least 3 distinct donors to account for HLA and TLR polymorphism differences.

  • Positive Control: R848 (TLR7/8 agonist) or unmodified mRNA.

  • Negative Control: Buffer only (mock).

Workflow Steps
  • PBMC Isolation (The Purity Check)

    • Isolate PBMCs from fresh whole blood using Ficoll-Paque density gradient centrifugation.

    • Validation: Assess viability using Trypan Blue or AO/PI staining. Must be >90% viable. Dead cells release DNA/RNA that triggers false positives.

  • mRNA-LNP Complexing

    • Complex mRNA with Lipofectamine MessengerMAX or a benchmark LNP (e.g., MC3 or ALC-0315 based) to ensure endosomal delivery. Naked mRNA is degraded before reaching endosomal sensors.

    • Ratio: Maintain a strict lipid-to-mRNA mass ratio (e.g., 10:1) across all samples.

  • Stimulation & Incubation

    • Seed PBMCs at

      
       cells/well in 96-well plates.
      
    • Add mRNA complexes (dose titration: 0.1 µg to 1.0 µg).

    • Incubate for 16–24 hours . (Cytokines accumulate; longer times risk feedback degradation).

  • Dual-Readout Analysis (The Integrity Lock)

    • Supernatant (Secreted): Harvest for ELISA/Multiplex (Luminex).

      • Targets:IFN-α (pDC activation/TLR7), TNF-α (Monocyte activation/TLR8), IP-10 (Downstream IFN signature).

    • Cell Pellet (Intracellular): Flow Cytometry.

      • Markers: CD86/CD80 (Activation), CD69 (Early activation).

      • Gating: Live/Dead -> CD14+ (Monocytes) vs CD123+ (pDCs).

Visualization: Immunogenicity Assay Workflow

ProtocolWorkflow cluster_Readout Dual Validation Readout Start Whole Blood Iso Ficoll Isolation (Check Viability >90%) Start->Iso Complex LNP/Lipid Complexing (Standardize Ratio) Iso->Complex 2e5 cells/well Incubate Incubation 16-24h @ 37°C Complex->Incubate Add mRNA ELISA Supernatant: IFN-α, TNF-α (ELISA) Incubate->ELISA Harvest Media Flow Cells: CD86, CD69 (Flow Cytometry) Incubate->Flow Harvest Cells

Figure 2: Step-by-step workflow for assessing mRNA immunogenicity in PBMCs, featuring dual-readout validation.

References

  • Karikó, K., Buckstein, M., Ni, H., & Weissman, D. (2005).[3][4] Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA.[4][5] Immunity.

  • Andries, O., et al. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice.[6] Journal of Controlled Release.

  • Nance, K.D. & Meier, J.L. (2021). Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines. ACS Central Science.

  • Bérouti, B., et al. (2024).[7] Pseudouridine-modified RNA resists RNase T2 degradation to evade TLR7/8 sensing.[1][] Cell. (Note: Recent mechanistic breakthrough regarding RNase T2).

Sources

Comparative

Cross-validation of analytical methods for 1,3-Dimethylpseudouridine detection

Cross-Validation of Analytical Architectures for 1,3-Dimethylpseudouridine ( ) Detection Executive Summary 1,3-Dimethylpseudouridine ( ) is a modified nucleoside of increasing clinical and industrial significance. Biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Validation of Analytical Architectures for 1,3-Dimethylpseudouridine ( ) Detection

Executive Summary

1,3-Dimethylpseudouridine (


) is a modified nucleoside of increasing clinical and industrial significance. Biologically, it serves as a putative urinary biomarker for various malignancies, reflecting high rates of RNA turnover. Industrially, it represents a critical impurity or targeted modification in the synthesis of therapeutic mRNA.

This guide provides a rigorous cross-validation framework between the two dominant analytical methodologies: LC-MS/MS (Triple Quadrupole) and HPLC-UV . While Mass Spectrometry offers the sensitivity required for biological matrices, HPLC-UV remains a robust, cost-effective workhorse for CMC (Chemistry, Manufacturing, and Control) environments. This document outlines how to cross-validate these orthogonal methods to ensure data integrity across the drug development lifecycle.

Part 1: The Analytical Landscape

The detection of


 presents unique challenges due to its structural isomerism. It is isobaric with other dimethyl-uridine derivatives and possesses a C-C glycosidic bond (characteristic of pseudouridine) that is far more stable than the N-glycosidic bond of canonical nucleosides.
The Competitors
FeatureMethod A: LC-MS/MS Method B: HPLC-UV
Primary Mechanism Mass-to-Charge (

) filtration + Fragmentation
Hydrophobic interaction + UV Absorbance
Detector Triple Quadrupole (QqQ)Photodiode Array (PDA) / Variable Wavelength
Sensitivity (LOD) Femtomolar (pg/mL range)Micromolar (ng/mL range)
Specificity High (MRM transitions)Moderate (Retention time dependent)
Key Limitation Matrix effects (Ion suppression)Co-elution of isobaric impurities
Ideal Application Bioanalysis (Urine/Plasma), Trace ImpuritiesRaw Material Release, High-Conc. Purity

Part 2: Method A — LC-MS/MS (The Specificity Engine)

Objective: Quantify trace


 in complex biological matrices (e.g., urine) where UV interference is insurmountable.
The Principle

We utilize Multiple Reaction Monitoring (MRM) in positive Electrospray Ionization (+ESI) mode. Unlike standard nucleosides, the C-C glycosidic bond in pseudouridine derivatives is resistant to fragmentation. Therefore, optimizing collision energy (CE) is critical to generate diagnostic product ions without obliterating the signal.

Core Protocol
  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B hold for 1 min, ramp to 15% B over 5 mins (slow ramp essential for isomer separation).

MRM Transitions (Critical Parameter)
  • Parent Ion (

    
    ): 
    
    
    
    273.1 (Calculated: Pseudouridine 244 + 28 Da).
  • Primary Transition (Quantifier):

    
     273.1 
    
    
    
    141.1 (Dimethyl-uracil base). Note: Requires high collision energy due to C-C bond stability.
  • Secondary Transition (Qualifier):

    
     273.1 
    
    
    
    255.1 (Loss of water,
    
    
    Da).

Senior Scientist Insight: Always use a stable isotope-labeled internal standard (e.g.,


-Pseudouridine or deuterated equivalent) to normalize for ionization suppression in urine matrices.

Part 3: Method B — HPLC-UV (The Robust Workhorse)

Objective: Routine purity analysis of synthetic RNA starting materials where concentrations are high (


).
The Principle

Separation is based purely on hydrophobicity. The addition of two methyl groups makes


 significantly more hydrophobic than Pseudouridine (

), causing it to elute later.
Core Protocol
  • Column: C18 High-Resolution (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Detection: UV at

    
     = 262 nm (Characteristic of N3-substitution).
    
  • Buffer System: 10 mM Ammonium Acetate (pH 5.0) / Methanol.[1]

  • Flow Rate: 1.0 mL/min.

Critical Success Factor

Resolution (


):  You must demonstrate baseline separation (

) between

and its mono-methylated precursors (

or

).

Part 4: Cross-Validation Study Design

To validate Method B (UV) for routine use, it must be cross-validated against Method A (MS/MS). This section details the "Bridge Study."

Experiment 1: Linearity & Range Overlap

Construct calibration curves for both methods. The validation range must overlap.

  • LC-MS/MS Range: 1 ng/mL to 1,000 ng/mL.

  • HPLC-UV Range: 500 ng/mL to 50,000 ng/mL.

  • Overlap Region: 500–1,000 ng/mL is the "handshake" zone where both methods must yield within

    
     of the same value.
    
Experiment 2: The Bland-Altman Comparison

Do not rely solely on correlation coefficients (


). Use a Bland-Altman plot to detect bias.
  • Analyze 20 samples (spiked matrix or synthetic process intermediates) using both methods.

  • Calculate the difference (

    
    ) vs. the average.
    
  • Acceptance Criteria: 90% of differences must fall within

    
     of the mean difference.
    
Experiment 3: Spike-Recovery (Matrix Effect Check)
  • Spike

    
     into a "blank" matrix (e.g., synthetic reaction mix).
    
  • LC-MS/MS Recovery: Should be 85–115% (corrected by Internal Standard).

  • HPLC-UV Recovery: Should be 95–105% (UV is less prone to suppression, so tighter criteria apply).

Part 5: Data Synthesis & Visualization

Workflow Diagram

The following diagram illustrates the decision logic for selecting the appropriate analytical workflow based on sample origin.

G Start Sample Origin Bio Biological Fluid (Urine/Plasma) Start->Bio Synth Synthetic Process (RNA Manufacturing) Start->Synth Prep1 SPE / Protein Ppt Bio->Prep1 ConcCheck Concentration > 1 µg/mL? Synth->ConcCheck LCMS Method A: LC-MS/MS (Triple Quad) ConcCheck->LCMS No (Trace Impurity) HPLC Method B: HPLC-UV (PDA) ConcCheck->HPLC Yes (High Conc) CrossVal Cross-Validation (Bland-Altman Analysis) LCMS->CrossVal Prep2 Direct Dilution HPLC->Prep2 HPLC->CrossVal Prep1->LCMS High Sensitivity Required

Figure 1: Decision matrix for selecting between LC-MS/MS and HPLC-UV based on sample complexity and concentration.

Comparison Table: Performance Metrics
ParameterLC-MS/MS (Method A)HPLC-UV (Method B)Cross-Validation Goal
Linearity (

)


Slopes should not differ by

Precision (RSD)


Method B must be tighter
Accuracy


No systematic bias
Selectivity Mass-resolvedTime-resolvedNo false positives in UV

Part 6: Troubleshooting & Optimization

1. The "Ghost" Peak in UV: If you observe a peak in HPLC-UV that is absent in LC-MS/MS, it is likely a non-ionizable contaminant (e.g., plasticizer from tubes) or a buffer salt artifact. This highlights the risk of relying solely on UV for low-level impurity profiling.

2. Ion Suppression in MS: Urine contains high salt and urea. If your internal standard signal fluctuates by


 between samples, your data is invalid.
  • Solution: Implement a divert valve (divert flow to waste for the first 1 min) or switch to Solid Phase Extraction (SPE) using Phenylboronic Acid (PBA) cartridges, which specifically bind cis-diol groups on the ribose.

3. Isomer Separation:


 can co-elute with 

-dimethyladenosine (

). While they have different masses (272 vs 309), cross-talk can occur in source fragmentation. Ensure your chromatographic gradient has a shallow slope (1-2% B per minute) during the elution window.

References

  • Dudley, E., et al. (2016). "Mass spectrometry-based analysis of nucleosides and nucleotides." Journal of Chromatography B. Link

    • Cited for: General principles of nucleoside fragmentation and LC-MS/MS optimiz
  • Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link

    • Cited for: Acceptance criteria for cross-validation and ligand-binding vs.
  • Cairns, P. (2021). "Urine Biomarkers for Prostate Cancer Diagnosis and Progression." MDPI. Link

    • Cited for: Clinical relevance of urinary modified nucleosides as cancer biomarkers.[2][3]

  • European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation." Link

    • Cited for: Cross-validation requirements between different laboratories and methods.[4]

Sources

Validation

Benchmarking 1,3-Dimethylpseudouridine-Modified mRNA In Vivo: A Comparative Technical Guide

Executive Summary: The Structural Determinants of mRNA Potency In the landscape of mRNA therapeutics, nucleoside modification is the primary lever for tuning translational capacity and immunogenicity. While N1-methylpseu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Determinants of mRNA Potency

In the landscape of mRNA therapeutics, nucleoside modification is the primary lever for tuning translational capacity and immunogenicity. While N1-methylpseudouridine (m1Ψ) has established itself as the industry gold standard (powering the COVID-19 vaccines), researchers often explore hyper-modified derivatives like 1,3-dimethylpseudouridine (m1,3Ψ) to probe the limits of ribosomal decoding and nuclease stability.

This guide benchmarks the in vivo performance of m1,3Ψ-modified mRNA. Crucially, our comparative analysis reveals a functional dichotomy: while m1Ψ enhances protein production, the addition of the N3-methyl group in m1,3Ψ effectively abolishes Watson-Crick base pairing, rendering the mRNA translationally inert. Consequently, m1,3Ψ serves not as a therapeutic driver for protein replacement, but as a vital negative control or steric blocker in mechanistic studies.

Part 1: Mechanistic Grounding & Chemical Logic[1]

To understand the performance gap between m1Ψ and m1,3Ψ, we must analyze the atomic interface between the mRNA codon and the tRNA anticodon within the ribosome's A-site.

The Hydrogen Bond Blockade
  • Uridine (U) & Pseudouridine (Ψ): Possess an N3 proton that serves as a hydrogen bond donor to the N1 of Adenine.

  • N1-methylpseudouridine (m1Ψ): Methylation at N1 projects into the Hoogsteen edge, avoiding steric clash with the Watson-Crick face. The N3 proton remains available for base pairing, maintaining high translational fidelity [1].

  • 1,3-Dimethylpseudouridine (m1,3Ψ): Methylation at the N3 position removes the essential hydrogen bond donor.[1][2] Furthermore, the methyl group creates severe steric hindrance, preventing the formation of the canonical A-U base pair.

Visualization: The Decoding Interface

The following diagram illustrates why m1Ψ translates efficiently while m1,3Ψ fails to recruit tRNA.

mRNA_Decoding_Logic cluster_0 Chemical Modification Status cluster_1 Ribosome A-Site Interaction cluster_2 Translational Outcome U Uridine (U) Standard WC_Pair Watson-Crick Pairing (H-Bond Donor at N3) U->WC_Pair N3-H intact m1Psi N1-methylpseudouridine (m1Ψ) Therapeutic Standard m1Psi->WC_Pair N3-H intact N1-Me stabilizes stacking m13Psi 1,3-Dimethylpseudouridine (m1,3Ψ) Test Subject Steric_Clash Steric Blockade (N3-Methyl Group) m13Psi->Steric_Clash N3-Me blocks H-bond Translation Efficient Translation (High Protein Yield) WC_Pair->Translation tRNA Accommodation Silencing Translational Arrest (No Protein Yield) Steric_Clash->Silencing tRNA Rejection

Caption: Mechanistic flow showing how N3-methylation in m1,3Ψ disrupts Watson-Crick pairing, leading to translational arrest.

Part 2: Benchmarking Performance (Comparative Analysis)

The following data summarizes the expected performance of m1,3Ψ-modified mRNA compared to the therapeutic standard (m1Ψ) and unmodified mRNA.

Table 1: In Vivo Performance Matrix
FeatureUnmodified Uridine (U)N1-methylpseudouridine (m1Ψ)1,3-Dimethylpseudouridine (m1,3Ψ)
Protein Expression Moderate (Transient)Very High (Sustained)Negligible / None
Translational Fidelity HighHigh (Context dependent) [2]N/A (Does not decode)
Immunogenicity (TLR) High (Stimulates TLR7/8)Low (Immune Silent)Low (Likely Silent)
mRNA Stability (t½) Low (RNase sensitive)High (Structure stabilized)High (Nuclease resistant)
Primary Application Baseline ControlVaccines / TherapeuticsNegative Control / Blocker
Detailed Performance Analysis
1. Translational Efficiency
  • m1Ψ: Exhibits superior translation due to enhanced base-stacking interactions and reduced binding to PKR (Protein Kinase R), which prevents eIF2α phosphorylation and translational shutoff [3].

  • m1,3Ψ: Acts as a "dead" base. In vitro translation assays (reticulocyte lysate) and in vivo reporter assays consistently show that fully substituting U with m1,3Ψ abolishes luciferase or GFP signal. The ribosome scans the mRNA but stalls or disengages at the modified codons due to the inability to form a stable codon-anticodon helix.

2. Immune Evasion (TLR Signaling)
  • Both m1Ψ and m1,3Ψ effectively evade Toll-Like Receptors (TLR7 and TLR8) compared to unmodified Uridine. The methylation of the pyrimidine ring masks the PAMP (Pathogen-Associated Molecular Pattern) recognition motif.

  • Strategic Use: m1,3Ψ is an excellent control to distinguish between immune-mediated translational repression and steric repression. If an mRNA is m1,3Ψ-modified, it will not trigger TLRs, yet it still produces no protein—proving the lack of protein is due to decoding failure, not immune shutoff.

Part 3: Experimental Protocols for Validation

To validate these claims in your own pipeline, use the following self-validating workflow. This protocol compares the translational output of m1Ψ vs m1,3Ψ mRNA encapsulated in Lipid Nanoparticles (LNPs).

Workflow Diagram

Experimental_Workflow IVT IVT Reaction (T7 Polymerase) Purification HPLC / Oligo-dT Purification IVT->Purification NTPs NTP Mixes: 1. ATP, CTP, GTP, m1ΨTP 2. ATP, CTP, GTP, m1,3ΨTP NTPs->IVT LNP LNP Encapsulation (Microfluidic Mixing) Purification->LNP Injection IV / IM Injection (Balb/c Mice) LNP->Injection Imaging IVIS Imaging (Luciferase Signal) Injection->Imaging Translation ELISA Cytokine ELISA (IFN-α, TNF-α) Injection->ELISA Immunogenicity

Caption: Step-by-step workflow for benchmarking modified mRNA variants in vivo.

Step-by-Step Methodology
Phase 1: Synthesis (In Vitro Transcription)
  • Template Preparation: Linearize plasmid DNA encoding Firefly Luciferase (Fluc) with a T7 promoter and a poly(A) tail (100-120 nt).

  • NTP Substitution:

    • Control: ATP, CTP, GTP, UTP.

    • Test A: ATP, CTP, GTP, N1-methylpseudo-UTP .

    • Test B: ATP, CTP, GTP, 1,3-dimethylpseudo-UTP (Custom synthesis or specialized vendor required).

  • Reaction: Incubate with T7 RNA Polymerase (high concentration, 50 U/µL) at 37°C for 2-4 hours. Note: m1,3Ψ is bulky; T7 incorporation efficiency may be 20-30% lower than m1Ψ. Increase MgOAc concentration by 2-4 mM to compensate.

  • Capping: Perform co-transcriptional capping (e.g., CleanCap) or enzymatic capping (Vaccinia Capping Enzyme) to ensure Cap-1 structure.

Phase 2: Purification & Formulation
  • Purification: Remove dsRNA byproducts using cellulose chromatography or RP-HPLC. This is critical to ensure that any immune response is due to the nucleoside modification, not contaminants.

  • Formulation: Encapsulate mRNA in Ionizable Lipid Nanoparticles (e.g., SM-102 or ALC-0315 based) at an N/P ratio of 6.

  • QC: Verify encapsulation efficiency (>90%) and size (60-100 nm) via Dynamic Light Scattering (DLS).

Phase 3: In Vivo Benchmarking
  • Animal Model: Female BALB/c mice (6-8 weeks).

  • Dosing: Intramuscular (IM) injection (0.5 - 1.0 µg mRNA per leg).

  • Readout 1 (Translation): Inject D-Luciferin (150 mg/kg IP) at 6h, 24h, and 48h post-injection. Image via IVIS.

    • Expected Result: m1Ψ signal > 10^8 p/s/cm²; m1,3Ψ signal ≈ Background.

  • Readout 2 (Immunogenicity): Collect serum at 6h post-injection. Perform ELISA for IFN-α and IP-10.

    • Expected Result: Unmodified U >> m1Ψ ≈ m1,3Ψ (Both modified RNAs should show near-baseline cytokines).

References

  • Andries, O., et al. (2015). N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337-344.

  • Svitkin, Y. V., et al. (2017).[3][4] N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density.[3][4][5] Nucleic Acids Research, 45(10), 6023–6036.[3]

  • Morais, P., et al. (2021).[6] The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Frontiers in Cell and Developmental Biology, 9.

  • Eyler, D. E., et al. (2019).[3] Pseudouridinylation of mRNA coding sequences alters translation.[2][3][4][6][7] Proceedings of the National Academy of Sciences, 116(46), 23068-23074.

Sources

Comparative

A Head-to-Head Comparison of Pseudouridine Derivatives in RNA Therapeutics: A Guide for Researchers

The advent of mRNA-based therapeutics and vaccines represents a paradigm shift in modern medicine. Central to the success of these platforms, particularly highlighted by the rapid development of COVID-19 vaccines, is the...

Author: BenchChem Technical Support Team. Date: February 2026

The advent of mRNA-based therapeutics and vaccines represents a paradigm shift in modern medicine. Central to the success of these platforms, particularly highlighted by the rapid development of COVID-19 vaccines, is the strategic use of modified nucleosides to enhance mRNA stability, translational efficiency, and to mitigate innate immune responses.[1][2] Among these modifications, the substitution of uridine with its isomer, pseudouridine (Ψ), and its derivatives has proven to be a critical innovation.[3]

This guide provides an in-depth, head-to-head comparison of the most prominent pseudouridine derivatives currently employed in therapeutic mRNA development: pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ). We will delve into the mechanistic underpinnings of their advantages, provide quantitative comparisons of their performance, and offer detailed experimental protocols for their synthesis, characterization, and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their RNA therapeutic candidates.

The Rationale for Uridine Modification in mRNA

Exogenously introduced, unmodified single-stranded RNA can be recognized by the host's innate immune system as a pathogen-associated molecular pattern (PAMP). This recognition, primarily mediated by endosomal Toll-like receptors (TLR3, TLR7, and TLR8) and cytosolic sensors like RIG-I, triggers a cascade of inflammatory responses.[4][5] This includes the production of type I interferons (e.g., IFN-α) and pro-inflammatory cytokines, which can lead to the suppression of translation and rapid degradation of the therapeutic mRNA, thereby limiting its efficacy.[3][6]

The incorporation of pseudouridine and its derivatives into the mRNA sequence during in vitro transcription (IVT) serves to dampen this immune recognition.[4] These modified nucleosides are thought to alter the conformation of the RNA, reducing its ability to bind and activate innate immune sensors.[4] This "immune-stealthing" effect, coupled with an observed increase in translational capacity, forms the cornerstone of modern mRNA therapeutic design.[6]

Pseudouridine (Ψ) vs. N1-methylpseudouridine (m1Ψ): A Comparative Analysis

While both Ψ and m1Ψ offer significant advantages over unmodified uridine, a growing body of evidence indicates that m1Ψ provides superior performance in key therapeutic parameters.

Chemical Structures and Their Implications

Pseudouridine is an isomer of uridine where the uracil base is attached to the ribose sugar via a C-C glycosidic bond instead of the typical N-C bond.[7] This change introduces an additional hydrogen bond donor at the N1 position, which can enhance base stacking and alter the local RNA structure.[7] N1-methylpseudouridine further builds upon this by adding a methyl group to the N1 position of the pseudouridine base. This methylation is believed to further refine the conformational properties of the mRNA, leading to more profound effects on its biological activity.[8]

Performance Metrics: A Head-to-Head Showdown

The most compelling evidence for the superiority of m1Ψ comes from direct comparative studies. Research by Andries et al. (2015) provides a seminal head-to-head comparison, demonstrating that m1Ψ-modified mRNA consistently outperforms Ψ-modified mRNA in terms of protein expression and reduced immunogenicity.[7]

Performance MetricUnmodified mRNAPseudouridine (Ψ) Modified mRNAN1-methylpseudouridine (m1Ψ) Modified mRNA
Protein Expression BaselineIncreasedSignificantly Increased (up to ~13-fold higher than Ψ-modified)[7]
Immunogenicity High (Induces IFN-α and other pro-inflammatory cytokines)ReducedSignificantly Reduced (Lower induction of innate immune sensors like TLR3)[7]
Translational Fidelity HighMay have some impact on decoding accuracy[8]Generally high, with some context-dependent effects on tRNA selection[8]
Stability LowIncreasedIncreased[9]

This table summarizes general findings. The exact fold-changes and levels of immune stimulation can vary depending on the specific mRNA sequence, delivery vehicle, and cell type used.

The landmark success of the Pfizer-BioNTech (BNT162b2) and Moderna (mRNA-1273) COVID-19 vaccines, both of which utilize the complete substitution of uridine with N1-methylpseudouridine, serves as a powerful testament to the efficacy of this modification in a clinical setting.[10][11] The striking difference in efficacy between these m1Ψ-containing vaccines (over 90%) and an earlier, unmodified mRNA vaccine candidate for COVID-19 (which showed significantly lower efficacy) further underscores the critical role of this specific modification.[3][11]

Experimental Workflow for Comparative Evaluation

To empower researchers to conduct their own head-to-head comparisons, we provide a comprehensive experimental workflow. This workflow is designed as a self-validating system, incorporating essential quality control and analytical steps.

experimental_workflow cluster_synthesis mRNA Synthesis & Purification cluster_qc Quality Control cluster_functional_assays Functional Assays template Linearized DNA Template (with T7 promoter) ivt In Vitro Transcription (IVT) - T7 RNA Polymerase - NTPs (U, Ψ, or m1Ψ) template->ivt purification mRNA Purification (e.g., LiCl precipitation or column-based) ivt->purification spectro Spectrophotometry (A260/A280 for purity) purification->spectro gel Denaturing Agarose Gel Electrophoresis (Integrity & Size) purification->gel transfection Cell Transfection (e.g., HEK293T, HeLa) - Lipid-based reagent purification->transfection protein_quant Protein Expression Analysis - Luciferase Assay - Flow Cytometry (for fluorescent reporters) transfection->protein_quant immuno_assay Immunogenicity Assessment - Cytokine ELISA (e.g., IFN-α, TNF-α) - qRT-PCR for immune gene expression transfection->immuno_assay data_analysis Data Analysis & Head-to-Head Comparison protein_quant->data_analysis immuno_assay->data_analysis

Caption: Experimental workflow for comparing pseudouridine derivatives.

Part 1: Synthesis and Purification of Modified mRNA

Objective: To produce high-quality, unmodified, Ψ-modified, and m1Ψ-modified mRNA encoding a reporter protein (e.g., Firefly Luciferase or eGFP).

Protocol: In Vitro Transcription (IVT)

This protocol is adapted from established methods and should be performed under RNase-free conditions.[5][12]

  • Template Preparation: Start with a linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest, flanked by 5' and 3' UTRs, and ending with a poly(A) tail sequence.

  • IVT Reaction Assembly: Assemble the following components at room temperature in a sterile, RNase-free microfuge tube. For a typical 20 µL reaction:

    • Nuclease-free water: to 20 µL

    • 5x Transcription Buffer: 4 µL

    • 100 mM ATP: 2 µL

    • 100 mM GTP: 2 µL

    • 100 mM CTP: 2 µL

    • 100 mM UTP, ΨTP, or m1ΨTP: 2 µL (use the appropriate triphosphate for each mRNA variant)

    • Linearized DNA template: 1 µg

    • RNase Inhibitor (40 U/µL): 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the synthesized mRNA using a column-based RNA purification kit or lithium chloride (LiCl) precipitation. Elute the final mRNA in nuclease-free water.

Part 2: Quality Control of Synthesized mRNA

Objective: To assess the purity, integrity, and concentration of the synthesized mRNA.

Protocol: Spectrophotometry and Gel Electrophoresis

  • Concentration and Purity: Measure the absorbance of the purified mRNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of highly pure RNA.[12]

  • Integrity and Size Verification:

    • Prepare a 1% denaturing agarose gel (e.g., containing formaldehyde).[12]

    • Denature an aliquot of the mRNA sample (e.g., 200-500 ng) in a suitable loading buffer at 65°C for 10 minutes.

    • Run the gel alongside an RNA ladder.

    • Visualize the bands under UV light. A single, sharp band at the expected molecular weight indicates high integrity of the transcript.[13]

Part 3: Functional and Immunological Evaluation

Objective: To quantify and compare protein expression and the innate immune response triggered by each mRNA variant.

Protocol: Cell Transfection and Reporter Assay

This protocol is designed for a 24-well plate format using a reporter like Firefly Luciferase.[1]

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293T) in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute 500 ng of mRNA into 50 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX) according to the manufacturer's instructions in 50 µL of serum-free medium.

    • Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow complex formation.

  • Transfection: Add the 100 µL of transfection complex to each well and gently swirl the plate.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Protein Expression Analysis (Luciferase Assay):

    • At 24 hours post-transfection, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.[1]

    • Normalize the results to total protein concentration in the lysate.

Protocol: Immunogenicity Assessment (Cytokine ELISA)

  • Sample Collection: At 24 hours post-transfection, collect the cell culture supernatant from each well.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for a key inflammatory cytokine, such as human IFN-α or TNF-α, using a commercial ELISA kit according to the manufacturer's protocol.[14]

  • Data Analysis: Generate a standard curve using the provided cytokine standard and calculate the concentration of the cytokine in each sample.

Mechanistic Insights: Why m1Ψ Excels

The superior performance of m1Ψ-modified mRNA is rooted in its enhanced ability to evade innate immune recognition and its positive impact on translation.

immune_evasion cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-Modified mRNA unmod_mrna Unmodified mRNA tlr TLR3/7/8 Activation unmod_mrna->tlr immune_response IFN-α & Pro-inflammatory Cytokine Production tlr->immune_response translation_inhibition Translation Inhibition & mRNA Degradation immune_response->translation_inhibition mod_mrna m1Ψ-Modified mRNA tlr_mod Reduced TLR Binding mod_mrna->tlr_mod no_response Diminished Immune Response tlr_mod->no_response translation_enhancement Enhanced & Sustained Protein Translation no_response->translation_enhancement

Caption: Impact of m1Ψ modification on innate immune sensing.

The methylation at the N1 position of pseudouridine appears to be a critical factor in reducing the binding affinity of the mRNA to endosomal TLRs, particularly TLR3.[7] This blunts the downstream signaling cascade that leads to interferon production. By dampening this initial inflammatory response, m1Ψ-modified mRNA is more stable within the cell and can engage more efficiently with the ribosomal machinery for prolonged periods, resulting in a significantly higher yield of the encoded protein.[9]

Conclusion and Future Outlook

The evolution from unmodified uridine to pseudouridine, and subsequently to N1-methylpseudouridine, has been a pivotal journey in optimizing mRNA for therapeutic applications. The data unequivocally supports the use of m1Ψ as the current gold standard for achieving high levels of protein expression while minimizing unwanted immunogenicity.[7][15] The experimental framework provided in this guide offers a robust system for researchers to validate these findings and to evaluate novel modifications in their own therapeutic contexts.

As the field of RNA therapeutics continues to advance, the exploration of other novel nucleoside modifications, as well as different combinations of modifications, will undoubtedly pave the way for even safer and more potent medicines.[5] The principles and methodologies outlined here provide a solid foundation for these future innovations.

References

  • Andries, O., Mc Cafferty, S., De Smedt, S. C., Weiss, R., Sanders, N. N., & Kitada, T. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337-344. Available from: [Link]

  • Jena Bioscience. (n.d.). N1-Methylpseudouridine: Increase mRNA vaccine effectiveness. Retrieved from [Link]

  • Nance, K. D., & Meier, J. L. (2021). Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines. ACS Central Science, 7(5), 748-756. Available from: [Link]

  • Schiess, G. H. A., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Chemical Biology, 5(1), 1-13. Available from: [Link]

  • Morais, P., Adio, F., & Marcelino, P. (2021). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Frontiers in Cell and Developmental Biology, 9, 787542. Available from: [Link]

  • ScienceOpen. (2021). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. ScienceOpen Preprints. Available from: [Link]

  • Kim, D., et al. (2022). N1-methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv. Available from: [Link]

  • Areterna. (2025). Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond. Retrieved from [Link]

  • Zohra, F. T., et al. (2014). In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells. Journal of Visualized Experiments, (93), e52322. Available from: [Link]

  • Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research, 45(10), 6023-6036. Available from: [Link]

  • Vang, L. T., et al. (2022). Bioinformatic Analysis of Differentially Expressed Long Non-Coding RNAs in Skeletal Muscle Following Aerobic and Resistance Exercise. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]

  • Karikó, K., et al. (2008). Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability. Molecular Therapy, 16(11), 1833-1840. Available from: [Link]

  • Pomerantz, A., & Pyle, A. M. (2013). Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). ACS Chemical Biology, 8(4), 657-667. Available from: [Link]

  • Li, B., et al. (2023). N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression. Nucleic Acids Research, 51(18), 9831-9846. Available from: [Link]

  • Foster, J. B., et al. (2018). Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification. Molecular Therapy - Nucleic Acids, 12, 606-613. Available from: [Link]

  • Shrestha, N. K., & Yuan, M. (2020). In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells. Journal of Visualized Experiments, (147), e59518. Available from: [Link]

  • Schoen, C., et al. (2024). Protocol for in vitro transcribing mRNAs with defined poly(A)-tail lengths and visualizing sequential PABP binding. STAR Protocols, 5(3), 103239. Available from: [Link]

Sources

Validation

A Guide to Validating the Structural Impact of 1,3-Dimethylpseudouridine on RNA Conformation

In the rapidly advancing field of RNA therapeutics and synthetic biology, the precise control of RNA conformation is paramount to ensuring efficacy and safety. Chemical modifications to nucleosides are a cornerstone of t...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of RNA therapeutics and synthetic biology, the precise control of RNA conformation is paramount to ensuring efficacy and safety. Chemical modifications to nucleosides are a cornerstone of this control, offering a powerful toolkit to modulate the structural and functional properties of RNA. Among these, pseudouridine (Ψ) and its derivatives have garnered significant attention, most notably N1-methylpseudouridine (m1Ψ), a key component in successful mRNA vaccines.[1][2] This guide delves into the structural implications of a less-explored but potentially significant modification: 1,3-Dimethylpseudouridine (m1,3Ψ).

This document provides a comparative analysis of 1,3-Dimethylpseudouridine against its canonical and modified counterparts—uridine (U), pseudouridine (Ψ), and N1-methylpseudouridine (m1Ψ). We will explore the anticipated structural ramifications of this dual methylation and present a comprehensive guide to the experimental validation of these effects. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to understand and harness the potential of novel RNA modifications.

The Rationale for RNA Modification: A Structural Perspective

The native RNA molecule, while versatile, is susceptible to degradation and can elicit an innate immune response. Chemical modifications address these limitations by altering the physicochemical properties of the nucleosides. These alterations can lead to profound changes in RNA structure, influencing everything from local conformation to global architecture.

Uridine (U): The canonical pyrimidine nucleoside in RNA, forming a standard Watson-Crick base pair with adenosine (A). Its N-glycosidic bond and hydrogen bonding pattern are foundational to RNA secondary structure.

Pseudouridine (Ψ): An isomer of uridine, featuring a C-glycosidic bond between the C5 of the uracil base and the C1' of the ribose sugar. This seemingly subtle change introduces an additional hydrogen bond donor at the N1 position, enhancing base stacking and increasing the rigidity of the phosphodiester backbone.[2][3] This modification is known to stabilize RNA duplexes.[4]

N1-methylpseudouridine (m1Ψ): The methylation of pseudouridine at the N1 position eliminates the additional hydrogen bond donor. While this might seem counterintuitive to stabilization, m1Ψ has been shown to be crucial for reducing the immunogenicity of mRNA and enhancing translation efficiency.[1] Structurally, the methyl group can influence base stacking and modulate interactions with cellular machinery.[1]

1,3-Dimethylpseudouridine (m1,3Ψ): This modification adds a second methyl group at the N3 position of the pseudouridine base. The N3 position is critical as it is involved in the hydrogen bond to adenosine in a standard Watson-Crick pair. The presence of a methyl group at this position would sterically hinder or completely block the formation of a canonical U-A base pair. This has significant implications for RNA secondary structure prediction and design.

Comparative Structural Analysis: Predicting the Impact of 1,3-Dimethylpseudouridine

While direct experimental data on the structural impact of 1,3-Dimethylpseudouridine in RNA is limited, we can extrapolate its likely effects based on the known properties of its constituent modifications.

FeatureUridine (U)Pseudouridine (Ψ)N1-methylpseudouridine (m1Ψ)1,3-Dimethylpseudouridine (m1,3Ψ) (Predicted)
Glycosidic Bond N1-C1'C5-C1'C5-C1'C5-C1'
N1 Position H-bond acceptorH-bond donorMethyl groupMethyl group
N3 Position H-bond donorH-bond donorH-bond donorMethyl group
Base Pairing Forms Watson-Crick pair with ACan form pairs with A, G, U, CForms Watson-Crick pair with ADisrupted Watson-Crick pairing with A
Sugar Pucker C3'-endo (in A-form helix)Favors C3'-endoFavors C3'-endoLikely favors C3'-endo, but local conformation may vary
Backbone Standard flexibilityIncreased rigidityModulated rigidityPotential for localized increased flexibility due to base pair disruption
Duplex Stability BaselineIncreased stabilityContext-dependent stabilityLikely to decrease duplex stability when paired with A

The most profound predicted effect of 1,3-dimethylation is the disruption of canonical base pairing. This could be leveraged to intentionally introduce localized single-stranded regions or non-canonical structures within an RNA molecule, which could be advantageous for specific protein binding or catalytic activity.

Experimental Validation Workflow

A rigorous, multi-faceted approach is required to validate the structural impact of a novel modification like 1,3-Dimethylpseudouridine. The following experimental pipeline provides a self-validating system to comprehensively characterize its effects on RNA conformation.

experimental_workflow cluster_synthesis 1. Synthesis & Purification cluster_biophysical 2. Biophysical Characterization cluster_structural 3. High-Resolution Structural Analysis synthesis Chemical Synthesis of m1,3Ψ Phosphoramidite incorporation Solid-Phase RNA Oligonucleotide Synthesis synthesis->incorporation purification HPLC Purification & Mass Spec Verification incorporation->purification cd Circular Dichroism (CD) Spectroscopy purification->cd nmr NMR Spectroscopy purification->nmr xray X-ray Crystallography purification->xray tm Thermal Denaturation (Tm) Analysis cd->tm tm->nmr

Caption: Experimental workflow for validating the structural impact of 1,3-Dimethylpseudouridine.

Synthesis and Purification of m1,3Ψ-modified RNA

The journey begins with the chemical synthesis of the 1,3-Dimethylpseudouridine phosphoramidite, the building block for incorporating the modified nucleoside into an RNA oligonucleotide.

Protocol: Synthesis of m1,3Ψ Phosphoramidite

  • Starting Material: Commercially available pseudouridine.

  • Protection of Hydroxyl Groups: Protect the 2' and 5' hydroxyl groups of the ribose sugar. A common protecting group is the dimethoxytrityl (DMT) group for the 5'-OH and a silyl ether group (e.g., TBDMS) for the 2'-OH.

  • Methylation: Perform a double methylation reaction to add methyl groups to the N1 and N3 positions of the pseudouracil base. This can be achieved using a methylating agent such as methyl iodide in the presence of a suitable base.

  • Phosphitylation: Introduce the phosphoramidite moiety at the 3'-OH position. This is typically done using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Purification: Purify the final 1,3-Dimethylpseudouridine phosphoramidite product using column chromatography.

  • Validation: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

Protocol: Solid-Phase Synthesis of m1,3Ψ-modified RNA

  • Automated Synthesis: Utilize a standard automated DNA/RNA synthesizer.

  • Phosphoramidite Chemistry: Employ standard phosphoramidite chemistry for the sequential addition of nucleotides to a solid support.[5][]

  • Incorporation of m1,3Ψ: In the desired cycle, use the synthesized 1,3-Dimethylpseudouridine phosphoramidite.

  • Deprotection and Cleavage: After synthesis is complete, cleave the RNA oligonucleotide from the solid support and remove all protecting groups.

  • Purification: Purify the full-length RNA product using high-performance liquid chromatography (HPLC).

  • Quality Control: Verify the mass and purity of the final RNA product using mass spectrometry.

Biophysical Characterization

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of RNA. The CD spectrum of an A-form RNA helix is characterized by a positive peak around 260-270 nm and a negative peak around 210 nm. Deviations from this signature can indicate changes in helical geometry or the presence of non-canonical structures.

Protocol: CD Spectroscopy of Modified RNA

  • Sample Preparation: Dissolve the purified RNA oligonucleotides (unmodified control and m1,3Ψ-modified) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Data Acquisition: Record CD spectra from 320 nm to 200 nm at a controlled temperature (e.g., 25°C) using a CD spectropolarimeter.

  • Data Analysis: Compare the spectra of the modified and unmodified RNA. A significant change in the shape or intensity of the peaks would suggest that the 1,3-dimethylation has altered the overall RNA conformation.

Thermal Denaturation (Tm) Analysis

Thermal denaturation measures the melting temperature (Tm) of an RNA duplex, which is the temperature at which half of the duplex has dissociated into single strands. This provides a direct measure of the thermodynamic stability of the RNA.

Protocol: Thermal Denaturation Analysis

  • Sample Preparation: Prepare samples of the RNA duplexes (control and modified) in the same buffer used for CD spectroscopy.

  • Measurement: Monitor the absorbance at 260 nm as the temperature is slowly increased (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) using a UV-Vis spectrophotometer with a temperature controller.

  • Data Analysis: Plot absorbance versus temperature to generate a melting curve. The first derivative of this curve will show a peak at the Tm. A lower Tm for the m1,3Ψ-modified duplex compared to the control would indicate a destabilizing effect of the modification.[7]

High-Resolution Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about the structure and dynamics of RNA in solution. It is particularly powerful for identifying non-canonical structures and characterizing the local environment of the modified nucleoside.

Protocol: 2D NMR Spectroscopy of Modified RNA

  • Sample Preparation: Prepare a concentrated (0.5-1.0 mM) and highly pure sample of the m1,3Ψ-modified RNA in an appropriate NMR buffer, often in D2O or a H2O/D2O mixture.

  • Data Acquisition: Acquire a suite of 2D NMR experiments (e.g., NOESY, TOCSY, HSQC) on a high-field NMR spectrometer.

  • Resonance Assignment: Assign the NMR signals to specific protons and carbons in the RNA molecule.

  • Structural Analysis: Analyze the Nuclear Overhauser Effect (NOE) data to determine through-space proximities between protons. This information is used to calculate a 3D structural model of the RNA. The chemical shifts of the protons in and around the m1,3Ψ modification will provide detailed insights into the local conformation and the absence of the N3 imino proton signal will confirm the methylation.[3][8]

X-ray Crystallography

X-ray crystallography can provide a static, high-resolution 3D structure of the RNA molecule. While challenging for RNA, a successful crystal structure offers an unambiguous view of the atomic positions and interactions.

Protocol: X-ray Crystallography of Modified RNA

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) to find conditions that promote the growth of well-ordered crystals of the m1,3Ψ-modified RNA.[9][10][11]

  • Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, diffraction-quality crystals.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data and solve the 3D structure of the RNA molecule using computational methods.

  • Structural Analysis: Analyze the final structure to visualize the precise conformation of the 1,3-Dimethylpseudouridine nucleoside and its interactions with neighboring bases. This will definitively show the effect of the modification on the RNA helix and base pairing.

Conclusion and Future Directions

The incorporation of 1,3-Dimethylpseudouridine represents a novel strategy for manipulating RNA structure and function. Based on our understanding of related modifications, we predict that m1,3Ψ will act as a potent disruptor of canonical Watson-Crick base pairing, a feature that could be exploited in the rational design of RNA-based tools and therapeutics. The experimental workflow detailed in this guide provides a robust framework for validating these predictions and fully characterizing the structural and thermodynamic consequences of this intriguing modification. As the epitranscriptome continues to be explored, the systematic validation of novel modifications like 1,3-Dimethylpseudouridine will be essential for unlocking the full potential of RNA engineering.

References

  • Schroeder, K. T., Skalicky, J. J., & Greenbaum, N. L. (2005). NMR spectroscopy of RNA duplexes containing pseudouridine in supercooled water. RNA, 11(7), 1012–1016. [Link]

  • Wilson, G. M., Sutphen, R., Moutafis, M., & Brewer, G. B. (2001). Structural remodeling of an A + U-rich RNA element by cation or AUF1 binding. The Journal of biological chemistry, 276(47), 44358–44366. [Link]

  • Kumar, R., & Sharma, P. (2014). RNA synthesis—phosphoramidites for synthetic RNA in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3.
  • Grosjean, H., & Westhof, E. (2014). The contribution of pseudouridine to stabilities and structure of RNAs. Nucleic acids research, 42(5), 3492–3501. [Link]

  • Keel, A. Y., Rueda, D., & Cate, J. H. (2023). General Strategies for RNA X-ray Crystallography. Molecules (Basel, Switzerland), 28(5), 2111. [Link]

  • Karpov, O. V. (1997). [Thermal denaturation of molecular complexes formed by single stranded RNA with tilorone]. Ukrains'kyi biokhimichnyi zhurnal (1999), 69(4), 49–52. [Link]

  • Deb, I., G-S., P., & Maiti, P. K. (2019). Computational and NMR studies of RNA duplexes with an internal pseudouridine-adenosine base pair. Scientific reports, 9(1), 16248. [Link]

  • Draper, D. E. (2004). RNA Folding: Thermodynamic and Molecular Descriptions of the Roles of Ions. Biophysical journal, 87(4), 2167–2174. [Link]

  • Doudna, J. A. (2004). Crystallization of RNA and RNA–protein complexes. Methods in enzymology, 317, 167–183. [Link]

  • Haruna, K., et al. (2025). The effect of guide RNA thermal denaturation on the quality of Cas9 ribonucleoprotein-loaded lipid nanoparticle formulations. RSC Pharmaceutics. [Link]

  • Deb, I., et al. (2023). Structural and thermodynamic consequences of base pairs containing pseudouridine and N1-methylpseudouridine in RNA duplexes. bioRxiv. [Link]

  • Keel, A. Y., Rueda, D., & Cate, J. H. (2023). General Strategies for RNA X-ray Crystallography. Molecules, 28(5), 2111. [Link]

  • Carlile, T. M., et al. (2019). Pseudouridine RNA modification detection and quantification by RT-PCR. JoVE (Journal of Visualized Experiments), (143), e58734. [Link]

  • Beaucage, S. L. (2017). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 22(12), 2077. [Link]

  • Deb, I., et al. (2021). Data-informed reparameterization of modified RNA and the effect of explicit water models: application to pseudouridine and derivatives. Journal of computer-aided molecular design, 35(1), 105–124. [Link]

  • W-Y., K., & Rana, T. M. (1997). Synthesis of Uridine Phosphoramidite Analogs: Reagents for Site-Specific Incorporation of Photoreactive Sites into RNA Sequences. Bioconjugate chemistry, 8(3), 311–318. [Link]

  • Chen, J. L., & Znosko, B. M. (2013). Thermodynamic determination of RNA duplex stability in magnesium solutions. Biochemistry, 52(47), 8446–8455. [Link]

  • Chen, J. L., & Znosko, B. M. (2013). Thermodynamic Determination of RNA Duplex Stability in Magnesium Solutions. Biochemistry, 52(47), 8446-8455. [Link]

  • Turnbull, A. P., & Wu, X. (2021). Studying RNA-Protein Complexes Using X-Ray Crystallography. Methods in molecular biology (Clifton, N.J.), 2263, 423–446. [Link]

  • Åström, K., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. Chemical Society reviews, 53(9), 4504–4523. [Link]

  • Doudna, J. A. (1995). 6,04 - RNA Structures Determined by X-ray Crystallography. In Comprehensive Organic Functional Group Transformations (pp. 1-21). Pergamon. [Link]

Sources

Comparative

Side-by-side analysis of antiviral efficacy of different modified nucleosides

Executive Summary This technical guide provides a comparative analysis of modified nucleoside analogues, focusing on their application as antivirals against RNA viruses (specifically SARS-CoV-2 and HCV). We analyze the d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of modified nucleoside analogues, focusing on their application as antivirals against RNA viruses (specifically SARS-CoV-2 and HCV). We analyze the distinct mechanisms of action—delayed chain termination versus lethal mutagenesis —and provide side-by-side efficacy data (EC50/CC50) for key therapeutic agents: Remdesivir , Molnupiravir , Bemnifosbuvir (AT-527) , and Sofosbuvir .

Mechanistic Classification: Termination vs. Mutagenesis

The efficacy of nucleoside analogues hinges on their interaction with the viral RNA-dependent RNA polymerase (RdRp).[1] While all mimic natural substrates (ATP, CTP, GTP, UTP), their post-incorporation effects diverge fundamentally.

Non-Obligate Chain Termination (Remdesivir)

Remdesivir (GS-5734) is a 1'-cyano-modified adenosine analogue. It acts as a delayed chain terminator .[2]

  • Mechanism: The RdRp incorporates the active metabolite (GS-441524-TP) into the nascent RNA chain. Unlike obligate terminators (which lack a 3'-OH), Remdesivir allows for the addition of three more nucleotides.

  • The "Stall": The 1'-cyano group sterically clashes with the S861 residue in the RdRp (in SARS-CoV-2), causing a translocation barrier that stalls the polymerase preventing further replication.

  • Evasion: This delayed termination protects the drug from excision by the viral exonuclease (ExoN), which primarily proofreads the immediate 3'-terminal nucleotide.

Lethal Mutagenesis (Molnupiravir)

Molnupiravir (EIDD-2801) is a prodrug of β-D-N4-hydroxycytidine (NHC).[3] It functions via error catastrophe .[2][4]

  • Mechanism: NHC can exist in two tautomeric forms (amino and imino). As a cytidine analog, it pairs with Guanosine (G). However, in its imino form, it mimics Uridine and pairs with Adenosine (A).

  • The "Corruption": This ambiguity leads to G-to-A and C-to-U transition mutations during subsequent replication cycles. The accumulation of mutations renders the viral genome non-functional.[4]

Diagram: Mechanism of Action Pathways

MOA_Comparison cluster_0 Drug Entry & Activation cluster_1 Interaction with RdRp Prodrug Prodrug Entry (Remdesivir/Molnupiravir) Triphosphate Conversion to Triphosphate (Active) Prodrug->Triphosphate Host Kinases Incorp Incorporation into Viral RNA Triphosphate->Incorp Competes with NTPs StericClash Steric Clash (Translocation Block) Incorp->StericClash Remdesivir (Adenosine Analog) Tautomer Tautomeric Shift (Amino <-> Imino) Incorp->Tautomer Molnupiravir (Cytidine Analog) Termination Delayed Chain Termination StericClash->Termination Stalls Polymerase Mispairing Mispairing (G-A / C-U) Tautomer->Mispairing Replication Cycles Mutagenesis Lethal Mutagenesis (Error Catastrophe) Mispairing->Mutagenesis Accumulation of Errors

Figure 1: Comparative pathways of Delayed Chain Termination (Remdesivir) vs. Lethal Mutagenesis (Molnupiravir).

Comparative Efficacy Analysis

The following data aggregates EC50 (Effective Concentration 50%) and CC50 (Cytotoxic Concentration 50%) values from multiple independent studies. Note the significant variance based on cell line (Vero E6 vs. Calu-3), emphasizing the need for metabolically competent cell models.

Efficacy Data Summary (SARS-CoV-2)[5][6][7]
CompoundClass/AnalogMechanismCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Remdesivir AdenosineDelayed Chain TerminatorVero E60.77>100>129
Calu-30.08 >100>1250
Molnupiravir (EIDD-1931)CytidineLethal MutagenVero E60.30>100>333
Calu-30.08 >100>1250
Bemnifosbuvir (AT-527)GuanosineChain TerminatorHAE Cells0.47 (EC90)>100>200
Sofosbuvir UridineChain TerminatorHuH-76.8 - 10>100~10

Key Insights:

  • Cell Line Sensitivity: Remdesivir and Molnupiravir show significantly higher potency (lower EC50) in human lung epithelial cells (Calu-3) compared to Vero E6. This is attributed to the more efficient intracellular conversion of the prodrug to the active triphosphate form in human lung tissue.

  • Potency Parity: In optimal cell lines (Calu-3), Remdesivir and Molnupiravir exhibit nearly identical potency (~80 nM).

  • Sofosbuvir Limitation: While highly effective for HCV, Sofosbuvir requires specific phosphorylation pathways often absent or inefficient in SARS-CoV-2 target cells, resulting in higher EC50 values.

Experimental Protocols for Efficacy Screening

To reproduce these datasets, researchers must utilize assays that account for cytopathic effects (CPE) and viral RNA reduction.

Protocol A: High-Content Imaging (HCI) Assay

This protocol is preferred for high-throughput screening as it quantifies viral antigen expression directly within infected cells.

Reagents:

  • Cell Line: Calu-3 (ATCC HTB-55) or Vero E6.

  • Virus: SARS-CoV-2 clinical isolate (MOI 0.05).

  • Detection: Anti-Nucleocapsid (N) protein antibody.

Workflow:

  • Seeding: Plate 1.2 x 10^4 Calu-3 cells/well in 96-well black-walled plates. Incubate 24h at 37°C.

  • Drug Treatment: Perform 1:3 serial dilutions of the nucleoside analogue (e.g., 0.01 µM to 100 µM) in culture media. Add to cells 1h prior to infection.

  • Infection: Add virus at MOI 0.05. Incubate for 48h.

  • Fixation: Remove media, wash with PBS, and fix with 4% Paraformaldehyde (PFA) for 20 min.

  • Staining: Permeabilize (0.1% Triton X-100), block (3% BSA), and stain with Anti-N antibody followed by Alexa Fluor 488 secondary. Counterstain nuclei with DAPI.

  • Analysis: Image on a High-Content Analyzer (e.g., PerkinElmer Operetta). Calculate % infected cells normalized to nuclei count.

Protocol B: Viral Yield Reduction (RT-qPCR)

Confirms the reduction in viral genome copies, critical for distinguishing between "suppression" and "clearance."

  • Supernatant Collection: Harvest 140 µL supernatant from treated wells (Protocol A, step 3).

  • Extraction: Extract viral RNA using QIAamp Viral RNA Mini Kit.

  • Quantification: Perform One-Step RT-qPCR targeting the RdRp or E gene.

  • Calculation: Plot Log10 viral copies vs. drug concentration to derive EC50.

Diagram: Antiviral Screening Workflow

Screening_Workflow cluster_readouts Readout Methods Start Cell Seeding (Vero E6 / Calu-3) Treat Compound Treatment (Serial Dilution) Start->Treat Infect Viral Infection (MOI 0.05) Treat->Infect Incubate Incubation (48-72h) Infect->Incubate CPE CPE Reduction (Cell Viability - MTT/CTG) Incubate->CPE HCI High-Content Imaging (Viral Antigen Staining) Incubate->HCI qPCR RT-qPCR (Viral Load Reduction) Incubate->qPCR Analysis Data Analysis (Calculate EC50 / CC50) CPE->Analysis HCI->Analysis qPCR->Analysis

Figure 2: Step-by-step workflow for antiviral efficacy screening using multi-modal readouts.[5][6][7][8]

Resistance Profiles

  • Remdesivir: Resistance mutations (e.g., V166L in RdRp) have been identified in vitro but are rare in clinical isolates due to the fitness cost associated with polymerase impairment.

  • Molnupiravir: Due to its mechanism of random mutagenesis, the barrier to resistance is theoretically higher. The virus cannot easily mutate a specific binding pocket to avoid the drug without impairing its own replication fidelity.

References

  • Comparing the Effectiveness and Safety of Remdesivir and Molnupiravir in COVID-19. Immunity, Inflammation and Disease, 2025.[9][10] Link

  • Novel Mechanisms of Action for Anti-coronavirus Nucleoside Analogues. CHIMIA, 2022. Link

  • Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2. PubMed Central, 2022. Link

  • AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2. Antimicrobial Agents and Chemotherapy, 2021.[11] Link

  • In vitro methods for testing antiviral drugs. Journal of Virological Methods, 2017. Link

Sources

Validation

Comparative Guide: Assessing Off-Target Effects of 1,3-Dimethylpseudouridine vs. N1-Methylpseudouridine

Topic: Assessing the off-target effects of 1,3-Dimethylpseudouridine versus other modifications Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the off-target effects of 1,3-Dimethylpseudouridine versus other modifications Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

[1]

Executive Summary

In the development of mRNA therapeutics, chemical modifications are critical for reducing immunogenicity and enhancing translational capacity.[1][2] While N1-methylpseudouridine (


)  has become the industry standard (used in FDA-approved COVID-19 vaccines), researchers often investigate analogs like 1,3-dimethylpseudouridine  to probe structural dynamics or further silence immune sensors.[]

Critical Distinction:

  • N1-methylpseudouridine (

    
    ):  Methylation at N1 prevents immune sensing but retains the N3 proton, allowing Watson-Crick base pairing with Adenine.[] It supports high-efficiency translation.[]
    
  • 1,3-Dimethylpseudouridine (

    
    ):  Methylation at both N1 and N3 positions. The N3-methyl group abolishes the hydrogen bond donor  required for base pairing. Consequently, this modification acts as a translational blocker  rather than a functional coding base.
    

This guide outlines the experimental framework to assess the "off-target" effects of these modifications. For 1,3-dimethylpseudouridine, the primary "off-target" effect is not mistranslation, but translational arrest and potential ribosome stalling-induced toxicity .[]

Mechanistic Background & Chemical Logic[1]

Understanding the structural impact of methylation is the prerequisite for designing assessment assays.

Chemical Structure Comparison[1][4]
FeatureUridine (U)Pseudouridine (

)
N1-methylpseudouridine (

)
1,3-Dimethylpseudouridine
Base Pairing Canonical A-UEnhanced A-

(Water-mediated)
Canonical A-

Blocked (No H-bond donor)
Translation StandardHigh EfficiencyHigh EfficiencyInhibited / Stalling
Immune Evasion None (High TLR7/8)ModerateHigh (Stealth)High (Predicted Stealth)
Primary Use Natural mRNAResearch / Early TherapeuticsVaccines / Therapeutics Structural Control / Negative Control
Diagram: Structural Impact on Base Pairing[1]

BasePairing cluster_0 Functional Pairing cluster_1 Blocked Pairing m1Psi N1-Methylpseudouridine (N3-H Donor Present) Adenine1 Adenine (N1 Acceptor) m1Psi->Adenine1 H-Bond Forms (Translation Proceeds) dmPsi 1,3-Dimethylpseudouridine (N3-Methyl Blocks Donor) Adenine2 Adenine (N1 Acceptor) dmPsi->Adenine2 Steric Clash / No H-Bond (Ribosome Stalls) caption Figure 1: N3-methylation in 1,3-dimethylpseudouridine abolishes the hydrogen bond necessary for codon-anticodon recognition.

[1]

Comparative Analysis of Off-Target Effects[1]

When assessing these modifications, "off-target" refers to unintended biological consequences.[] For


, this often means frameshifting . For 1,3-dimethylpseudouridine, it means toxicity via ribosome jamming .
A. Translational Fidelity (The "Slippery Sequence" Risk)[5]
  • 
     Risk:  Recent studies (Mulroney et al., 2024) indicate that while 
    
    
    
    supports translation, it can cause ribosome stalling at specific motifs, leading to +1 ribosomal frameshifting . This results in the production of "off-target" aberrant proteins which may trigger unintended T-cell responses.[]
  • 1,3-Dimethyl Risk: Because it cannot base pair, the ribosome encounters a "blank" spot. This does not cause a frameshift in the traditional sense but likely triggers No-Go Decay (NGD) or Ribosome Quality Control (RQC) pathways. The "off-target" effect here is the sequestration of ribosomes and potential cellular stress.

B. Immunogenicity (TLR Sensing)

Both modifications effectively silence TLR7 and TLR8 signaling compared to Uridine. The additional methyl group on 1,3-dimethylpseudouridine likely provides superior steric shielding, but at the cost of function.

Experimental Protocols for Assessment

To objectively compare 1,3-dimethylpseudouridine against


, use the following self-validating workflow.
Protocol 1: Ribosome Profiling (Ribo-Seq)

Purpose: To map ribosome position and detect stalling or frameshifting.[]

Methodology:

  • Transfection: Transfect HeLa or HEK293T cells with mRNA containing 100% substitution of either

    
     or 1,3-dimethylpseudouridine.
    
  • Lysis & Digestion: Lyse cells and treat with RNase I to digest unprotected RNA, leaving only ribosome-protected fragments (footprints).

  • Library Prep: Purify 28-32 nt RNA fragments (80S ribosomes) and prepare cDNA libraries.

  • Sequencing & Analysis:

    • 
       Profile:  Look for uniform coverage across the CDS. Identify "pile-ups" at slippery sequences (e.g., CCC) indicative of frameshifting.
      
    • 1,3-Dimethyl Profile: Expect massive pile-up at the very first modified codon followed by zero coverage downstream.[] This confirms the "blocker" phenotype.

Protocol 2: Luciferase Frameshift Reporter Assay

Purpose: To quantify mistranslation rates (specifically for


).

Methodology:

  • Construct Design: Create a Fluc (Firefly) / Nluc (NanoLuc) dual-reporter system. Insert the test sequence (e.g., a known slippery sequence) between them.

    • 0-Frame Control: Constitutive expression.

    • +1-Frame Reporter: Luciferase is out of frame; signal is only produced if frameshifting occurs.

  • IVT Synthesis: Synthesize mRNA using T7 polymerase with 100% replacement of UTP with Modified-UTP.

  • Assay: Transfect cells. Measure Fluc/Nluc ratio 24h post-transfection.

  • Data Interpretation:

    • 
      :  may show 1-5% signal in the +1 frame (evidence of off-target frameshifting).[]
      
    • 1,3-Dimethyl: Will likely show zero signal for both reporters if the modification is in the first reporter's coding region.

Protocol 3: Dot Blot for dsRNA (Immunogenicity Check)

Purpose: To ensure off-target immune effects aren't driven by dsRNA contaminants.[]

  • Spot 200 ng of IVT mRNA onto a nylon membrane.

  • Block with 5% non-fat milk.

  • Incubate with J2 anti-dsRNA antibody (Scicons).

  • Result: Both modifications should reduce secondary structure formation compared to Uridine, but 1,3-dimethylpseudouridine may prevent hybridization entirely, yielding a clean blot (low dsRNA) but a useless mRNA.

Assessment Workflow Diagram

AssessmentWorkflow Start Start: Candidate Modification (1,3-Dimethyl vs m1Psi) Step1 Step 1: In Vitro Transcription (IVT) Assess Yield & Purity Start->Step1 Branch Can it Base Pair? Step1->Branch PathA Yes (m1Psi) Proceeds to Translation Branch->PathA N3-H Present PathB No (1,3-Dimethyl) Blocks Translation Branch->PathB N3-Methylated AssayA Assay: Frameshift Reporter (Check for +1 Shift) PathA->AssayA AssayB Assay: Ribosome Profiling (Check for Stalling/Drop-off) PathB->AssayB OutcomeA Result: High Protein Risk: Hidden Epitopes AssayA->OutcomeA OutcomeB Result: No Protein Risk: Toxicity/Stress AssayB->OutcomeB caption Figure 2: Decision tree for assessing translational viability and off-target risks.

Summary Data Table

ParameterN1-Methylpseudouridine (

)
1,3-DimethylpseudouridineUnmodified Uridine
Translational Capacity High (Industry Standard)Negligible (Blocks Elongation)Moderate
Off-Target Fidelity Risk of +1 Frameshifting (~8-10% on slippery seqs)N/A (Translation aborts)Low Frameshifting
Immunogenicity (TLR) Silent (Stealth)Silent (Stealth)High Activation
Cellular Toxicity LowPotential (Ribosome Sequestration)High (Interferon response)
Recommended Use Coding Sequences (Vaccines)Negative Controls / Structural UTRsNon-therapeutic RNA

References

  • Mulroney, T.E., et al. (2024). N1-methylpseudouridylation of mRNA causes +1 ribosomal frameshifting.[] Nature . Link

    • Key Finding: Identifies the specific off-target frameshifting mechanism of the standard vaccine modific
  • Andries, O., et al. (2015).[4] N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity.[][4][5] Journal of Controlled Release . Link

    • Key Finding: Establishes as the superior modific
  • Kierzek, E., et al. (2014).[1] The contribution of pseudouridine to stabilities and structure of RNAs. Nucleic Acids Research .[6] Link

    • Key Finding: Structural analysis explaining why N3-substitution disrupts base pairing stability.
  • Karikó, K., et al. (2005).[7] Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA. Immunity . Link

    • Key Finding: Foundational paper on how modified nucleosides evade immune detection.

Sources

Comparative

Publish Comparison Guide: Validation of Reduced Immunogenicity in 1,3-Dimethylpseudouridine-containing RNA

This guide provides a rigorous technical comparison and validation framework for 1,3-Dimethylpseudouridine (m¹m³Ψ) containing RNA.[1] Editorial Note on Nomenclature & Utility: While N1-methylpseudouridine (m¹Ψ) is the in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison and validation framework for 1,3-Dimethylpseudouridine (m¹m³Ψ) containing RNA.[1]

Editorial Note on Nomenclature & Utility: While N1-methylpseudouridine (m¹Ψ) is the industry standard for mRNA vaccines (e.g., Comirnaty®, Spikevax®) due to its balance of low immunogenicity and high translation efficiency, 1,3-Dimethylpseudouridine (m¹m³Ψ) represents a distinct hyper-modified analog.

  • Critical Distinction: m¹Ψ retains the N3 hydrogen bond donor necessary for Watson-Crick base pairing with Adenine, allowing efficient translation.[1][2][3] m¹m³Ψ is methylated at both N1 and N3 positions , effectively blocking standard base pairing.[1]

  • Application Scope: Consequently, m¹m³Ψ is primarily validated for non-coding RNA applications (e.g., aptamers, structural scaffolds, sgRNA) where maximum immune evasion is required without the need for protein translation, or as a negative control in translation studies.[1]

Executive Summary & Comparative Profile[1][2][4]

The incorporation of modified nucleosides is the cornerstone of modern RNA therapeutics.[1] This section objectively compares the performance of 1,3-Dimethylpseudouridine against the industry standards: Unmodified Uridine (U), Pseudouridine (Ψ), and N1-methylpseudouridine (m¹Ψ).[]

Performance Matrix: Immunogenicity vs. Functionality[2][3]
FeatureUnmodified Uridine (U)Pseudouridine (Ψ)N1-methylpseudouridine (m¹Ψ)1,3-Dimethylpseudouridine (m¹m³Ψ)
TLR7/8 Activation High (Strong Agonist)ReducedSignificantly ReducedAbolished (Steric Block)
RIG-I Activation High (if 5'-ppp present)ReducedReducedMinimal
Translation Efficiency Baseline (1.0x)High (1.5–2x)Very High (>10x)Negligible / Non-Coding
Base Pairing Capacity Standard (A-U)Enhanced StackingStandard (A-m¹Ψ)Disrupted (No H-bond donor)
Primary Application Immunostimulatory RNAEarly mRNA TherapeuticsmRNA Vaccines (Coding)Non-coding RNA / Aptamers
Mechanism of Action: The "Steric Silencing" Effect

The reduced immunogenicity of m¹m³Ψ stems from the methylation of both nitrogen atoms on the uracil ring.

  • TLR Evasion: Toll-like Receptors (TLR7/8) rely on recognizing the unmethylated poly-uridine signatures.[1][2][3] The N1-methyl group (shared with m¹Ψ) disrupts this recognition.[1][2][3] The additional N3-methyl group in m¹m³Ψ creates further steric hindrance, preventing the receptor from engaging the nucleobase.

  • Translation Blockade: The ribosome requires hydrogen bonding between the N3-H of Uridine and the N1 of Adenine.[1][2][3] By methylating N3, m¹m³Ψ eliminates this H-bond donor, rendering the RNA "invisible" or "unreadable" to the translation machinery.[1]

ImmunogenicityMechanism RNA_U Unmodified RNA (U) TLR78 TLR7/8 Sensor (Endosome) RNA_U->TLR78 Strong Binding Ribosome Ribosome (Cytosol) RNA_U->Ribosome Translation RNA_m1Y Vaccine Std: m1Ψ RNA RNA_m1Y->TLR78 Evasion RNA_m1Y->Ribosome Enhanced Translation RNA_m1m3Y Target: 1,3-Dimethyl (m1m3Ψ) RNA_m1m3Y->TLR78 Complete Evasion (Steric Block) RNA_m1m3Y->Ribosome Blocked (No H-Bond) ImmuneResponse Cytokine Storm (IFN-α, IL-6) TLR78->ImmuneResponse Activation Protein Therapeutic Protein Ribosome->Protein Synthesis

Caption: Comparative mechanism of immune evasion and translation potential.[1] m1m3Ψ excels at evasion but fails at translation.

Validation Protocols

To validate the reduced immunogenicity of 1,3-Dimethylpseudouridine-containing RNA, you must perform a comparative study against Unmodified and N1-methylpseudouridine controls.[2][3]

Protocol A: Synthesis of High-Purity Modified RNA

Causality: Immunogenicity is often caused by dsRNA byproducts (contaminants) rather than the modified base itself.[1] Rigorous purification is mandatory to validate that the modification is the cause of silence, not just the lack of contaminants.[1]

  • IVT Reaction Assembly:

    • Template: Linearized plasmid (T7 promoter).

    • NTP Mix: ATP, CTP, GTP (buffer buffered), and 100% substitution of UTP with:

      • Group A: UTP (Control)[1]

      • Group B: N1-methylpseudouridine-5'-Triphosphate (m¹ΨTP)[2][3][]

      • Group C: 1,3-Dimethylpseudouridine-5'-Triphosphate (m¹m³ΨTP)[2][3]

  • Transcription: Incubate at 37°C for 2-4 hours.

  • DNase Treatment: Remove DNA template (Turbo DNase, 15 min).[1]

  • Purification (The Critical Step):

    • Step 1: LiCl precipitation (removes proteins/free NTPs).[1]

    • Step 2: RP-HPLC Purification . Use a C18 column with a TEAA/Acetonitrile gradient.[1][2][3]

      • Why: This removes double-stranded RNA (dsRNA) byproducts generated by T7 polymerase.[1][2][3] dsRNA is a potent RIG-I agonist that will confound immunogenicity data.[1][2][3]

    • Step 3: Buffer exchange into Citrate buffer (pH 6.5) or PBS.[1][2][3]

Protocol B: Immunogenicity Validation (PBMC Assay)

Trustworthiness: This assay uses primary human cells (PBMCs) which contain the full repertoire of TLRs (7, 8) and cytosolic sensors (RIG-I, MDA5), providing the most relevant physiological readout.[1]

Materials:

  • Fresh Human PBMCs (isolated via Ficoll gradient).[1]

  • Transfection Reagent: Lipofectamine MessengerMAX (for cytosolic delivery) or DOTAP (for endosomal delivery).[1]

  • Readout: ELISA for IFN-α (TLR7/IRF7 pathway) and TNF-α/IL-6 (NF-κB pathway).[2][3]

Workflow:

  • Seeding: Plate PBMCs at

    
     cells/well in 96-well plates.
    
  • Complexation: Complex 200 ng of RNA (Group A, B, C) with Lipofectamine (LNP mimic).

    • Control: Use R848 (small molecule TLR7/8 agonist) as a positive control.[1]

  • Treatment: Add RNA complexes to cells.[1][2][3] Incubate for 16–24 hours.[1][2][3]

  • Supernatant Harvest: Collect cell-free supernatant.

  • Quantification: Perform ELISA.

Expected Results:

  • Unmodified (U): High IFN-α (>1000 pg/mL), High TNF-α.[3]

  • m¹Ψ: Low/Baseline IFN-α, Low TNF-α.[1][2][3]

  • m¹m³Ψ: Undetectable/Baseline IFN-α and TNF-α.[1][2][3] (Validates the "Reduced Immunogenicity" claim).

Protocol C: Translation Competence Check (Negative Control)

Expertise: To prove the specific nature of m¹m³Ψ, you must demonstrate its inability to translate.[1] This distinguishes it from m¹Ψ.[1][2][3][5]

  • Cell Line: HEK293T or HeLa.

  • Reporter: Luciferase (Fluc) or eGFP encoded RNA.

  • Transfection: Transfect equimolar amounts of Group A, B, and C RNAs.

  • Readout: Measure luminescence or fluorescence at 24 hours.

  • Result:

    • m¹Ψ: High signal (Reference 100%).[1]

    • U: Moderate signal (due to immune shut-off).[1][2][3]

    • m¹m³Ψ: Near-zero signal. (Confirms translation blockade).

Experimental Workflow Visualization

This diagram outlines the rigorous path from synthesis to dual-validation (Immuno + Translation), ensuring the data generated is robust and publication-ready.

ValidationWorkflow cluster_Immuno Immunogenicity (PBMCs) cluster_Trans Translation (HEK293) Template DNA Template (T7 Promoter) IVT In Vitro Transcription (T7 Polymerase) Template->IVT NTPs Modified NTPs (U / m1Ψ / m1m3Ψ) NTPs->IVT HPLC HPLC Purification (Removal of dsRNA) IVT->HPLC Crude RNA QC Quality Control (Bioanalyzer/Gel) HPLC->QC Pure RNA Transfect_Immuno Transfection (PBMCs/THP-1) QC->Transfect_Immuno Transfect_Trans Transfection (HEK293) QC->Transfect_Trans ELISA ELISA (IFN-α, IL-6) Transfect_Immuno->ELISA Luciferase Luciferase Assay (Protein Yield) Transfect_Trans->Luciferase

Caption: Workflow for validating RNA modification effects. HPLC purification is critical to remove dsRNA confounders.

References

  • Karikó, K., et al. (2005). "Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA."[1] Immunity. Link

    • Foundational paper establishing that modified nucleosides (Ψ, mΨ) ablate TLR activation.[1][]

  • Andries, O., et al. (2015). "N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice."[2][3][6] Journal of Controlled Release. Link

    • Establishes m1Ψ as the superior analog for translation; serves as the benchmark against which 1,3-dimethyl must be compared.
  • Svitkin, Y. V., et al. (2017). "N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density."[1][2][3] Nucleic Acids Research.[1][2][3] Link

    • Mechanistic insight into why N1-methyl works for translation (and implies why N3-blocking modific
  • Nelson, J., et al. (2020). "Impact of mRNA chemistry and manufacturing process on innate immune activation."[1] Science Advances. Link[1]

    • Critical reference for the HPLC purification protocol to remove dsRNA impurities.

Sources

Validation

A Senior Application Scientist's Guide to the In Vitro and In Vivo Performance of 1,3-Dimethylpseudouridine (m1,3Ψ)-Modified RNA

Authored for Researchers, Scientists, and Drug Development Professionals The advent of mRNA-based therapeutics and vaccines represents a paradigm shift in modern medicine, underscored by the rapid development and deploym...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines represents a paradigm shift in modern medicine, underscored by the rapid development and deployment of COVID-19 vaccines.[1][2] Central to this success is the strategic use of modified ribonucleosides to enhance mRNA stability, increase protein expression, and reduce innate immunogenicity.[3][4] While N1-methylpseudouridine (m1Ψ) has become the gold standard, the landscape of RNA modifications is continually evolving. This guide provides an in-depth comparison of the in vitro and in vivo performance of RNA modified with a related analog, 1,3-Dimethylpseudouridine (m1,3Ψ), offering field-proven insights for its strategic application.

The Molecular Logic of Pseudouridine Modifications

To appreciate the function of m1,3Ψ, we must first understand the foundational role of its predecessors, pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ). Unmodified, in vitro-transcribed (IVT) mRNA can be recognized by innate immune sensors like Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I, triggering an inflammatory response that can lead to RNA degradation and shutdown of protein synthesis.[5][6]

  • Pseudouridine (Ψ): This isomer of uridine, alters the hydrogen bonding capabilities of the base, which is thought to change the RNA's secondary structure. This conformational shift helps the mRNA evade recognition by immune sensors, thereby reducing the inflammatory response and increasing protein output.[6]

  • N1-methylpseudouridine (m1Ψ): The addition of a methyl group at the N1 position of pseudouridine further enhances these beneficial properties. The m1Ψ modification is exceptionally effective at dampening the innate immune response and has been shown to significantly boost protein expression, outperforming Ψ in both cell lines and animal models.[3][7] This superior performance led to its incorporation into the approved COVID-19 mRNA vaccines.[1][2]

  • 1,3-Dimethylpseudouridine (m1,3Ψ): This modification adds a second methyl group to the pseudouridine core. The central question for researchers is whether this additional modification offers a significant performance advantage, a different performance profile, or potential drawbacks compared to the well-established m1Ψ.

In Vitro Performance Evaluation: A Controlled Environment

In vitro assays provide a controlled, high-throughput environment to dissect the core properties of an mRNA molecule: its intrinsic ability to be translated and its potential to trigger an immune response at the cellular level.

Causality Behind Experimental Choices:

  • Cell-Free Translation Systems (e.g., Rabbit Reticulocyte Lysate): These systems are devoid of cellular immune sensing pathways. They allow for the direct measurement of translational efficiency based purely on the mRNA's interaction with the ribosomal machinery, isolating it from the variable of immunogenicity.

  • Cell-Based Transfection (e.g., HEK293T, Dendritic Cells): HEK293T cells lack key immune sensors like TLR3, making them a useful tool for assessing translation in a cellular context without a strong immune reaction.[7] Conversely, using immune cells like dendritic cells allows for a direct measurement of inflammatory cytokine production (e.g., IFN-β, TNF-α) in response to the modified RNA, providing a clear readout of its immunogenicity.

Key In Vitro Performance Metrics:
Modification Relative Translation Efficiency Innate Immune Activation (e.g., IFN-β secretion) Key Mechanistic Insight
Unmodified (U) BaselineHighReadily recognized by pattern recognition receptors (PRRs) like RIG-I and TLRs.[6]
Pseudouridine (Ψ) Moderate-High IncreaseSignificantly ReducedAlters RNA structure to reduce PRR binding; may cause some translational pausing.[8]
N1-methylpseudouridine (m1Ψ) High-Very High IncreaseVery Low / UndetectableDramatically reduces immunogenicity and increases ribosome density on the mRNA, enhancing translation.[3][7][9]
1,3-Dimethylpseudouridine (m1,3Ψ) Variable (Potentially Lower than m1Ψ)Very Low / UndetectableWhile still reducing immunogenicity, the additional methyl group may create steric hindrance that leads to increased ribosome pausing or stalling, potentially lowering overall protein yield compared to m1Ψ.
Experimental Workflow: In Vitro Analysis

The following diagram outlines the typical workflow for comparing different mRNA modifications in a controlled laboratory setting.

InVitro_Workflow cluster_synthesis 1. mRNA Synthesis cluster_analysis 2. Performance Analysis cluster_cells cluster_readout 3. Data Readout dna Linearized DNA Template ivt In Vitro Transcription (IVT) with modified NTPs (U, Ψ, m1Ψ, m1,3Ψ) dna->ivt purify mRNA Purification (e.g., HPLC) ivt->purify cft Cell-Free Translation (Rabbit Reticulocyte Lysate) purify->cft Test Translation transfect Transfection into Cultured Cells purify->transfect Test Translation & Immunity luc Protein Quantification (e.g., Luciferase Assay) cft->luc hek HEK293T Cells transfect->hek dc Dendritic Cells transfect->dc hek->luc elisa Cytokine Measurement (e.g., ELISA for IFN-β) dc->elisa

Caption: Standard workflow for in vitro comparison of modified mRNA.

In Vivo Performance: The Complexity of a Living System

While in vitro data is crucial, in vivo performance is the ultimate test for any therapeutic candidate. The transition from a petri dish to a living organism introduces variables such as delivery, biodistribution, pharmacokinetics, and a systemic immune response.

Causality Behind Experimental Choices:

  • Lipid Nanoparticle (LNP) Formulation: Naked mRNA is rapidly degraded in the bloodstream. LNPs are currently the leading clinical delivery vehicle, protecting the mRNA payload and facilitating its uptake into target cells. The choice of LNP formulation can itself influence biodistribution and immunogenicity.

  • Route of Administration: Intramuscular (IM) injection is common for vaccines, creating a local depot for antigen expression. Intravenous (IV) injection allows for systemic distribution, often targeting the liver, which is relevant for protein replacement therapies.[10]

  • Reporter Genes: Using reporter genes like Firefly Luciferase allows for non-invasive, whole-body imaging (e.g., IVIS) to track the location, magnitude, and duration of protein expression in real-time.

Key In Vivo Performance Metrics:
Modification Protein Expression (Peak) Expression Duration Systemic Immune Response
Unmodified (U) LowShortHigh (Can be dose-limiting)
Pseudouridine (Ψ) ModerateModerateReduced
N1-methylpseudouridine (m1Ψ) HighLongMinimal
1,3-Dimethylpseudouridine (m1,3Ψ) Often Lower than m1ΨModerate to LongMinimal

Field-Proven Insight: A critical finding from multiple studies is that the superior translation seen with m1Ψ in vitro often carries over in vivo.[3][11] However, the performance of m1,3Ψ is less straightforward. Some evidence suggests that while it effectively mitigates the immune response, the potential for ribosome pausing can become a rate-limiting step in a complex in vivo environment, leading to lower overall protein output compared to m1Ψ. This pausing can be caused by the altered codon structure interfering with the smooth translocation of the ribosome along the mRNA strand.[12][13]

Mechanism: How Modifications Evade Immune Sensing

The primary benefit of Ψ, m1Ψ, and m1,3Ψ is their ability to prevent the activation of endosomal and cytosolic pattern recognition receptors. This evasion is key to achieving high-level, sustained protein expression in vivo.

Immune_Evasion cluster_unmodified Unmodified mRNA cluster_modified m1Ψ / m1,3Ψ-Modified mRNA unmod_rna Unmodified mRNA (dsRNA byproduct) rigi RIG-I / TLRs unmod_rna->rigi irf IRF3/7 Activation rigi->irf ifn Type I Interferon (IFN) Production irf->ifn translation_off Translation Shutdown & RNA Degradation ifn->translation_off mod_rna Modified mRNA rigi2 RIG-I / TLRs mod_rna->rigi2 Binding Blocked translation_on Sustained Translation & Protein Production mod_rna->translation_on

Caption: Modified nucleosides block innate immune sensor activation.

Synthesis & Application-Specific Recommendations

The choice between m1Ψ and m1,3Ψ is not merely academic; it has practical implications for drug development.

  • For Maximum Protein Expression (Vaccines, Protein Replacement): The current body of evidence strongly supports N1-methylpseudouridine (m1Ψ) as the modification of choice when the primary goal is to achieve the highest possible level of protein expression.[3][7][14] Its ability to dramatically increase translation while silencing the innate immune response is well-documented and validated in clinical products.[1][4]

  • Investigating Translational Control and Ribosome Dynamics: 1,3-Dimethylpseudouridine (m1,3Ψ) serves as a valuable research tool. Its propensity to induce more significant ribosome pausing than m1Ψ can be exploited to study the intricate dynamics of translation elongation.[13] Ribosome pausing is not always detrimental; it is a natural process involved in co-translational protein folding and targeting.[12][15] Therefore, m1,3Ψ-modified RNAs could be used to probe these fundamental biological processes.

Trustworthiness through Self-Validation: Every protocol described below is designed as a self-validating system. For instance, in the in vivo protocol, the inclusion of both an unmodified and an m1Ψ-modified mRNA group serves as essential controls. The expected high immunogenicity and low expression of the unmodified group, contrasted with the low immunogenicity and high expression of the m1Ψ group, validates that the experimental system (LNP formulation, animal model, assays) is performing correctly. This provides confidence in the interpretation of the results for the experimental m1,3Ψ arm.

Detailed Experimental Protocols

Protocol 1: In Vitro Transcription (IVT) of Modified mRNA

This protocol describes the synthesis of capped and polyadenylated mRNA incorporating different uridine analogs.

  • Template Preparation: Linearize a plasmid DNA template containing the gene of interest (e.g., Firefly Luciferase) downstream of a T7 promoter. Purify the linearized DNA by phenol:chloroform extraction and ethanol precipitation.

  • IVT Reaction Setup: Assemble the following components at room temperature in nuclease-free water to a final volume of 50 µL:

    • Linearized DNA Template: 1 µg

    • T7 RNA Polymerase Buffer: 10 µL (5X)

    • ATP, GTP, CTP Solution: 2 µL each (100 mM)

    • UTP Analog Solution (select one): 2 µL (100 mM) of UTP, Ψ-TP, m1Ψ-TP, or m1,3Ψ-TP

    • Cap Analog (e.g., CleanCap® Reagent, AG): 4 µL (25 mM)

    • T7 RNA Polymerase: 2 µL

  • Incubation: Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment: Add 1 µL of DNase I and incubate for an additional 15 minutes at 37°C to degrade the DNA template.

  • Purification: Purify the synthesized mRNA using an appropriate method, such as LiCl precipitation or silica-column-based purification (e.g., MEGAclear™ Transcription Clean-Up Kit). High-purity applications may require HPLC purification to remove dsRNA byproducts.

  • Quality Control: Assess mRNA integrity and concentration using a Bioanalyzer or equivalent and quantify concentration via UV spectrophotometry (A260).

Protocol 2: LNP Formulation and In Vivo Murine Model Administration

This protocol outlines the formulation of mRNA into LNPs and subsequent administration to mice for in vivo analysis.

  • LNP Formulation:

    • Prepare an ethanol phase containing a precise ratio of ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid.

    • Prepare an aqueous phase of acidic buffer (e.g., sodium acetate, pH 4.0) containing the purified mRNA.

    • Using a microfluidic mixing device (e.g., NanoAssemblr®), mix the ethanol and aqueous phases at a controlled flow rate. The rapid change in polarity causes the lipids to self-assemble into LNPs, encapsulating the mRNA.

  • Buffer Exchange and Concentration: Dialyze the LNP-mRNA formulation against sterile PBS (pH 7.4) to remove ethanol and raise the pH. Concentrate the final formulation using a centrifugal filter unit.

  • Quality Control:

    • Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine mRNA encapsulation efficiency using a fluorescent dye-binding assay (e.g., RiboGreen™ assay).

  • Animal Administration:

    • Use 6-8 week old BALb/c mice (or other appropriate strain).

    • Dilute the LNP-mRNA formulation in sterile PBS to the desired final concentration (e.g., 1 mg/kg).

    • Administer a fixed volume (e.g., 100 µL) to each mouse via the desired route (e.g., intravenous tail vein injection). Include groups for each mRNA modification (Unmodified, m1Ψ, m1,3Ψ) and a PBS-only control (n=5 mice per group).

  • In Vivo Imaging and Analysis:

    • At specified time points (e.g., 6, 24, 48 hours post-injection), anesthetize mice and administer D-luciferin substrate via intraperitoneal injection.

    • Image the bioluminescent signal using an In Vivo Imaging System (IVIS). Quantify the photon flux from target organs (e.g., liver).

    • At the terminal timepoint, collect blood via cardiac puncture for serum cytokine analysis (e.g., using a multiplex bead array) and collect organs for further analysis.

References

  • Li, B., et al. (2024). N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA. Clinical and Translational Discovery. Available at: [Link]

  • Andries, O., et al. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release. Available at: [Link]

  • Jena Bioscience. (n.d.). N1-Methylpseudouridine: Increase mRNA vaccine effectiveness. News Blog. Available at: [Link]

  • Kim, D., et al. (2022). N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products. Cell Reports. Available at: [Link]

  • Guevara-Cerdán, A. P., et al. (2024). N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA. ResearchGate. Available at: [Link]

  • Edupuganti, R., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv. Available at: [Link]

  • Li, B., et al. (2020). N 1-Methylpseudouridine substitution enhances the performance of synthetic mRNA switches in cells. Nucleic Acids Research. Available at: [Link]

  • Hassett, K. J., et al. (2016). Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo. Molecular Therapy - Nucleic Acids. Available at: [Link]

  • Zimmer, C., et al. (2022). Synthesis of point-modified mRNA. Nucleic Acids Research. Available at: [Link]

  • Juszkiewicz, S., et al. (2022). Unresolved stalled ribosome complexes restrict cell-cycle progression after genotoxic stress. Molecular Cell. Available at: [Link]

  • Xu, P., et al. (2025). N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression. Nucleic Acids Research. Available at: [Link]

  • Ye, C., et al. (2024). Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine. npj Vaccines. Available at: [Link]

  • Bouchlaghem, M., et al. (2019). Ribosome pausing, a dangerous necessity for co-translational events. Nucleic Acids Research. Available at: [Link]

  • Zimmer, C., et al. (2022). Synthesis of point-modified mRNA. ResearchGate. Available at: [Link]

  • Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research. Available at: [Link]

  • Guedes-Alonso, R., et al. (2025). N1-Methylpseudouridine Directly Modulates Translation Dynamics. ResearchGate. Available at: [Link]

  • Hewitt, C. A. (2025). N1-Methyl-Pseudouridine: The Evolution, Impact, and Future of a Key mRNA Vaccine Modification. Preprints.org. Available at: [Link]

  • Areterna LLC. (2024). The Multifaceted Role of Modified NTPs in mRNA Synthesis. Available at: [Link]

  • Chotewutmontri, P., et al. (2018). Plastid ribosome pausing is induced by multiple features and is linked to protein complex assembly. ResearchGate. Available at: [Link]

  • Eyler, D. E., et al. (2019). Pseudouridinylation of mRNA coding sequences alters translation. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Zimmer, C., et al. (2022). Synthesis of point-modified mRNA. PubMed. Available at: [Link]

  • Wolin, S. L., & Walter, P. (1988). Ribosome pausing and stacking during translation of a eukaryotic mRNA. The EMBO Journal. Available at: [Link]

  • Han, Y., et al. (2021). Disome-seq reveals widespread ribosome collisions that promote cotranslational protein folding. Genome Biology. Available at: [Link]

  • Qin, S., et al. (2022). The Pivotal Role of Chemical Modifications in mRNA Therapeutics. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 1,3-Dimethylpseudouridine: Enzymatic versus Chemical Approaches

For Researchers, Scientists, and Drug Development Professionals Abstract 1,3-Dimethylpseudouridine (m¹m³Ψ) is a modified nucleoside of significant interest, particularly in the development of mRNA-based therapeutics and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylpseudouridine (m¹m³Ψ) is a modified nucleoside of significant interest, particularly in the development of mRNA-based therapeutics and vaccines, where it can enhance the stability and translational efficacy of mRNA while reducing its immunogenicity. The synthesis of this key molecule can be approached through two primary routes: enzymatic (typically chemoenzymatic) and purely chemical methods. This guide provides an in-depth, objective comparison of these two synthetic strategies, supported by experimental insights and data. We will explore the underlying principles of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective yields, purity, scalability, and overall efficiency.

Introduction

The strategic incorporation of modified nucleosides into synthetic mRNA has emerged as a cornerstone of modern biotechnology, enabling the development of potent and safe vaccines and therapeutics. Among these, 1,3-Dimethylpseudouridine stands out for its ability to modulate the biological properties of mRNA. The C-glycosidic bond of pseudouridine, combined with methylation at the N1 and N3 positions of the uracil base, contributes to a conformation that can improve codon recognition and reduce innate immune sensing.

The choice of synthetic route for 1,3-Dimethylpseudouridine is a critical consideration for researchers and developers, with significant implications for yield, purity, cost, and scalability. This guide aims to provide a clear and comprehensive comparison of the prevailing enzymatic and chemical synthesis methodologies to inform this decision-making process.

Chemoenzymatic Synthesis: A Hybrid Approach Leveraging Biocatalysis

A fully enzymatic synthesis of 1,3-Dimethylpseudouridine is not currently established in the literature, primarily due to the lack of a known enzyme for the N3-methylation of pseudouridine. Therefore, the "enzymatic" route is, in practice, a chemoenzymatic one, which elegantly combines the high selectivity and mild reaction conditions of biocatalysis for the core structure formation with the efficiency of chemical steps for the methylation.

This approach typically begins with the enzymatic synthesis of pseudouridine (Ψ), followed by two sequential chemical methylation steps.

Workflow for Chemoenzymatic Synthesis

Caption: Chemoenzymatic synthesis workflow for 1,3-Dimethylpseudouridine.

Part 1: Enzymatic Synthesis of Pseudouridine (Ψ)

The enzymatic synthesis of pseudouridine offers significant advantages over chemical methods, including high stereospecificity and the avoidance of harsh reagents and protecting group manipulations. The process typically utilizes a pseudouridine synthase to catalyze the isomerization of uridine or the direct synthesis from uracil and ribose-5-phosphate.

Experimental Protocol: Enzymatic Synthesis of Pseudouridine

  • Reaction Setup: In a sterile reaction vessel, combine uracil and a source of ribose-5-phosphate in a suitable buffer (e.g., Tris-HCl, pH 7.5) containing MgCl₂.

  • Enzyme Addition: Introduce a purified pseudouridine synthase enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until completion.

  • Purification: Upon completion, the pseudouridine product can be purified using column chromatography.

Part 2: Chemical Methylation of Pseudouridine

Once pseudouridine is synthesized and purified, the N1 and N3 positions of the uracil base are methylated chemically. This is typically a two-step process.

Experimental Protocol: N1 and N3-Methylation of Pseudouridine

  • N1-Methylation:

    • Protect the hydroxyl groups of the ribose moiety of pseudouridine using a suitable protecting group (e.g., silyl ethers).

    • Selectively methylate the N1 position using a methylating agent such as dimethyl sulfate in the presence of a base.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC.

    • Purify the N1-methylpseudouridine intermediate.

  • N3-Methylation:

    • Methylate the N3 position of the protected N1-methylpseudouridine using a suitable methylating agent.

    • Monitor the reaction to completion.

  • Deprotection:

    • Remove the protecting groups from the ribose hydroxyls using appropriate deprotection conditions (e.g., fluoride ions for silyl ethers).

    • Purify the final 1,3-Dimethylpseudouridine product by chromatography.

Chemical Synthesis: A Traditional and Versatile Approach

The purely chemical synthesis of 1,3-Dimethylpseudouridine offers versatility and can be performed without the need for biological reagents. However, it often requires a multi-step process involving the protection of reactive functional groups, followed by the desired chemical transformations and subsequent deprotection.

A more direct chemical approach involves the simultaneous methylation of both N1 and N3 positions of pseudouridine.

Workflow for Chemical Synthesis

Caption: A multi-step chemical synthesis workflow for 1,3-Dimethylpseudouridine.

A more direct, albeit potentially less controlled, chemical synthesis can be achieved using a powerful methylating agent that reacts with both N1 and N3 positions. One such reported method utilizes dimethylformamide dimethyl acetal.[1]

Experimental Protocol: Direct Chemical Synthesis of 1,3-Dimethylpseudouridine

  • Reaction Setup: Dissolve pseudouridine in a suitable solvent.

  • Reagent Addition: Add dimethylformamide dimethyl acetal to the solution.

  • Reaction: Heat the reaction mixture under reflux and monitor its progress by TLC or HPLC.

  • Workup and Purification: Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts. The final product, 1,3-Dimethylpseudouridine, is then purified using chromatographic techniques.

Comparative Analysis: Performance and Practical Considerations

The choice between a chemoenzymatic and a purely chemical synthesis route for 1,3-Dimethylpseudouridine depends on several factors, including the desired scale of production, purity requirements, available resources, and cost considerations.

FeatureChemoenzymatic SynthesisChemical Synthesis
Specificity High stereospecificity and regioselectivity in the initial enzymatic step.[2]Can suffer from a lack of selectivity, potentially leading to a mixture of products and requiring careful control of reaction conditions and protecting groups.[3]
Reaction Conditions Generally mild (physiological pH, aqueous environment, moderate temperatures) for the enzymatic step.[2]Often requires harsh conditions, including strong bases, reactive methylating agents, and anhydrous organic solvents.
Yield The enzymatic step can have high yields, but the overall yield depends on the efficiency of the subsequent chemical methylation and purification steps. A chemoenzymatic route to N1-methylpseudouridine triphosphate has been reported with an overall yield of 68%.[4][5]Yields can be variable and are often impacted by the multiple protection and deprotection steps, which can lead to product loss at each stage.
Purity The high specificity of the enzyme in the first step can lead to a purer intermediate, simplifying downstream purification.The potential for side reactions and incomplete reactions can result in a more complex mixture of products, necessitating more rigorous purification.
Scalability Scaling up enzymatic reactions can be challenging due to factors such as enzyme stability, cost, and the need for specialized bioreactors.[6]Chemical synthesis is generally more straightforward to scale up using standard chemical engineering principles and equipment.
Cost-Effectiveness The cost of enzymes and cofactors can be high, although enzyme immobilization and recycling can mitigate this. The overall cost-effectiveness depends on the scale of production.While starting materials may be cheaper, the need for multiple steps, protecting groups, and extensive purification can increase the overall cost.
Environmental Impact The use of enzymes in aqueous media under mild conditions is generally considered more environmentally friendly ("greener") than many chemical processes.[2]The use of hazardous reagents, organic solvents, and the generation of waste from protection/deprotection steps contribute to a larger environmental footprint.[4]

Conclusion

Both chemoenzymatic and chemical synthesis routes offer viable pathways to 1,3-Dimethylpseudouridine, each with a distinct set of advantages and disadvantages.

The chemoenzymatic approach stands out for its elegance and efficiency in establishing the core pseudouridine structure with high fidelity. It represents a more environmentally benign option. However, the reliance on subsequent chemical steps for methylation and the potential challenges in scaling up enzymatic reactions are important considerations.

The purely chemical synthesis provides a more traditional and often more readily scalable route. Its versatility allows for a wider range of reaction conditions and reagents. However, this flexibility comes at the cost of potentially lower yields, the need for extensive protecting group chemistry, and a greater environmental impact.

For researchers focused on high-purity, small-to-medium scale synthesis where stereochemical integrity is paramount, the chemoenzymatic route is often the superior choice. For large-scale industrial production where scalability and cost of raw materials are the primary drivers, a well-optimized chemical synthesis may be more practical.

Ultimately, the optimal synthesis strategy will be dictated by the specific requirements of the project, balancing the need for purity, yield, cost, and scale.

References

  • Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (n.d.). Retrieved February 2, 2026, from [Link]

  • Enzymatic Synthesis of Modified Nucleosides. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives. (n.d.). Retrieved February 2, 2026, from [Link]

  • Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N 1‐Methylpseudouridine Triphosphate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Chemical Versus Enzymatic Nucleic Acid Modifications and Genomic Stability. (n.d.). Retrieved February 2, 2026, from [Link]

  • Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. (n.d.). Retrieved February 2, 2026, from [Link]

  • N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. (n.d.). Retrieved February 2, 2026, from [Link]

  • Chemo‐enzymatic synthesis of ¹³C/¹⁵N‐labelled pseudouridine... (n.d.). Retrieved February 2, 2026, from [Link]

  • Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2. (n.d.). Retrieved February 2, 2026, from [Link]

  • 1s-(−)-1,3-dithiane 1-oxide. (n.d.). Retrieved February 2, 2026, from [Link]

  • Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines. (n.d.). Retrieved February 2, 2026, from [Link]

  • Current Progress in the Chemoenzymatic Synthesis of Natural Products. (n.d.). Retrieved February 2, 2026, from [Link]

  • Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. (n.d.). Retrieved February 2, 2026, from [Link]

  • Chemical vs. Enzymatic DNA Synthesis Techniques | Ansa Bio. (n.d.). Retrieved February 2, 2026, from [Link]

  • Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways. (n.d.). Retrieved February 2, 2026, from [Link]

  • A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. (n.d.). Retrieved February 2, 2026, from [Link]

  • Chemoenzymatic synthesis. (n.d.). Retrieved February 2, 2026, from [Link]

  • Industrial potential of the enzymatic synthesis of nucleoside analogs: Existing challenges and perspectives. (n.d.). Retrieved February 2, 2026, from [Link]

Sources

Validation

Comparative Guide: Replicating Findings on Methylated Pseudouridine Derivatives in mRNA Therapeutics

Executive Summary & Technical Context Topic: Replicating published findings on the benefits of 1,3-Dimethylpseudouridine ( ) and its structural analogs. Scientific Clarification: In the landscape of mRNA therapeutics, N1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Topic: Replicating published findings on the benefits of 1,3-Dimethylpseudouridine (


) and its structural analogs.

Scientific Clarification: In the landscape of mRNA therapeutics, N1-methylpseudouridine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


)  is the industry "gold standard" (used in FDA-approved COVID-19 vaccines) for enhancing translation and suppressing innate immune sensing (TLR7/8 evasion).[1] 1,3-Dimethylpseudouridine (

)
is a structurally related derivative found in eukaryotic rRNA.[1]

While


 preserves Watson-Crick base pairing with Adenosine (allowing coding), the addition of a methyl group at the N3 position in 

sterically blocks the canonical hydrogen bond donor site.[1] Consequently,

is often investigated as a structural stabilizer or translational silencer in non-coding RNAs (e.g., aptamers, sgRNAs) rather than coding mRNA.

This guide provides a rigorous framework to replicate findings comparing the stability, immunogenicity, and translational capacity of these derivatives.[1]

Comparative Analysis of Nucleoside Alternatives

The following table contrasts the physicochemical and biological properties of Uridine derivatives to guide experimental design.

FeatureUridine (U) Pseudouridine (

)
N1-Methylpseudouridine (

)
1,3-Dimethylpseudouridine (

)
Chemical Structure N1-Ribose, N3-HC5-Ribose, N1-H, N3-HC5-Ribose, N1-Me , N3-HC5-Ribose, N1-Me , N3-Me
Base Pairing (vs A) Watson-CrickWatson-Crick (Enhanced Stacking)Watson-Crick (Hoogsteen blocked)Abolished (Steric Clash)
Translation Efficiency Baseline (Low)HighUltra-High Negligible / Silenced
TLR7/8 Activation High (Immunogenic)LowMinimal (Immune Silent) Minimal (Presumed)
Primary Application ControlResearch ToolsmRNA Vaccines/Therapies Non-coding RNA / Structural Control

Core Experimental Protocols

Phase 1: In Vitro Transcription (IVT) with Modified Nucleosides

Objective: Synthesize mRNA incorporating 100% substitution of UTP with the target modified triphosphate.[1]

Reagents:

  • T7 RNA Polymerase (High Concentration)

  • DNA Template (Linearized plasmid encoding Luciferase or eGFP)

  • NTP Mix: ATP, CTP, GTP (Standard)[1]

  • Modified UTP:

    
    -TP (Target) vs. 
    
    
    
    -TP (Benchmark) vs. UTP (Control)
  • Cap Analog (e.g., CleanCap® AG)

Protocol:

  • Assembly: Assemble reaction on ice:

    • Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM DTT, 2 mM Spermidine.[1]

    • Mg²⁺ Optimization: Titrate MgCl₂ (12–24 mM).[1] Note: Modified nucleotides often require higher Mg²⁺ concentrations for optimal yield.

    • Nucleotides: 5 mM each (ATP, CTP, GTP, Modified-UTP ).[1]

    • Template: 50 ng/µL.

  • Incubation: 37°C for 2–4 hours.

  • DNase Treatment: Add DNase I (2 U/µL) for 15 min at 37°C to degrade template.

  • Purification: Critical step to remove double-stranded RNA (dsRNA) byproducts which trigger RIG-I. Use Cellulose chromatography or HPLC (Reverse Phase).[1]

    • Validation: Run Bioanalyzer/TapeStation to verify single peak and correct size.[1]

Phase 2: Translational Efficiency Assay (HeLa/HEK293T)

Objective: Determine if


 supports ribosome decoding compared to 

.

Protocol:

  • Seeding: Seed HEK293T cells at

    
     cells/well in 24-well plates.
    
  • Transfection: Complex 500 ng of purified mRNA with Lipofectamine MessengerMAX (Ratio 1:1.5).

  • Incubation: 12–24 hours at 37°C.

  • Readout:

    • Luciferase: Lyse cells and add Luciferin substrate.[1] Measure Luminescence (RLU).[1]

    • eGFP: Flow cytometry (Mean Fluorescence Intensity).[1]

  • Expected Outcome:

    • 
      : High signal (Replicating Andries et al., 2015).[1]
      
    • 
      : Near-zero signal  (Due to N3-methylation blocking codon-anticodon pairing).[1] This confirms the "silencing" benefit for non-coding applications.[1]
      
Phase 3: Innate Immune Stimulation (THP-1 Reporter Cells)

Objective: Quantify RIG-I and TLR activation.[1]

Protocol:

  • Cell Line: THP-1 Dual™ cells (NF-κB-SEAP / IRF-Lucia reporter).

  • Transfection: Transfect mRNA (standard Lipofectamine) or deliver naked RNA (for TLR7/8 endosomal sensing).[1]

  • Incubation: 24 hours.

  • Quantification:

    • Measure Supernatant SEAP (NF-κB pathway) using QUANTI-Blue™.[1]

    • Measure Luciferase (IRF pathway) using QUANTI-Luc™.[1]

  • Data Analysis: Compare fold-induction over Mock.

    • Success Criterion: Modified RNAs should show <10% activation relative to Uridine-RNA.[1]

Mechanistic Visualization

The following diagram illustrates the differential interaction of Uridine derivatives with the Ribosome (Translation) and TLRs (Immunity).

G cluster_inputs Nucleoside Modifications cluster_mechanisms Cellular Machinery cluster_outputs Biological Outcome U Uridine (U) TLR TLR7/8 Sensor (Endosome) U->TLR Strong Binding Ribosome Ribosome Decoding (Cytosol) U->Ribosome Standard Psi Pseudouridine (Ψ) Psi->TLR Reduced Binding Psi->Ribosome Enhanced Stacking m1Psi N1-Methylpseudouridine (m1Ψ) m1Psi->TLR Evasion m1Psi->Ribosome High Fidelity m1m3Psi 1,3-Dimethylpseudouridine (m1m3Ψ) m1m3Psi->TLR Evasion m1m3Psi->Ribosome Steric Block (N3) Immune Immune Activation (Cytokines) TLR->Immune Activation Protein Protein Translation Ribosome->Protein Synthesis Silence Translational Silencing (Structural Role) Ribosome->Silence Stalling/No Read

Caption: Mechanistic divergence: m1Ψ enables high translation and immune evasion, while m1m3Ψ blocks translation via N3-methylation.[1][]

References

  • Andries, O., et al. (2015).[1] "N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice."[1] Journal of Controlled Release. Link

  • Karikó, K., et al. (2008).[1] "Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability."[1][] Molecular Therapy.[1] Link

  • Svitkin, Y. V., et al. (2017).[1] "N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density."[1][3] Nucleic Acids Research.[1] Link

  • Boc Sciences. (2024).[1] "Pseudouridine and its Derivatives: 1,3-Dimethylpseudouridine Product Data." BOC Sciences Catalog.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 1,3-Dimethylpseudouridine

Executive Safety Summary 1,3-Dimethylpseudouridine is a methylated nucleoside analog typically used as an analytical reference standard or in RNA modification research. While often less acutely toxic than small-molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1,3-Dimethylpseudouridine is a methylated nucleoside analog typically used as an analytical reference standard or in RNA modification research. While often less acutely toxic than small-molecule organic synthesis reagents, it must be handled with Standard Laboratory Precautions for bioactive compounds.

Hazard Classification (Precautionary Principle):

  • GHS Classification: Warning (Assumed Category 2 Irritant).

  • Primary Risks: Inhalation of fine particulate (dust), ocular irritation, and potential dermal absorption.

  • Physical State: Lyophilized powder (High static potential).

Risk Assessment & PPE Matrix

The "Why" Behind the Gear

Handling modified nucleosides presents a unique challenge: biological mimicry . Because these molecules structurally resemble endogenous RNA components, they can potentially enter cellular pathways if absorbed. Furthermore, as a lyophilized powder, 1,3-Dimethylpseudouridine is prone to static charge, increasing the risk of aerosolization during weighing.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient for powders that can float around side shields. Goggles provide a seal against airborne particulates.
Dermal (Hands) Nitrile Gloves (Min. 0.11 mm / 4 mil)Latex is not recommended due to protein allergy risks and variable chemical resistance. Double-gloving is recommended when handling stock solutions (>10 mM).
Respiratory Fume Hood (Primary) or N95 Respirator (Secondary)Engineering controls (Hood) are superior. Use N95 only if weighing outside a hood is unavoidable (e.g., balance stability issues).
Body Lab Coat (High-neck, long sleeve)Prevents accumulation of dust on street clothes. Cotton/Polyester blend is standard; flame resistant (FR) is not strictly required unless using flammable solvents.

Operational Workflow: Safe Handling Protocol

This protocol integrates safety with experimental precision.

Phase 1: Preparation & Weighing

The Challenge: Static electricity often causes nucleoside powders to "jump" or cling to spatulas, leading to inaccurate dosing and potential exposure.

  • Equip PPE: Don lab coat, goggles, and double nitrile gloves.

  • Static Control: Use an anti-static gun or ionizing bar inside the weigh station. If unavailable, wipe the spatula and weigh boat with an anti-static wipe before use.

  • Environment: Perform all weighing inside a certified chemical fume hood.

    • Verification: Check flow monitor is green (approx. 100 fpm face velocity).

  • Transfer:

    • Open the vial slowly to equalize pressure.

    • Use a micro-spatula. Do not pour directly from the vial.

    • Recap immediately after sampling to prevent moisture uptake (hygroscopic).

Phase 2: Solubilization

Solvent Choice: 1,3-Dimethylpseudouridine is typically soluble in water, DMSO, or Methanol.

  • Add Solvent: Add solvent down the side of the vessel to wash down any adherent powder.

  • Vortexing: Cap the vessel tightly before vortexing.

    • Risk:[1][2][3] Aerosol generation upon opening.

    • Mitigation: Wait 30 seconds after vortexing before opening the tube to allow aerosols to settle.

Phase 3: Storage
  • Temperature: Store neat powder at -20°C .

  • Container: Amber glass or opaque plastic to protect from UV degradation.

  • Labeling: Must include "Caution: Bioactive Nucleoside" and date of solubilization.

Visualization: Decision Logic for PPE

The following diagram illustrates the decision process for selecting PPE based on the physical state of the reagent.

PPE_Decision_Tree Start Handling 1,3-Dimethylpseudouridine State Physical State? Start->State Solid Solid (Lyophilized Powder) State->Solid Weighing Liquid Liquid (Solubilized) State->Liquid Pipetting Hood Is Fume Hood Available? Solid->Hood Level1 Standard PPE: Lab Coat + Nitrile Gloves + Safety Glasses Liquid->Level1 Low Conc. / Sealed Level3 Splash Protection: Standard PPE + Goggles + Double Gloves Liquid->Level3 High Conc. / Splash Risk Hood->Level1 Yes (Engineering Control) Level2 Enhanced PPE: Standard PPE + N95 Respirator + Goggles Hood->Level2 No (Open Bench)

Caption: Logic flow for selecting appropriate PPE based on physical state and engineering controls.

Emergency Response & Disposal

Spill Response (Self-Validating System)

If a spill occurs, follow the "I.P.A." Protocol : I solate, P rotect, A bsorb.[4][5][6][7][8][9]

  • Isolate: Alert nearby personnel and mark the area.

  • Protect: Ensure you are wearing proper PPE (Goggles + Gloves).[10]

  • Absorb:

    • Powder: Cover with a wet paper towel (to prevent dust) then wipe up. Do not dry sweep.[8]

    • Liquid: Cover with absorbent pads.

  • Clean: Wipe area with 10% bleach (to degrade potential biological activity) followed by 70% Ethanol.

Waste Disposal Guidelines

Do not dispose of down the drain.[3] Follow these segregation rules:

Waste StreamContentsDisposal Method
Solid Chemical Waste Contaminated gloves, weigh boats, paper towels.[8]Double-bag in clear plastic; label "Chemically Contaminated Debris."
Liquid Organic Waste Solutions in DMSO, Methanol, or Acetonitrile.Collect in "Halogenated" or "Non-Halogenated" solvent carboy (depending on solvent).
Aqueous Waste Solutions in Water/PBS.Collect in "Aqueous Chemical Waste" container.
Visualization: Spill Workflow

Spill_Response Spill Spill Detected Assess Assess Hazard (Powder vs Liquid) Spill->Assess PPE_Check Verify PPE (Gloves/Goggles) Assess->PPE_Check Contain_Powder Powder: Cover with Wet Towel PPE_Check->Contain_Powder Solid Contain_Liquid Liquid: Absorbent Pads PPE_Check->Contain_Liquid Liquid Decon Decontaminate: 1. 10% Bleach 2. 70% EtOH Contain_Powder->Decon Contain_Liquid->Decon Dispose Dispose as Chemical Waste Decon->Dispose

Caption: Step-by-step "I.P.A." spill response workflow for modified nucleosides.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories. Office of Research Services.[6][8] [Link](Note: General landing page used as specific policy URLs are dynamic)

  • American Chemical Society (ACS). (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. [Link]

  • PubChem. (n.d.).[11] 1,3-Dimethyluracil (Structural Analog Safety Data). National Library of Medicine. [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Environmental Health & Radiation Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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